molecular formula C12H15N5O3 B1671359 Entecavir CAS No. 142217-69-4

Entecavir

Cat. No.: B1671359
CAS No.: 142217-69-4
M. Wt: 277.28 g/mol
InChI Key: QDGZDCVAUDNJFG-FXQIFTODSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Entecavir is a carbocyclic guanosine nucleoside analogue that functions as a potent and selective inhibitor of hepatitis B virus (HBV) replication . Its primary research application involves the study of viral polymerase inhibition and antiviral mechanisms against chronic hepatitis B. As a research chemical, this compound is a critical tool for investigating virological pathways and developing antiviral strategies . The compound's research value is derived from its multifaceted mechanism of action. Intracellularly phosphorylated to its active triphosphate form, this compound competes with the natural substrate deoxyguanosine triphosphate (dGTP) to inhibit HBV polymerase activity . It effectively blocks all three steps of the viral replication process: the priming of HBV DNA polymerase, the reverse transcription of the negative strand from the pregenomic mRNA, and the synthesis of the positive strand of HBV DNA . This comprehensive inhibition leads to chain termination, effectively suppressing viral replication in research models . Studies have shown this compound to be a more potent inhibitor of HBV replication in vitro than earlier nucleoside analogues like lamivudine . Beyond its conventional antiviral research, emerging investigations highlight this compound's potential as a repurposing candidate in oncology research. In silico studies suggest it may act as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme overexpressed in several tumors, and may also inhibit PARP-1, implicating it in DNA damage response pathways in cancer cells . Furthermore, this compound possesses a high genetic barrier to resistance in a research context, making it a valuable compound for studying long-term viral suppression and resistance evolution, particularly in nucleoside-naïve models . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZDCVAUDNJFG-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046446
Record name Entecavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Entecavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C), In water, 2.4X10+3 mg/L, temp not specified, 6.59e+00 g/L
Record name Entecavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ENTECAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Entecavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to off white powder

CAS No.

142217-69-4
Record name Entecavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142217-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Entecavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142217694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Entecavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Entecavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENTECAVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU2O4609D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ENTECAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Entecavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Entecavir's Tripartite Blockade of HBV Polymerase: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Advanced Antiviral Research Division

Abstract: Entecavir (ETV) stands as a cornerstone in the therapeutic arsenal against chronic Hepatitis B virus (HBV) infection. Its profound and sustained viral suppression stems from a multi-faceted inhibition of the viral reverse transcriptase (RT), an enzyme indispensable for HBV replication. This technical guide elucidates the intricate molecular mechanisms underpinning this compound's action, providing a detailed exploration for researchers, virologists, and drug development professionals. We will dissect the tripartite inhibition of the HBV polymerase's core functions: priming, reverse transcription, and DNA synthesis. Furthermore, we will delve into the structural basis of its high potency and the genetic determinants of resistance, offering a comprehensive perspective grounded in authoritative research. This guide aims to provide not only a deep understanding of this compound's mechanism but also practical insights into the experimental methodologies used to characterize its antiviral activity.

The Central Target: Understanding the Multifunctional HBV Polymerase

The Hepatitis B virus polymerase is a unique and complex enzyme, central to the virus's replication strategy. Unlike other DNA viruses, HBV replicates via a process of reverse transcription of an RNA intermediate, a hallmark of retroviruses. The HBV polymerase is a large, multi-domain protein that orchestrates three distinct catalytic activities essential for the synthesis of the viral genome.[1][2] These domains are the terminal protein (TP), a spacer, the reverse transcriptase (RT), and an RNase H domain.[1][2][3][4]

  • Priming: The initiation of DNA synthesis is a protein-primed event.[2] The polymerase itself, specifically a tyrosine residue within the TP domain, acts as the primer for the synthesis of the first (negative) DNA strand.[1][5] This process begins with the polymerase binding to a specific stem-loop structure on the pregenomic RNA (pgRNA) called the epsilon (ε) loop.[6] The polymerase's TP domain provides a tyrosine residue that serves as the hydroxyl group for the covalent attachment of the first dGTP nucleotide.[1][5]

  • Reverse Transcription: Following priming, the polymerase, now covalently attached to this short DNA primer, commences the synthesis of the full-length, single-stranded negative-sense DNA, using the pgRNA as a template.[5][7] This process is characterized by the polymerase's RNA-dependent DNA polymerase activity.[1]

  • DNA-Dependent DNA Synthesis: After the pgRNA template is degraded by the polymerase's RNase H activity, the newly synthesized negative-sense DNA strand serves as the template for the synthesis of the positive-sense DNA strand.[1] This DNA-dependent DNA polymerase activity results in the formation of the characteristic partially double-stranded, relaxed circular DNA (rcDNA) found in mature virions.[1]

This trifunctional nature of the HBV polymerase presents multiple opportunities for therapeutic intervention. This compound is a prime example of a nucleoside analog designed to exploit these vulnerabilities at multiple stages.[5]

This compound's Molecular Onslaught: A Tripartite Inhibition

This compound is a guanosine nucleoside analog that, upon entering the host cell, undergoes phosphorylation by host cellular kinases to its active triphosphate form, this compound triphosphate (ETV-TP).[8][9][10] ETV-TP then acts as a competitive substrate for the natural deoxyguanosine triphosphate (dGTP) for incorporation by the HBV polymerase.[8][10][11][12] The true elegance and potency of this compound lie in its ability to disrupt all three key functions of the polymerase.[5][7][9][13]

Inhibition of Priming

The very first step of viral replication, the priming of DNA synthesis, is a key target of ETV-TP.[7][8] By competing with the natural dGTP, ETV-TP can be incorporated at the very beginning of the negative-strand DNA, thereby impeding the initial stages of viral replication.[8] This premature termination of the priming event prevents the formation of a functional polymerase-DNA complex, thereby halting any subsequent replication steps.

Disruption of Reverse Transcription

Should priming with dGTP occur normally, ETV-TP presents a second formidable barrier during the elongation of the negative-sense DNA strand. As the polymerase moves along the pgRNA template, it will eventually encounter a cytosine base. Here, ETV-TP can again compete with dGTP for incorporation.[8] The incorporation of this compound monophosphate (ETV-MP) into the growing DNA chain leads to chain termination.[8][14] This premature termination halts the elongation of the viral DNA.[8]

Blockade of Positive-Strand DNA Synthesis

In the final stage of genome replication, the synthesis of the positive-strand DNA is also susceptible to inhibition by ETV-TP.[8] The polymerase utilizes the newly synthesized negative-strand DNA as a template. At positions where a guanine is required, ETV-TP can be incorporated, once again leading to the termination of DNA synthesis.[8] This comprehensive, multi-stage inhibition is a key factor in this compound's potent antiviral activity and the high barrier to the development of clinical resistance.[8][15]

The following diagram illustrates the tripartite mechanism of action of this compound on the HBV polymerase.

Entecavir_Mechanism This compound's Tripartite Inhibition of HBV Polymerase cluster_HostCell Hepatocyte cluster_HBV_Replication HBV Replication Cycle cluster_Priming 1. Priming Inhibition cluster_RT 2. Reverse Transcription Inhibition cluster_DNA_Synth 3. DNA Synthesis Inhibition This compound This compound ETV-TP This compound Triphosphate (ETV-TP) This compound->ETV-TP Host Cell Kinases Priming pgRNA Priming ETV-TP->Priming Competes with dGTP RT Negative-Strand DNA Synthesis ETV-TP->RT Chain Termination DNA_Synth Positive-Strand DNA Synthesis ETV-TP->DNA_Synth Chain Termination dGTP dGTP HBV_Polymerase HBV Polymerase dGTP->HBV_Polymerase Natural Substrate HBV_Polymerase->Priming Priming->RT RT->DNA_Synth rcDNA rcDNA DNA_Synth->rcDNA Mature Virus Polymerase_Assay_Workflow In Vitro HBV Polymerase Assay Workflow cluster_Preparation 1. Preparation cluster_Reaction 2. Reaction cluster_Detection 3. Detection & Analysis Purify_Polymerase Express & Purify HBV Polymerase Initiate Initiate Reaction: Add Polymerase & ETV-TP Purify_Polymerase->Initiate Anneal Anneal Template and Primer MasterMix Prepare Reaction Master Mix Anneal->MasterMix MasterMix->Initiate InhibitorDilution Prepare Serial Dilutions of ETV-TP InhibitorDilution->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction with Quench Solution Incubate->Terminate Detect Detection Method Terminate->Detect Radio Radiolabeled: Measure Incorporated Radioactivity Detect->Radio Radiolabeled NonRadio Non-Radioactive: Antibody-Based Detection Detect->NonRadio Non-Radioactive Analyze Data Analysis: Calculate % Inhibition and IC50 Radio->Analyze NonRadio->Analyze

Caption: Workflow for an in vitro HBV polymerase assay.

Conclusion

This compound's profound anti-HBV efficacy is a direct consequence of its multi-pronged attack on the viral polymerase. By inhibiting priming, reverse transcription, and positive-strand DNA synthesis, this compound presents a formidable barrier to viral replication. This tripartite mechanism, coupled with its high affinity for the polymerase active site, underpins its clinical utility as a first-line therapy for chronic Hepatitis B. A thorough understanding of this mechanism, from the molecular interactions to the genetic basis of resistance, is crucial for the ongoing development of novel anti-HBV strategies and for optimizing the clinical management of this global health challenge. The in vitro methodologies described provide a robust framework for the continued evaluation of current and future antiviral agents targeting the HBV polymerase.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]

  • Langley, D. R., Walsh, A. W., Baldick, C. J., Eggers, B. J., Rose, R. E., Levine, S. M., ... & Tenney, D. J. (2007). Inhibition of hepatitis B virus polymerase by this compound. Journal of virology, 81(8), 3992-4001. [Link]

  • Tchesnokov, E. P., Obikhod, A., Schinazi, R. F., & Götte, M. (2007). Inhibition of hepatitis B virus polymerase by this compound. Antimicrobial agents and chemotherapy, 51(10), 3743-3746. [Link]

  • Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 12). YouTube. Retrieved from [Link]

  • Langley, D. R., Walsh, A. W., Baldick, C. J., Eggers, B. J., Rose, R. E., Levine, S. M., ... & Tenney, D. J. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. American Society for Microbiology. [Link]

  • ICE-HBV. (n.d.). In Vitro Hepatitis B Virus Polymerase Priming Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Hepatitis B virus DNA polymerase. Retrieved from [Link]

  • Clark, D. N., & Hu, J. (2015). Unveiling the roles of HBV polymerase for new antiviral strategies. Future virology, 10(8), 953-965. [Link]

  • Yim, H. J., & Lok, A. S. (2006). The saga of this compound. Hepatology international, 1(1), 1-4. [Link]

  • Scott, L. J., & Keating, G. M. (2009). This compound: a review of its use in chronic hepatitis B. Drugs, 69(8), 1003-1033. [Link]

  • Yeh, C. T., Chien, R. N., Chu, C. M., & Liaw, Y. F. (2007). Mechanism of this compound resistance of hepatitis B virus with viral breakthrough as determined by long-term clinical assessment and molecular docking simulation. Journal of virology, 81(21), 11946-11955. [Link]

  • Xu, C., Liu, Y., Xu, Z., & Wang, J. (2010). Impact of viral replication inhibition by this compound on peripheral T lymphocyte subpopulations in chronic hepatitis B patients. Virology journal, 7, 19. [Link]

  • Rodrigo, L. (2017, October 28). How this compound works in hepatitis B? ResearchGate. Retrieved from [Link]

  • Langley, D. R., et al. (2007). Mechanism of DNA chain termination by ETV. ResearchGate. Retrieved from [Link]

  • Yim, H. J., & Lok, A. S. (2007). Molecular diagnosis of this compound resistance. Clinical liver disease, 11(4), 865-881. [Link]

  • Clark, D. N., & Hu, J. (2017). In vitro assays for RNA binding and protein priming of hepatitis B virus polymerase. Methods in molecular biology (Clifton, N.J.), 1540, 151-164. [Link]

  • H R, A., & Littlejohn, M. (2022). Spacer Domain in Hepatitis B Virus Polymerase: Plugging a Hole or Performing a Role?. Journal of virology, 96(9), e0217021. [Link]

  • Clark, D. N., & Hu, J. (2017). In Vitro Assays for RNA Binding and Protein Priming of Hepatitis B Virus Polymerase. SpringerLink. [Link]

  • ICE-HBV. (n.d.). Hepatitis B Virus Polymerase Epsilon RNA Binding Assays. Retrieved from [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. ASM Journals. [Link]

  • H R, A., & Littlejohn, M. (2022). Spacer Domain in Hepatitis B Virus Polymerase: Plugging a Hole or Performing a Role?. Spectra. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). The Science Behind this compound: Targeting HBV Replication. Retrieved from [Link]

  • AIST. (2019, August 21). Researchers report mechanism of HBV drug this compound and the cause of drug resistance. Retrieved from [Link]

  • Jones, M., & Kottilil, S. (2020). Molecular, Evolutionary, and Structural Analysis of the Terminal Protein Domain of Hepatitis B Virus Polymerase, a Potential Drug Target. Viruses, 12(5), 569. [Link]

  • Yasutake, Y., Hattori, S., Hayashi, H., Matsuda, K., Ikarashi, M., Hishi, Y., ... & Maeda, K. (2021). Biochemical and structural properties of this compound-resistant hepatitis B virus polymerase with L180M/M204V mutations. Journal of virology, 95(16), e0032321. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018, February 10). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Scott, L. J., & Keating, G. M. (2009). This compound: a step forward in combating hepatitis B disease. Expert opinion on investigational drugs, 18(1), 85-98. [Link]

  • Watashi, K., et al. (2019). Screening and Evaluation of Novel Compounds against Hepatitis B Virus Polymerase Using Highly Purified Reverse Transcriptase Domain. International journal of molecular sciences, 20(24), 6243. [Link]

Sources

Entecavir: A Deep Dive into Molecular Architecture and Antiviral Strategy

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Entecavir, marketed under the brand name Baraclude, stands as a cornerstone in the therapeutic arsenal against chronic hepatitis B virus (HBV) infection.[1][2][3] It is a highly potent and selective antiviral agent, classified as a carbocyclic nucleoside analog of 2'-deoxyguanosine.[4][5] Its clinical success stems from a unique molecular structure that dictates a multifaceted mechanism of action, leading to profound suppression of viral replication and a high genetic barrier to resistance.[2][6] This guide provides an in-depth analysis of this compound's molecular architecture, its intricate interaction with the HBV polymerase, the critical relationship between its structure and activity, and the experimental methodologies used to characterize its function.

The Molecular Blueprint of this compound

This compound's efficacy is intrinsically linked to its distinct chemical structure, which mimics the natural nucleoside deoxyguanosine while incorporating key modifications that enhance its therapeutic profile.

Chemical Identity:

  • Chemical Name: 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6H-purin-6-one[5]

  • Molecular Formula: C₁₂H₁₅N₅O₃[4]

The structure consists of a guanine base attached to a carbocyclic cyclopentane ring. This carbocyclic moiety is a critical feature, replacing the furanose sugar found in natural nucleosides. This substitution confers stability against enzymatic cleavage by phosphorylases, thereby prolonging its intracellular presence. A pivotal element of this carbocyclic ring is the exocyclic methylene (=CH₂) group, which is indispensable for its potent antiviral activity.[7][8]

Caption: Molecular components of this compound.

Mechanism of Action: A Tripartite Inhibition of HBV Polymerase

This compound exerts its antiviral effect by targeting the HBV polymerase, a multi-functional enzyme essential for viral replication.[2][6] The process is not direct; this compound is a prodrug that requires intracellular activation.

Intracellular Activation Pathway:

  • Uptake: this compound enters the host cell.

  • Phosphorylation: Host cellular kinases sequentially phosphorylate this compound to its monophosphate, diphosphate, and finally, its active triphosphate form, this compound triphosphate (ETV-TP).[6][9]

  • Accumulation: ETV-TP has a long intracellular half-life of approximately 15 hours, allowing for sustained inhibitory pressure on the virus.[9][10]

Once formed, ETV-TP potently and selectively inhibits all three functional activities of the HBV polymerase by competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[9][11]

  • Inhibition of Base Priming: ETV-TP interferes with the initiation of DNA synthesis, where the polymerase primes its own reverse transcription.[6][9][11]

  • Inhibition of Reverse Transcription: It blocks the synthesis of the negative-strand DNA from the pre-genomic RNA (pgRNA) template.[6][9][11]

  • Inhibition of Positive-Strand DNA Synthesis: ETV-TP prevents the synthesis of the positive-strand DNA, the final step in completing the viral genome.[6][11]

Incorporation of ETV-TP into the growing viral DNA chain results in functional chain termination.[12] Although this compound possesses a 3'-hydroxyl group, which typically allows for chain elongation, its unique carbocyclic structure creates steric constraints that prevent the subsequent addition of nucleotides, effectively halting DNA synthesis.[12]

Entecavir_MOA This compound inhibits all three functions of HBV Polymerase cluster_cell Hepatocyte cluster_hbv HBV Replication Cycle ETV This compound (ETV) ETV_TP This compound Triphosphate (ETV-TP - Active Form) ETV->ETV_TP Cellular Kinases Polymerase HBV Polymerase ETV_TP->Polymerase Competitive Inhibition pgRNA pgRNA Template pgRNA->Polymerase 1. Priming negDNA Negative-Strand HBV DNA posDNA Positive-Strand HBV DNA negDNA->posDNA 3. DNA Synthesis dGTP dGTP (Natural Substrate) dGTP->Polymerase Polymerase->negDNA 2. Reverse Transcription

Caption: this compound's mechanism of action.

Structure-Activity Relationship (SAR): The Keys to Potency

The high potency of this compound is not accidental but a result of specific structural features optimized for interaction with the HBV polymerase.

  • The Exocyclic Methylene Group: This is arguably the most critical feature for this compound's high potency. Studies comparing this compound to analogs lacking this group show a significant drop in antiviral activity.[7] Three-dimensional modeling suggests this moiety fits into a unique hydrophobic pocket within the dNTP binding site of the HBV polymerase, enhancing binding affinity and potency.[12]

  • The Carbocyclic Ring: This modification provides two key advantages. First, it locks the molecule in a conformation that is favorable for binding to the polymerase. Second, it imparts resistance to degradation by cellular enzymes that would typically cleave the glycosidic bond of a natural nucleoside.

  • Stereochemistry: The specific stereochemistry of the cyclopentyl ring's substituents ((1S,3R,4S)) is crucial for the correct positioning of the hydroxyl and hydroxymethyl groups, mimicking the 3'- and 5'-hydroxyls of deoxyguanosine, which are essential for recognition by both cellular kinases and the viral polymerase.

Antiviral Potency and Resistance Profile

This compound demonstrates exceptional potency against both wild-type and lamivudine-resistant HBV strains. Its high genetic barrier to resistance is a significant clinical advantage.

Parameter Wild-Type HBV Lamivudine-Resistant HBV (rtM204V) Note
EC₅₀ 0.004 µM0.026 µM (median)EC₅₀ is the concentration for 50% reduction in HBV DNA synthesis in cell culture.[9]
Kᵢ (for HBV Polymerase) 0.0012 µM-Kᵢ is the inhibition constant for the enzyme.

Data compiled from product information and scientific literature.[9]

Resistance to this compound in treatment-naïve patients is rare, occurring in about 1% of patients after five years of therapy.[13] It typically requires a "two-hit" mechanism. The virus must first acquire a primary lamivudine resistance mutation (e.g., rtM204V/I often accompanied by rtL180M).[13] This initial mutation slightly reduces susceptibility to this compound. Subsequently, one or more secondary mutations at positions like rtT184, rtS202, or rtM250 are required for clinically significant resistance to emerge.[13][14]

Key Experimental Methodologies

Workflow: Chemical Synthesis of this compound

The total synthesis of this compound is a complex multi-step process. While numerous routes have been developed, a common strategy involves the stereoselective construction of the functionalized carbocyclic core, followed by coupling with a protected guanine derivative.

Synthesis_Workflow A Acyclic Precursors (e.g., from D-ribose or carvone) B Stereoselective Construction of Cyclopentane Skeleton (e.g., Radical Cyclization, Aldol Reaction) A->B C Installation of Exocyclic Methylene Group B->C D Functional Group Manipulation & Protecting Group Strategy C->D F Coupling Reaction (e.g., Mitsunobu Reaction) D->F E Protected Guanine Base E->F G Global Deprotection F->G H Purification of this compound G->H

Caption: Generalized synthetic workflow for this compound.

Protocol: In Vitro Antiviral Activity Assay (EC₅₀ Determination)

This protocol outlines a standard method for determining the concentration of this compound that inhibits 50% of HBV replication in a cell culture system.

Objective: To quantify the antiviral potency of this compound against HBV.

Materials:

  • HepG2 cells (human liver cell line)

  • Plasmids containing a greater-than-unit-length HBV genome

  • Cell culture medium and supplements

  • Transfection reagent

  • This compound stock solution

  • Reagents for DNA extraction and quantitative PCR (qPCR)

Methodology:

  • Cell Seeding: Plate HepG2 cells in multi-well plates and allow them to adhere overnight.

  • Transfection: Transfect the cells with the HBV-containing plasmid using a suitable transfection reagent. This initiates HBV gene expression and replication.

  • Drug Treatment: After 24 hours, remove the transfection medium and replace it with fresh medium containing serial dilutions of this compound (e.g., from 0.0001 µM to 1 µM). Include a "no-drug" control.

  • Incubation: Incubate the treated cells for 4-5 days to allow for viral replication.

  • DNA Extraction: Lyse the cells and selectively extract intracellular HBV core-associated DNA. This step is crucial to ensure only replicated viral DNA is measured, not the input plasmid DNA.

  • Quantification: Quantify the amount of HBV DNA in each sample using a validated qPCR assay targeting a specific region of the HBV genome.

  • Data Analysis: Plot the percentage of HBV DNA inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ value.

Self-Validation: The assay includes positive (no drug) and negative (untransfected cells) controls. The dose-response curve must exhibit a classic sigmoidal shape, and results should be reproducible across multiple experiments.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is vital for its clinical application.

Pharmacokinetic Parameter Value / Description Reference
Absorption Rapidly absorbed; peak plasma concentrations in 0.5-1.5 hours.[3][15]
Bioavailability Approximately 70% or higher.[10][15]
Effect of Food High-fat meal decreases Cmax and AUC; should be taken on an empty stomach.[10]
Distribution Extensively distributed in tissues.[15]
Metabolism Not a substrate, inhibitor, or inducer of the CYP450 enzyme system. Minor metabolism to glucuronide and sulfate conjugates.[10][15]
Elimination Primarily excreted unchanged in the urine via glomerular filtration and tubular secretion.[10][16]
Terminal Half-life Approximately 128-149 hours.[3][11]
Intracellular Half-life (active form) ~15 hours for ETV-TP.[9][10]

Conclusion

This compound's success as a leading anti-HBV agent is a testament to rational drug design. Its unique carbocyclic guanosine structure, particularly the exocyclic methylene group, provides the basis for its potent, multi-pronged inhibition of the viral polymerase. This potent mechanism, combined with a favorable pharmacokinetic profile and a high genetic barrier to resistance, establishes this compound as a critical tool for the long-term management of chronic hepatitis B, effectively suppressing viral replication and reducing the risk of liver disease progression.

References

  • This compound - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. Retrieved January 6, 2026, from [Link]

  • Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 12). YouTube. Retrieved January 6, 2026, from [Link]

  • Total Synthesis of this compound. (2013, May 16). The Journal of Organic Chemistry - ACS Publications. Retrieved January 6, 2026, from [Link]

  • Total Synthesis of this compound: A Robust Route for Pilot Production. (2018, February 12). ACS Publications. Retrieved January 6, 2026, from [Link]

  • Inhibition of Hepatitis B Virus Polymerase by this compound. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]

  • This compound resistance mutations rtL180M/T184L/M204V combined with rtA200V lead to tenofovir resistance. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

  • Synthesis of novel this compound analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • This compound Monograph for Professionals. (2024, December 10). Drugs.com. Retrieved January 6, 2026, from [Link]

  • This compound PK Fact Sheet. (n.d.). University of Liverpool. Retrieved January 6, 2026, from [Link]

  • Clinical Profile: this compound 0.5mg Tablets. (n.d.). GlobalRx. Retrieved January 6, 2026, from [Link]

  • Synthesis of this compound and its novel class of analogs. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

  • Total Synthesis of this compound. (2013, March 7). ACS Publications. Retrieved January 6, 2026, from [Link]

  • Resistance mutations of hepatitis B virus in this compound-refractory patients. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]

  • This compound: A Review and Considerations for Its Application in Oncology. (2023, November 14). PMC - NIH. Retrieved January 6, 2026, from [Link]

  • Resistance mutations of hepatitis B virus in this compound-refractory patients. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Molecular Diagnosis of this compound Resistance. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]

  • Hepatitis B virus mutation pattern rtL180M+A181C+M204V may contribute to this compound resistance in clinical practice. (n.d.). PMC - PubMed Central. Retrieved January 6, 2026, from [Link]

  • This compound | C12H15N5O3 | CID 135398508. (n.d.). PubChem - NIH. Retrieved January 6, 2026, from [Link]

  • This compound Baraclude. (n.d.). Hepatitis B Online - University of Washington. Retrieved January 6, 2026, from [Link]

  • This compound. (2018, February 10). LiverTox - NCBI Bookshelf - NIH. Retrieved January 6, 2026, from [Link]

  • Baraclude. (n.d.). accessdata.fda.gov. Retrieved January 6, 2026, from [Link]

  • This compound. (n.d.). DrugFuture. Retrieved January 6, 2026, from [Link]

  • A novel this compound analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity. (n.d.). NIH. Retrieved January 6, 2026, from [Link]

  • Structures of this compound (1), carbocyclic dG (2), and target molecules (3). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

Entecavir: A Guanosine Nucleoside Analogue for the Inhibition of Hepatitis B Virus DNA Polymerase - A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B virus (HBV) infection is a significant global health issue, with millions of individuals at risk of developing severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1] The development of effective antiviral therapies is crucial for managing this condition. Entecavir is a potent and selective antiviral medication used in the treatment of chronic HBV infections.[1][2] This technical guide provides an in-depth exploration of this compound's core identity as a guanosine nucleoside analogue, its intricate mechanism of action, and its application in virological research.

Part 1: The Molecular Identity of this compound

Chemical Structure and Properties

This compound is a synthetic carbocyclic analogue of 2'-deoxyguanosine, a natural nucleoside.[3] Its chemical structure features a guanine base attached to a cyclopentyl ring containing a methylene group. This modification is critical to its function and distinguishes it from the natural deoxyguanosine substrate.[3] this compound is administered as a white to off-white powder, which is slightly soluble in water.[4]

PropertyValueSource
Chemical Name 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one, monohydrate[4]
Molecular Formula C12H15N5O3•H2O[4]
Molecular Weight 295.3 g/mol [4]
CAS Number 142217-69-4[5]
Solubility in Water 2.4 mg/mL[4]
Synthesis and Formulation

This compound is synthesized through a multi-step chemical process. It is formulated for oral administration in the form of film-coated tablets and an oral solution.[4][6] The oral bioavailability of this compound is high, approaching 100%, and it is rapidly absorbed after administration.[2][7]

Part 2: Mechanism of Action - From Prodrug to Active Inhibitor

This compound is administered as a prodrug and must be activated within the host cell to exert its antiviral effect. This activation involves a series of phosphorylation steps to form the active triphosphate metabolite.

Intracellular Activation Pathway

Once inside the cell, this compound is efficiently phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (ETV-TP).[4][8] This process is initiated by deoxyguanosine kinase.[9][10] ETV-TP has a prolonged intracellular half-life of 15 hours, which contributes to its potent antiviral activity and allows for once-daily dosing.[2][4]

This compound Activation Pathway This compound This compound ETV_MP This compound Monophosphate This compound->ETV_MP Cellular Kinases ETV_DP This compound Diphosphate ETV_MP->ETV_DP Cellular Kinases ETV_TP This compound Triphosphate (Active Form) ETV_DP->ETV_TP Cellular Kinases

Caption: Intracellular phosphorylation of this compound to its active triphosphate form.

Competitive Inhibition of HBV DNA Polymerase

ETV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral HBV DNA polymerase.[8][11] This competition is a key aspect of its mechanism of action. ETV-TP exhibits a high degree of specificity for the viral polymerase over host cellular DNA polymerases, which accounts for its favorable safety profile.[8]

Triple-Action Inhibition of HBV Replication

ETV-TP inhibits all three key functions of the HBV polymerase, effectively halting viral replication at multiple stages.[2][4][7]

  • Base Priming: It inhibits the initiation of DNA synthesis by preventing the priming of the HBV DNA polymerase.[2][11]

  • Reverse Transcription: ETV-TP is incorporated into the growing viral DNA chain during the reverse transcription of the negative-strand DNA from the pregenomic RNA.[2][8] This incorporation leads to chain termination, as this compound lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.[8]

  • Positive-Strand DNA Synthesis: The synthesis of the positive-strand HBV DNA is also inhibited by the incorporation of ETV-TP, preventing the completion of the viral genome.[2][12]

HBV Replication Cycle and this compound Inhibition cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA pgRNA pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription pgRNA_out pgRNA pgRNA->pgRNA_out Export Priming Priming pgRNA_out->Priming HBV_Polymerase HBV Polymerase HBV_Polymerase->Priming Reverse_Transcription Reverse Transcription (- strand synthesis) Priming->Reverse_Transcription DNA_Synthesis DNA Synthesis (+ strand synthesis) Reverse_Transcription->DNA_Synthesis Virion_Assembly Virion Assembly & Release DNA_Synthesis->Virion_Assembly ETV_TP This compound Triphosphate ETV_TP->Priming Inhibits ETV_TP->Reverse_Transcription Inhibits ETV_TP->DNA_Synthesis Inhibits

Caption: this compound triphosphate inhibits three key stages of HBV replication.

Part 3: In Vitro and In Vivo Antiviral Activity

In Vitro Potency

This compound has demonstrated potent antiviral activity against HBV in cell culture models. In HepG2 cells transfected with wild-type HBV, this compound inhibited HBV DNA synthesis with a 50% effective concentration (EC50) of 0.004 µM.[4] Against lamivudine-resistant HBV strains, the median EC50 was 0.026 µM.[4]

Virus StrainEC50 (µM)Source
Wild-Type HBV0.004[4]
Lamivudine-Resistant HBV0.026 (median)[4]
Pharmacokinetics and Pharmacodynamics in Humans

Following oral administration, this compound is rapidly absorbed, reaching peak plasma concentrations within 0.5 to 1.5 hours.[2] It has a long terminal half-life of approximately 128 to 149 hours, which supports once-daily dosing.[2][7] The potent suppression of HBV replication by this compound leads to a rapid decline in serum HBV DNA levels in patients with chronic hepatitis B.[12][13]

Part 4: The Challenge of Antiviral Resistance

While this compound has a high genetic barrier to resistance in treatment-naïve patients, resistance can emerge, particularly in patients with pre-existing lamivudine resistance.[11][14]

Genetic Basis of this compound Resistance

Resistance to this compound is associated with specific amino acid substitutions in the HBV polymerase. The development of this compound resistance often requires the presence of lamivudine-resistance mutations (rtM204V/I with or without rtL180M) in addition to at least one other mutation at positions such as rtT184, rtS202, or rtM250.[11][15][16] Novel resistance mutations, such as rtI163V and rtA186T, have also been identified.[17]

Part 5: Experimental Protocols

Protocol: Determination of this compound's In Vitro Antiviral Activity (EC50) using a Cell-Based Assay

This protocol outlines a general method for determining the EC50 of this compound against HBV in a cell culture system, such as HepG2.2.15 cells, which stably produce HBV.

Methodology:

  • Cell Culture: Culture HepG2.2.15 cells in appropriate media and conditions.

  • Drug Treatment: Seed the cells in multi-well plates and treat with serial dilutions of this compound. Include a no-drug control.

  • Incubation: Incubate the treated cells for a defined period (e.g., 48 hours) to allow for HBV replication and drug action.

  • Quantification of Viral DNA: Extract viral DNA from the culture supernatant or intracellularly.

  • qPCR Analysis: Quantify the amount of HBV DNA using quantitative polymerase chain reaction (qPCR).

  • Data Analysis: Calculate the EC50 value by plotting the percentage of viral DNA inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

EC50 Determination Workflow A Seed HepG2.2.15 cells B Treat with serial dilutions of this compound A->B C Incubate for 48 hours B->C D Extract HBV DNA C->D E Quantify DNA by qPCR D->E F Calculate EC50 E->F

Caption: Experimental workflow for determining the EC50 of this compound.

Protocol: Quantification of Intracellular this compound Triphosphate using LC-MS/MS

This protocol describes a general approach for quantifying the active form of this compound within cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

  • Cell Treatment: Treat cells (e.g., primary human hepatocytes or HepG2 cells) with a known concentration of this compound for a specified time.

  • Cell Lysis: Wash the cells to remove extracellular drug and then lyse the cells to release intracellular contents.

  • Sample Preparation: Perform a protein precipitation and/or solid-phase extraction to clean up the cell lysate and isolate the nucleotide fraction.

  • LC-MS/MS Analysis: Separate the analytes using liquid chromatography and detect and quantify this compound triphosphate using a tandem mass spectrometer.

  • Data Analysis: Use a standard curve to determine the concentration of this compound triphosphate in the cell lysate.

Part 6: Conclusion and Future Directions

This compound stands as a cornerstone in the management of chronic hepatitis B due to its potent and selective inhibition of HBV DNA polymerase, high barrier to resistance in treatment-naïve patients, and favorable pharmacokinetic profile.[2] Its mechanism as a guanosine nucleoside analogue that requires intracellular activation and targets multiple steps in the viral replication process underscores the rational design of effective antiviral agents. Future research may focus on combination therapies to further enhance viral suppression and on strategies to overcome emerging resistance. Additionally, the potential repurposing of this compound for other therapeutic areas, such as oncology, is an emerging field of investigation.[18]

References

  • What is the mechanism of this compound?
  • What is the mechanism of this compound Maleate?
  • Sasadeusz, J., et al. (2018). Resistance mutations of hepatitis B virus in this compound-refractory patients.
  • Anderson, C. M., et al. (2022). This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart. Journal of Biological Chemistry, 298(5), 101876.
  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy, 51(2), 341-348.
  • Liu, Y., et al. (2018). This compound resistance mutations rtL180M/T184L/M204V combined with rtA200V lead to tenofovir resistance. Journal of Medical Virology, 90(5), 947-954.
  • Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025-03-12). YouTube.
  • Ogawa, E., et al. (2017). Characterization of novel this compound resistance mutations.
  • Yim, H. J., & Lok, A. S. (2006).
  • Langley, D. R., et al. (2007). Inhibition of hepatitis B virus polymerase by this compound. Antimicrobial Agents and Chemotherapy, 51(2), 341-348.
  • Tassopoulos, N. C., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy, 51(2), 341-348.
  • Chen, Y. C., et al. (2008). Impact of viral replication inhibition by this compound on peripheral T lymphocyte subpopulations in chronic hepatitis B patients. World Journal of Gastroenterology, 14(30), 4796-4802.
  • This compound | C12H15N5O3 | CID 135398508 - PubChem. (n.d.).
  • Anderson, C. M., et al. (2022). This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart. Journal of Biological Chemistry, 298(5), 101876.
  • This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused r
  • Yuen, M. F., & Lai, C. L. (2011). The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B.
  • This compound Baraclude - Treatment - Hepatitis B Online. (n.d.). University of Washington.
  • Wang, Y., et al. (2017). Hepatitis B virus mutation pattern rtL180M+A181C+M204V may contribute to this compound resistance in clinical practice. Oncotarget, 8(52), 90317-90327.
  • Yim, H. J., & Lok, A. S. (2007). Molecular Diagnosis of this compound Resistance. Clinical Liver Disease, 11(4), 865-881.
  • Herve, J., et al. (2009). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 53(1), 229-235.
  • This compound Hydrate Reverse Transcriptase inhibitor. (n.d.). Selleck Chemicals.
  • Baraclude - accessd
  • This compound | Advanced Drug Monograph - MedP
  • Langley, D. R., et al. (2007). This compound Exhibits Inhibitory Activity against Human Immunodeficiency Virus under Conditions of Reduced Viral Challenge. Antimicrobial Agents and Chemotherapy, 51(10), 341-348.
  • Chayama, K., et al. (2007). Antiviral activity, dose-response relationship, and safety of this compound following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial. Journal of Gastroenterology, 42(10), 839-847.
  • Delaney, W. E., et al. (2004). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 48(7), 2463-2471.
  • Lee, S. H., et al. (2018). Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus.
  • Fernandes, R., et al. (2023). This compound: A Review and Considerations for Its Application in Oncology. International Journal of Molecular Sciences, 24(22), 16365.
  • de Man, R. A., et al. (2002). Viral dynamics during and after this compound therapy in patients with chronic hepatitis B.

Sources

An In-depth Technical Guide to the Intracellular Phosphorylation of Entecavir

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Activation Pathway of a Potent Anti-HBV Agent

Entecavir (ETV), a guanosine nucleoside analog, stands as a cornerstone in the therapeutic arsenal against chronic hepatitis B virus (HBV) infection.[1][2] Its potent antiviral activity is not inherent to the parent drug but is unlocked through a crucial intracellular transformation: sequential phosphorylation to its active triphosphate form, this compound triphosphate (ETV-TP).[3][4] This metabolic activation is a prerequisite for its mechanism of action, which involves the competitive inhibition of all three functions of the HBV DNA polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[3] Understanding the nuances of this intracellular phosphorylation cascade is paramount for researchers in virology and drug development for several key reasons: it governs the therapeutic efficacy of the drug, influences the potential for drug resistance, and provides a framework for the development of next-generation nucleoside/nucleotide analogs. This guide provides a comprehensive technical overview of the intracellular phosphorylation of this compound, from the enzymatic players to detailed experimental protocols for its study.

The Enzymatic Cascade: A Multi-Step Intracellular Journey

This compound, upon entering the hepatocyte, embarks on a three-step phosphorylation journey, culminating in the formation of the pharmacologically active ETV-TP. This process is catalyzed by a series of host cellular kinases. While the complete picture of all involved enzymes is still an area of active research, a combination of direct experimental evidence and logical inference from known nucleotide metabolism pathways allows for the construction of a highly probable activation cascade.

Step 1: The Initial Phosphorylation to this compound-Monophosphate (ETV-MP)

The first phosphorylation step is often the rate-limiting step in the activation of nucleoside analogs. In the case of this compound, the identity of the primary cytosolic kinase responsible for this initial conversion remains to be definitively elucidated. However, evidence points to the following possibilities:

  • Mitochondrial Deoxyguanosine Kinase (dGK): A significant breakthrough in understanding this compound's metabolism came from a study demonstrating that mitochondrial dGK can phosphorylate this compound.[5][6] This enzyme, primarily located in the mitochondria, is responsible for phosphorylating deoxyguanosine.[5][6] While this finding is crucial, the primary site of HBV replication and this compound's action is within the nucleus and cytoplasm. The extent to which mitochondrial phosphorylation contributes to the cytosolic pool of ETV-MP is an area for further investigation. Some studies suggest a possible minor cytosolic localization of dGK, which could contribute to the initial phosphorylation step.[7]

  • Cytosolic Deoxycytidine Kinase (dCK): Deoxycytidine kinase is a key enzyme in the nucleoside salvage pathway with broad substrate specificity, known to phosphorylate various nucleoside analogs. While direct evidence for its action on this compound is not robustly established in the literature, its role in activating other guanosine analogs makes it a plausible candidate for the initial phosphorylation of this compound in the cytoplasm.

Step 2: Conversion to this compound-Diphosphate (ETV-DP)

Once ETV-MP is formed, the subsequent phosphorylation to the diphosphate form is likely catalyzed by guanylate kinase (GK) .[6][8] This enzyme specifically catalyzes the ATP-dependent phosphorylation of guanosine monophosphate (GMP) to guanosine diphosphate (GDP) in the natural purine metabolism pathway.[6][8] Given the structural similarity of ETV-MP to GMP, it is highly probable that GK recognizes it as a substrate.

Step 3: The Final Activation to this compound-Triphosphate (ETV-TP)

The final and critical step in the activation cascade is the conversion of ETV-DP to the active ETV-TP. This reaction is most likely carried out by nucleoside-diphosphate kinases (NDPKs) .[5][9] NDPKs are ubiquitous enzymes that catalyze the transfer of the terminal phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (like ETV-DP), thereby maintaining the cellular pool of triphosphates.[5][9]

The intracellular half-life of the active ETV-TP is approximately 15 hours, which contributes to its potent and sustained antiviral effect.[10]

Visualizing the Pathway: A Graphviz Representation

Entecavir_Phosphorylation cluster_cell Hepatocyte cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion ETV This compound (ETV) ETV_MP This compound-Monophosphate (ETV-MP) ETV->ETV_MP dGK (minor?) / dCK (putative) ETV_DP This compound-Diphosphate (ETV-DP) ETV_MP->ETV_DP Guanylate Kinase (GK) ETV_TP This compound-Triphosphate (ETV-TP) (Active Form) ETV_DP->ETV_TP Nucleoside-Diphosphate Kinase (NDPK) HBV_Polymerase HBV DNA Polymerase ETV_TP->HBV_Polymerase Inhibition ETV_mito This compound (ETV) ETV_MP_mito This compound-Monophosphate (ETV-MP) ETV_mito->ETV_MP_mito Deoxyguanosine Kinase (dGK) Experimental_Workflow start Seed Cells in Culture Plates incubation Incubate with this compound (Time-course and Dose-response) start->incubation wash Wash Cells with Cold PBS (3x) incubation->wash extraction Extract Intracellular Metabolites (e.g., Cold 70% Methanol) wash->extraction centrifugation Centrifuge to Pellet Debris extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis Analyze by LC-MS/MS supernatant->analysis quantification Quantify ETV, ETV-MP, ETV-DP, ETV-TP analysis->quantification

Caption: A generalized workflow for studying intracellular this compound phosphorylation.

Detailed Protocol for Intracellular Metabolite Extraction

This protocol is a self-validating system designed to ensure complete cell lysis and efficient extraction of polar nucleotide metabolites while minimizing degradation.

  • Cell Seeding: Seed HepG2 cells or PHHs in 6-well or 12-well plates and allow them to adhere and reach approximately 80% confluency.

  • Drug Incubation: Remove the culture medium and add fresh medium containing the desired concentration of this compound. For time-course experiments, incubate for various durations (e.g., 2, 6, 12, 24 hours). For dose-response experiments, use a range of this compound concentrations.

  • Cell Washing (Critical Step for Removing Extracellular Drug): At the end of the incubation period, aspirate the drug-containing medium. Immediately wash the cell monolayer three times with ice-cold phosphate-buffered saline (PBS) to remove any residual extracellular drug.

  • Metabolite Extraction:

    • After the final wash, add 500 µL of ice-cold 70% methanol to each well.

    • Place the plates on a shaker at 4°C for 10 minutes to ensure complete cell lysis and extraction of intracellular metabolites.

    • Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Protein and Debris Precipitation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular this compound and its phosphorylated metabolites, and transfer it to a new, clean tube.

  • Sample Storage: The extracted samples can be stored at -80°C until analysis by LC-MS/MS.

Analytical Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and its phosphorylated metabolites.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used for the separation of this compound. [11][12]For the highly polar phosphorylated metabolites, a hydrophilic interaction liquid chromatography (HILIC) column or an ion-pair reversed-phase method may be necessary to achieve adequate retention and separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. [11]* Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of this compound and its metabolites.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.

  • Quantification:

    • Standard Curves: Stable isotope-labeled internal standards for this compound and its phosphorylated forms are ideal for accurate quantification. If not available, structurally similar analogs can be used.

    • Data Analysis: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the intracellular phosphorylation and activity of this compound, compiled from various sources.

ParameterValueCell Type/SystemReference
Intracellular Half-life of ETV-TP ~15 hours-[10]
IC50 for dG phosphorylation by dGK 15.3 ± 2.2 µMRat Mitochondria[5][6]
IC50 for dA phosphorylation by dGK 0.034 ± 0.007 µMRat Mitochondria[5][6]
Plasma Cmax (0.5 mg dose) 4.2 ng/mLHuman-
Plasma Cmax (1.0 mg dose) 8.2 ng/mLHuman-
Oral Bioavailability ~100%Human-
Time to Peak Plasma Concentration 0.5 - 1.5 hoursHuman[12]

Conclusion and Future Directions

The intracellular phosphorylation of this compound is a highly efficient process that underpins its potent anti-HBV activity. While the roles of mitochondrial dGK and the likely involvement of cytosolic GK and NDPK have been discussed, the definitive identification of all the key kinases in the cytosolic pathway remains an important area for future research. A deeper understanding of this pathway will not only enhance our knowledge of this compound's pharmacology but also pave the way for the rational design of new nucleoside/nucleotide analogs with improved activation profiles and therapeutic indices. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate this critical aspect of anti-HBV drug action.

References

  • Ward, A. S., Hsiung, C. H., Kesterson, D. G., Kamath, V. G., & McKee, E. E. (2022). This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart. Journal of Biological Chemistry, 298(5), 101876. [Link]

  • McKee, E. E., et al. (2022). This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart. PubMed, 35358513. [Link]

  • Proteopedia. (2019). Nucleoside diphosphate kinase. Proteopedia. [Link]

  • ENCODE. (n.d.). HepG2 ATCC #: HB-8065 Tissue: liver Product Format: frozen Morpho. ENCODE. [Link]

  • Patsnap. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]

  • Tassopoulos, N. A., et al. (2010). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy, 54(8), 3484-3493. [Link]

  • Altogen Biosystems. (n.d.). HepG2 Cell Culture - HepG2 Transfection. Altogen Biosystems. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). This compound. LiverTox. [Link]

  • Rao, R. N., et al. (2014). LC-MS/MS method for the characterization of the forced degradation products of this compound. Biomedical Chromatography, 28(11), 1536-1546. [Link]

  • Yuen, M. F., & Lai, C. L. (2009). The saga of this compound. Hepatology International, 3(1), 7-12. [Link]

  • Proteopedia. (2019). Guanylate kinase. Proteopedia. [Link]

  • Matthews, S. J. (2006). This compound for the treatment of chronic hepatitis B virus infection. Clinical Therapeutics, 28(2), 184-203. [Link]

  • Arnér, E. S., & Eriksson, S. (1995). Human deoxycytidine kinase is located in the cell nucleus. Proceedings of the National Academy of Sciences, 92(11), 5092-5096. [Link]

  • Jüllig, M., & Eriksson, S. (2000). Analysis of intracellular localization of mdGK-1 and mdGK-2. ResearchGate. [Link]

  • Wikipedia. (n.d.). Nucleoside-diphosphate kinase. Wikipedia. [Link]

  • Wikipedia. (n.d.). Guanylate kinase. Wikipedia. [Link]

  • Bionumbers. (n.d.). from GMP to GTP. Bionumbers. [Link]

  • Kandeel, M., & Al-Taher, A. (2020). The GTPase hGBP1 converts GTP to GMP in two steps via proton shuttle mechanisms. Chemical Science, 11(3), 735-745. [Link]

  • FDA. (2013). N21-797S018 this compound Clinpharm BPCA. FDA.report. [Link]

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Action of Entecavir on Hepatitis B Virus (HBV) DNA Synthesis

This guide provides a detailed examination of the molecular interactions between this compound and the Hepatitis B virus (HBV) replication machinery. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action, supported by established experimental protocols and quantitative data.

Introduction: The Challenge of HBV and the Advent of this compound

Hepatitis B virus, a member of the Hepadnaviridae family, establishes a persistent infection characterized by the presence of a stable covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for viral RNAs, including the pregenomic RNA (pgRNA), which is essential for the reverse transcription process that generates new viral DNA. The central enzyme in this replication strategy is the HBV DNA polymerase, a multi-functional protein that is the primary target for antiviral therapies.

This compound emerged as a potent and selective antiviral agent against HBV. It is a guanosine nucleoside analogue with a chemical structure that makes it a highly effective inhibitor of the HBV polymerase. Its introduction into clinical practice marked a significant advancement in the management of chronic hepatitis B due to its high barrier to resistance and profound viral suppression.

Molecular Mechanism of Action: A Tripartite Inhibition

The antiviral activity of this compound is dependent on its intracellular phosphorylation to the active 5'-triphosphate form, this compound triphosphate (ETV-TP). This process is initiated by deoxyguanosine kinase. Once formed, ETV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HBV DNA polymerase.

The inhibitory effect of this compound is uniquely comprehensive, targeting all three catalytic functions of the viral polymerase:

  • Priming: Inhibition of the initiation of DNA synthesis where the polymerase primes its own reverse transcription activity.

  • Reverse Transcription: Blockade of the synthesis of the negative-strand DNA from the pgRNA template.

  • DNA-Dependent DNA Synthesis: Prevention of the synthesis of the positive-strand DNA to complete the viral genome.

Incorporation of ETV-TP into the nascent viral DNA chain results in chain termination, as it lacks the 3'-hydroxyl group necessary for further elongation. This multi-faceted inhibition contributes to its potent antiviral effect.

HBV_Replication_and_Entecavir_Inhibition cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm cccDNA cccDNA pgRNA Pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export Capsid Viral Capsid Assembly pgRNA_cyto->Capsid HBV_Polymerase HBV Polymerase HBV_Polymerase->Capsid Negative_Strand (-) Strand DNA Synthesis (Reverse Transcription) Capsid->Negative_Strand Positive_Strand (+) Strand DNA Synthesis Negative_Strand->Positive_Strand New_Virion New Virion Assembly Positive_Strand->New_Virion New_Virion->cccDNA Recycle to Nucleus This compound This compound ETV_TP This compound-TP This compound->ETV_TP Intracellular Phosphorylation Inhibit_Priming INHIBITION 1: Priming ETV_TP->Inhibit_Priming Inhibit_RT INHIBITION 2: Reverse Transcription ETV_TP->Inhibit_RT Inhibit_Pos INHIBITION 3: (+) Strand Synthesis ETV_TP->Inhibit_Pos Inhibit_Priming->Capsid Inhibit_RT->Negative_Strand Inhibit_Pos->Positive_Strand

Caption: HBV replication cycle and the tripartite inhibition by this compound triphosphate.

Experimental Assessment of this compound's Antiviral Activity

The potency of this compound is quantified through a combination of cell-based and enzymatic assays. These assays are crucial for determining the drug's efficacy, selectivity, and potential for resistance.

Cell-Based Assay for HBV DNA Synthesis Inhibition

This assay utilizes an HBV-producing human hepatoblastoma cell line, such as HepG2 2.2.15, which is stably transfected with the HBV genome.

Protocol: HepG2 2.2.15 Assay

  • Cell Culture: Culture HepG2 2.2.15 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics in 6-well plates until confluent.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 nM) for a period of 6-8 days. The medium containing the drug should be refreshed every 2 days.

  • DNA Extraction: After the treatment period, lyse the cells and extract intracellular HBV DNA using a viral DNA extraction kit.

  • Quantification of HBV DNA:

    • Southern Blot Analysis: Digest the extracted DNA with HindIII (which does not cut the HBV genome) to linearize any plasmid DNA and separate the replicative intermediates by agarose gel electrophoresis. Transfer the DNA to a nylon membrane and probe with a radiolabeled HBV DNA probe.

    • Quantitative PCR (qPCR): Alternatively, quantify the amount of HBV DNA using qPCR with primers specific for the HBV genome.

  • Data Analysis: Determine the concentration of this compound that inhibits HBV DNA replication by 50% (EC50). This is calculated by plotting the percentage of HBV DNA inhibition against the log concentration of this compound.

Cell_Based_Assay_Workflow start Start: Culture HepG2 2.2.15 cells treatment Treat cells with serial dilutions of this compound for 6-8 days start->treatment extraction Lyse cells and extract intracellular HBV DNA treatment->extraction quantification Quantify HBV DNA (Southern Blot or qPCR) extraction->quantification analysis Plot % inhibition vs. [this compound] quantification->analysis end Determine EC50 value analysis->end

Caption: Workflow for determining this compound's EC50 in a cell-based assay.

Enzymatic Assay for HBV Polymerase Inhibition

This cell-free assay directly measures the inhibitory effect of this compound triphosphate on the enzymatic activity of purified HBV polymerase.

Protocol: HBV Polymerase Enzymatic Assay

  • Enzyme Preparation: Use purified recombinant HBV polymerase expressed in a suitable system (e.g., baculovirus).

  • Reaction Mixture: Prepare a reaction mixture containing the HBV polymerase, a template-primer complex (e.g., pgRNA template), dNTPs (including radiolabeled dGTP), and varying concentrations of this compound triphosphate.

  • Enzymatic Reaction: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 60 minutes).

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto a filter membrane.

  • Quantification: Measure the incorporation of the radiolabeled nucleotide using a scintillation counter.

  • Data Analysis: Calculate the concentration of this compound triphosphate that inhibits polymerase activity by 50% (IC50).

Quantitative Analysis of Efficacy and Resistance

The following table summarizes the key quantitative data for this compound, highlighting its potent activity against wild-type HBV and the impact of resistance-associated mutations.

ParameterWild-Type HBVLamivudine-Resistant (M204V/I)This compound-Resistant (M204V/I + T184G/S202I)
EC50 (Cell-Based Assay) 0.004 µM0.02 - 0.05 µM> 1.0 µM
IC50 (Enzymatic Assay) 0.003 - 0.007 µM0.08 - 0.2 µM~10-fold increase vs. LAM-R
Fold-Resistance -5 - 12.5 fold> 250 fold

Data compiled from multiple sources for illustrative purposes. Actual values may vary between studies.

The data clearly indicates that while this compound retains activity against Lamivudine-resistant HBV strains, the addition of specific this compound-associated resistance mutations leads to a significant decrease in susceptibility.

Conclusion

This compound's profound and selective inhibition of HBV DNA synthesis is a direct result of its molecular structure and its tripartite mechanism of action against the viral polymerase. The experimental protocols detailed herein provide a framework for the continued study of its efficacy and the characterization of resistance profiles. This in-depth understanding is paramount for the development of next-generation antiviral therapies and the effective clinical management of chronic hepatitis B.

References

  • Title: this compound: a potent and selective inhibitor of hepatitis B virus replication. Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: this compound: A Review of its Use in Chronic Hepatitis B. Source: Drugs URL: [Link]

  • Title: A human hepatoblastoma cell line (HepG2 2.2.15) that constitutively produces hepatitis B virus. Source: Journal of Virological Methods URL: [Link]

  • Title: In Vitro Antiviral Activity and Resistance Profile of this compound. Source: Clinical Infectious Diseases URL: [Link]

  • Title: this compound as a potent anti-HBV agent. Source: Mini reviews in medicinal chemistry URL: [Link]

  • Title: Biochemical and structural basis for the selection of resistant variants of human hepatitis B virus polymerase by this compound. Source: Antimicrobial Agents and Chemotherapy URL: [Link]

Introduction: A Paradigm Shift in Chronic Hepatitis B Treatment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Development of Entecavir

This compound (marketed as Baraclude) stands as a landmark achievement in antiviral therapy, offering patients with chronic hepatitis B (CHB) a potent, highly selective, and durable treatment option.[1][2] It is a carbocyclic guanosine nucleoside analogue that profoundly suppresses Hepatitis B Virus (HBV) replication by targeting the viral DNA polymerase.[3][4][5] The journey of this compound from a repurposed antiviral candidate to a first-line CHB therapy is a compelling narrative of rational drug design, meticulous preclinical evaluation, and robust clinical validation. This guide provides a comprehensive technical overview of its discovery, mechanism of action, synthetic pathways, and the clinical development that established its role in modern hepatology. The discovery and development process for this compound spanned over a decade before its first approval in the United States, highlighting the extensive research and testing required for such a novel compound.[6]

Part 1: Discovery and Lead Optimization - A Serendipitous Pivot

The origins of this compound trace back to a 1992 anti-herpes virus program at Squibb, where the compound was initially designated SQ-34676.[1] Its development for herpes simplex virus (HSV) was halted due to insufficient efficacy.[6] However, in 1995, researchers at Bristol-Myers Squibb (BMS), screening a library of compounds for activity against HBV, rediscovered its potential.[6] The compound, now known as BMS-200475, demonstrated exceptionally potent and selective activity against HBV in cell-based assays.[1][6]

This discovery was significant because this compound's unique structure, a carbocyclic 2'-deoxyguanosine analogue, offered inherent metabolic stability by replacing the oxygen atom in the ribose sugar ring with a carbon.[3] A critical design feature is the exocyclic double bond, which locks the carbocycle into a conformation that mimics the natural deoxyguanosine, allowing it to be efficiently recognized and utilized by the viral polymerase.[3] This structural ingenuity set the stage for a new class of anti-HBV agents with a high barrier to resistance.

Experimental Workflow: Initial Antiviral Screening

The decision to pursue this compound for HBV was grounded in its superior performance in in vitro screening assays compared to existing nucleoside analogues.

Caption: Workflow for in vitro screening to identify anti-HBV compounds.

Part 2: Chemical Synthesis of this compound

The synthesis of this compound is a complex challenge due to the intricate stereochemistry of its carbocyclic core. Several synthetic routes have been developed since its initial description.

Route 1: The Original Bristol-Myers Squibb Synthesis

The initial patented synthesis by Bristol-Myers Squibb started from sodium cyclopentadienyl.[3] This route involved a multi-step process to construct the functionalized cyclopentane ring, followed by the attachment of the guanine base.

Route 2: Synthesis from D-Ribose

A more recent and widely cited approach begins with the readily available and inexpensive starting material, D-ribose.[3][7][8] This strategy leverages the inherent stereochemistry of the sugar to establish the correct configuration of the final product. However, it requires a deoxygenation step to convert the ribose moiety into the carbocyclic DNA analogue structure.[3] The process involves the formation of a key allylic alcohol intermediate, which is then further elaborated to construct the final molecule.[7][8]

G D-Ribose D-Ribose Intermediate Complex Functionalization (8 steps) D-Ribose->Intermediate Protection AllylicAlcohol Key Allylic Alcohol Intermediate Intermediate->AllylicAlcohol Elimination CoreConstruction Carbocyclic Core Construction & Deoxygenation AllylicAlcohol->CoreConstruction Multiple Steps GuanineCoupling Mitsunobu Coupling with Guanine Derivative CoreConstruction->GuanineCoupling Deprotection Final Deprotection Steps GuanineCoupling->Deprotection This compound This compound Deprotection->this compound

Caption: High-level overview of this compound synthesis from D-Ribose.

Part 3: Mechanism of Action - A Three-Pronged Attack

This compound exerts its antiviral effect by inhibiting the HBV DNA polymerase, a multifunctional enzyme essential for viral replication.[2] Like other nucleoside analogues, this compound must be activated intracellularly via phosphorylation to its triphosphate form, this compound-triphosphate (ETV-TP).[5][9] ETV-TP then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP).[10]

The inhibitory action of ETV-TP is uniquely comprehensive, targeting three distinct activities of the viral polymerase[4][11]:

  • Base Priming: It inhibits the initiation of DNA synthesis.

  • Reverse Transcription: It blocks the synthesis of the negative-strand DNA from the pregenomic RNA (pgRNA) template.

  • Positive-Strand DNA Synthesis: It inhibits the synthesis of the positive-strand DNA, the final step in producing the relaxed circular DNA (rcDNA) found in mature virions.

Incorporation of ETV-TP into the growing viral DNA chain leads to premature chain termination, effectively halting the replication process.[9][10]

G cluster_0 HBV Replication Cycle pgRNA Pregenomic RNA (pgRNA) Template Priming 1. Base Priming pgRNA->Priming RT 2. Reverse Transcription (Negative-Strand Synthesis) Priming->RT DNAP 3. DNA Synthesis (Positive-Strand Synthesis) RT->DNAP rcDNA Relaxed Circular DNA (rcDNA) DNAP->rcDNA ETV This compound ETV-TP This compound Triphosphate (Active Form) ETV->ETV-TP Intracellular Phosphorylation Inhibition1 ETV-TP->Inhibition1 Inhibition2 ETV-TP->Inhibition2 Inhibition3 ETV-TP->Inhibition3 Inhibition1->Priming Inhibits Inhibition2->RT Inhibits & Causes Chain Termination Inhibition3->DNAP Inhibits

Caption: this compound's three-point inhibition of HBV DNA Polymerase.

Part 4: Preclinical Development

In Vitro Potency and Selectivity

Preclinical studies confirmed this compound's exceptional potency. In HBV-replicating cell lines, its effective concentration (EC₅₀) was found to be in the low nanomolar range, making it significantly more potent than other approved nucleoside reverse transcriptase inhibitors (NRTIs) like lamivudine and adefovir.[11]

CompoundEC₅₀ (nM) for HBVIC₅₀ (nM) for HBV Polymerase (as Triphosphate)
This compound (ETV) 5.30.5
Lamivudine (LVD)1500>6
Adefovir (ADV)8960243
Data synthesized from in vitro studies.[11]

Crucially, this compound displayed a high degree of selectivity for the viral polymerase over host cellular DNA polymerases, including mitochondrial DNA polymerase γ.[6][12] This was a critical finding, as inhibition of mitochondrial polymerase is a known cause of toxicity for some NRTIs. Extensive cell culture studies showed no evidence of mitochondrial toxicity even at concentrations far exceeding therapeutic levels.[12]

In Vivo Animal Models

The antiviral activity of this compound was further validated in animal models. In transgenic mice engineered to express HBV, oral administration of this compound led to a significant, dose-dependent reduction in liver HBV DNA levels.[13] These preclinical evaluations provided a strong rationale for advancing this compound into human clinical trials, demonstrating potent efficacy and a favorable safety profile.[6][14]

Part 5: Clinical Development and Efficacy

The clinical development program for this compound was designed to rigorously evaluate its safety, pharmacokinetics, and efficacy in diverse populations of CHB patients.

Pharmacokinetics

Phase I studies in healthy volunteers showed that this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached between 0.5 and 1.5 hours.[6] It has an effective half-life of approximately 24 hours, supporting once-daily dosing.[15] The drug is primarily eliminated unchanged through renal excretion.[15][16]

ParameterValue (0.5 mg / 1 mg dose)
Time to Peak (Tₘₐₓ)0.5 - 1.5 hours
Cₘₐₓ (steady state)4.2 ng/mL / 8.2 ng/mL
Terminal Half-life (t₁/₂)~128 - 149 hours
Effective Half-life~24 hours
Excretion62% - 73% unchanged in urine
Data from pharmacokinetic studies in healthy subjects.[6][15][16]
Phase III Clinical Trials

Large, randomized, controlled Phase III trials established this compound's superiority over the then-standard-of-care, lamivudine, in both nucleoside-naïve and lamivudine-refractory patients.[17][18]

Key Efficacy Endpoints at 48 Weeks (Nucleoside-Naïve Patients):

EndpointThis compound (0.5 mg)Lamivudine (100 mg)Study Population
Histologic Improvement 72%62%HBeAg-Positive
HBV DNA < 300 copies/mL 67%36%HBeAg-Positive
ALT Normalization 68%60%HBeAg-Positive
Histologic Improvement 70%61%HBeAg-Negative
HBV DNA < 300 copies/mL 90%72%HBeAg-Negative
Data synthesized from pivotal Phase III registration trials.[6][19]

Long-term follow-up studies demonstrated durable viral suppression, with over 94% of patients achieving undetectable HBV DNA levels after five years of continuous therapy.[6][17] This sustained response was accompanied by significant improvements in liver histology, including the reversal of fibrosis and even cirrhosis in a substantial portion of patients.[6][20]

Resistance Profile

A key advantage of this compound is its high genetic barrier to resistance in treatment-naïve patients. The cumulative probability of developing genotypic resistance after five years of therapy is approximately 1.2%.[21] Resistance typically requires the initial selection of a lamivudine-resistance mutation (like rtM204V/I) followed by at least one additional specific amino acid substitution.[21] However, in patients already refractory to lamivudine, the rate of this compound resistance is significantly higher.[21]

Part 6: Regulatory Approval and Post-Marketing

Based on the robust data from its clinical development program, this compound received its first approval from the U.S. Food and Drug Administration (FDA) on March 29, 2005, for the treatment of chronic hepatitis B infection.[1][22][23][24] Post-marketing studies and real-world data have continued to affirm its effectiveness and safety profile, solidifying its position as a first-line treatment for CHB globally.[14][17][25]

G Preclinical Preclinical Studies (In Vitro & Animal Models) Phase1 Phase I Trials (Safety & PK in Healthy Volunteers) Preclinical->Phase1 Phase2 Phase II Trials (Dose-Ranging & Efficacy) Phase1->Phase2 Phase3 Phase III Pivotal Trials (vs. Lamivudine) Phase2->Phase3 NDA New Drug Application (NDA) Submitted to FDA Phase3->NDA Approval FDA Approval (March 2005) NDA->Approval PostMarket Phase IV / Post-Marketing (Real-World Evidence) Approval->PostMarket

Caption: this compound's clinical development and regulatory pathway.

Conclusion

The development of this compound represents a triumph of medicinal chemistry and clinical science. From its serendipitous discovery as a potent anti-HBV agent to its establishment as a cornerstone of CHB therapy, its trajectory underscores the value of rigorous scientific investigation. Its unique mechanism of action, high potency, favorable safety profile, and high barrier to resistance have collectively provided a durable and life-altering therapeutic option for millions of individuals living with chronic hepatitis B.

References

  • This compound - Wikipedia. (n.d.).
  • What is the mechanism of this compound? (2024, July 17). Patsnap Synapse.
  • Synthesis Strategies for this compound. (n.d.). Organic Chemistry Portal.
  • Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 12). YouTube.
  • Inhibition of Hepatitis B Virus Polymerase by this compound. (n.d.). National Center for Biotechnology Information.
  • This compound – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu.
  • This compound PK Fact Sheet. (n.d.). University of Liverpool.
  • This compound - LiverTox. (2018, February 10). National Center for Biotechnology Information.
  • What is the mechanism of this compound Maleate? (2024, July 17). Patsnap Synapse.
  • Synthesis of this compound and its novel class of analogs. (2011, December). PubMed.
  • This compound pharmacokinetics, safety, and tolerability after multiple ascending doses in healthy subjects. (n.d.). PubMed.
  • The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B. (n.d.). National Center for Biotechnology Information.
  • Synthesis of this compound and Its Novel Class of Analogs. (2025, August 10). ResearchGate.
  • First-line treatment of chronic hepatitis B with this compound or tenofovir in 'real-life' settings: from clinical trials to clinical practice. (n.d.). National Center for Biotechnology Information.
  • Baraclude (this compound) FDA Approval History. (n.d.). Drugs.com.
  • Molecular Diagnosis of this compound Resistance. (n.d.). National Center for Biotechnology Information.
  • Randomized, controlled trial of this compound versus placebo in children with hepatitis B envelope antigen-positive chronic hepatitis B. (n.d.). PubMed.
  • New FDA Approvals. (2005, June 1). Clinician.com.
  • This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. (n.d.). National Center for Biotechnology Information.
  • This compound Safety and Effectiveness in a National Cohort of Treatment-Naïve Chronic Hepatitis B Patients in the US - the ENUMERATE study. (n.d.). PubMed Central.
  • US approves new hepatitis B drug, this compound (Baraclude). (2005, March 31). Aidsmap.
  • FDA approve this compound for HBV. (2005, June 15). HIV i-Base.
  • The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B. (n.d.). PubMed.
  • This compound for the treatment of real-life chronic hepatitis B patients: a study from Saudi Arabia. (n.d.).
  • Long-Term this compound Therapy Reverses Fibrosis and Cirrhosis in Patients With Chronic HBV. (2010, August 25).
  • Characterization of Antiviral Activity of this compound in Transgenic Mice Expressing Hepatitis B Virus. (n.d.). DigitalCommons@USU.
  • This compound is a potent anti-HBV drug superior to lamivudine: experience from clinical trials in China. (2007, June 6). Journal of Antimicrobial Chemotherapy.

Sources

Entecavir's Unwavering Focus: A Deep Dive into its Selectivity for Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Entecavir (ETV), a carbocyclic analog of 2'-deoxyguanosine, stands as a cornerstone in the therapeutic arsenal against chronic hepatitis B virus (HBV) infection.[1][2] Its clinical success is underpinned by a remarkable combination of high potency and an exceptional safety profile, both of which are direct consequences of its profound selectivity for the HBV polymerase over host cellular DNA polymerases. This guide delves into the intricate molecular mechanisms that govern this compound's selective inhibition of HBV replication. We will explore the structural and kinetic basis of this selectivity, detail the experimental methodologies to quantify it, and provide insights into the clinical ramifications of this targeted antiviral action.

The Clinical Imperative for Selectivity in Anti-HBV Therapy

Chronic HBV infection remains a significant global health challenge, with millions at risk of developing progressive liver disease, including cirrhosis and hepatocellular carcinoma.[3] The primary therapeutic objective is the long-term suppression of viral replication.[4] Nucleos(t)ide analogs (NAs), such as this compound, are pivotal in achieving this goal. However, the therapeutic window of any NA is critically dependent on its ability to discriminate between the viral polymerase and the host's own DNA polymerases. Off-target inhibition of human DNA polymerases, particularly mitochondrial DNA polymerase gamma (Pol γ), can lead to significant cellular toxicity, manifesting as myopathy, neuropathy, and lactic acidosis.[5] this compound's favorable safety profile is a direct result of its minimal interaction with host polymerases.[5]

The Molecular Journey of this compound: From Prodrug to Potent Inhibitor

This compound is administered as a prodrug and requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (ETV-TP), to exert its antiviral effect.[6] This bioactivation is a critical first step in its mechanism of action.

Intracellular Activation Pathway

The conversion of this compound to ETV-TP is a multi-step enzymatic process carried out by host cellular kinases. The efficiency of this conversion contributes significantly to this compound's high potency.[7]

Entecavir_Activation ETV This compound ETV_MP This compound Monophosphate ETV->ETV_MP Host Kinase ETV_DP This compound Diphosphate ETV_MP->ETV_DP Host Kinase ETV_TP This compound Triphosphate (Active) ETV_DP->ETV_TP Host Kinase ETV_Binding_Selectivity cluster_HBV HBV Polymerase Active Site cluster_Human Human DNA Polymerase Active Site HBV_pocket Hydrophobic Pocket (accommodates exocyclic alkene) ETV_TP_HBV ETV-TP ETV_TP_HBV->HBV_pocket Specific Interaction HBV_active_site dNTP Binding Site ETV_TP_HBV->HBV_active_site High Affinity Binding ETV_TP_Human ETV-TP Human_active_site dNTP Binding Site ETV_TP_Human->Human_active_site Low Affinity Binding / No Recognition No_Pocket Altered/Absent Pocket

Caption: Differential binding of ETV-TP to HBV and human polymerases.

A Mismatch with Human DNA Polymerases

In stark contrast, this accommodating hydrophobic pocket is absent or significantly altered in human DNA polymerases, including Pol α, β, δ, ε, and most critically, Pol γ. [7]For instance, in human polymerase beta, this pocket is completely absent. [7]This structural incongruity prevents ETV-TP from binding effectively to the active sites of host polymerases. Consequently, ETV-TP is neither a potent inhibitor nor a substrate for these enzymes. [5]This lack of interaction with Pol γ is the molecular basis for this compound's low mitochondrial toxicity. [5]

Quantifying Selectivity: Experimental Protocols and Data Interpretation

The selectivity of an antiviral compound is not merely a qualitative descriptor but a quantifiable parameter essential for preclinical and clinical development. A combination of enzymatic and cell-based assays is employed to determine the selectivity index.

Enzymatic Assays: Probing the Polymerase-Inhibitor Interaction

Enzymatic assays provide a direct measure of an inhibitor's potency against isolated viral and host polymerases. The key parameter derived from these studies is the inhibition constant (Kᵢ), which reflects the affinity of the inhibitor for the enzyme.

Protocol: Determination of Kᵢ for ETV-TP against HBV Polymerase and Human DNA Polymerase γ

  • Enzyme and Substrate Preparation:

    • Purify recombinant HBV polymerase and human DNA polymerase γ.

    • Prepare a range of concentrations of the natural substrate (dGTP) and the inhibitor (ETV-TP).

    • Utilize a DNA template-primer system appropriate for each enzyme.

  • Reaction Setup:

    • Establish reaction mixtures containing the enzyme, template-primer, and varying concentrations of dGTP in the presence and absence of multiple fixed concentrations of ETV-TP.

    • Initiate the reaction by adding a radiolabeled or fluorescently labeled dNTP.

  • Data Acquisition:

    • Measure the rate of DNA synthesis (enzyme velocity) at each substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the enzyme velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ in the absence of the inhibitor.

    • For competitive inhibition, analyze the data using nonlinear regression with the competitive inhibition equation or utilize graphical methods like Dixon plots to determine the Kᵢ value. [8][9][10][11] Data Presentation: Comparative Inhibition of Viral and Host Polymerases

PolymeraseInhibitorKᵢ (nM)Natural Substrate (dGTP) Kₘ (µM)Selectivity (Kᵢ human Pol / Kᵢ HBV Pol)
HBV PolymeraseETV-TP~0.02~0.5-
Human Pol αETV-TP>1000~1.2>50,000
Human Pol βETV-TP>1000~3.5>50,000
Human Pol γETV-TP>1000~0.8>50,000

Note: The specific Kᵢ and Kₘ values can vary depending on the experimental conditions.

Cell-Based Assays: Assessing Antiviral Efficacy and Cytotoxicity

Cell-based assays provide a more physiologically relevant context by evaluating the antiviral activity and cytotoxicity of the parent compound in a cellular environment.

Protocol: Determination of EC₅₀, CC₅₀, and Selectivity Index (SI)

  • Cell Culture:

    • Culture a stable HBV-producing cell line (e.g., HepG2.2.15) and a parental hepatoma cell line (e.g., HepG2) for cytotoxicity assessment. [12][13]

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound over a wide concentration range.

  • Antiviral Efficacy (EC₅₀) Determination:

    • After a defined incubation period (e.g., 7-10 days), quantify the amount of extracellular HBV DNA using quantitative PCR (qPCR).

    • The EC₅₀ is the concentration of the compound that inhibits viral replication by 50%.

  • Cytotoxicity (CC₅₀) Determination:

    • In parallel, assess the viability of the uninfected or parental cell line using assays such as the neutral red uptake or MTT assay. [14][15] * The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.

  • Selectivity Index (SI) Calculation:

    • The SI is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀).

Data Presentation: In Vitro Antiviral Profile of this compound

ParameterValueInterpretation
EC₅₀ ~0.004 µMHigh antiviral potency
CC₅₀ >30 µMLow cytotoxicity
Selectivity Index (SI) >7,500Excellent therapeutic window

Note: EC₅₀ and CC₅₀ values can vary between cell lines and assay conditions.

Experimental_Workflow start Start: Compound Evaluation enzymatic_assays Enzymatic Assays start->enzymatic_assays cell_based_assays Cell-Based Assays start->cell_based_assays hbv_pol HBV Polymerase Inhibition (Ki) enzymatic_assays->hbv_pol human_pol Human Polymerase Inhibition (Ki) enzymatic_assays->human_pol antiviral_efficacy Antiviral Efficacy (EC50) cell_based_assays->antiviral_efficacy cytotoxicity Cytotoxicity (CC50) cell_based_assays->cytotoxicity selectivity_calc Calculate Selectivity (Ki ratio / SI) hbv_pol->selectivity_calc human_pol->selectivity_calc antiviral_efficacy->selectivity_calc cytotoxicity->selectivity_calc end End: Selectivity Profile selectivity_calc->end

Caption: Workflow for determining the selectivity of an antiviral compound.

Clinical Manifestations of Selectivity: High Efficacy and Favorable Safety

The profound selectivity of this compound translates directly into its clinical performance. [1][2]

  • Potent and Sustained Viral Suppression: The high affinity for HBV polymerase leads to rapid and deep reductions in HBV DNA levels in patients. [1][16][17]* High Barrier to Resistance: The potent inhibition of viral replication, a consequence of high selectivity, contributes to a high genetic barrier to the development of resistance in treatment-naïve patients. [18][19]* Excellent Safety and Tolerability: The negligible inhibition of host DNA polymerases, particularly Pol γ, results in a low incidence of adverse events, even with long-term therapy. [16][20]Clinical studies have demonstrated a favorable safety profile, with no significant mitochondrial toxicity observed at therapeutic doses. [5]

Conclusion

This compound's selectivity for the hepatitis B virus polymerase is a masterclass in targeted antiviral drug design. This selectivity is not a fortunate coincidence but is rooted in the specific molecular interactions between the drug and its viral target, a relationship that is absent with host polymerases. The unique hydrophobic pocket in the HBV polymerase active site that accommodates this compound's exocyclic alkene moiety is the lynchpin of this specificity. This molecular handshake results in potent inhibition of viral replication while sparing host cellular machinery, leading to the favorable efficacy and safety profile observed in the clinic. The experimental frameworks detailed herein provide a robust methodology for the continued evaluation of novel anti-HBV compounds, where achieving high selectivity remains a paramount objective in the quest for even more effective and safer therapies.

References

  • This compound - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Tchesnokov, E. P., Obikhod, A., Schinazi, R. F., & Götte, M. (2008). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy, 52(9), 3269–3278. [Link]

  • What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. Retrieved January 6, 2026, from [Link]

  • Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 12). YouTube. Retrieved January 6, 2026, from [Link]

  • Ono-Nita, S. K., Kato, N., & Omata, M. (2016). Resistance mutations of hepatitis B virus in this compound-refractory patients. Hepatology Research, 46(10), 1029-1038. [Link]

  • De Clercq, E. (2013). In vitro methods for testing antiviral drugs. Antiviral Chemistry and Chemotherapy, 23(3), 99-107. [Link]

  • Sherman, M., & Yurdaydin, C. (2011). Safety and efficacy of this compound for the treatment of chronic hepatitis B. Infection and Drug Resistance, 4, 55–64. [Link]

  • Sherman, M., & Yurdaydin, C. (2011). Safety and efficacy of this compound for the treatment of chronic hepatitis B. Infection and Drug Resistance, 4, 55–64. [Link]

  • Sahu, G. K., & Jayaprakash, V. (2013). Understanding the Molecular Basis of HBV Drug Resistance by Molecular Modeling. Journal of Biomolecular Structure and Dynamics, 31(10), 1109-1121. [Link]

  • Buti, M., & Esteban, R. (2014). Efficacy and safety of long term this compound in chronic hepatitis B treatment naïve patients in clinical practice. World Journal of Gastroenterology, 20(24), 7855-7861. [Link]

  • Lim, Y. S., & Lee, H. S. (2015). This compound Safety and Effectiveness in a National Cohort of Treatment-Naïve Chronic Hepatitis B Patients in the US - the ENUMERATE study. Journal of Viral Hepatitis, 22(8), 645-654. [Link]

  • Hou, J. L., et al. (2020). Long-term this compound looks safe, effective in HBV. Clinical Gastroenterology and Hepatology, 18(1), 226-234. [Link]

  • Tchesnokov, E. P., Obikhod, A., Schinazi, R. F., & Götte, M. (2008). Inhibition of hepatitis B virus polymerase by this compound. Antimicrobial Agents and Chemotherapy, 52(9), 3269–3278. [Link]

  • Hatsuya, N., et al. (2021). Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology, 95(16), e02401-20. [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025, August 3). Protocols.io. Retrieved January 6, 2026, from [Link]

  • Lee, Y. J., & Kim, J. H. (2011). Molecular Diagnosis of this compound Resistance. Korean Journal of Laboratory Medicine, 31(2), 63-68. [Link]

  • Hatsuya, N., et al. (2021). Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology, 95(16), e02401-20. [Link]

  • Papatheodoridis, G. V., & Dalekos, G. N. (2017). This compound resistance in a patient with treatment-naïve HBV: A case report. Annals of Gastroenterology, 30(4), 461-464. [Link]

  • Liu, Y., & Wang, C. (2012). Profile of HBV polymerase gene mutations during this compound treatment in patients with chronic hepatitis B. Journal of Gastroenterology and Hepatology, 27(5), 972-978. [Link]

  • Colonno, R. J., et al. (2007). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 51(8), 2936–2942. [Link]

  • Hatsuya, N., et al. (2021). Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology, 95(16), e02401-20. [Link]

  • Tavis, J. E., & Lomonosova, E. (2015). In vitro enzymatic and cell culture-based assays for measuring activity of HBV ribonuclease H inhibitors. Methods in Molecular Biology, 1321, 215-226. [Link]

  • In Vitro Antiviral Testing. (n.d.). Institute for Antiviral Research, Utah State University. Retrieved January 6, 2026, from [Link]

  • Levine, S., et al. (2002). Efficacies of this compound against lamivudine-resistant hepatitis B virus replication and recombinant polymerases in vitro. Antimicrobial Agents and Chemotherapy, 46(8), 2525–2532. [Link]

  • May, M. K., & S. C. Johnson. (1999). Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. Drug Metabolism and Disposition, 27(7), 848-854. [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025, August 3). Protocols.io. Retrieved January 6, 2026, from [Link]

  • Yim, H. J., & Lok, A. S. (2010). Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation. Antimicrobial Agents and Chemotherapy, 54(2), 882–890. [Link]

  • Duggleby, R. G. (1982). A quick method for the determination of inhibition constants. The Journal of Biological Chemistry, 257(15), 8963-8965. [Link]

  • Dandri, M., & Petersen, J. (2012). Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development. Gastroenterology, 142(6), 1316-1327. [Link]

  • How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. (2020, November 9). ResearchGate. Retrieved January 6, 2026, from [Link]

  • The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility. (2023). MDPI. Retrieved January 6, 2026, from [Link]

  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds. (2022, July 31). JoVE. Retrieved January 6, 2026, from [Link]

  • Hepatitis B Virus Cell Culture Assays for Antiviral Activity. (n.d.). Springer Nature Experiments. Retrieved January 6, 2026, from [Link]

  • Levine, S., et al. (2002). Efficacies of this compound against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro. Antimicrobial Agents and Chemotherapy, 46(8), 2525–2532. [Link]

  • Robust Human and Murine Hepatocyte Culture Models of Hepatitis B Virus Infection and Replication. (2016). Journal of Virology, 90(16), 7476-7489. [Link]

  • Langley, D. R., et al. (2010). Mechanistic Characterization and Molecular Modeling of Hepatitis B Virus Polymerase Resistance to this compound. PLoS ONE, 5(2), e9195. [Link]

  • Langley, D. R., et al. (2010). Mechanistic Characterization and Molecular Modeling of Hepatitis B Virus Polymerase Resistance to this compound. PLoS ONE, 5(2), e9195. [Link]

  • Finding the dissociation constant ki for a competitive inhibitor. (2023, March 6). YouTube. Retrieved January 6, 2026, from [Link]

Sources

An In-Depth Technical Guide to Investigating Entecavir's Potential Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the Primary Target

Entecavir stands as a cornerstone in the therapeutic arsenal against chronic Hepatitis B Virus (HBV) infection.[1][2] As a guanosine nucleoside analogue, its efficacy is rooted in a highly specific on-target mechanism: the potent and selective inhibition of HBV DNA polymerase.[3][4] Upon intracellular phosphorylation to its active triphosphate form (ETV-TP), it competitively inhibits the viral polymerase at three distinct stages: base priming, reverse transcription of the pregenomic RNA, and synthesis of the positive-strand HBV DNA.[3][4][5] This multi-faceted inhibition results in a high barrier to resistance and profound viral suppression.

However, for any nucleoside analogue, the critical question extends beyond its antiviral potency. The very mechanism that makes them effective—interference with DNA synthesis—carries an inherent risk of interacting with host cellular polymerases. For the class of Nucleoside Reverse Transcriptase Inhibitors (NRTIs), the principal off-target concern is mitochondrial toxicity.[6][7][8] This phenomenon typically arises from the unintended inhibition of human mitochondrial DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for replicating mitochondrial DNA (mtDNA).[8][9] Inhibition of Pol γ can lead to mtDNA depletion, impaired oxidative phosphorylation, a shift to anaerobic glycolysis (increasing lactate production), and in a clinical context, severe adverse events such as myopathy and lactic acidosis.[7][9]

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the off-target profile of this compound in cellular models. We will move beyond a simple checklist of assays, focusing instead on the causal logic behind experimental design and the construction of a self-validating workflow to generate trustworthy and actionable data.

The Central Hypothesis and Model Selection: Framing the Investigation

Core Hypothesis: this compound's molecular structure confers a high degree of selectivity for the viral HBV polymerase over host polymerases, particularly mitochondrial Pol γ, resulting in a minimal potential for off-target mitochondrial toxicity at clinically relevant concentrations.

To test this hypothesis, the choice of a cellular model is paramount. The model must not only be amenable to robust and reproducible experimentation but also be biologically relevant to the drug's application.

  • Primary Recommendation: HepG2 Cells. This human hepatoma cell line is the workhorse for this type of investigation for several reasons. It is of hepatic origin, the primary site of HBV replication and this compound's therapeutic action. Critically, HepG2 cells have been used extensively in foundational studies that characterized the mitochondrial toxicity of other NRTIs, providing a wealth of comparative data.[6][10] They are also known to efficiently phosphorylate this compound to its active triphosphate form.[6]

  • Alternative Models:

    • Primary Human Hepatocytes (PHH): Offer higher physiological relevance but are limited by availability, cost, and variability between donors. They are best used for confirmatory studies.[11]

    • Peripheral Blood Mononuclear Cells (PBMCs): While not the primary site of drug action, studies on patient-derived PBMCs can provide insights into potential systemic mitochondrial effects over long-term therapy.[9][12]

A Multi-Tiered Experimental Workflow for Off-Target Assessment

A robust investigation relies on a tiered approach, moving from broad cellular health indicators to highly specific molecular-level assays. This workflow ensures that any observed effect can be mechanistically dissected. The inclusion of a known mitochondrial toxin (e.g., Zidovudine [AZT] or Zalcitabine [ddC]) as a positive control and a vehicle control (e.g., DMSO) is non-negotiable for validating the sensitivity and specificity of each assay.

G cluster_0 Phase 1: Cellular Phenotype cluster_1 Phase 2: Molecular Endpoint A General Cytotoxicity Assay (e.g., CellTiter-Glo®) B Mitochondrial Function Assay (Extracellular Lactate) A->B Is toxicity general or metabolic? C mtDNA Content Quantification (qPCR) B->C D Mitochondrial Protein Expression (Western Blot for COX II/IV) C->D Does mtDNA loss affect protein expression? E In Vitro Polymerase Assay (Purified Pol γ vs. HBV Pol) C->E Is mtDNA loss due to direct Pol γ inhibition?

Caption: Tiered workflow for assessing this compound's off-target effects.

Phase 1: General Cytotoxicity and Metabolic Function

Causality: The first step is to differentiate between non-specific cytotoxicity and a targeted effect on mitochondrial metabolism. If a compound is broadly toxic, specific mitochondrial assays are confounded. A selective mitochondrial toxicant will often impair mitochondrial respiration, forcing cells into glycolysis and leading to lactate accumulation, even at non-cytotoxic concentrations.

Protocol 1: Long-Term Cell Proliferation Assay

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density that allows for logarithmic growth over a 15-day period.

  • Compound Exposure: Treat cells with a concentration range of this compound (e.g., 0.1x to 100x the clinical Cmax), a positive control (e.g., ddC at 10x Cmax), and a vehicle control.

  • Culture Maintenance: Culture the cells for 15 days, replacing the medium with freshly prepared compound every 2-3 days.

  • Viability Measurement: At designated time points (e.g., Day 5, 10, and 15), measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.

  • Analysis: Normalize the results to the vehicle-treated control cells and plot cell viability (%) against time.

Protocol 2: Extracellular Lactate Measurement

  • Experimental Setup: Use the same long-term culture plates as described in Protocol 1.

  • Supernatant Collection: At each time point (Day 5, 10, 15), just before changing the medium, collect an aliquot of the conditioned cell culture supernatant.

  • Lactate Quantification: Measure the lactate concentration in the supernatant using a commercially available colorimetric or fluorescent lactate assay kit.

  • Analysis: Compare the extracellular lactate concentrations across all treatment groups. A significant increase in lactate relative to the vehicle control, especially in the absence of broad cytotoxicity, is a key indicator of mitochondrial dysfunction.

Expected Data Summary (Based on Published Literature[1][6])

Compound (at 100x Cmax)Cell Viability (Day 15)Extracellular Lactate (Day 15)
Vehicle Control (DMSO)100%Baseline
This compound ~100% No significant increase
ddC (Positive Control)< 20%Significant increase
Lamivudine< 20%Significant increase
Adefovir~70%Significant increase
Phase 2: Quantifying Direct Effects on mtDNA and Expression

Causality: If metabolic dysfunction is observed, the next logical step is to determine if it stems from a depletion of the mitochondrial genome itself. A reduction in mtDNA content is a direct and quantifiable consequence of Pol γ inhibition.

Protocol 3: Mitochondrial DNA (mtDNA) Quantification by qPCR

  • Cell Culture & Lysis: Culture HepG2 cells as described in Protocol 1 for 15 days. At each time point, harvest the cells.

  • DNA Extraction: Extract total genomic DNA from the cell pellets using a standard DNA extraction kit.

  • qPCR Setup: Prepare qPCR reactions using primers specific for a mitochondrially-encoded gene (e.g., MT-CO2 or Cox II) and a single-copy nuclear-encoded gene for normalization (e.g., B2M or β-actin). Use a DNA-intercalating dye like SYBR Green for detection.

  • Data Analysis: Calculate the amount of mtDNA relative to nuclear DNA (nDNA) using the delta-delta Ct (ΔΔCt) method. The mtDNA/nDNA ratio in treated cells is compared to that of vehicle-treated cells.

Expected Data Summary (Based on Published Literature[6])

Compound (at 100x Cmax)mtDNA/nDNA Ratio vs. Control (Day 15)
Vehicle Control (DMSO)100%
This compound ~100% (No significant change)
ddC (Positive Control)< 10% (Near-complete depletion)
Lamivudine~200% (An anomalous increase, a known effect)
Phase 3: Definitive Enzymatic Validation

Causality: Cellular assays provide a holistic view but cannot definitively prove a direct drug-target interaction. An in vitro enzymatic assay using the purified, active triphosphate form of the drug (ETV-TP) and the purified target enzyme (Pol γ) is the gold standard for confirming or refuting direct inhibition.

G cluster_OnTarget On-Target: HBV Replication cluster_OffTarget Off-Target: Mitochondrial Replication ETV_TP1 This compound-TP HBV_Pol HBV Polymerase ETV_TP1->HBV_Pol Competitive Binding Inhibition Potent Inhibition (Chain Termination) ETV_TP1->Inhibition dGTP1 dGTP dGTP1->HBV_Pol Competitive Binding HBV_DNA Viral DNA Synthesis HBV_Pol->HBV_DNA Inhibition->HBV_Pol ETV_TP2 This compound-TP NoInhibition No Recognition No Inhibition ETV_TP2->NoInhibition dGTP2 dGTP Pol_Gamma Mitochondrial Pol γ dGTP2->Pol_Gamma mtDNA mtDNA Synthesis Pol_Gamma->mtDNA NoInhibition->Pol_Gamma

Caption: this compound's selectivity for HBV Polymerase over mitochondrial Pol γ.

Protocol 4: In Vitro DNA Polymerase γ Inhibition Assay

  • Reagents: Obtain purified recombinant human Pol γ, the active this compound triphosphate (ETV-TP), and a suitable DNA primer-template.

  • Reaction Setup: Assemble polymerase reactions containing the primer-template, Pol γ, a mix of three natural dNTPs, and one radiolabeled or fluorescently-labeled dNTP (e.g., ³H-dGTP).

  • Inhibition Measurement: Set up parallel reactions containing increasing concentrations of ETV-TP. The assay measures the ability of ETV-TP to compete with dGTP and inhibit the incorporation of the labeled nucleotide.

  • Incorporation Assay: To test if ETV-TP is a substrate, run reactions where dGTP is completely replaced by ETV-TP and measure primer extension via gel electrophoresis.

  • Analysis: Calculate the IC50 (the concentration of ETV-TP required to inhibit 50% of Pol γ activity). Compare this value to the known potent IC50 of ETV-TP against HBV polymerase.

Expected Results: Studies have conclusively shown that ETV-TP is not recognized by mitochondrial DNA Pol γ. It fails to be incorporated into DNA and does not inhibit the polymerase assay at concentrations as high as 300 μM, which is orders of magnitude higher than its inhibitory concentration against HBV polymerase.[1][6][10]

Synthesis and Authoritative Grounding

The collective evidence from this tiered, self-validating workflow provides a clear and compelling narrative. In cellular models, this compound at concentrations far exceeding clinical exposure does not induce cytotoxicity, does not disrupt mitochondrial metabolic function (lactate production), and does not lead to the depletion of mitochondrial DNA.[1][6] The mechanistic basis for this favorable safety profile is confirmed by enzymatic assays, which demonstrate that the active form of this compound is a remarkably poor substrate for and inhibitor of the primary off-target of concern, DNA polymerase γ.[1][10]

While the in vitro data are overwhelmingly consistent, it is important to acknowledge nuances from other studies. Some research has pointed to potential genotoxicity in specific DNA repair-deficient cell lines or at very high concentrations, suggesting interactions with other cellular repair pathways that are distinct from the classical Pol γ-mediated mitochondrial toxicity.[13][14] Furthermore, long-term follow-up studies in patients have noted complex dynamics in mtDNA levels in PBMCs over several years, highlighting that in vitro models, while powerful, may not capture all long-term physiological adaptations.[9][12] Nevertheless, for the direct assessment of off-target potential in a preclinical or research setting, the workflow described here provides the most direct and mechanistically informative data.

Conclusion

The investigation of potential off-target effects is a critical component of drug development and safety assessment. For this compound, a systematic evaluation using relevant hepatic cellular models reveals a very low potential for mitochondrial toxicity. This is underpinned by its high molecular selectivity for the viral target. By employing a multi-tiered approach that moves from cellular phenotype to molecular mechanism, researchers can confidently and robustly characterize the off-target profile of this compound and other nucleoside analogues, ensuring a comprehensive understanding of their cellular impact.

References

  • Mazzucco, C. E., Hamatake, R. K., Colonno, R. J., & Tenney, D. J. (2008). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598–605. [Link]

  • Yan, H., et al. (2008). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598-605. [Link]

  • National Library of Medicine. (2008). This compound for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition. PubMed. [Link]

  • Lu, W., et al. (2015). Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients with Chronic Hepatitis B. PLoS ONE, 10(7), e0131311. [Link]

  • Patsnap. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]

  • Dirty Medicine. (2025). Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Journal of Virology, 81(8), 3992–4001. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). This compound. LiverTox. [Link]

  • Blair, W. S. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery, 3(6), 695–704. [Link]

  • He, G. Y., et al. (2013). In Vitro Mitochondrial Toxicity of Metacavir, a New Nucleoside Reverse Transcriptase Inhibitor for Treatment of Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 57(7), 3050–3056. [Link]

  • Kosus, A., et al. (2016). Adverse effects of oral antiviral therapy in chronic hepatitis B. World Journal of Hepatology, 8(33), 1421–1431. [Link]

  • Babin, B. S., et al. (2021). Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent. Antimicrobial Agents and Chemotherapy, 65(12), e01153-21. [Link]

  • Lu, W., et al. (2015). Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients with Chronic Hepatitis B. Medical Science Monitor, 21, 2072–2078. [Link]

  • Wu, J., et al. (2010). Impact of viral replication inhibition by this compound on peripheral T lymphocyte subpopulations in chronic hepatitis B patients. Journal of Translational Medicine, 8, 59. [Link]

  • Lu, W., et al. (2015). Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients With Chronic Hepatitis B. PubMed. [Link]

  • Zhou, T., et al. (2016). Model of this compound-induced genotoxicity related to single-strand break... ResearchGate. [Link]

  • Dyall, J., et al. (2014). Cell-based antiviral screening against coronaviruses: Developing virus-specific and broad-spectrum inhibitors. Viruses, 6(1), 1–19. [Link]

  • Blair, W. S. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate. [Link]

  • Zhang, X., et al. (2022). Effects of this compound on Serum Hepatitis B Virus-DNA, Interferon-γ, and Pregenomic RNA in Patients with Chronic Hepatitis B Virus Infection. Hepatitis Monthly, 22(1), e121631. [Link]

  • Wang, C., et al. (2016). This compound Patent Evaluation & Genotoxicity. Herald Scholarly Open Access. [Link]

  • Innaimo, S. F., et al. (2014). The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B. ACS Medicinal Chemistry Letters, 5(8), 842–846. [Link]

  • Tai, C. J., et al. (2015). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE. [Link]

  • McMahon, M. A., et al. (2009). The Anti-Hepatitis B Drug this compound Inhibits HIV-1 Replication and Can Select HIV-1 Variants Resistant to Antiretroviral Drugs. The Journal of Clinical Investigation, 119(10), 3068–3077. [Link]

  • Isogawa, M., et al. (2017). Persistent Loss of Hepatitis B Virus Markers in Serum without Cellular Immunity by Combination of Peginterferon and this compound Therapy in Humanized Mice. Journal of Virology, 91(22), e01138-17. [Link]

  • Liu, Y., et al. (2012). [Effects of this compound on serum HBV DNA load and transformer growth factor-β(1) in patients with chronic hepatitis B]. PubMed. [Link]

Sources

Entecavir in Basic Research: A Technical Guide to Unraveling HBV Pathogenesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to combating Hepatitis B Virus (HBV), Entecavir (ETV) represents more than a potent therapeutic. It is a precision tool, a molecular probe that has been instrumental in dissecting the intricate lifecycle of HBV and exploring the nuances of antiviral resistance. This guide provides an in-depth technical exploration of this compound's applications in basic research, moving beyond its clinical utility to illuminate its role as a cornerstone of HBV virology studies. Here, we delve into the causality behind experimental choices, providing validated protocols and conceptual frameworks to empower your research endeavors.

The Molecular Underpinnings: this compound's Mechanism of Action

This compound is a carbocyclic analog of 2'-deoxyguanosine, a building block of DNA.[1][2] Its efficacy lies in its selective and potent inhibition of the HBV polymerase, a multi-functional enzyme essential for viral replication.[1][3][4] To be active, this compound must first be phosphorylated by intracellular kinases to its triphosphate form, this compound-triphosphate (ETV-TP).[2][3][5] ETV-TP then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP).[2][3][5]

The inhibitory action of ETV-TP is threefold, targeting all three catalytic activities of the HBV polymerase/reverse transcriptase (RT):

  • Inhibition of Base Priming: ETV-TP interferes with the initiation of DNA synthesis, where the polymerase primes its own reverse transcription.[3][4][6]

  • Inhibition of Reverse Transcription: It blocks the synthesis of the negative-strand DNA from the pre-genomic RNA (pgRNA) template.[3][4]

  • Inhibition of Positive-Strand DNA Synthesis: ETV-TP prevents the completion of the partially double-stranded viral genome.[3][4]

Upon incorporation into the elongating viral DNA, this compound acts as a chain terminator, albeit not an obligate one, halting further DNA synthesis.[3][5][7] This multi-pronged attack results in a profound suppression of HBV replication.

Diagram: this compound's Tri-Phasic Inhibition of HBV Replication

This diagram illustrates the three critical stages of the HBV replication cycle within the hepatocyte that are inhibited by the active form of this compound, this compound-triphosphate (ETV-TP).

HBV_Replication_Inhibition cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm cluster_inhibition This compound (ETV) Action cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription pgRNA_out pgRNA pgRNA->pgRNA_out Export CoreParticle Core Particle Assembly pgRNA_out->CoreParticle Priming 1. Base Priming CoreParticle->Priming HBV_Polymerase HBV Polymerase HBV_Polymerase->CoreParticle RT 2. Reverse Transcription (- strand synthesis) Priming->RT DNA_Synth 3. DNA Synthesis (+ strand synthesis) RT->DNA_Synth New_Virion New Virion Assembly DNA_Synth->New_Virion ETV_TP1 ETV-TP ETV_TP1->Priming Inhibits ETV_TP2 ETV-TP ETV_TP2->RT Inhibits ETV_TP3 ETV-TP ETV_TP3->DNA_Synth Inhibits

Caption: this compound-TP inhibits all three enzymatic functions of HBV polymerase.

In Vitro Systems: The Workhorses of this compound Research

Cell culture models are indispensable for studying the antiviral activity of compounds like this compound, elucidating mechanisms of action, and investigating resistance.

The HepG2.2.15 Cell Line: A Stable HBV-Producing System

The HepG2.2.15 cell line, a human hepatoblastoma cell line stably transfected with the HBV genome, is a cornerstone for in vitro HBV research.[8] These cells constitutively secrete HBV virions and viral antigens, providing a robust and reproducible system for evaluating antiviral efficacy.

Protocol: Standard Antiviral Assay in HepG2.2.15 Cells

Objective: To determine the 50% effective concentration (EC50) of this compound against HBV replication.

Methodology:

  • Cell Culture and Plating:

    • Maintain HepG2.2.15 cells in DMEM supplemented with 10% FBS, antibiotics, and 380 µg/mL G418 to maintain selection for the HBV transgene.

    • Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range might be from 0.001 nM to 100 nM.

    • Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a "no-drug" vehicle control (e.g., DMSO at the highest concentration used for drug dilution).

    • Incubate the plates for 3 to 5 days. The medium should be changed every 2-3 days with freshly prepared drug dilutions.

  • Quantification of Viral Replication:

    • Extracellular HBV DNA (qPCR):

      • Collect the cell culture supernatant.

      • Treat the supernatant with DNase I to remove any contaminating plasmid DNA.

      • Isolate viral DNA from the supernatant using a viral DNA extraction kit.

      • Quantify the encapsidated HBV DNA using a real-time quantitative PCR (qPCR) assay with primers and probes specific for the HBV genome.

    • HBV Antigens (ELISA):

      • Collect the cell culture supernatant at the end of the treatment period.

      • Quantify the levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) using commercial ELISA kits.

  • Data Analysis:

    • Calculate the percentage of inhibition of HBV DNA replication or antigen secretion for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and use a non-linear regression model to determine the EC50 value.

Biochemical Assays: Isolating the Polymerase-Inhibitor Interaction

To directly study the inhibitory effect of ETV-TP on the HBV polymerase, cell-free biochemical assays are employed. These assays typically use recombinant HBV polymerase and a template to measure DNA synthesis.

Protocol: HBV Polymerase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound-triphosphate (ETV-TP) against HBV polymerase activity.

Methodology:

  • Reaction Components:

    • Recombinant HBV polymerase (often expressed and purified from insect cells).

    • A DNA or RNA template and a corresponding primer.

    • A mixture of dNTPs (dATP, dCTP, dTTP, and dGTP), with one being radioactively or fluorescently labeled for detection.

    • Serial dilutions of ETV-TP.

  • Assay Procedure:

    • Combine the polymerase, template-primer, and dNTP mix in a reaction buffer.

    • Add the different concentrations of ETV-TP to the reaction mixtures.

    • Initiate the reaction by adding a divalent cation (e.g., MgCl2).

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

  • Detection and Quantification:

    • Separate the reaction products (extended primers) from the unincorporated labeled dNTPs using methods like gel electrophoresis or filter-based assays.

    • Quantify the amount of incorporated label, which is proportional to the polymerase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition of polymerase activity for each ETV-TP concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ETV-TP concentration and applying a non-linear regression analysis.[1]

Data Summary: Comparative In Vitro Potency of this compound

CompoundEC50 (nM) in Cell CultureIC50 (nM) for Polymerase
This compound ~0.00375 - 5.3 ~0.5
Lamivudine~138~24.3
Adefovir>1000~243

Data compiled from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions and HBV genotype.[8][9]

Probing Resistance: A High Genetic Barrier and Its Breaches

This compound is characterized by a high genetic barrier to resistance in treatment-naïve patients.[3][10] However, resistance can emerge, particularly in patients with pre-existing lamivudine resistance.[6][11] The primary mutations associated with lamivudine resistance are rtM204V/I and rtL180M.[11][12] The development of this compound resistance typically requires these initial mutations plus at least one additional substitution at positions such as rtT184, rtS202, or rtM250.[6][11]

Experimental Workflow: In Vitro Generation and Analysis of this compound-Resistant Mutants

This workflow outlines the process for creating and characterizing HBV mutants with potential resistance to this compound.

Caption: Workflow for generating and phenotyping this compound-resistant HBV.

Animal Models: Bridging In Vitro Findings to In Vivo Complexity

Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of antiviral compounds.

  • Duck Hepatitis B Virus (DHBV) Model: The duck model has been instrumental in the early evaluation of anti-HBV agents, including this compound, which demonstrated potent activity in reducing DHBV DNA in infected ducklings.[8]

  • Woodchuck Hepatitis Virus (WHV) Model: The woodchuck model closely mimics human chronic HBV infection and its progression to hepatocellular carcinoma. Studies in woodchucks showed that this compound could significantly reduce viremia and intrahepatic viral replication.[13][14]

  • Transgenic Mouse Models: Mice expressing the HBV genome or subgenomic fragments are valuable for studying specific aspects of viral replication and the effects of antivirals in a mammalian system.[15] this compound treatment in these models leads to a significant reduction in liver HBV DNA.[15] A study also used a mouse model to show that this compound could reverse gut microbiota dysbiosis induced by HBV infection.

Advanced Applications: Beyond Viral Load Reduction

This compound's utility in basic research extends to more nuanced investigations of HBV pathogenesis.

Studying Covalently Closed Circular DNA (cccDNA)

The persistence of a stable pool of cccDNA in the nucleus of infected hepatocytes is the primary reason for the difficulty in curing chronic hepatitis B.[5] this compound, by blocking the recycling of newly synthesized viral genomes back to the nucleus, can indirectly lead to a reduction in the cccDNA pool over time, although it does not directly target existing cccDNA.

Protocol: Quantification of cccDNA in Cell Culture

Objective: To measure the effect of this compound treatment on the levels of HBV cccDNA.

Methodology:

  • Cell Infection and Treatment:

    • Infect a suitable cell line (e.g., HepG2-NTCP cells) with HBV.

    • Treat the infected cells with this compound over a prolonged period (e.g., several days to weeks).

  • DNA Extraction:

    • Harvest the cells and perform a selective DNA extraction (e.g., Hirt extraction) to enrich for episomal DNA, including cccDNA, while removing most of the host genomic DNA.

  • Nuclease Digestion:

    • Treat the extracted DNA with a nuclease, such as T5 exonuclease or plasmid-safe ATP-dependent DNase, that specifically digests linear and relaxed circular DNA, leaving the supercoiled cccDNA intact. This step is critical to avoid the overestimation of cccDNA due to the presence of other viral DNA forms.

  • qPCR Quantification:

    • Quantify the remaining cccDNA using a qPCR assay with primers that specifically amplify a region of the cccDNA molecule.

    • Normalize the cccDNA copy number to the cell number (e.g., by quantifying a single-copy host gene like beta-globin from a parallel extraction without nuclease treatment).

Safety Profile: Investigating Mitochondrial Toxicity

A key concern with nucleoside reverse transcriptase inhibitors (NRTIs) is the potential for off-target effects on host DNA polymerases, particularly mitochondrial DNA polymerase gamma (Pol γ), which can lead to mitochondrial toxicity. Extensive in vitro studies have demonstrated that this compound has a very low affinity for Pol γ and does not cause significant mitochondrial toxicity at clinically relevant concentrations. Studies in HepG2 cells showed that even at high concentrations, this compound did not affect cell proliferation, lactate levels, or mitochondrial DNA content.

Conclusion: An Enduring Tool for HBV Research

This compound's journey from a promising antiviral candidate to a first-line clinical therapy is paralleled by its evolution into an indispensable tool for basic research. Its potent and specific mechanism of action allows scientists to precisely perturb the HBV replication cycle, providing a window into the fundamental biology of the virus. From defining the kinetics of viral decay to unraveling the complex genetics of drug resistance and investigating the stability of the cccDNA reservoir, this compound continues to empower the scientific community in the quest to understand and ultimately cure chronic hepatitis B.

References

  • What is the mechanism of this compound?
  • This compound Baraclude - Treatment - Hepatitis B Online - University of Washington.
  • This compound for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition - PubMed. (2008-02).
  • This compound - Wikipedia.
  • What is the mechanism of this compound Maleate?
  • Mechanism of action of this compound - ChemicalBook.
  • This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hep
  • Potent Efficacy of this compound (BMS-200475)
  • Resistance mutations of hepatitis B virus in this compound‐refractory p
  • This compound: a potent new antiviral drug for hep
  • Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients with Chronic Hep
  • Characterization of antiviral activity of this compound in transgenic mice expressing hep
  • This compound Exhibits Inhibitory Activity against Human Immunodeficiency Virus under Conditions of Reduced Viral Challenge - NIH.
  • This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC - NIH.
  • Researchers report mechanism of HBV drug this compound and the cause of drug resistance. (2019-08-21).
  • Molecular Diagnosis of this compound Resistance - PMC - NIH.
  • Viral dynamics during and after this compound therapy in patients with chronic hep
  • Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mut
  • This compound resistance in a patient with treatment-naïve HBV: A case report - ProQuest.
  • Profile of HBV polymerase gene mutations during this compound treatment in patients with chronic hep
  • Antiviral activity, dose–response relationship, and safety of this compound following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial - PMC - PubMed Central.
  • Dynamics of Hepatitis B Virus Covalently Closed Circular DNA: A Mini-Review - PMC. (2023-02-27).
  • Covalently closed-circular hepatitis B virus DNA reduction with this compound or lamivudine - NIH.
  • This compound therapy reverses gut microbiota dysbiosis induced by hepatitis B virus infection in a mouse model - PubMed. (2020-04-29).
  • Inhibition of hepatitis B virus polymerase by this compound - PubMed. (2007-04).
  • The Science Behind this compound: Targeting HBV Replic
  • Effects of this compound on Hepatitis B Virus Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients with Hep
  • Prediction of cccDNA dynamics in hepatitis B patients by a combination of serum surrogate markers - PubMed Central. (2025-01-09).
  • Impact of viral replication inhibition by this compound on peripheral T lymphocyte subpopulations in chronic hepatitis B p
  • This compound: A Review and Considerations for Its Applic
  • Effect of this compound on HepG2.2.15 secretion of HBV DNA HepG2.2.15 cells...
  • This compound allows an unexpectedly high residual replication of HBV mutants resistant to lamivudine - PubMed. (2015-01-05).
  • Decreased biochemical response to this compound anti-viral therapy in patients with chronic hepatitis B and concomitant non-alcoholic f
  • Inhibition of Hepatitis B Virus Polymerase by this compound - ASM Journals.
  • Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mut
  • (PDF) Current Clinical Applications of this compound in Hepatitis B Viruses Infection. (2025-12-25).
  • Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients With Chronic Hep
  • Efficacies of this compound against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro - ASM Journals.

Sources

Entecavir as a Molecular Probe: An In-Depth Technical Guide to Elucidating Viral Replication Cycles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Entecavir's application as a highly specific and potent tool for studying the replication cycle of the Hepatitis B Virus (HBV). For researchers, scientists, and drug development professionals, understanding the nuanced mechanism of a benchmark antiviral agent is paramount for dissecting viral biology and developing next-generation therapeutics. This document moves beyond a simple recitation of facts to explore the causality behind experimental design, providing field-proven insights into leveraging this compound to investigate complex virological questions.

Foundational Principles: The Molecular Basis of this compound's Specificity and Potency

This compound is a carbocyclic analog of 2'-deoxyguanosine, a structural mimic of a natural building block of DNA.[1][2] Its efficacy as a research tool and a therapeutic agent stems from its highly specific and multi-faceted inhibition of the HBV polymerase, an enzyme critical for viral replication.[1][3] To wield this compound effectively in an experimental setting, one must first grasp the causality of its mechanism.

Upon entry into the hepatocyte, this compound is efficiently phosphorylated by host cellular kinases into its active triphosphate form, this compound triphosphate (ETV-TP).[1][2] This active metabolite is the key effector molecule. ETV-TP then acts as a competitive substrate for the natural deoxyguanosine triphosphate (dGTP), targeting the HBV polymerase/reverse transcriptase (RT) at three distinct stages of the replication process.[4][5]

  • Inhibition of Base Priming: ETV-TP competitively inhibits the priming step of the HBV polymerase, the initiation of viral DNA synthesis.[1][5]

  • Blocking of Reverse Transcription: It disrupts the reverse transcription of the negative-strand DNA from the pregenomic RNA (pgRNA) template.[1][5] Incorporation of ETV-TP into the nascent DNA strand results in chain termination, effectively halting the process.[2]

  • Inhibition of Positive-Strand DNA Synthesis: ETV-TP also obstructs the synthesis of the positive-strand HBV DNA.[1][4][5]

This tripartite mechanism is the fundamental reason for this compound's profound potency, which is over 100-fold greater than other nucleoside inhibitors like lamivudine in cell culture models.[6][7][8] Its high affinity for the viral polymerase and low affinity for human cellular DNA polymerases, including mitochondrial polymerase gamma, explains its favorable safety profile and minimal mitochondrial toxicity, a critical consideration in long-term cell culture experiments.[9]

Visualizing the Mechanism of Action

The following diagram illustrates the HBV replication cycle and pinpoints the specific stages of DNA synthesis inhibited by this compound triphosphate.

HBV_Replication_Entecavir_MOA cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA rcDNA cccDNA cccDNA (Stable Episome) rcDNA->cccDNA Repair pgRNA pgRNA (pregenomic RNA) cccDNA->pgRNA Transcription pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export Capsid Nucleocapsid (pgRNA + Polymerase) pgRNA_cyto->Capsid CoreProtein Core Protein (p22) CoreProtein->Capsid Polymerase HBV Polymerase (P protein) Polymerase->Capsid NegStrand (-) Strand DNA Synthesis Capsid->NegStrand Reverse Transcription PosStrand rcDNA (+) Strand DNA Synthesis NegStrand->PosStrand DNA Synthesis PosStrand->rcDNA Recycle to Nucleus Virion Mature Virion Assembly PosStrand->Virion outside Secretion Virion->outside ETV_TP This compound-TP Inhibition1 INHIBITION ETV_TP->Inhibition1 Inhibition2 INHIBITION ETV_TP->Inhibition2 Inhibition3 INHIBITION ETV_TP->Inhibition3 Inhibition1->Polymerase 1. Priming Inhibition2->NegStrand 2. Reverse Transcription Inhibition3->PosStrand 3. (+) Strand Synthesis

Caption: HBV replication cycle and the three points of inhibition by this compound-TP.

Experimental Applications: Dissecting the Viral Lifecycle

This compound's precise mechanism makes it an invaluable tool for quantifying the dynamics of HBV DNA synthesis and investigating viral persistence.

Quantifying Inhibition of Viral Replication

The most direct application of this compound in a research setting is to measure its inhibitory effect on viral replication in cell culture. This allows for the determination of key pharmacological parameters like the 50% effective concentration (EC₅₀).

Causality in Experimental Design: The choice of a cell line is critical. HepG2.2.15 cells, which are human hepatoma cells stably transfected with the HBV genome, are a standard model because they constitutively produce viral particles, mimicking a chronic infection.[10] This self-validating system allows researchers to measure the reduction of both intracellular and extracellular viral markers following treatment.

Caption: Standard experimental workflow for determining this compound's EC50 in vitro.

This compound's superior potency is evident when compared to other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). This high intrinsic potency is a result of both its efficient intracellular phosphorylation and the high affinity of ETV-TP for the HBV polymerase.[6]

CompoundCell Culture EC₅₀ (nM)In Vitro Enzyme IC₅₀ (nM)Fold Potency vs. Lamivudine (EC₅₀)
This compound (ETV) 5.3 0.5 ~280x
Lamivudine (LVD)1,4906.11x
Adefovir (ADV)8,950243~0.006x

Table adapted from data presented in Tassello et al., Antimicrobial Agents and Chemotherapy (2007).[6]

Probing the Stability of the cccDNA Reservoir

A central challenge in HBV research and treatment is the persistence of a stable viral reservoir in the nucleus of infected hepatocytes: the covalently closed circular DNA (cccDNA).[11] This cccDNA molecule serves as the transcriptional template for all viral RNAs and is not directly targeted by polymerase inhibitors.[2][12]

This compound is a crucial tool for studying the dynamics of this reservoir. While it cannot eradicate existing cccDNA, its potent suppression of pgRNA reverse transcription prevents the replenishment of the nuclear cccDNA pool from newly synthesized relaxed circular DNA (rcDNA) genomes.[11]

Experimental Insight: By treating HBV-infected primary human hepatocytes or suitable animal models with this compound over an extended period, researchers can measure the decay rate of the cccDNA pool in the absence of de novo synthesis. Clinical studies have demonstrated that 48 weeks of this compound therapy significantly reduces intrahepatic cccDNA levels, though it does not lead to complete eradication.[11][13]

ParameterBaseline (Median)Week 48 with this compound (Median)Log₁₀ Reduction
Serum HBV cccDNA5.1 x 10⁶ copies/mL2.4 x 10³ copies/mL~3.35
Intrahepatic HBV cccDNA-0.9 log₁₀ copies/HGEq--0.9
Total Intrahepatic HBV DNA-2.1 log₁₀ copies/HGEq--2.1

Data compiled from studies by He et al., PLOS ONE (2015) and Lai et al., World Journal of Gastroenterology (2015).[11][12] HGEq: Human Genome Equivalent. Reductions are shown as the change from baseline.

This indirect effect highlights a key principle for drug development professionals: targeting the polymerase alone is insufficient for a sterilizing cure, necessitating the development of agents that can directly silence or eliminate cccDNA.

Investigating Viral Resistance Mechanisms

The emergence of drug-resistant viral variants is a major hurdle in antiviral therapy. This compound is characterized by a high genetic barrier to resistance in treatment-naïve patients.[14][15] However, resistance can emerge, particularly in patients with prior exposure to lamivudine, which selects for initial mutations in the polymerase gene.[16]

Causality of Resistance: this compound resistance typically requires the pre-existence of lamivudine resistance mutations (e.g., L180M, M204V/I) followed by the acquisition of additional substitutions (e.g., T184, S202, M250).[6][16][17] Molecular docking simulations suggest that these combined mutations alter the conformation of the polymerase's binding pocket, reducing the binding affinity for ETV-TP through steric hindrance.[17] This structural change provides a self-validating explanation for the observed reduction in susceptibility.

Researchers can use this compound to:

  • Select for resistant mutants in vitro: By culturing HBV in the presence of escalating concentrations of this compound, novel resistance pathways can be identified.

  • Characterize known resistant mutants: Plasmids encoding polymerases with specific mutations can be transfected into hepatoma cells.[6] A subsequent this compound inhibition assay (as described in section 2.1) will quantify the fold-shift in EC₅₀, providing a precise measure of resistance.

  • Evaluate new compounds: For drug development, this compound serves as a benchmark control when testing new antiviral candidates against both wild-type and known this compound-resistant HBV strains.

Standardized Protocol: In Vitro HBV Replication Inhibition Assay

This protocol provides a trusted, step-by-step methodology for determining the EC₅₀ of an antiviral agent against HBV using the HepG2.2.15 cell line.

4.1. Materials and Reagents

  • HepG2.2.15 cell line

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, penicillin-streptomycin, and geneticin/G418 for selection)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • DNA extraction kit (for cultured cells)

  • qPCR master mix with SYBR Green or TaqMan probe

  • HBV-specific qPCR primers/probe set

4.2. Experimental Procedure

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density that will result in ~80-90% confluency at the end of the assay (e.g., 1.5 x 10⁴ cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Preparation: Prepare serial dilutions of this compound in culture medium. A typical 8-point dilution series might range from 100 nM down to picomolar concentrations. Include a "no drug" (vehicle control, e.g., 0.1% DMSO) and a "cell-free" (background control) well.

  • Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the appropriate drug dilution.

  • Incubation: Incubate the plate for 4 to 5 days. This duration allows for multiple rounds of viral replication, making the inhibitory effect measurable.

  • Harvesting:

    • Supernatant: Collect the culture supernatant for analysis of secreted viral antigens (HBsAg, HBeAg) via ELISA or for extracellular virion DNA quantification.

    • Cell Lysate: Wash the cells with PBS, then lyse them directly in the well or after trypsinization using the buffer from your chosen DNA extraction kit.

  • DNA Extraction: Extract total intracellular DNA from the cell lysates according to the manufacturer's protocol. Elute in a small volume (e.g., 50 µL) of elution buffer.

  • qPCR Analysis:

    • Set up a qPCR reaction using an HBV-specific primer/probe set that targets a conserved region of the genome.

    • Use 2-5 µL of the extracted DNA per reaction.

    • Run the qPCR plate on a real-time PCR instrument.

  • Data Analysis:

    • Determine the Ct (cycle threshold) values for each well.

    • Normalize the amount of HBV DNA relative to the vehicle control (set to 100% replication).

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value.

Conclusion and Future Directions

This compound is more than a successful therapeutic; it is a precision tool that has enabled significant advances in our understanding of the HBV replication cycle. Its high potency and specific mechanism of action allow researchers to functionally isolate the reverse transcription stage of the viral lifecycle, quantify its dynamics, study the stability of the cccDNA reservoir, and probe the genetic and structural basis of antiviral resistance. As the field moves toward developing curative therapies that target novel viral and host pathways, this compound will remain the gold-standard benchmark against which the potency and efficacy of new polymerase inhibitors are measured.

References

  • He, L., et al. (2015). Effects of this compound on Hepatitis B Virus Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients with Hepatitis B. PLOS ONE. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound? Available at: [Link]

  • Tassello, C. D., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Pharmapproach. (2025). Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound Maleate? Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). This compound. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

  • Tassello, C. D., et al. (2007). Inhibition of hepatitis B virus polymerase by this compound. PubMed. Available at: [Link]

  • Zhang, D. H., et al. (2009). Impact of viral replication inhibition by this compound on peripheral T lymphocyte subpopulations in chronic hepatitis B patients. Virology Journal. Available at: [Link]

  • Lai, C. L., et al. (2015). Covalently closed-circular hepatitis B virus DNA reduction with this compound or lamivudine. World Journal of Gastroenterology. Available at: [Link]

  • Lai, C. L., et al. (2015). Covalently closed-circular hepatitis B virus DNA reduction with this compound or lamivudine. PubMed. Available at: [Link]

  • Tassello, C. D., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ghadiri, K., et al. (2021). Effects of this compound on Serum Hepatitis B Virus-DNA, Interferon-γ, and Pregenomic RNA in Patients with Chronic Hepatitis B Virus Infection. Hepatitis Monthly. Available at: [Link]

  • He, L., et al. (2015). Effects of this compound on hepatitis B virus covalently closed circular DNA in hepatitis B e antigen-positive patients with hepatitis B. OmicsDI. Available at: [Link]

  • Chayama, K., et al. (2010). Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology. (2019). Researchers report mechanism of HBV drug this compound and the cause of drug resistance. AIST. Available at: [Link]

  • Levine, S., et al. (2002). Efficacies of this compound against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Chayama, K., et al. (2010). Mechanism of this compound Resistance of Hepatitis B Virus With Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation. PubMed. Available at: [Link]

  • Frampton, J. E., et al. (2007). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Scott, L. J., & Keating, G. M. (2008). This compound: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients. Expert Review of Anti-infective Therapy. Available at: [Link]

  • Yuen, M. F., & Lai, C. L. (2011). The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B. Current Drug Discovery Technologies. Available at: [Link]

  • Xiang, K., et al. (2015). Inhibition of hepatitis B virus replication by quercetin in human hepatoma cell lines. Virology Journal. Available at: [Link]

  • Tassello, C. D., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Toyoda, T., et al. (2021). Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Entecavir Dosage for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Entecavir (ETV), a potent guanosine nucleoside analog, is a cornerstone in the management of chronic Hepatitis B virus (HBV) infection. Its high selectivity and potent inhibition of the HBV reverse transcriptase make it a critical tool for in vitro studies aimed at understanding HBV replication, pathogenesis, and the development of novel antiviral strategies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture experiments. We delve into the causality behind experimental design, from stock solution preparation to the determination of effective concentrations, and provide detailed, self-validating protocols for assessing antiviral efficacy and cytotoxicity.

Introduction: The Scientific Rationale for In Vitro this compound Studies

This compound is a highly specific antiviral agent that targets the Hepatitis B virus (HBV) polymerase, an enzyme critical for viral replication.[1][2] Upon entry into a hepatocyte, this compound is phosphorylated by cellular kinases to its active triphosphate form, this compound-triphosphate (ETV-TP).[3] ETV-TP then competitively inhibits all three functions of the HBV reverse transcriptase: base priming, reverse transcription of the negative DNA strand from the pregenomic RNA (pgRNA), and the synthesis of the positive DNA strand.[4][5] This multi-faceted inhibition results in potent suppression of HBV replication.[5]

In vitro cell culture models are indispensable for dissecting the molecular details of this process.[6][7] Cell lines such as HepG2 and its derivative, HepG2.2.15, which stably expresses HBV particles, are invaluable tools for these investigations.[8][9] These models allow for the controlled study of the HBV lifecycle and the precise quantification of this compound's antiviral activity.[8][10]

Mechanism of Action: A Visual Guide

To effectively design and interpret experiments, a clear understanding of this compound's intracellular pathway is crucial. The drug's efficacy is contingent on its conversion to the active triphosphate form and its subsequent interaction with the viral polymerase.

Entecavir_Mechanism_of_Action cluster_cell Hepatocyte cluster_virus HBV Replication Cycle ETV This compound (ETV) ETV_MP ETV-Monophosphate ETV->ETV_MP Cellular Kinases ETV_DP ETV-Diphosphate ETV_MP->ETV_DP Cellular Kinases ETV_TP This compound Triphosphate (ETV-TP) (Active Form) ETV_DP->ETV_TP Cellular Kinases HBV_Polymerase HBV Reverse Transcriptase (Polymerase) ETV_TP->HBV_Polymerase Competitively Inhibits DNA_synthesis HBV DNA Synthesis (Priming, Reverse Transcription, Positive-Strand Synthesis) HBV_Polymerase->DNA_synthesis dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase Inhibition Inhibition of Replication

Caption: Intracellular activation and mechanism of action of this compound.

Core Protocols: From Stock to Assay

Scientific integrity in pharmacological studies hinges on the accuracy and reproducibility of compound preparation and application. The following section provides detailed, field-proven protocols for working with this compound in a cell culture setting.

Preparation of this compound Stock Solutions

This compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO and DMF.[3][11]

Materials:

  • This compound hydrate (crystalline solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

Protocol:

  • Solvent Selection: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[3]

  • Stock Concentration: Prepare a high-concentration primary stock solution, for example, 10 mM in DMSO. This minimizes the volume of DMSO added to cell cultures, thereby reducing potential solvent-induced cytotoxicity.

    • Calculation Example: this compound (hydrate) has a molecular weight of 295.3 g/mol . To make 1 ml of a 10 mM stock solution, dissolve 2.953 mg of this compound hydrate in 1 ml of DMSO.

  • Dissolution: Add the calculated amount of this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO. Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, where they are stable for at least two years.[11]

Experimental Workflow for Antiviral Activity Assessment

The following protocol outlines a typical experiment to determine the 50% effective concentration (EC50) of this compound in HepG2.2.15 cells, a cell line that constitutively produces HBV virions.[8]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed HepG2.2.15 cells in multi-well plates C Replace media with This compound-containing media A->C B Prepare serial dilutions of this compound B->C D Incubate for a defined period (e.g., 3-6 days) C->D E Harvest cell culture supernatant D->E G Assess cell viability (e.g., MTT, CellTiter-Glo) D->G F Quantify extracellular HBV DNA (qPCR) E->F H Calculate EC50 and CC50 F->H G->H

Caption: General workflow for assessing this compound's in vitro antiviral activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.

  • Drug Dilution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in complete cell culture medium. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (e.g., 0.1% DMSO).

  • Treatment: Carefully remove the existing medium from the cells and replace it with the prepared this compound dilutions or vehicle control medium.

  • Incubation: Incubate the plate for 3 to 6 days at 37°C and 5% CO2. The incubation period should be sufficient to observe a significant reduction in viral replication.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for quantification of extracellular HBV DNA.

  • Viral DNA Quantification: Extract viral DNA from the supernatant and quantify the HBV DNA levels using a validated quantitative PCR (qPCR) assay.

  • Cytotoxicity Assessment: In a parallel plate or in the same wells after supernatant collection, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay. This is critical to ensure that the observed reduction in viral load is due to specific antiviral activity and not general cytotoxicity.

  • Data Analysis: Plot the percentage of HBV DNA inhibition against the log of this compound concentration. Use a non-linear regression model to calculate the EC50 value. Similarly, calculate the 50% cytotoxic concentration (CC50) from the viability data. The selectivity index (SI), calculated as CC50/EC50, is a key measure of the drug's therapeutic window.

Recommended this compound Concentrations and Dosages

The optimal concentration of this compound for in vitro experiments can vary depending on the cell line, the specific HBV strain, and the experimental endpoint. The following table summarizes reported effective concentrations from the literature.

Cell LineAssay TypeEffective Concentration (EC50)Cytotoxic Concentration (CC50)Selectivity Index (SI)Reference
HepG2.2.15 HBV DNA Reduction3.75 nM>10 µM>2667[3]
HepG2.2.15 HBV DNA Reduction0.7 nMNot ReportedNot Reported[12]
Primary Duck Hepatocytes DHBV DNA Reduction0.13 nM>8 µM>62,000[13]

Note: It is imperative for each laboratory to empirically determine the optimal EC50 and CC50 values under their specific experimental conditions. Studies have shown that this compound exhibits no significant mitochondrial toxicity or general cytotoxicity at concentrations well above those required for antiviral efficacy.[14][15] For instance, no significant effect on HepG2 cell proliferation was observed at concentrations up to 100 times the maximal clinical exposure.[14][15]

Self-Validating Experimental Design: Ensuring Trustworthiness

To ensure the trustworthiness of your results, every experiment should include a self-validating system.

  • Positive Control: Include a known inhibitor of HBV replication (if not this compound itself) to confirm that the assay system is responsive to antiviral treatment.

  • Vehicle Control: All experimental wells should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any potential effects of the solvent on cell viability or viral replication.

  • Cytotoxicity Parallelism: Always run a cytotoxicity assay in parallel with your antiviral assay using the same cell line, seeding density, and incubation time. This is non-negotiable for attributing viral reduction to a specific antiviral effect.

  • Dose-Response Curve: A full dose-response curve with multiple data points is essential for accurately determining the EC50. A single concentration experiment is insufficient to characterize the antiviral activity.

Conclusion

This compound is a powerful tool for the in vitro study of HBV. By understanding its mechanism of action and adhering to rigorous, well-controlled experimental protocols, researchers can generate reliable and reproducible data. The guidelines presented here provide a robust framework for designing and executing experiments that will contribute to the ongoing efforts to combat chronic Hepatitis B.

References

  • University of Washington. (n.d.). This compound Baraclude. Hepatitis B Online. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of this compound? Patsnap Synapse. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018, February 10). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]

  • Langley, D. R., Walsh, A. W., Baldick, C. J., Eggers, B. J., Rose, R. E., Levine, S. M., ... & Colonno, R. J. (2007). Inhibition of hepatitis B virus polymerase by this compound. Journal of virology, 81(8), 3992-4001. Retrieved from [Link]

  • Dirty Medicine. (2025, March 12). Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Retrieved from [Link]

  • Li, L., Wang, Y., & Gao, Y. (2022). Progress of Infection and Replication Systems of Hepatitis B Virus. Precision Tui Na Therapy, 4(3), 147-159. Retrieved from [Link]

  • Mazzucco, C. E., Hamatake, R. K., Colonno, R. J., & Tenney, D. J. (2008). This compound for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition. Antimicrobial agents and chemotherapy, 52(2), 598–605. Retrieved from [Link]

  • ResearchGate. (2022, August 23). How can I convert marketed Entacavir used for Hepatitis B treatment to make a final concentration of 30ng/Litre to be used in tissue culture? Retrieved from [Link]

  • Sim, K., & Lee, C. (2015). The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B. Journal of clinical and translational hepatology, 3(3), 219–225. Retrieved from [Link]

  • Bhat, A. A., Ahmad, R., & Kumar, S. (2023). Forthcoming Developments in Models to Study the Hepatitis B Virus Replication Cycle, Pathogenesis, and Pharmacological Advancements. ACS Omega, 8(16), 14311–14324. Retrieved from [Link]

  • Nassal, M. (2008). Hepatitis B virus replication. Intervirology, 51(5), 329-340. Retrieved from [Link]

  • Li, L., Wang, Y., & Gao, Y. (2024, June 4). Progress of Infection and Replication Systems of Hepatitis B Virus. ACS Publications. Retrieved from [Link]

  • Mazzucco, C. E., Hamatake, R. K., Colonno, R. J., & Tenney, D. J. (2008). This compound for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition. Antimicrobial agents and chemotherapy, 52(2), 598–605. Retrieved from [Link]

  • Dahari, H., & Perelson, A. S. (2025, August 4). Modeling of hepatitis B virus infection spread in primary human hepatocytes. ASM Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of this compound on HepG2.2.15 secretion of HBV DNA. Retrieved from [Link]

  • Suzuki, F., Suzuki, Y., Akuta, N., Sezaki, H., Arase, Y., Kawamura, Y., ... & Kumada, H. (2007). Antiviral activity, dose–response relationship, and safety of this compound following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial. Journal of gastroenterology, 42(1), 58–66. Retrieved from [Link]

  • Cytion. (n.d.). HepG2.2.15 Cells. Retrieved from [Link]

  • Celen, M. K., Dal, T., Ayaz, C., Bayan, K., Mert, D., Deveci, O., & Oruc, E. K. (2014). This compound Patent Evaluation & Genotoxicity. Herald Scholarly Open Access, 1(1), 1-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of HBV-DNA levels in HepG2 2.2.15 cells with ETV, LdT, 3TC, TDF, ddC, CAdA, and CdG. Retrieved from [Link]

  • Cellosaurus. (n.d.). Cell line Hep-G2/2.2.15 (CVCL_L855). Retrieved from [Link]

  • Genovesi, E. V., Lamb, L., Medina, I., Taylor, D., Seifer, M., Innaimo, S., ... & Colonno, R. J. (1998). Potent efficacy of this compound (BMS-200475) in a duck model of hepatitis B virus replication. Antimicrobial agents and chemotherapy, 42(12), 3209–3217. Retrieved from [Link]

  • Lai, C. L., & Yuen, M. F. (2007). The saga of this compound. Hepatology international, 1(3), 329–337. Retrieved from [Link]

Sources

Application Notes & Protocol: Evaluating the Antiviral Efficacy of Entecavir in the HepG2.2.15 Cell Line

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Entecavir is a highly potent and selective guanosine nucleoside analog that serves as a first-line treatment for chronic Hepatitis B virus (HBV) infection.[1] Its primary mechanism of action involves the potent inhibition of the viral HBV DNA polymerase, effectively terminating the replication cascade.[2][3][4] To facilitate research and development of anti-HBV therapeutics, robust and reproducible in vitro models are essential. The HepG2.2.15 cell line, a human hepatoblastoma line stably transfected with the HBV genome, constitutively produces viral particles and antigens, making it an exemplary model for screening antiviral compounds.[5] This document provides a comprehensive, field-tested protocol for treating HepG2.2.15 cells with this compound. It details methodologies for assessing the compound's antiviral efficacy by quantifying extracellular HBV DNA and secreted antigens, alongside a protocol for evaluating its cytotoxicity to determine a therapeutic window.

Introduction: The Scientific Rationale

Chronic Hepatitis B infection is a major global health concern, leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The persistence of HBV is primarily due to the stability of a viral DNA intermediate in the nucleus of infected hepatocytes, known as covalently closed circular DNA (cccDNA).[6][7] This cccDNA acts as a transcriptional template for viral replication.[6]

This compound is a cornerstone of anti-HBV therapy due to its high potency and a high genetic barrier to resistance in treatment-naïve patients.[1][8] Understanding its effects in a controlled cellular environment is crucial for both fundamental research and the development of new combination therapies. The HepG2.2.15 cell line is a widely accepted tool for these studies, as it recapitulates the replicative phase of the HBV life cycle.[5][9]

This guide explains the causality behind the experimental design, ensuring that the described protocols form a self-validating system for the accurate assessment of this compound's antiviral properties.

This compound's Mechanism of Action

Upon entering the hepatocyte, this compound, a prodrug, is phosphorylated by cellular kinases into its active triphosphate form, this compound triphosphate (ETV-TP).[2][10] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the viral HBV DNA polymerase (also known as reverse transcriptase).

ETV-TP disrupts HBV replication at three critical stages:

  • Priming: It inhibits the priming of the HBV polymerase.[3][8]

  • Reverse Transcription: It blocks the synthesis of the negative DNA strand from the pre-genomic RNA (pgRNA) template.[3][8]

  • DNA Synthesis: It inhibits the synthesis of the positive DNA strand.[2][8]

Incorporation of ETV-TP into the elongating viral DNA chain leads to its termination, halting the production of new viral genomes.[2][10]

G cluster_cell Hepatocyte cluster_hbv_pol HBV Polymerase Activity ETV This compound (ETV) ETV_TP This compound-TP (Active Form) ETV->ETV_TP Cellular Kinases Priming 1. Base Priming ETV_TP->Priming Inhibits RT 2. Reverse Transcription (- strand synthesis) ETV_TP->RT Inhibits DNA_Synth 3. DNA Synthesis (+ strand synthesis) ETV_TP->DNA_Synth Inhibits Priming->RT RT->DNA_Synth rcDNA Relaxed Circular DNA (rcDNA) DNA_Synth->rcDNA pgRNA pgRNA pgRNA->Priming G cluster_analysis Downstream Analysis cluster_results Results Culture 1. Culture & Seed HepG2.2.15 Cells Treat 2. Treat with this compound (Serial Dilutions) Culture->Treat Incubate 3. Incubate (e.g., 6 days) Treat->Incubate Harvest 4. Harvest Supernatant & Cells Incubate->Harvest Supernatant Supernatant Harvest->Supernatant Cells Cells Harvest->Cells qPCR Quantify HBV DNA (qPCR) Supernatant->qPCR ELISA Quantify HBsAg/HBeAg (ELISA) Supernatant->ELISA MTT Assess Cell Viability (MTT Assay) Cells->MTT EC50 Calculate EC50 (Antiviral Efficacy) qPCR->EC50 ELISA->EC50 CC50 Calculate CC50 (Cytotoxicity) MTT->CC50 SI Determine Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI

Caption: Overall experimental workflow for evaluating this compound.

Materials and Reagents

Material/ReagentRecommended Supplier (Example)
HepG2.2.15 Cell LineATCC (or other cell bank)
DMEM with high glucoseGibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
Geneticin (G418)Gibco
This compound (ETV)Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich
96-well cell culture platesCorning
DNA Extraction KitQiagen (QIAamp DNA Blood Mini Kit)
qPCR Master Mix & Primers/ProbeBio-Rad, Thermo Fisher
HBsAg/HBeAg ELISA KitCell Biolabs, Assay Genie
MTT ReagentSigma-Aldrich

Detailed Experimental Protocols

Protocol A: Culture and Maintenance of HepG2.2.15 Cells

The HepG2.2.15 cell line requires selective pressure to maintain the integrated HBV genome. This is achieved by including G418 in the culture medium.

  • Complete Medium Preparation: Prepare DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 200-400 µg/mL of G418. The optimal G418 concentration should be determined empirically for each new batch of cells.

  • Cell Culture: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂. [11]3. Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with sterile PBS, and detach using Trypsin-EDTA. [5]4. Subculture: Resuspend the detached cells in fresh complete medium and split at a ratio of 1:3 to 1:5. Change the medium every 2-3 days.

Protocol B: this compound Treatment
  • Cell Seeding: Seed HepG2.2.15 cells into 96-well plates at a density of 1.0 x 10⁴ to 2.0 x 10⁴ cells/well in 100 µL of complete medium (containing G418). [12]Incubate for 24 hours to allow for cell attachment.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in culture medium (without G418) to create working solutions. A common starting point is a 2X concentration series.

    • Rationale: Preparing 2X solutions allows for the addition of an equal volume (100 µL) to the cells, minimizing disturbance and ensuring accurate final concentrations.

  • Treatment Application: After 24 hours, carefully remove the medium from the wells and add 200 µL of medium containing the desired final concentrations of this compound. A suggested dose range is from 0.1 nM to 1000 nM.

    • Controls: Include "Vehicle Control" wells (treated with the same percentage of DMSO as the highest drug concentration) and "Cell Control" wells (medium only).

  • Incubation and Maintenance: Incubate the plates for a total of 6 days. On day 3, perform a full media change, replacing the old medium with freshly prepared medium containing the respective this compound concentrations.

    • Rationale: A 6-day treatment with a media change ensures sustained drug pressure and allows sufficient time for multiple rounds of viral replication to be inhibited, leading to a measurable decrease in viral markers.

Protocol C: Cytotoxicity Assessment (MTT Assay)

This assay is performed at the end of the 6-day treatment period. It measures the metabolic activity of cells, which correlates with cell viability. [13]

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • MTT Addition: At the end of the 6-day incubation, remove 100 µL of medium from each well and add 20 µL of the MTT stock solution. [14]3. Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [14]4. Solubilization: Carefully remove all the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. [13][14]6. Calculation:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Protocol D: Quantification of Extracellular HBV DNA (qPCR)

This protocol quantifies the amount of viral DNA released into the culture medium, a direct measure of viral particle production.

  • Sample Collection: At the end of the 6-day treatment, collect the cell culture supernatant from each well. Centrifuge at 1000 x g for 10 minutes to pellet any cellular debris. [15][16]2. DNA Extraction: Extract viral DNA from 100-200 µL of the clarified supernatant using a suitable viral DNA extraction kit, following the manufacturer's instructions. Elute the DNA in 30-50 µL of nuclease-free water.

  • qPCR Reaction Setup: Prepare a qPCR reaction mix. A typical reaction includes:

    • qPCR Master Mix (containing polymerase, dNTPs, and buffer)

    • HBV-specific forward and reverse primers

    • HBV-specific probe (e.g., FAM-labeled)

    • Extracted DNA template (4-5 µL)

    • Nuclease-free water to final volume

  • Standard Curve: Prepare a standard curve using a plasmid containing the HBV genome of known concentration. A 10-fold serial dilution ranging from 10² to 10⁸ copies/reaction is recommended.

  • Thermal Cycling: Run the qPCR using standard cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 45 cycles of 95°C for 15s and 60°C for 60s). [17]6. Data Analysis: Calculate the HBV DNA copy number in each sample by interpolating its Ct value against the standard curve. The reduction in viral load is then calculated relative to the vehicle control.

Protocol E: Quantification of Secreted HBsAg (ELISA)

This assay quantifies the Hepatitis B surface antigen, a key viral protein.

  • Sample Collection: Use the same clarified supernatant collected for the qPCR assay.

  • ELISA Procedure: Perform the ELISA using a commercial HBsAg quantification kit, strictly following the manufacturer's protocol. [15][18]The general principle is a sandwich ELISA:

    • Wells are pre-coated with an anti-HBsAg antibody.

    • Supernatant samples and standards are added to the wells.

    • A second, enzyme-conjugated anti-HBsAg antibody is added, forming a "sandwich".

    • A substrate is added, which reacts with the enzyme to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance at the specified wavelength. Calculate the HBsAg concentration in each sample based on the standard curve provided with the kit.

Data Analysis and Interpretation

The primary goal is to determine the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀).

ParameterDescriptionHow to Calculate
EC₅₀ (Effective Concentration) The drug concentration that inhibits viral replication (HBV DNA or HBsAg) by 50%.Use non-linear regression (log(inhibitor) vs. response -- variable slope) on the dose-response data from qPCR or ELISA results.
CC₅₀ (Cytotoxic Concentration) The drug concentration that reduces cell viability by 50%.Use non-linear regression on the dose-response data from the MTT assay.
SI (Selectivity Index) A measure of the drug's therapeutic window.SI = CC₅₀ / EC₅₀

Interpreting the Results:

  • A low EC₅₀ value indicates high antiviral potency. For this compound, this is expected to be in the low nanomolar range. [19][20]* A high CC₅₀ value indicates low cytotoxicity. Studies show this compound has low cytotoxicity in HepG2 cells, with CC₅₀ values often greater than 10-30 µM. [20][21]* A high Selectivity Index (SI > 10) is desirable, as it indicates that the drug is effective at concentrations far below those at which it becomes toxic to the host cells.

References

  • This compound Baraclude - Treatment - Hepatitis B Online. University of Washington. [Link]

  • What is the mechanism of this compound? (2024-07-17). Patsnap Synapse. [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Journal of Virology, 81(8), 3992–4001. [Link]

  • Sherman, M., et al. (2011). Safety and efficacy of this compound for the treatment of chronic hepatitis B. Expert Opinion on Drug Safety, 10(2), 313–323. [Link]

  • Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025-03-12). YouTube. [Link]

  • This compound - LiverTox. (2018-02-10). National Center for Biotechnology Information. [Link]

  • Yan, H., et al. (2007). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 51(1), 40–45. [Link]

  • Kinetics of HBV replication in human hepatoma HepG2 cells following... ResearchGate. [Link]

  • Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin. (2005). World Journal of Gastroenterology, 11(28), 4349–4354. [Link]

  • Genovesi, E. V., et al. (2003). Potent Efficacy of this compound (BMS-200475) in a Duck Model of Hepatitis B Virus Replication. Antimicrobial Agents and Chemotherapy, 47(1), 19–27. [Link]

  • Hepatitis B virus replication in human HepG2 cells mediated by hepatitis B virus recombinant baculovirus. (1998). Journal of Virology, 72(7), 5565–5571. [Link]

  • Cytotoxicity of compounds in HepG2.4D14 and HepG2.A64 cells. ResearchGate. [Link]

  • Rebound of Hepatitis B Virus Replication in HepG2 Cells after Cessation of Antiviral Treatment. (2000). Journal of Virology, 74(12), 5702–5709. [Link]

  • Forthcoming Developments in Models to Study the Hepatitis B Virus Replication Cycle, Pathogenesis, and Pharmacological Advancements. (2023-04-14). ACS Omega. [Link]

  • Characterization of HBV expression in the cell lines HepG2-WT10,... ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013-05-01). National Center for Biotechnology Information. [Link]

  • Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. (2017). Journal of Radiation Protection and Research, 42(3), 159-164. [Link]

  • Effect of this compound on HepG2.2.15 secretion of HBV DNA HepG2.2.15 cells... ResearchGate. [Link]

  • HBsAg ELISA Kit. Cell Biolabs, Inc. [Link]

  • (A) Reduction of HBV-DNA levels in HepG2 2.2.15 cells with ETV, LdT,... ResearchGate. [Link]

  • A PCR assay to quantify patterns of HBV transcription. (2016). Journal of Virological Methods, 235, 129–136. [Link]

  • Technical Manual Human HbsAg (hepatitis B virus Surface Antigen) ELISA Kit. Assay Genie. [Link]

  • Human HBsAg(HepatitisB surface antigen) ELISA Kit. ELK Biotechnology. [Link]

  • Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids. (2022-04-20). Journal of Visualized Experiments, (182). [Link]

  • Cellosaurus cell line Hep-G2/2.2.15 (CVCL_L855). Cellosaurus. [Link]

  • Human HBsAg (Hepatitis B surface antigen) ELISA Kit. (2025-01-13). Elabscience. [Link]

  • Schematic illustration of the HBV DNA preparation workflow for qPCR... ResearchGate. [Link]

  • Effect of antiviral compounds on HBV-infected HepG2-NTCP cells in a 96-well format. ResearchGate. [Link]

  • Development of a Highly Sensitive ELISA for Quantification of Hepatitis B Virus (HBV) Surface Antigen (HBsAg). (2007). Turkish Journal of Medical Sciences, 37(6), 339-346. [Link]

  • This compound: A Review and Considerations for Its Application in Oncology. (2023-11-14). MDPI. [Link]

  • Why can't i detect the HBV DNA via qPCR after infecting HepG2 cells with positive HBV serum ? ResearchGate. [Link]

Sources

Application Notes and Protocols for Determining Entecavir Stability in Laboratory Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Entecavir (ETV), a potent antiviral agent against the Hepatitis B virus (HBV), is widely used in both clinical settings and virological research. Accurate and reproducible experimental outcomes depend on the stability of the drug substance in various laboratory solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the stability profile of this compound. We will explore its intrinsic physicochemical properties, present detailed protocols for forced degradation studies under various stress conditions, and outline a robust stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to empower users to adapt these protocols to their specific needs while maintaining scientific integrity.

Introduction: The Rationale for Stability Testing

This compound is a guanosine nucleoside analogue that acts as a reverse transcriptase inhibitor, effectively suppressing HBV replication.[1] In the laboratory, this compound is dissolved in various solvents and buffers to prepare stock solutions, standards for analytical assays, or formulations for in vitro and in vivo studies. Any degradation of the active pharmaceutical ingredient (API) can lead to:

  • Inaccurate quantification and dosing.

  • Loss of therapeutic efficacy or experimental potency.

  • Generation of potentially confounding or toxic degradation products.

Therefore, a thorough understanding of this compound's stability is not merely a procedural formality but a cornerstone of reliable and reproducible research. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing, which provide a framework for evaluating how a drug's quality varies over time under the influence of environmental factors like temperature, pH, light, and oxidation.[2][3][4][5]

Physicochemical Properties of this compound

Understanding the inherent chemical nature of this compound is crucial for predicting its stability. The molecule's functional groups (amine, amide, primary and secondary alcohols) are susceptible to specific degradation pathways, such as hydrolysis and oxidation.

PropertyValueSignificance for Stability
Chemical Name 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-oneThe purine ring system and cyclopentyl side chain contain multiple sites for potential chemical modification.
Molecular Formula C₁₂H₁₅N₅O₃ (anhydrous)Provides the basis for molecular weight and mass spectrometry analysis.
Molecular Weight 277.28 g/mol (anhydrous), 295.3 g/mol (monohydrate)[6]Essential for preparing solutions of known molarity.
pKa 10.5[7]As a weak base, its solubility and stability are pH-dependent. The molecule will be protonated and more soluble in acidic conditions.
Aqueous Solubility High solubility; 2.4 mg/mL in water at 25°C.[7]Belongs to Biopharmaceutics Classification System (BCS) Class III (high solubility, low permeability).[6] Sparingly soluble in aqueous buffers.[8]
Organic Solvent Solubility Soluble in DMSO (~12 mg/mL) and DMF (~14 mg/mL); sparingly in ethanol (~0.1 mg/mL).[8]Guides the choice of solvent for preparing concentrated stock solutions.
UV λmax ~254-257 nm[8][9][10]The wavelength of maximum absorbance, critical for detection and quantification by HPLC-UV.
Forced Degradation (Stress Testing) Protocols

Forced degradation studies are the cornerstone of stability assessment. They deliberately expose the drug to harsh conditions to accelerate degradation, thereby identifying the likely degradation products and establishing the stability-indicating power of the analytical method.[4][10] The general workflow involves subjecting the drug to stress, neutralizing the solution, diluting it to a known concentration, and analyzing it by HPLC.

Experimental Workflow Diagram

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_process Sample Processing cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1N HCl) Neutralize Neutralization & Cooling Acid->Neutralize Base Alkaline Hydrolysis (e.g., 0.1N NaOH) Base->Neutralize Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->Neutralize Thermal Thermal (e.g., 80°C Solution) Thermal->Neutralize Photo Photolytic (UV/Vis Light) Photo->Neutralize ETV This compound Stock Solution ETV->Acid Expose ETV->Base Expose ETV->Oxidation Expose ETV->Thermal Expose ETV->Photo Expose Dilute Dilution to Final Concentration Neutralize->Dilute HPLC HPLC-PDA Analysis Dilute->HPLC Data Data Interpretation: % Degradation, Peak Purity HPLC->Data

Caption: General workflow for forced degradation studies of this compound.

Protocol 3.1: Acidic Hydrolysis
  • Rationale: To assess stability in low pH environments, simulating conditions in the stomach or acidic laboratory reagents. This compound has shown susceptibility to acid hydrolysis.[11][12]

  • Procedure:

    • Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

    • Add 5 mL of 0.1 N Hydrochloric Acid (HCl).

    • Reflux the solution at 80°C for 24 hours.[13]

    • Cool the solution to room temperature.

    • Carefully neutralize the solution by adding 0.1 N Sodium Hydroxide (NaOH) dropwise until the pH is approximately 7.0.

    • Make up the volume to 10 mL with the mobile phase to obtain a 1 mg/mL solution.

    • Further dilute with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

Protocol 3.2: Alkaline (Basic) Hydrolysis
  • Rationale: To evaluate stability in high pH environments. The exocyclic amine group of the purine ring can be susceptible to hydrolysis under basic conditions. Studies show this compound degrades under these conditions.[14][15]

  • Procedure:

    • Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

    • Add 5 mL of 0.1 N Sodium Hydroxide (NaOH).

    • Reflux the solution at 80°C for 6 hours.[15]

    • Cool the solution to room temperature.

    • Neutralize the solution by adding 0.1 N HCl dropwise to a pH of approximately 7.0.

    • Make up the volume to 10 mL with the mobile phase.

    • Further dilute with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

Protocol 3.3: Oxidative Degradation
  • Rationale: To test susceptibility to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. The purine ring system is often prone to oxidation. This compound shows significant degradation under oxidative stress.[11][12][13]

  • Procedure:

    • Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

    • Add 5 mL of 3% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.[13]

    • Make up the volume to 10 mL with the mobile phase.

    • Further dilute with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

Protocol 3.4: Thermal Degradation
  • Rationale: To assess the impact of high temperatures on the drug in solution, simulating poor storage conditions. This compound is reported to be relatively stable to thermal stress.[11][13]

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a 50:50 mixture of methanol and water).

    • Keep the solution in a temperature-controlled oven at 80°C for 4 hours.[15]

    • Cool the solution to room temperature.

    • Dilute with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

Protocol 3.5: Photolytic Degradation
  • Rationale: To determine if the drug is light-sensitive, which informs handling and storage requirements. The conjugated system of the purine ring can absorb UV radiation, potentially leading to degradation.

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

    • Expose the solution in a transparent vial (e.g., quartz) to a photostability chamber. The exposure should be consistent with ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5]

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

    • After the exposure period, dilute both the exposed and control samples with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities. A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose.[9][16][17]

Analytical Workflow Diagram

G HPLC Analytical Workflow prep Sample Preparation (Dilution of Stressed/Stock Solution) inject Injection into HPLC System (e.g., 20 µL) prep->inject sep Chromatographic Separation (C18 Column, Isocratic Elution) inject->sep detect Detection (UV/PDA at 254 nm) sep->detect quant Quantification (Peak Area Integration) detect->quant report Reporting (Calculate % Assay and % Degradation) quant->report

Caption: Standard workflow for the analysis of this compound stability samples.

Protocol 4.1: RP-HPLC Method for this compound
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent ODS)[9][11]The C18 stationary phase provides good retention and separation for moderately polar compounds like this compound.
Mobile Phase Methanol:Water (55:45 v/v) or Acetonitrile:20mM Ammonium Acetate pH 3.0 (50:50 v/v)[9][11]An isocratic mixture of an organic modifier and an aqueous buffer provides consistent and reproducible elution. The buffer controls the ionization state of the analyte.
Flow Rate 1.0 mL/minA standard flow rate that provides optimal separation efficiency and reasonable run times for a 4.6 mm ID column.
Detection 254 nmThis is near the λmax of this compound, providing high sensitivity for detection.[9]
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Volume 20 µLA typical injection volume for analytical HPLC.
Run Time 10-15 minutesSufficient to elute the parent peak and any potential degradation products.
  • Procedure:

    • Prepare the mobile phase, filter it through a 0.45 µm membrane filter, and degas it by sonication.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare a standard solution of this compound at 50 µg/mL in the mobile phase.

    • Prepare the stressed samples as described in Section 3, ensuring the final concentration is also approximately 50 µg/mL.

    • Inject the standard solution, followed by the stressed samples.

    • Integrate the peak area of this compound and any degradation products. The use of a PDA detector is highly recommended to assess peak purity, ensuring that the main this compound peak is not co-eluting with any degradants.

Data Interpretation and Stability Summary

The stability of this compound is determined by comparing the peak area of the drug in a stressed sample to that of an unstressed control or a reference standard.

Calculation of Degradation: % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

Summary of this compound Stability

The following table summarizes the expected stability of this compound based on published forced degradation studies.

Stress ConditionReagents & ConditionsExpected StabilityReference(s)
Acidic Hydrolysis 0.1 N HCl, 80°C, 24hSusceptible. Significant degradation observed.[11][12]
Alkaline Hydrolysis 0.1 N NaOH, 80°C, 6hSusceptible. Significant degradation observed.[14][15]
Oxidation 3% H₂O₂, Room Temp, 24hHighly Susceptible. Extensive degradation reported.[11][12][13]
Thermal 80°C in solution, 4hStable. Generally stable under thermal stress.[11][13]
Photolytic ICH Q1B conditionsGenerally Stable. Most reports indicate stability, though some degradation is possible.[11][13][15]
Stability in Common Laboratory Solutions

For routine laboratory use, understanding the stability of stock solutions is critical.

  • Organic Solvents (DMSO, DMF): this compound is readily soluble in DMSO and DMF.[8] Stock solutions prepared in these anhydrous solvents are generally stable for extended periods (≥4 years) when stored at -20°C and protected from light.[8]

  • Aqueous Buffers (e.g., PBS): this compound is sparingly soluble in aqueous buffers.[8] It is recommended to first dissolve the compound in a small amount of DMSO or DMF before diluting with the aqueous buffer. Aqueous solutions are less stable and should ideally be prepared fresh. It is not recommended to store aqueous solutions for more than one day.[8]

  • Solution Stability: Test solutions prepared in a mobile phase diluent have been found to be stable for up to 48 hours at room temperature.[13][14]

Conclusion

This compound is a robust molecule under thermal and photolytic stress but demonstrates clear susceptibility to degradation under acidic, alkaline, and particularly oxidative conditions. Researchers preparing solutions of this compound should prioritize the use of fresh, high-quality solvents and avoid exposure to strong acids, bases, and oxidizing agents. For analytical quantification, the use of a validated, stability-indicating HPLC method, such as the one outlined in this guide, is imperative to ensure data accuracy and integrity. Adherence to these protocols will enable reliable and reproducible results in both quality control and research applications involving this compound.

References
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and drug products. International Council for Harmonisation. Available at: [Link]

  • Identification and physicochemical properties of this compound. ResearchGate. Available at: [Link]

  • LC-MS/MS method for the characterization of the forced degradation products of this compound. Wiley Analytical Science. Available at: [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Ich guidelines for stability studies 1. Slideshare. Available at: [Link]

  • This compound: stability and drug-excipient compatibility. SciELO. Available at: [Link]

  • Quantitative Determination of this compound in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology. Available at: [Link]

  • This compound Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers. Available at: [Link]

  • A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF this compound. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Validation of a stability-indicating RP-HPLC method for the determination of this compound in tablet dosage form. PubMed. Available at: [Link]

  • LC-MS/MS method for the characterization of the forced degradation products of this compound. ResearchGate. Available at: [Link]

  • Validation of a Stability-Indicating RP-HPLC Method for the Determination of this compound in Tablet Dosage Form. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Synthesis and Physicochemical Evaluation of this compound-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. National Institutes of Health. Available at: [Link]

  • Validation of a Stability-Indicating RP-HPLC Method for the Determination of this compound in Tablet Dosage Form. ResearchGate. Available at: [Link]

  • LC Determination of Diastereomeric Impurities of this compound in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • This compound PubChem CID 135398508. National Institutes of Health. Available at: [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of Entecavir in Research Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Entecavir in research samples. This compound, a potent antiviral agent against the Hepatitis B virus (HBV), requires precise measurement in various matrices for pharmacokinetic, stability, and quality control studies.[1][2][3] This document provides a step-by-step protocol, from sample preparation to data analysis, grounded in established scientific principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility.[1][4] The causality behind critical experimental choices is elucidated to empower researchers with a deep understanding of the methodology.

Introduction: The Rationale for Precise this compound Quantification

This compound is a guanosine nucleoside analogue that acts as a reverse transcriptase inhibitor, effectively suppressing HBV replication.[3][5] Its therapeutic efficacy is directly linked to its concentration in biological systems. Therefore, a reliable and validated analytical method is paramount for:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical and clinical research.

  • In Vitro Dissolution and Permeability Assays: To predict the in vivo performance of different formulations.

  • Stability Studies: To assess the degradation of this compound under various stress conditions, ensuring the integrity of the drug substance and product.[4]

  • Quality Control (QC): To quantify the active pharmaceutical ingredient (API) in bulk drug and finished dosage forms.[1][6]

This application note presents an isocratic RP-HPLC method coupled with UV detection, a widely accessible and robust technique in most research laboratories. The described method is designed for specificity, accuracy, precision, and linearity over a relevant concentration range.

Experimental Design: A Self-Validating System

The integrity of any analytical method hinges on a well-designed experimental framework. This protocol is structured to be a self-validating system, where system suitability checks are integrated to ensure the chromatographic system is performing optimally before and during sample analysis.

Materials and Reagents
Material/Reagent Specification Rationale/Insight
This compound Reference StandardPurity ≥ 99.5%A high-purity standard is critical for accurate calibration and quantification.
Acetonitrile (ACN)HPLC GradeA common organic modifier in reversed-phase chromatography, offering good peak shape and elution strength for this compound.
WaterHPLC Grade/Milli-QHigh-purity water is essential to minimize baseline noise and interfering peaks.
MethanolHPLC GradeUsed for stock solution preparation due to this compound's good solubility.[1]
Potassium Dihydrogen PhosphateAnalytical GradeUsed to prepare the buffer for the mobile phase, controlling pH for consistent retention times.[4]
Orthophosphoric AcidAnalytical GradeUsed for pH adjustment of the mobile phase buffer.[4]
Instrumentation and Chromatographic Conditions

The selection of chromatographic parameters is pivotal for achieving optimal separation and detection. The following conditions have been optimized for this compound analysis.

Parameter Condition Causality and Field-Proven Insights
HPLC SystemIsocratic Pump, UV/Vis or PDA DetectorAn isocratic system offers simplicity and robustness. A PDA detector is advantageous for peak purity analysis.
ColumnC18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining this compound. The specified dimensions offer a good balance between resolution and analysis time.[1][6]
Mobile PhaseAcetonitrile:Potassium Dihydrogen Phosphate Buffer (pH 3.4) (40:60, v/v)This mobile phase composition provides good peak shape and a reasonable retention time for this compound. The acidic pH ensures that this compound, a weak base, is in its ionized form, leading to consistent interactions with the stationary phase.[4]
Flow Rate1.0 mL/minThis flow rate provides a good balance between analysis time and column efficiency.[1][4][6]
Column TemperatureAmbient or 30°CMaintaining a consistent column temperature is crucial for reproducible retention times.[5]
Detection Wavelength254 nm or 257 nmThis compound exhibits significant UV absorbance at these wavelengths, providing good sensitivity.[1][2][4][6]
Injection Volume20 µLThis volume is a standard starting point and can be adjusted based on the desired sensitivity.[1]
Run Time10 minutesSufficient to allow for the elution of this compound and any potential early or late-eluting impurities.[1][2]

Detailed Protocols: From Sample to Signal

Preparation of Solutions

3.1.1. Mobile Phase Preparation (1 L)

  • Weigh 1.36 g of potassium dihydrogen phosphate and dissolve it in 600 mL of HPLC grade water.

  • Adjust the pH to 3.4 with orthophosphoric acid.

  • Add 400 mL of acetonitrile and mix thoroughly.

  • Degas the mobile phase by sonication for 15-20 minutes or by vacuum filtration through a 0.45 µm membrane filter.[1]

3.1.2. Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.[1] Sonicate if necessary to ensure complete dissolution.

3.1.3. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 2 µg/mL to 24 µg/mL.[2] This range should encompass the expected concentrations in the research samples.

Sample Preparation

The goal of sample preparation is to extract this compound from the matrix and remove interfering substances. The following is a general guideline for plasma samples.

3.2.1. Protein Precipitation for Plasma Samples

  • To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of acetonitrile (pre-chilled to -20°C).

  • Vortex for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Inject 20 µL of the clear supernatant into the HPLC system.

For other sample types like tissue homogenates or cell lysates, further optimization of the extraction procedure may be required.

Method Validation: Establishing Trustworthiness

Method validation is a mandatory process to ensure the reliability of the analytical data. The following parameters should be assessed according to ICH Q2(R1) guidelines.[1][4]

Validation Parameter Acceptance Criteria Experimental Approach
Specificity/Selectivity The this compound peak should be well-resolved from any matrix components or degradation products.Analyze blank matrix samples and stressed samples (acid, base, oxidation, heat, light) to assess for interfering peaks.[3][4]
Linearity Correlation coefficient (r²) > 0.999Analyze a minimum of five concentrations across the desired range. Plot a calibration curve of peak area versus concentration.[2]
Accuracy Recovery between 80-120%Perform recovery studies by spiking known amounts of this compound into the blank matrix at three concentration levels (low, medium, high).[1][4]
Precision (Repeatability & Intermediate)RSD ≤ 2%Analyze replicate injections of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1Determined by injecting progressively lower concentrations of this compound.[2]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1The lowest concentration that can be quantified with acceptable accuracy and precision.[2]
Robustness Minimal variation in resultsIntentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min) and observe the effect on the results.[4]

Data Presentation and Visualization

System Suitability Test (SST)

Before initiating any sample analysis, perform a system suitability test to ensure the chromatographic system is functioning correctly.

SST Parameter Acceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Areas (n=6)≤ 2.0%
% RSD of Retention Times (n=6)≤ 1.0%
Workflow Diagram

Entecavir_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Research Sample (e.g., Plasma) Extraction Protein Precipitation & Extraction Sample->Extraction Standard This compound Reference Standard Dilution Serial Dilution for Calibration Curve Standard->Dilution SST System Suitability Test Extraction->SST Dilution->SST Injection Inject Samples & Standards SST->Injection If SST Passes Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (254 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound quantification.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable means for the quantification of this compound in research samples. By understanding the rationale behind the experimental choices and adhering to the principles of method validation, researchers can generate high-quality, reproducible data that is essential for advancing drug development and scientific understanding. The provided protocols and validation guidelines serve as a comprehensive resource for scientists and researchers in the pharmaceutical and biomedical fields.

References

  • Journal of Biochemical Technology. (2019). Quantitative Determination of this compound in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A New Validated Stability-Indicating RP-HPLC Method for the Determination of this compound. [Link]

  • Asian Journal of Chemistry. (n.d.). Estimation of this compound in Tablet Dosage Form by RP-HPLC. [Link]

  • Journal of Biochemical Technology. (n.d.). Quantitative Determination of this compound in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. [Link]

  • ResearchGate. (n.d.). HPLC Determination of this compound in Pure, Tablet Dosage Form and Spiked Plasma. [Link]

  • Juniper Publishers. (2018, June 26). This compound Patent Evaluation, Method for Diastereomeric Impurities. [Link]

  • International Journal of Scientific & Technology Research. (n.d.). A New Analytical Method For Determination Of Formaldehyde Content In this compound Drug By Using High-Performance Liquid Chromatography (HPLC). [Link]

  • ResearchGate. (n.d.). Representative RP-HPLC chromatogram of this compound in pharmaceutical formulation (50 mg/mL). [Link]

  • PubMed. (n.d.). Validation of a stability-indicating RP-HPLC method for the determination of this compound in tablet dosage form. [Link]

  • ResearchGate. (2025, August 10). Validation of a Stability-Indicating RP-HPLC Method for the Determination of this compound in Tablet Dosage Form. [Link]

  • Tropical Journal of Pharmaceutical Research. (2012, October 30). HPLC Determination of this compound in Pure, Tablet Dosage Form and Spiked Plasma. [Link]

  • PubMed. (n.d.). A Validated Method for Quantifying this compound in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs. [Link]

Sources

Introduction: The Clinical Challenge of Entecavir Resistance

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the generation and characterization of Entecavir-resistant Hepatitis B Virus (HBV) strains is presented for research professionals. This document provides the scientific rationale, validated methodologies, and detailed protocols required to develop these critical research tools for advancing antiviral drug discovery.

This compound (ETV), a potent nucleoside analog, is a cornerstone of first-line therapy for chronic hepatitis B (CHB). It functions by inhibiting all three activities of the HBV reverse transcriptase (RT), also known as the viral polymerase: priming, reverse transcription of pregenomic RNA (pgRNA), and synthesis of the positive-strand DNA.[1][2] Despite its high genetic barrier to resistance in treatment-naïve patients, long-term therapy, particularly in patients with pre-existing lamivudine (LAM) resistance, can lead to the selection of ETV-resistant (ETV-R) HBV variants.[1][3] The emergence of these resistant strains is associated with virologic breakthrough, treatment failure, and an increased risk of disease progression to cirrhosis and hepatocellular carcinoma.[4]

Developing and characterizing ETV-R HBV strains in a controlled laboratory setting is paramount for several research objectives:

  • Understanding Resistance Mechanisms: Elucidating the precise biochemical and structural impact of resistance mutations on polymerase function and drug binding.[5][6]

  • Screening New Antivirals: Using well-characterized resistant strains to test the efficacy of next-generation antiviral compounds and identify agents with activity against ETV-R HBV.

  • Improving Diagnostic Assays: Providing reference materials for the development and validation of molecular assays designed to detect resistance mutations in clinical samples.

This application note details two primary methodologies for generating ETV-R HBV: targeted site-directed mutagenesis and long-term selective pressure in cell culture. It further provides a comprehensive protocol for the phenotypic characterization of these strains, enabling researchers to quantify the degree of resistance and assess viral fitness.

Scientific Rationale: The Genetic Pathways to this compound Resistance

ETV resistance typically emerges through a "two-hit" mechanism, building upon mutations that first confer resistance to lamivudine.[1] The HBV polymerase lacks a proofreading function, leading to a high mutation rate and the existence of a diverse viral quasispecies pool within an infected individual.[1]

  • The Lamivudine-Resistant Backbone: The primary mutations conferring high-level LAM resistance are rtM204V or rtM204I, located in the highly conserved YMDD motif of the RT domain. These mutations alone result in a modest reduction in ETV susceptibility (approximately 8-fold).[7] Often, a compensatory mutation, rtL180M, is co-selected to restore the replication fitness of the rtM204V/I mutant.[5]

  • Emergence of this compound-Specific Mutations: High-level ETV resistance requires the acquisition of additional substitutions in the LAM-resistant backbone. Key mutations associated with clinical ETV resistance include those at positions rtT184, rtS202, or rtM250.[5][8] The presence of rtL180M + rtM204V along with one of these additional mutations can increase the 50% inhibitory concentration (IC50) of ETV by over 100-fold.[4][9]

Mutation(s) Associated Resistance Typical Fold-Change in ETV IC50 Comments
rtM204V/I + rtL180MLamivudine (High), this compound (Low)5 - 15 foldThe common genetic backbone for ETV resistance.[7][10]
rtL180M + rtM204V + rtT184G/S/L This compound (High)> 100 foldOne of the primary pathways to high-level ETV resistance.[8]
rtL180M + rtM204V + rtS202G/I This compound (High)> 100 foldAn alternative pathway to high-level ETV resistance.[3][8]
rtL180M + rtM204V + rtM250V This compound (High)> 70 foldAnother established pathway to high-level ETV resistance.[8]
rtV173L + rtL180M + rtM204VThis compound (High)> 90 foldThe rtV173L mutation can also contribute to the resistance phenotype.[4]

CRITICAL SAFETY PRECAUTIONS: Handling Hepatitis B Virus

Hepatitis B Virus is a human bloodborne pathogen. All work involving infectious HBV, HBV-producing cell lines, and recombinant plasmids capable of producing infectious virions must be conducted by trained personnel in a laboratory that meets the appropriate biosafety standards.

  • Biosafety Level 2 (BSL-2): All handling of HBV-containing materials must be performed, at a minimum, under BSL-2 conditions.[11][12] This includes the use of personal protective equipment (PPE) such as lab coats, gloves, and eye protection.

  • Biological Safety Cabinet (BSC): Any procedure with the potential to generate aerosols or splashes (e.g., pipetting, vortexing, opening tubes) must be performed within a certified Class II BSC.[12]

  • Decontamination: All work surfaces must be decontaminated with an appropriate disinfectant (e.g., 10% bleach solution, 70% ethanol) before and after work, and immediately following any spills.[13] All contaminated liquid and solid waste must be decontaminated, typically by autoclaving, before disposal.[12]

  • Institutional Approval: All research protocols involving HBV must be reviewed and approved by the institution's Institutional Biosafety Committee (IBC).

  • Vaccination: All personnel working with HBV must be offered the HBV vaccine.

Methodology I: Generation of this compound-Resistant HBV Strains

Two primary approaches can be used to generate ETV-R HBV strains: site-directed mutagenesis for a targeted approach, or in vitro dose escalation for a discovery-oriented approach.

A. Site-Directed Mutagenesis (Recommended Method)

This method is precise, rapid, and allows for the creation of specific mutation combinations based on clinically observed resistance patterns. The workflow involves introducing desired nucleotide changes into an HBV replicon plasmid (e.g., a plasmid containing a 1.3-fold overlength HBV genome).[4]

G cluster_prep Plasmid Preparation cluster_mutagenesis Mutagenesis Workflow cluster_validation Validation wt_plasmid Wild-Type (WT) HBV Replicon Plasmid design_primers Design Primers with Target Mutation (e.g., rtS202G) pcr PCR Amplification (High-Fidelity Polymerase) design_primers->pcr Input dpni DpnI Digestion (Removes Parental DNA) pcr->dpni transform Transformation into Competent E. coli dpni->transform plate Plate on Selective Antibiotic Media transform->plate Output miniprep Miniprep & Colony Screening plate->miniprep sequencing Sanger Sequencing to Confirm Mutation miniprep->sequencing maxiprep Maxiprep of Validated Clone sequencing->maxiprep Confirmed Mutation

Figure 1. Workflow for Site-Directed Mutagenesis of an HBV Replicon.

Protocol 1: Site-Directed Mutagenesis of HBV Polymerase Gene

  • Primer Design: Design a pair of complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The mutation should be flanked by 12-18 bases of correct sequence on both sides.[14]

  • PCR Amplification: Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu or KOD polymerase) to minimize secondary mutations. Use the wild-type HBV replicon plasmid as the template (1-10 ng).[15]

    • Initial Denaturation: 95°C for 2 minutes

    • Cycles (18-25):

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 68°C for 1 minute per kb of plasmid length

    • Final Extension: 68°C for 5 minutes

  • DpnI Digestion: Following PCR, add 1 µL of DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[14]

  • Transformation: Transform 5-10 µL of the DpnI-treated product into high-efficiency competent E. coli cells. Plate on LB agar plates containing the appropriate antibiotic for plasmid selection.

  • Validation:

    • Pick several colonies and grow overnight cultures for plasmid minipreps.

    • Submit the purified plasmid DNA for Sanger sequencing of the RT domain to confirm the presence of the desired mutation and the absence of unintended mutations.

    • Once confirmed, perform a maxiprep to generate a large quantity of high-purity plasmid DNA for cell culture transfection experiments.

B. In Vitro Dose Escalation (Alternative Method)

This method mimics the process of drug resistance selection in vivo. It involves continuously culturing a stable HBV-producing cell line (e.g., HepG2.2.15) in the presence of gradually increasing concentrations of ETV.[16] This process is lengthy but can be useful for discovering novel resistance pathways.

Protocol 2: Generation of ETV-R HBV by Serial Passage

  • Establish Baseline: Culture HepG2.2.15 cells, which constitutively produce HBV from an integrated genome, under standard conditions.[17] Determine the baseline IC50 of ETV for this parental cell line (see Protocol 3).

  • Initial Drug Exposure: Treat the cells with ETV at a concentration equal to the determined IC50.[16]

  • Monitoring and Subculturing: Monitor the culture for viral rebound by periodically harvesting the supernatant and quantifying HBV DNA via qPCR. When cell confluency reaches 80-90%, subculture the cells, maintaining the same ETV concentration.

  • Dose Escalation: Once viral replication recovers to pre-treatment levels (indicating adaptation), double the concentration of ETV in the culture medium.

  • Repeat: Continue this cycle of adaptation and dose escalation for several months. Resistant populations are typically selected when they can maintain robust replication in ETV concentrations >100-fold higher than the initial IC50.

  • Isolation and Analysis: Isolate the HBV DNA from the resistant cell population and sequence the entire polymerase gene to identify the mutations responsible for the resistance phenotype.

Methodology II: Phenotypic Characterization of Resistant Mutants

Once a mutant HBV replicon plasmid is generated, it must be phenotypically characterized to confirm its resistance profile and assess its replication capacity. The gold standard is a cell-based drug susceptibility assay to determine the IC50.[4]

G cluster_setup Experiment Setup cluster_treatment Drug Treatment cluster_analysis Analysis cells Seed HepG2 or Huh7 Cells in Plates transfect Transfect Cells with WT or Mutant Plasmid cells->transfect dilute Prepare Serial Dilutions of this compound (ETV) treat Treat Transfected Cells with ETV Dilutions transfect->treat 24h Post- Transfection dilute->treat incubate Incubate for 3-5 Days treat->incubate lyse Harvest & Lyse Cells incubate->lyse Endpoint extract Extract Intracellular HBV Core DNA lyse->extract qpcr Quantify HBV DNA by qPCR extract->qpcr calc Calculate IC50 & Fold-Resistance qpcr->calc

Figure 2. Workflow for Phenotypic Drug Susceptibility (IC50) Assay.

Protocol 3: Phenotypic Characterization (IC50 Assay)

  • Cell Seeding: Seed human hepatoma cells (e.g., HepG2 or Huh7) in 24- or 48-well plates at a density that will result in 70-80% confluency on the day of transfection.[4][18]

  • Transfection: Transfect the cells with equal amounts of either wild-type (WT) or mutant HBV replicon plasmid DNA using a suitable transfection reagent (e.g., FuGENE HD or Lipofectamine). Include a mock-transfected control.

  • Drug Treatment: 24 hours post-transfection, remove the medium and replace it with fresh medium containing serial dilutions of ETV. A typical concentration range would be from 0 nM to 1000 nM.[4] Each concentration should be tested in triplicate. Also include a "no drug" (0 nM ETV) control for both WT and mutant viruses.

  • Incubation: Incubate the plates for 3 to 5 days to allow for viral replication and drug action.

  • Cell Lysis and DNA Extraction:

    • Harvest the cells from each well.

    • Lyse the cells with a mild lysis buffer.

    • Treat the lysate with DNase I to digest the input plasmid DNA, ensuring that only encapsidated viral DNA within intracellular core particles is measured.

    • Stop the DNase reaction and digest proteins with Proteinase K.

    • Extract the remaining HBV core particle DNA using a standard DNA extraction kit or phenol-chloroform extraction.[4]

  • Quantification by qPCR: Quantify the amount of extracted HBV DNA using a real-time PCR (qPCR) assay with primers and a probe specific to a conserved region of the HBV genome (e.g., the core gene).

  • Data Analysis:

    • For each virus (WT and mutant), normalize the HBV DNA levels at each drug concentration to the "no drug" control (set to 100%).

    • Plot the percentage of HBV replication versus the log of the ETV concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value, which is the drug concentration that inhibits viral replication by 50%.[19][20]

    • Calculate the Fold Resistance = (IC50 of Mutant Virus) / (IC50 of Wild-Type Virus).

Data Interpretation and Troubleshooting

  • Expected Results: A successful experiment will show a dose-dependent inhibition of HBV replication for both WT and mutant viruses. The dose-response curve for the resistant mutant will be shifted to the right, yielding a significantly higher IC50 value. For a known ETV-R mutant like rtL180M/M204V/S202G, a fold-resistance of >100 is expected.

  • Replication Capacity: By comparing the absolute amount of HBV DNA produced in the "no drug" control wells between the WT and mutant viruses, you can assess the impact of the mutation on viral fitness. Some resistance mutations can impair replication capacity.

  • Troubleshooting:

    • No Inhibition: Verify drug activity and concentration. Ensure cells were properly transfected.

    • High Variability: Optimize cell seeding density, transfection efficiency, and qPCR precision. Ensure consistent timing for all steps.

    • Low Replication: Ensure high-quality plasmid DNA is used. Optimize the amount of DNA used for transfection. Some cell lines may require specific reagents to support robust replication.[21]

Conclusion

The methodologies outlined in this document provide a robust framework for the reliable generation and characterization of this compound-resistant HBV strains. By employing targeted site-directed mutagenesis and quantitative phenotypic assays, researchers can create essential tools to investigate the molecular basis of drug resistance, screen novel antiviral compounds, and ultimately contribute to the development of more effective therapies for chronic hepatitis B. The strict adherence to biosafety protocols is essential for ensuring the safety of all personnel involved in this critical area of research.

References

  • Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation. (n.d.). American Society for Microbiology. [Link]

  • Colonno, R. J., et al. (2003). Genotypic determinants and phenotypic properties of antiviral-resistant HBV variants: insight from this compound resistance studies. Journal of Viral Hepatitis. [Link]

  • Yeh, C.-T., et al. (2021). Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology. [Link]

  • Researchers report mechanism of HBV drug this compound and the cause of drug resistance. (2019). AIST. [Link]

  • Yim, H. J., & Lok, A. S. (2007). Molecular Diagnosis of this compound Resistance. Clinical Liver Disease. [Link]

  • Li, J., et al. (2019). Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals. Virology Journal. [Link]

  • Kato, H., et al. (2017). Resistance mutations of hepatitis B virus in this compound-refractory patients. Hepatology Communications. [Link]

  • Marlet, J., et al. (2020). Revisiting HBV resistance to this compound with a phenotypic approach. Antiviral Research. [Link]

  • Choudhary, S., & Tavis, J. E. (2023). The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility. Viruses. [Link]

  • Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms. (n.d.). Current Protocols in Microbiology. [Link]

  • Biosafety in Microbiological and Biomedical Laboratories. (n.d.). National Center for Biotechnology Information. [Link]

  • Sai, T., et al. (2018). Novel stable HBV producing cell line systems for expression and screening antiviral inhibitor of hepatitis B virus in human hepatoma cell line. Biochemical and Biophysical Research Communications. [Link]

  • Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development. (n.d.). Clinical Gastroenterology and Hepatology. [Link]

  • Yuan, Y., et al. (2022). Establishment and characterization of a new cell culture system for hepatitis B virus replication and infection. Virology. [Link]

  • Piciocchi, M., et al. (2020). This compound resistance in a patient with treatment-naïve HBV: A case report. Experimental and Therapeutic Medicine. [Link]

  • Site Directed Mutagenesis Protocol. (2024). BioInnovatise. [Link]

  • 1910.1030 - Bloodborne pathogens. (n.d.). Occupational Safety and Health Administration. [Link]

  • Biosafety Levels & Lab Safety Guidelines. (n.d.). S3: Science Safety Security. [Link]

  • Primers used for site-directed mutagenesis. (n.d.). ResearchGate. [Link]

  • Biosafety Guidelines - STD, AIDS and Viral Hepatitis Laboratories TELELAB. (n.d.). Scribd. [Link]

  • Melegari, M., et al. (1998). Generation of duck hepatitis B virus polymerase mutants through site-directed mutagenesis which demonstrate resistance to lamivudine... in vitro. Hepatology. [Link]

  • Revisiting HBV resistance to this compound with a phenotypic approach. (2020). ResearchGate. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]

  • Tenney, D. J., et al. (2004). Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine. Antimicrobial Agents and Chemotherapy. [Link]

  • Site- Directed Mutagenesis. (2014). Bowdish Lab. [Link]

  • A novel phenotypic assay of hepatitis B virus polymerase with extensive site-specific mutagenesis. (2017). IU Indianapolis ScholarWorks. [Link]

  • Stepwise process for the development of this compound resistance in a chronic Hepatitis B virus infected patient. (2007). ResearchGate. [Link]

  • IC50 determination. (n.d.). ResearchGate. [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Journal of Virology. [Link]

  • HBV Research Protocols. (n.d.). International Coalition to Eliminate HBV (ICE-HBV). [Link]

  • Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system. (2013). Virology Journal. [Link]

Sources

Application Notes & Protocols: Entecavir as a Tool for Studying HBV Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entecavir (ETV) is a potent nucleoside analog that serves as a cornerstone in the management of chronic hepatitis B virus (HBV) infection.[1][2][3][4] Its high efficacy and high genetic barrier to resistance in treatment-naïve patients make it an invaluable therapeutic agent.[3][5] However, the emergence of drug-resistant HBV variants remains a significant clinical challenge, abrogating the benefits of antiviral therapy.[6] This document provides a comprehensive guide for researchers on utilizing this compound as a critical tool to investigate the molecular mechanisms of HBV drug resistance. We detail the mechanism of action of this compound, the genetic basis of resistance, and provide field-proven protocols for the genotypic and phenotypic characterization of resistant mutants. This guide is designed to equip scientists with the necessary framework to conduct robust and reproducible studies in the field of HBV drug discovery and development.

Introduction: The Central Role of this compound in HBV Therapy and Resistance Studies

Chronic Hepatitis B affects over 290 million people worldwide and is a leading cause of liver cirrhosis and hepatocellular carcinoma.[7] Nucleos(t)ide analogues (NAs), such as this compound, are the primary treatment modality.[4] this compound is a guanosine nucleoside analog that potently inhibits HBV replication by targeting the viral reverse transcriptase (RT), an essential enzyme for the viral life cycle.[2][8][9]

The high error rate of the HBV RT enzyme inevitably leads to the generation of mutations.[10] Under the selective pressure of antiviral therapy, mutations that confer reduced susceptibility to the drug can emerge and become the dominant viral species, leading to treatment failure.[11] Understanding the pathways to this compound resistance is crucial for developing next-generation antivirals and for optimizing patient treatment strategies.

This compound resistance in nucleoside-naïve patients is rare, with a cumulative probability of only 1.2% after five years of therapy.[5] However, in patients previously treated with lamivudine (LVD), the barrier to ETV resistance is significantly lower.[5][12] This is because lamivudine resistance mutations, particularly rtM204V/I often accompanied by rtL180M, are a prerequisite for the development of ETV resistance.[5][9][12] Additional mutations at positions rtT184, rtS202, or rtM250 are then required to confer full resistance.[5][12][13] This multi-step mutational pathway makes the study of this compound resistance a compelling model for understanding viral evolution under drug pressure.

Mechanism of Action of this compound

To understand resistance, one must first grasp the mechanism of action. This compound is intracellularly phosphorylated to its active triphosphate form, this compound-triphosphate (ETV-TP).[14] ETV-TP is a potent inhibitor of the HBV DNA polymerase and acts at three distinct stages of the replication process:[8][9][14]

  • Priming: It inhibits the protein-primed initiation of minus-strand DNA synthesis.[9][15]

  • Reverse Transcription: It competitively inhibits the reverse transcription of the pre-genomic RNA (pgRNA) into the minus-strand DNA.[9][15]

  • DNA Synthesis: It inhibits the synthesis of the plus-strand DNA.[9][14][15]

ETV-TP is incorporated into the growing viral DNA chain, causing premature chain termination and halting replication.[14][15] Its high potency is attributed to its efficient intracellular phosphorylation and strong binding affinity to the HBV polymerase.[15]

HBV_Lifecycle_ETV cluster_cell Hepatocyte Entry 1. Entry & Uncoating Nucleus Nucleus Entry->Nucleus rcDNA transport cccDNA 2. rcDNA -> cccDNA Nucleus->cccDNA Transcription 3. Transcription cccDNA->Transcription pgRNA pgRNA & mRNAs Transcription->pgRNA Translation 4. Translation pgRNA->Translation Encapsidation 5. Encapsidation pgRNA->Encapsidation Proteins Viral Proteins (Pol, Core, Env) Translation->Proteins Proteins->Encapsidation RT_Step 6. Reverse Transcription (pgRNA -> dsDNA) Encapsidation->RT_Step Assembly 7. Assembly & Release RT_Step->Assembly Virion_Out New Virions Assembly->Virion_Out ETV This compound (ETV-TP) ETV->RT_Step Inhibits

Caption: HBV replication cycle and the inhibitory action of this compound.

Experimental Framework for Studying this compound Resistance

A comprehensive analysis of drug resistance involves a two-pronged approach: genotypic and phenotypic analysis.[6] This dual strategy is essential because genotypic changes do not always correlate directly with clinical outcomes, and phenotypic assays are required to confirm the functional impact of identified mutations.[16][17]

Resistance_Workflow cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis Patient_Sample Patient Serum or Plasma Sample DNA_Extraction HBV DNA Extraction Patient_Sample->DNA_Extraction PCR PCR Amplification of Polymerase Gene DNA_Extraction->PCR Sequencing Sanger or NGS Sequencing PCR->Sequencing Mutation_ID Identify Resistance Associated Mutations (RAMs) Sequencing->Mutation_ID SDM Site-Directed Mutagenesis Mutation_ID->SDM Inform mutagenesis Plasmid HBV Replicon Plasmid (Wild-Type) Plasmid->SDM Mutant_Plasmid Mutant Plasmid (with RAMs) SDM->Mutant_Plasmid Transfection Transfect Hepatoma Cells (e.g., Huh7) Mutant_Plasmid->Transfection Drug_Treatment Treat with serial dilutions of this compound Transfection->Drug_Treatment Quantification Quantify HBV Replication (qPCR) Drug_Treatment->Quantification IC50 Calculate IC50 & Fold-Change in Resistance Quantification->IC50

Caption: Integrated workflow for genotypic and phenotypic analysis of this compound resistance.

Protocols for Resistance Analysis

Protocol 1: Genotypic Resistance Testing by Sequencing

This protocol outlines the steps for identifying resistance-associated mutations (RAMs) in the HBV polymerase gene from clinical or research samples.

Objective: To sequence the reverse transcriptase (RT) domain of the HBV polymerase gene to detect known and potentially novel mutations.

Materials:

  • Serum or plasma containing HBV.

  • DNA extraction kit (e.g., QIAamp DNA Mini Kit).

  • PCR primers flanking the HBV polymerase RT domain.

  • High-fidelity DNA polymerase for PCR.

  • Sanger sequencing reagents or Next-Generation Sequencing (NGS) platform.

Methodology:

  • DNA Extraction: Extract total DNA, including HBV DNA, from 200 µL of serum or plasma according to the manufacturer's protocol.[18] A minimum viral load of 1,000 IU/mL is often recommended for successful amplification.[19][20]

  • PCR Amplification:

    • Perform a nested or semi-nested PCR to specifically amplify the RT domain of the HBV polymerase gene. This increases sensitivity and specificity.

    • Use primers that are conserved across different HBV genotypes to ensure broad applicability.[21]

    • Use a high-fidelity polymerase to minimize the introduction of PCR errors.

  • Sequencing:

    • Purify the PCR product to remove primers and dNTPs.

    • Sequence the purified product using Sanger sequencing. For detecting low-frequency variants, NGS is the preferred method.

  • Sequence Analysis:

    • Align the obtained sequence with a wild-type reference sequence of the same HBV genotype.

    • Identify amino acid substitutions by comparing the translated nucleotide sequence to the reference. Pay close attention to codons associated with lamivudine resistance (rtL180, rtM204) and this compound resistance (rtT184, rtS202, rtM250).[12][13]

Protocol 2: Site-Directed Mutagenesis

This protocol describes how to introduce specific mutations, identified through genotyping or hypothesized to confer resistance, into an HBV replicon plasmid for subsequent phenotypic testing.[22][23]

Objective: To create HBV polymerase mutants in a plasmid backbone for in vitro analysis.

Materials:

  • Wild-type HBV replicon plasmid (e.g., containing a 1.1 or 1.3 overlength HBV genome).

  • Custom-designed mutagenic primers containing the desired nucleotide change.[24]

  • High-fidelity, non-strand-displacing DNA polymerase (e.g., PfuUltra).

  • DpnI restriction enzyme.

  • Competent E. coli cells for transformation.

Methodology:

  • Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) ≥ 78°C.

  • Mutagenesis PCR:

    • Set up a PCR reaction containing the template plasmid, mutagenic primers, and high-fidelity polymerase.

    • Perform thermal cycling (typically 12-18 cycles) to amplify the plasmid, incorporating the primers and the desired mutation.

  • Template Digestion:

    • Digest the PCR product with DpnI enzyme for 1-2 hours at 37°C. DpnI specifically cleaves methylated and hemimethylated DNA, thereby selectively digesting the parental (template) plasmid, which was isolated from a dam+ E. coli strain.

  • Transformation:

    • Transform the DpnI-treated, nicked plasmid DNA into highly competent E. coli cells. The bacterial DNA repair machinery will seal the nicks in the plasmid.

  • Verification:

    • Isolate plasmid DNA from several resulting colonies (miniprep).

    • Verify the presence of the desired mutation and the absence of any unintended mutations by Sanger sequencing the polymerase gene region.

Protocol 3: Phenotypic Susceptibility Assay (IC₅₀ Determination)

This protocol is used to quantify the level of resistance of a specific HBV mutant to this compound by determining its 50% inhibitory concentration (IC₅₀).

Objective: To measure the concentration of this compound required to inhibit HBV replication by 50% for wild-type and mutant viruses.

Materials:

  • Hepatoma cell line (e.g., Huh7 or HepG2).[25]

  • Wild-type and mutant HBV replicon plasmids.

  • Transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD).

  • This compound stock solution.

  • Cell culture media and supplements.

  • Reagents for HBV DNA quantification (e.g., qPCR).

Methodology:

  • Cell Seeding: Seed Huh7 or HepG2 cells in 24- or 48-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Transfect the cells with either wild-type or mutant HBV replicon plasmids using a suitable transfection reagent.

  • Drug Treatment:

    • Approximately 24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing serial dilutions of this compound. A typical concentration range for this compound would be from 0 nM to 1000 nM. Include a no-drug (vehicle) control.

    • Culture the cells for an additional 4-5 days, replacing the drug-containing medium every 2 days.

  • Quantification of HBV Replication:

    • The most common endpoint is the quantification of extracellular HBV DNA from the cell culture supernatant.[26]

    • Harvest the supernatant and use a commercial kit to extract viral DNA.

    • Quantify HBV DNA levels using a validated qPCR assay targeting a conserved region of the HBV genome.

  • Data Analysis and IC₅₀ Calculation:

    • Normalize the HBV DNA levels for each drug concentration to the no-drug control (set to 100% replication).

    • Plot the percentage of replication against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

    • The Fold-Change (FC) in resistance is calculated as: FC = IC₅₀ (Mutant) / IC₅₀ (Wild-Type) .

Data Interpretation

The output of the phenotypic assay is a quantitative measure of resistance. The fold-change in IC₅₀ provides a clear indication of the impact of a given mutation or set of mutations on this compound susceptibility.

HBV VariantKey MutationsRepresentative IC₅₀ (nM)Fold-Change vs. WTResistance Level
Wild-Type (WT)None0.5 - 5.01.0Susceptible
Lamivudine-ResistantrtL180M + rtM204V10 - 408 - 10 foldLow-level resistance
This compound-ResistantrtL180M + rtM204V + rtS202G> 1000> 200 foldHigh-level resistance
This compound-ResistantrtL180M + rtM204V + rtT184L> 500> 100 foldHigh-level resistance

Note: The IC₅₀ values presented are illustrative and can vary based on the specific cell line, plasmid backbone, and assay conditions.[27]

A fold-change of >10 is generally considered clinically significant resistance. The combination of lamivudine resistance mutations with an additional this compound-specific mutation typically results in a >100-fold increase in the IC₅₀, confirming high-level phenotypic resistance.[13][28]

Conclusion

This compound is not only a powerful therapeutic agent but also an essential research tool for dissecting the complex mechanisms of HBV drug resistance. The integrated approach of genotypic and phenotypic analysis described here provides a robust framework for identifying and characterizing resistant variants. By understanding the specific mutations that undermine the efficacy of this compound, researchers can gain critical insights into the structure-function relationship of the HBV polymerase, paving the way for the rational design of new antivirals that can overcome existing resistance pathways and address the long-term challenge of managing chronic hepatitis B.

References

  • What is the mechanism of this compound? - Patsnap Synapse. (2024).
  • Inhibition of Hepatitis B Virus Polymerase by this compound - PMC - NIH. (n.d.).
  • This compound Baraclude - Treatment - Hepatitis B Online - University of Washington. (n.d.).
  • The replication cycle of hepatitis B virus - ResearchGate. (n.d.).
  • Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2025).
  • Genotypic determinants and phenotypic properties of antiviral-resistant HBV variants: insight from this compound resistance studies - PubMed. (n.d.).
  • This compound - LiverTox - NCBI Bookshelf - NIH. (2018).
  • Virology: viral replication, current therapy and progress to a cure - B Positive. (n.d.).
  • Progress of Infection and Replication Systems of Hepatitis B Virus - ACS Publications. (2024).
  • What to know about the life cycle of the hepatitis B virus (HBV) - Medical News Today. (2023).
  • Hepatitis B virus - Wikipedia. (n.d.).
  • Resistance mutations of hepatitis B virus in this compound-refractory patients - PMC - NIH. (n.d.).
  • Genotyping of HBV and tracking of resistance mutations in treatment-naïve patients with chronic hepatitis B - PMC - PubMed Central. (n.d.).
  • Two-Year Assessment of this compound Resistance in Lamivudine-Refractory Hepatitis B Virus Patients Reveals Different Clinical Outcomes Depending on the Resistance Substitutions Present | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).
  • Revisiting HBV resistance to this compound with a phenotypic approach - ResearchGate. (n.d.).
  • Molecular Diagnosis of this compound Resistance - PMC - NIH. (n.d.).
  • Hepatitis B Virus Genotypes and Antiviral Resistance Mutations in Romanian HIV-HBV Co-Infected Patients - MDPI. (n.d.).
  • Development of a cell-based assay to identify hepatitis B virus entry inhibitors targeting the sodium taurocholate cotransporting polypeptide - PubMed Central. (2018).
  • Hepatitis B Virus Genotype by Sequencing | ARUP Laboratories Test Directory. (n.d.).
  • Drug resistance occurring in chronic hepatitis B patients receiving long-term this compound treatment and analysis of its causes: an eight-year follow-up study. (2011).
  • Generation of duck hepatitis B virus polymerase mutants through site-directed mutagenesis which demonstrate resistance to lamivudine [(--)-beta-L-2', 3'-dideoxy-3'-thiacytidine] in vitro - NIH. (n.d.).
  • Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations - PubMed. (2021).
  • In vitro enzymatic and cell culture-based assays for measuring activity of HBV RNaseH inhibitors - NIH. (n.d.).
  • Clinical characteristics of patients with chronic hepatitis B who developed genotypic resistance to this compound: Real-life experience - PMC - NIH. (n.d.).
  • Revisiting HBV resistance to this compound with a phenotypic approach - PubMed. (2020).
  • This compound resistance in a patient with treatment-naïve HBV: A case report - ProQuest. (n.d.).
  • Profile of HBV polymerase gene mutations during this compound treatment in patients with chronic hepatitis B - PubMed. (n.d.).
  • FHBG - Overview: Hepatitis B Virus Genotyping - Mayo Clinic Laboratories. (n.d.).
  • Decoding the Enigma of Hepatitis B Virus Resistance | Sequencing. (n.d.).
  • DNA sequence alignment of pol region of mutant HBV generated by... - ResearchGate. (n.d.).
  • This compound: Resistance in Nucleoside-naive Chronic Hepatitis B Patients - Medscape. (n.d.).
  • Long-term monitoring shows hepatitis B virus resistance to this compound in nucleoside-naïve patients is rare through 5 years of therapy - PubMed. (n.d.).
  • A novel phenotypic assay of hepatitis B virus polymerase with extensive site-specific mutagenesis - PubMed. (n.d.).
  • Clinical Features and Resistance to this compound Monotherapy of Patients with Hepatitis B - NIH. (2021).
  • A novel phenotypic assay of hepatitis B virus polymerase with extensive site-specific mutagenesis - IU Indianapolis ScholarWorks. (2017).
  • Primers used for site-directed mutagenesis | Download Table - ResearchGate. (n.d.).
  • The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility - NIH. (2025).
  • A systematic review and meta-analysis of the risk of hepatitis B virus (HBV) resistance in people treated with this compound or tenofovir - PubMed. (n.d.).
  • HBV Antiviral Testing and R&D Services - ImQuest BioSciences. (n.d.).
  • Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development. (n.d.).
  • Potent Efficacy of this compound (BMS-200475) in a Duck Model of Hepatitis B Virus Replication. (n.d.).
  • Inhibition of Hepatitis B Virus Polymerase by this compound - ASM Journals. (n.d.).
  • This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC - NIH. (n.d.).
  • Inhibition of hepatitis B virus polymerase by this compound - PubMed. (n.d.).
  • Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - NIH. (n.d.).

Sources

Application Notes and Protocols: Cell-Based Assays for Determining Entecavir's Antiviral Activity

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Chronic Hepatitis B virus (HBV) infection remains a significant global health issue, affecting millions worldwide and leading to severe liver complications such as cirrhosis and hepatocellular carcinoma.[1][2] Entecavir (ETV) is a potent nucleoside analog, specifically a guanosine analog, that serves as a cornerstone in the management of chronic hepatitis B.[3][4] Its primary mechanism of action involves the inhibition of the HBV DNA polymerase, a critical enzyme for viral replication.[4][5] Upon administration, this compound is phosphorylated intracellularly to its active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate (dGTP).[3] This active form inhibits all three catalytic activities of the HBV polymerase: priming, reverse transcription of the pregenomic RNA into the negative-strand DNA, and synthesis of the positive-strand DNA.[6][7] Incorporation of this compound triphosphate into the growing viral DNA chain leads to premature termination, thus halting viral replication.[3]

The robust evaluation of antiviral compounds like this compound necessitates reliable and reproducible in vitro cell-based assay systems. These assays are fundamental for determining a compound's potency (EC50), cytotoxicity (CC50), and selectivity index (SI), providing critical data for preclinical and clinical development. This guide provides a comprehensive overview and detailed protocols for key cell-based assays to determine the antiviral activity of this compound against HBV.

I. Foundational Concepts: HBV Replication and this compound's Mechanism of Action

A thorough understanding of the HBV life cycle is paramount to designing and interpreting antiviral assays. The virus primarily infects hepatocytes, where its partially double-stranded DNA genome is converted into a stable covalently closed circular DNA (cccDNA) in the nucleus.[1][8] This cccDNA serves as the template for the transcription of all viral RNAs, including the pregenomic RNA (pgRNA).[1] The pgRNA is then reverse transcribed into new viral DNA by the HBV polymerase. This compound's therapeutic effect stems from its ability to interrupt this reverse transcription process.

This compound's Multi-faceted Inhibition of HBV Polymerase:
  • Inhibition of Priming: Blocks the initiation of DNA synthesis.[6][7]

  • Inhibition of Reverse Transcription: Prevents the synthesis of the negative DNA strand from the pgRNA template.[6][7]

  • Inhibition of Positive-Strand Synthesis: Halts the completion of the double-stranded viral DNA.[6][7]

This multi-targeted inhibition contributes to this compound's high potency and a high genetic barrier to resistance.[4][9]

HBV_Lifecycle_and_Entecavir_Action cluster_cell Hepatocyte HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating cccDNA cccDNA (in Nucleus) Uncoating->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pregenomic RNA (pgRNA) Transcription->pgRNA Encapsidation Encapsidation (with HBV Polymerase) pgRNA->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription New_Virions Assembly & Release of New Virions Reverse_Transcription->New_Virions This compound This compound Entecavir_TP This compound-TP (Active Form) This compound->Entecavir_TP Intracellular Phosphorylation Entecavir_TP->Reverse_Transcription Inhibits Priming, Reverse Transcription, and DNA Synthesis

Caption: Mechanism of this compound Action within the HBV Lifecycle.

II. Core Assays for Evaluating this compound's Antiviral Activity

A comprehensive assessment of this compound's antiviral properties relies on a panel of assays that measure different aspects of viral replication and the compound's effect on host cells.

A. Antiviral Potency (EC50) Determination

The half-maximal effective concentration (EC50) is the concentration of a drug that inhibits 50% of viral replication. This is a key metric for determining antiviral potency.

Recommended Cell Line: HepG2.2.15

The HepG2.2.15 cell line is a widely used and well-characterized human hepatoblastoma cell line that is stably transfected with a head-to-tail dimer of the HBV genome (genotype D).[10][11] These cells constitutively produce and secrete infectious HBV particles, making them an excellent model for screening antiviral compounds.[10][12]

Protocol 1: Quantification of Extracellular HBV DNA by qPCR

This is the most common and direct method to assess antiviral activity. It measures the amount of viral DNA released into the cell culture supernatant.

Materials:

  • HepG2.2.15 cells

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin, and geneticin)

  • This compound stock solution

  • 96-well cell culture plates

  • DNA extraction kit for viral DNA

  • qPCR master mix, primers, and probe specific for HBV DNA

  • Real-time PCR instrument

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "no-drug" (vehicle) control.

  • Incubation: Incubate the plates for a defined period, typically 6-9 days, refreshing the medium and drug every 3 days.

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.

  • DNA Extraction: Extract viral DNA from the supernatant using a commercial kit.[13]

  • qPCR Analysis: Quantify the HBV DNA levels in each sample by real-time PCR.[14]

  • Data Analysis: Normalize the HBV DNA levels in the drug-treated wells to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.

Antiviral_Assay_Workflow start Seed HepG2.2.15 cells in 96-well plate treat Treat with serial dilutions of this compound start->treat incubate Incubate for 6-9 days (refresh medium/drug every 3 days) treat->incubate collect Collect cell culture supernatant incubate->collect extract Extract viral DNA collect->extract qpcr Quantify HBV DNA by qPCR extract->qpcr analyze Calculate EC50 value qpcr->analyze end Determine Antiviral Potency analyze->end

Caption: Workflow for Determining this compound's EC50.

B. Cytotoxicity (CC50) Assessment

It is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability.[15]

Protocol 2: Cell Viability Assay (e.g., MTT or Neutral Red Uptake)

This assay is performed in parallel with the antiviral potency assay, using the same cell line and compound concentrations, but without viral infection.[16][17]

Materials:

  • HepG2.2.15 cells (or the parent HepG2 cell line)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red dye

  • Solubilization buffer (for MTT) or destain solution (for Neutral Red)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Incubation: Incubate the cells for the same duration as the antiviral assay.

  • MTT/Neutral Red Addition:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add a solubilization buffer to dissolve the crystals.

    • For Neutral Red: Add Neutral Red dye and incubate to allow for its uptake into the lysosomes of viable cells. Then, wash the cells and add a destain solution.[18]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the drug-treated wells to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration and determine the CC50 value.

C. Selectivity Index (SI) Calculation

The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50.

SI = CC50 / EC50

A higher SI value indicates a more favorable safety profile, as it signifies that the drug is effective at concentrations far below those that are toxic to the host cells.

ParameterDescriptionTypical Value for this compoundReference
EC50 50% effective concentration for inhibiting HBV replication3.8 ± 1.4 nmol/L[19]
CC50 50% cytotoxic concentration in HepG2 cells>30 µmol/L[19][20]
SI Selectivity Index (CC50/EC50)>8000[19]

III. Advanced and Confirmatory Assays

While qPCR of extracellular HBV DNA is the standard for primary screening, other assays can provide a more detailed understanding of this compound's antiviral activity.

A. Analysis of Intracellular HBV DNA Replicative Intermediates

Southern blot analysis is considered the "gold standard" for detecting and distinguishing different forms of HBV DNA within the cell, including the replicative intermediates (relaxed circular and single-stranded DNA) and the persistent cccDNA.[8][21]

Protocol 3: Southern Blot Analysis

Materials:

  • Treated HepG2.2.15 cell lysates

  • Hirt DNA extraction reagents

  • Agarose gel electrophoresis system

  • Nylon membrane

  • 32P-labeled HBV DNA probe

  • Hybridization buffer and wash solutions

  • Phosphorimager system

Procedure:

  • Cell Lysis and DNA Extraction: Lyse the treated cells and extract low molecular weight DNA using the Hirt method to enrich for protein-free viral DNA.[22]

  • Agarose Gel Electrophoresis: Separate the DNA fragments by size on an agarose gel.

  • Southern Transfer: Transfer the DNA from the gel to a nylon membrane.

  • Hybridization: Hybridize the membrane with a radiolabeled HBV-specific probe.[22]

  • Detection: Wash the membrane to remove unbound probe and visualize the HBV DNA bands using a phosphorimager.

  • Analysis: A dose-dependent decrease in the signals for relaxed circular and single-stranded HBV DNA will confirm this compound's inhibitory effect on viral replication.

B. Quantification of Viral Antigens

Enzyme-linked immunosorbent assays (ELISAs) can be used to measure the levels of secreted HBV surface antigen (HBsAg) and e-antigen (HBeAg) in the culture supernatant.[23] A reduction in these antigens provides further evidence of antiviral activity.

Protocol 4: HBsAg/HBeAg ELISA

Materials:

  • Supernatants from treated HepG2.2.15 cells

  • Commercial HBsAg or HBeAg ELISA kit

  • Microplate reader

Procedure:

  • Sample Preparation: Collect supernatants from this compound-treated and control wells.

  • ELISA: Follow the manufacturer's protocol for the specific ELISA kit being used. This typically involves adding the samples to antibody-coated microplate wells, followed by the addition of a conjugated secondary antibody and a substrate for color development.[24][25]

  • Absorbance Measurement: Read the absorbance at the specified wavelength.

  • Data Analysis: Quantify the antigen levels based on a standard curve and determine the dose-dependent inhibition by this compound.

C. Analysis of Viral Proteins

Western blotting can be used to assess the levels of intracellular HBV core protein (HBcAg), providing another measure of the inhibition of viral gene expression and replication.

Protocol 5: Western Blot for HBcAg

Materials:

  • Lysates from treated HepG2.2.15 cells

  • SDS-PAGE system

  • PVDF membrane

  • Primary antibody against HBcAg

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated cells and determine the total protein concentration.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Western Transfer: Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for HBcAg, followed by an HRP-conjugated secondary antibody.[26][27][28]

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: A reduction in the intensity of the HBcAg band with increasing concentrations of this compound indicates inhibition of viral protein synthesis, which is a downstream effect of replication inhibition.

IV. Assessing this compound Against Resistant Strains

The emergence of drug resistance is a significant challenge in antiviral therapy.[29] Cell-based assays are crucial for evaluating the activity of this compound against known resistance-associated mutations in the HBV polymerase, such as those conferring resistance to lamivudine (e.g., L180M, M204V/I).[7][30]

Methodology:

  • Construct Resistant Replicons: Generate HBV replicon plasmids containing the desired resistance mutations through site-directed mutagenesis.

  • Transient Transfection: Transfect a suitable hepatoma cell line (e.g., Huh7 or HepG2) with the wild-type or mutant HBV replicon plasmids.

  • Antiviral Assay: Perform the antiviral potency assay (Protocol 1) on the transfected cells, treating them with a range of this compound concentrations.

  • Data Analysis: Determine the EC50 values for both the wild-type and resistant strains. A significant increase in the EC50 for the mutant virus indicates reduced susceptibility to this compound.

Conclusion

The suite of cell-based assays described in this guide provides a robust framework for the comprehensive evaluation of this compound's antiviral activity against HBV. By systematically determining the EC50, CC50, and SI, and by employing advanced techniques to probe specific steps in the viral life cycle, researchers can gain a detailed understanding of the compound's efficacy and mechanism of action. These assays are indispensable tools in the discovery and development of novel antiviral therapies and for monitoring the potential for drug resistance.

References

  • A Southern Blot Assay for Detection of HBV cccDNA from Cell Cultures. Springer Nature Experiments. Available at: [Link]

  • Inhibition of Hepatitis B Virus Polymerase by this compound - PMC - NIH. National Institutes of Health. Available at: [Link]

  • What is the mechanism of this compound? - Patsnap Synapse. Patsnap. Available at: [Link]

  • A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC - NIH. National Institutes of Health. Available at: [Link]

  • The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - PMC - NIH. National Institutes of Health. Available at: [Link]

  • This compound: A Potent Antiviral for Chronic Hepatitis B - Properties, Applications, and Benefits. Lead Research. Available at: [Link]

  • Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. YouTube. Available at: [Link]

  • A sensitive and rapid Southern blot assay based on branched DNA technology for the detection of HBV DNA in cell culture and liver tissue samples - ICE-HBV. International Coalition to Eliminate HBV. Available at: [Link]

  • A southern blot assay for detection of hepatitis B virus covalently closed circular DNA from cell cultures - PubMed. National Institutes of Health. Available at: [Link]

  • A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures | Springer Nature Experiments. Springer Nature. Available at: [Link]

  • Resistance mutations of hepatitis B virus in this compound-refractory patients - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Hepatitis B virus cell culture assays for antiviral activity - PubMed - NIH. National Institutes of Health. Available at: [Link]

  • Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. Virology Research Services. Available at: [Link]

  • New therapeutic options for persistent low-level viremia in patients with chronic hepatitis B virus infection: Increase of this compound dosage - PubMed Central. National Institutes of Health. Available at: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. Virology Research Services. Available at: [Link]

  • HBV DNA quantitation in cells and supernatants - Bio-protocol. Bio-protocol. Available at: [Link]

  • Cytotoxicity Screening Assay - Paired with Antiviral Assays - Protocols.io. Protocols.io. Available at: [Link]

  • Western blot analysis of core proteins from transfected HuH-7 cells. (... | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]

  • Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Molecular Diagnosis of this compound Resistance - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PubMed. National Institutes of Health. Available at: [Link]

  • Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations - PubMed. National Institutes of Health. Available at: [Link]

  • Identification of Antiviral Agents Targeting Hepatitis B Virus Promoter from Extracts of Indonesian Marine Organisms by a Novel Cell-Based Screening Assay - MDPI. MDPI. Available at: [Link]

  • The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility - MDPI. MDPI. Available at: [Link]

  • A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - NIH. National Institutes of Health. Available at: [Link]

  • This compound resistance in a patient with treatment-naïve HBV: A case report - ProQuest. ProQuest. Available at: [Link]

  • Profile of HBV polymerase gene mutations during this compound treatment in patients with chronic hepatitis B - PubMed. National Institutes of Health. Available at: [Link]

  • Full article: Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

  • Potent Efficacy of this compound (BMS-200475) in a Duck Model of Hepatitis B Virus Replication. American Society for Microbiology. Available at: [Link]

  • HBeAg ELISA - Atlas Medical. Atlas Medical. Available at: [Link]

  • Efficacies of this compound against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro - ResearchGate. ResearchGate. Available at: [Link]

  • Novel stable HBV producing cell line systems for expression and screening antiviral inhibitor of hepatitis B virus in human hepatoma cell line - PubMed. National Institutes of Health. Available at: [Link]

  • A cell culture assay for compounds which inhibit hepatitis B virus replication.. Semantic Scholar. Available at: [Link]

  • Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development. Springer. Available at: [Link]

  • A single-cell digital PCR method tailored for quantification of HBV DNA positive cells in liver biopsy tissues - PubMed Central. National Institutes of Health. Available at: [Link]

  • The HBV Core Protein and Core Particle Both Bind to the PPiase Par14 and Par17 to Enhance Their Stabilities and HBV Replication - Frontiers. Frontiers. Available at: [Link]

  • Quantitative Detection of Hepatitis B Virus DNA by Real-Time Nucleic Acid Sequence-Based Amplification with Molecular Beacon Detection - PubMed Central. National Institutes of Health. Available at: [Link]

  • Establishment and characterization of a new cell culture system for hepatitis B virus replication and infection - NIH. National Institutes of Health. Available at: [Link]

  • Internal Core Protein Cleavage Leaves the Hepatitis B Virus Capsid Intact and Enhances Its Capacity for Surface Display of Heterologous Whole Chain Proteins - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Analysis of the supernatant. (A) Quantitative measurement by ELISA of... - ResearchGate. ResearchGate. Available at: [Link]

  • ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Activity against LVDr HBV. The IC 50 and EC 50 values are given for NTP analogs or nucleosides/tides against HBV RT in vitro or … - ResearchGate. ResearchGate. Available at: [Link]

  • HBsAg ELISA KIT - CTK Biotech. CTK Biotech. Available at: [Link]

  • Assay Procedure - Alpha Diagnostic International. Alpha Diagnostic International. Available at: [Link]

  • This compound Patent Evaluation & Genotoxicity - Herald Scholarly Open Access. Herald Scholarly Open Access. Available at: [Link]

Sources

Application Note: Preparation and Handling of Entecavir Oral Solutions for Preclinical Animal Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Entecavir (ETV) is a potent guanosine nucleoside analogue with selective activity against the hepatitis B virus (HBV) reverse transcriptase, making it a cornerstone for virology and hepatology research.[1][2] Reproducible and reliable outcomes in preclinical animal studies hinge on the accurate and consistent administration of the test article. This application note provides a comprehensive, scientifically-grounded guide for the preparation, quality control, and handling of this compound oral solutions tailored for animal research. We delve into the critical physicochemical properties of this compound, explain the rationale behind vehicle selection and pH adjustment, and provide a detailed, step-by-step protocol for creating a stable, homogenous dosing solution. This guide is intended for researchers, scientists, and drug development professionals to ensure data integrity and uphold animal welfare standards in preclinical evaluations.

Critical Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical characteristics is paramount for designing a successful oral formulation strategy.[3] These properties dictate the choice of vehicle, the necessity for pH control, and the appropriate storage conditions.

2.1 Solubility Profile

This compound is a white to off-white powder characterized as a hydrophilic weak base.[1][4] Its aqueous solubility is pH-dependent, a critical factor for oral solution development.

  • Water Solubility: Approximately 2.4 mg/mL at 25°C.[1][2][4]

  • pH of Saturated Solution: A saturated solution of this compound in water exhibits a pH of approximately 7.9.[2][4]

  • pKa Values: this compound has two pKa values, reported as approximately 2.8 and 9.8-10.5.[1][5] This indicates it has both a weakly acidic and a weakly basic functional group. The higher pKa is attributed to its basic guanine moiety.

The practical implication of these properties is that this compound's solubility is limited in neutral and acidic conditions but increases in alkaline conditions. Therefore, preparing a concentrated oral solution often requires adjusting the vehicle's pH to the alkaline range to ensure complete dissolution.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)Implication for Formulation
Molecular Formula C₁₂H₁₅N₅O₃[4]N/A
Molecular Weight 277.28 g/mol [2]Required for concentration calculations.
Appearance White to off-white powder[2][4]Visual confirmation of raw material.
Aqueous Solubility ~2.4 mg/mL (25 °C)[1][2][4]Defines the upper concentration limit in pure water.
pKa ~2.8 and ~9.8-10.5[1][5]pH adjustment to >8 is necessary for complete dissolution at higher concentrations.
LogP -0.8 to -1.11[1][2]Indicates high hydrophilicity.

2.2 Stability

This compound is generally stable in aqueous solutions. However, its stability can be influenced by pH and light.

  • pH Stability: It is stable under acid hydrolysis conditions (e.g., 0.1 N HCl) but shows sensitivity to oxidative stress (e.g., hydrogen peroxide).[4]

  • Light Stability: Commercial preparations are recommended to be stored protected from light.[6]

  • Storage: Formulated oral solutions should be stored in tight, light-resistant containers at controlled room temperature or refrigerated, depending on the specific vehicle used and the required study duration.[7]

Principles of Vehicle Selection for Oral Gavage

The choice of vehicle is a critical decision that impacts not only drug solubility and stability but also animal welfare and the pharmacokinetic profile of the compound.[8]

3.1 Rationale for Aqueous Vehicles Given this compound's hydrophilic nature (LogP < 0), aqueous vehicles are the most appropriate choice.[1][2] Water is the universally accepted ideal vehicle, having no intrinsic pharmacological effects.[9][10] For compounds requiring pH modification, buffered aqueous solutions are preferred.

3.2 The Necessity of pH Adjustment To prepare solutions with concentrations exceeding this compound's intrinsic water solubility of 2.4 mg/mL, the pH of the vehicle must be adjusted.[11] Based on its pKa of ~10, increasing the pH of the solution will deprotonate the guanine moiety, significantly enhancing solubility. However, formulating at extreme pH values can cause mucosal damage in the animal.[12] A target pH range of 8.0-9.0 is generally a safe and effective compromise for achieving dissolution without causing adverse effects.

3.3 Common and Recommended Vehicles For a simple this compound solution, sterile, isotonic saline is a viable option, as demonstrated in studies with woodchucks where this compound powder was dissolved in saline for oral administration.[13] For routine studies in rodents, purified water (e.g., USP grade) is sufficient. The use of buffers like phosphate or citrate can help maintain the target pH, though for a stable compound like this compound, simple pH adjustment with dilute NaOH is often adequate.

Experimental Protocol: Preparation of a 1.0 mg/mL this compound Oral Solution

This protocol provides a validated, step-by-step method for preparing a 1.0 mg/mL this compound solution suitable for oral gavage in rodent models. This concentration is relevant for a wide range of preclinical studies.[14][15][16]

4.1 Materials and Equipment

  • This compound powder (anhydrous or monohydrate; adjust weight accordingly)

  • Purified Water (USP grade or equivalent)

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • 0.1 N Hydrochloric Acid (HCl) solution

  • Calibrated analytical balance

  • Calibrated pH meter with a micro-probe

  • Volumetric flasks (Class A)

  • Magnetic stirrer and stir bars

  • Sterile, light-protecting storage bottles (e.g., amber glass)

4.2 Step-by-Step Solution Preparation

  • Calculate Required Mass: Determine the total volume of solution needed for the study. Calculate the mass of this compound powder required. For example, to prepare 50 mL of a 1.0 mg/mL solution, you will need 50 mg of this compound.

  • Initial Dispensing: Accurately weigh the calculated amount of this compound powder and transfer it to a volumetric flask of the appropriate size (e.g., 50 mL).

  • Partial Solvation: Add approximately 70-80% of the final volume of Purified Water to the flask (e.g., 35-40 mL for a 50 mL final volume).

  • Dissolution: Place a magnetic stir bar in the flask and stir the suspension at room temperature. The powder will not fully dissolve at this stage.

  • pH Adjustment for Solubilization: While stirring, slowly add 0.1 N NaOH dropwise. Monitor the pH continuously using a calibrated pH meter. As the pH rises above 8.0, the this compound powder will begin to dissolve completely. Continue adding NaOH until a clear, particulate-free solution is obtained and the pH is stable between 8.0 and 8.5.

  • Final Volume Adjustment (QS): Once the this compound is fully dissolved, remove the stir bar and carefully add Purified Water to bring the solution to the final target volume (Quantum Sufficit, or QS).

  • Final Mixing and QC: Cap the flask and invert it 10-15 times to ensure homogeneity. Perform a final check of the pH. If necessary, adjust with dilute HCl or NaOH, although this should be avoided if possible at this stage.

4.3 Quality Control (QC) and Verification

  • Visual Inspection: The final solution must be clear, colorless, and free of any visible particulates.

  • pH Verification: The final pH should be recorded and must be within the target range (e.g., 8.0-8.5).

  • Concentration Confirmation (Recommended): For GLP studies or long-term experiments, it is highly recommended to verify the concentration of an aliquot of the final solution using a validated analytical method, such as HPLC-UV.[4][17]

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the preparation of the this compound oral dosing solution, from initial calculation to final storage.

Entecavir_Preparation_Workflow cluster_prep Preparation Phase cluster_qc Quality Control Phase cluster_storage Final Handling calc 1. Calculate Mass (Target Conc. & Volume) weigh 2. Weigh this compound Powder calc->weigh add_h2o 3. Add ~80% Water & Stir weigh->add_h2o adjust_ph 4. Adjust pH to 8.0-8.5 with 0.1N NaOH (Achieve Dissolution) add_h2o->adjust_ph qs 5. QS to Final Volume with Water adjust_ph->qs mix 6. Homogenize qs->mix qc_visual 7. Visual Inspection (Clear & Particulate-Free) mix->qc_visual qc_ph 8. Final pH Check (Confirm Target Range) qc_visual->qc_ph qc_conc 9. Concentration Verification (HPLC - Optional but Recommended) qc_ph->qc_conc storage 10. Transfer to Amber Bottle Store at 2-8°C qc_conc->storage

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Entecavir Resistance in HBV Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Hepatitis B Virus (HBV) and antiviral resistance. This guide is designed to provide in-depth, experience-driven insights into the challenges of entecavir (ETV) resistance in HBV cell lines. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments, grounded in scientific principles and validated protocols.

Understanding the Landscape of this compound Resistance

This compound is a potent nucleoside analog that effectively suppresses HBV replication by inhibiting the viral reverse transcriptase (RT).[1][2][3][4] However, the high replication rate and lack of proofreading activity of the HBV polymerase lead to spontaneous mutations, which can confer drug resistance under selective pressure.[5][6][7][8]

This compound boasts a high genetic barrier to resistance in treatment-naïve patients, with resistance rates as low as 1.2% after five years of therapy.[8][9] This is because multiple mutations are typically required to confer significant resistance.[3][8] However, in patients with pre-existing lamivudine (LVD) resistance, the barrier to ETV resistance is significantly lower.[8][9][10] The common LVD resistance mutations, rtM204V/I, serve as a stepping stone, requiring fewer additional mutations for ETV resistance to emerge.[3][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in HBV?

A1: this compound resistance primarily arises from specific amino acid substitutions in the HBV reverse transcriptase (RT) domain of the viral polymerase.[6][11] These mutations reduce the binding affinity of this compound triphosphate (the active form of the drug) to the RT, thereby diminishing its inhibitory effect.[2]

The development of ETV resistance is often a multi-step process:[3][8]

  • Initial Lamivudine Resistance Mutations: The most common pathway begins with mutations conferring resistance to lamivudine, such as rtM204V/I, often accompanied by rtL180M.[8] These mutations alone only slightly reduce susceptibility to this compound.[8]

  • Secondary this compound-Specific Mutations: In the presence of continued this compound therapy, additional mutations are selected. These include substitutions at positions rtT184, rtS202, or rtM250.[3][9] The combination of LVD-resistance mutations with these secondary mutations leads to clinically significant this compound resistance.[12] A novel ETV resistance substitution, rtA181C, has also been identified.

It's crucial to understand that these mutations can impact the polymerase's enzymatic activity, sometimes leading to a less fit virus. However, compensatory mutations can arise to restore viral replication capacity.[6][11]

Q2: I am not seeing the expected level of this compound resistance in my cell line model. What could be the issue?

A2: This is a common challenge. Several factors can contribute to lower-than-expected resistance phenotypes in vitro:

  • Cell Line Choice: The choice of hepatoma cell line (e.g., HepG2, Huh7) can influence HBV replication levels and drug metabolism.[13][14][15] It's essential to use a well-characterized cell line that robustly supports the replication of your specific HBV genotype and mutant. The HepG2.2.15 cell line is a widely used model for studying HBV replication and antiviral screening.[13][16][17]

  • Plasmid Construct: The use of greater-than-genome-length HBV DNA constructs (e.g., 1.3x overlength) can enhance viral replication efficiency in transfected cells.[18][19]

  • Suboptimal Viral Replication: If the baseline replication of your resistant mutant is significantly lower than the wild-type virus, the dynamic range for observing resistance may be narrow. Ensure your transfection and culture conditions are optimized for maximal viral production.

  • Inaccurate Drug Concentration: Verify the concentration and stability of your this compound stock solution. Improper storage or handling can lead to degradation.

  • Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular metabolism and viral replication, leading to unreliable results. Regularly test your cell cultures for mycoplasma.

Q3: How can I generate a stable this compound-resistant HBV cell line for my experiments?

A3: Generating a stable ETV-resistant cell line requires a systematic approach:

  • Start with a Lamivudine-Resistant Backbone: It is more efficient to introduce ETV-resistance mutations into an HBV genome that already harbors LVD-resistance mutations (e.g., rtL180M + rtM204V).

  • Site-Directed Mutagenesis: Use a high-fidelity DNA polymerase to introduce the desired ETV-resistance mutations (e.g., rtT184G, rtS202G, or rtM250V) into your HBV expression plasmid.

  • Stable Transfection: Transfect a suitable hepatoma cell line, such as HepG2 or Huh7, with the mutated HBV plasmid and a selectable marker (e.g., neomycin resistance).[13]

  • Selection and Clonal Isolation: Culture the transfected cells in the presence of the selection agent (e.g., G418). Once resistant colonies appear, isolate and expand individual clones.

  • Characterization: Screen the clones for stable HBV replication (e.g., HBeAg/HBsAg secretion, HBV DNA in the supernatant). Confirm the presence of the desired mutations by sequencing the HBV polymerase gene.

  • Phenotypic Analysis: Perform dose-response assays with this compound to confirm the resistance phenotype of the selected clones.

Alternatively, you can establish stable cell lines using episomal vectors, which can replicate the HBV genome without integration into the host chromosome.[20][21]

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause(s) Recommended Action(s)
High variability in viral load between experiments. Inconsistent cell seeding density. Variation in transfection efficiency. Cell passage number too high.Maintain a consistent cell seeding protocol. Use a transfection reagent and protocol optimized for your cell line. Normalize results to a co-transfected reporter plasmid. Use cells within a defined passage number range.
Unexpected cytotoxicity with this compound treatment. Incorrect drug concentration. Cell line is particularly sensitive. Contamination of the drug stock.Prepare fresh drug dilutions from a verified stock solution. Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) for your specific cell line. Use a fresh, sterile-filtered drug stock.
Difficulty in detecting low levels of HBV DNA. Inefficient DNA extraction from supernatant. qPCR assay not optimized. Low viral production by the cell line.Use a validated viral DNA extraction kit. Optimize your qPCR primers, probe, and cycling conditions. Ensure you have a standard curve with a wide dynamic range. Concentrate the viral particles from the supernatant before DNA extraction.
Reversion of resistance mutations over time in culture. Lack of selective pressure. The resistant mutant has lower fitness than revertants.Maintain a low concentration of this compound in the culture medium for stable cell lines. Re-sequence the polymerase gene periodically to check for reversion.

Experimental Protocols

Protocol 1: Phenotypic Analysis of this compound Susceptibility

This protocol outlines the steps to determine the 50% effective concentration (EC50) of this compound against wild-type and resistant HBV strains.

Materials:

  • HBV-producing cell lines (wild-type and resistant)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Reagents for quantifying supernatant HBV DNA (viral DNA extraction kit, qPCR master mix, primers, and probe)

Procedure:

  • Cell Seeding: Seed the HBV-producing cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the assay.

  • Drug Dilution: Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 0.001 nM to 1000 nM. Include a no-drug control.

  • Treatment: After 24 hours, remove the existing medium and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for 6-9 days, replacing the medium with freshly prepared drug-containing medium every 3 days.

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant for HBV DNA quantification.

  • DNA Extraction and qPCR: Extract viral DNA from the supernatant and quantify the HBV DNA levels using a validated qPCR assay.[18][19]

  • Data Analysis: Calculate the percentage of viral replication inhibition for each this compound concentration relative to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Genotypic Analysis of Resistance Mutations

This protocol describes the process of sequencing the HBV polymerase gene to identify resistance mutations.

Materials:

  • Cell culture supernatant containing HBV

  • Viral DNA extraction kit

  • High-fidelity DNA polymerase for PCR

  • Primers flanking the HBV polymerase reverse transcriptase domain

  • Reagents for Sanger sequencing

Procedure:

  • Viral DNA Extraction: Extract HBV DNA from the cell culture supernatant.

  • PCR Amplification: Amplify the reverse transcriptase domain of the HBV polymerase gene using PCR with high-fidelity polymerase.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers.

  • Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify any amino acid substitutions.

Advanced Strategies for Overcoming this compound Resistance

Combination Therapy

In cases of multidrug resistance, combination therapy is often a viable strategy.[22] The combination of this compound with tenofovir disoproxil fumarate (TDF), a nucleotide analog, has shown high rates of viral suppression in patients with multidrug-resistant HBV.[23][24][25] Tenofovir is effective against ETV-resistant strains.[9][18][26]

  • Rationale: TDF and ETV have different resistance profiles, making it less likely for the virus to develop simultaneous resistance to both drugs.[26]

  • In Vitro Testing: When evaluating combination therapies in your cell lines, it is important to assess for synergistic, additive, or antagonistic effects. This can be done using a checkerboard titration of the two drugs.

Novel Therapeutic Agents

The limitations of current therapies for resistant HBV highlight the need for new drugs with different mechanisms of action.[1][4] Several novel anti-HBV agents are in development, including:

  • Capsid Assembly Modulators: These compounds interfere with the formation of the viral capsid, a crucial step in the HBV life cycle.

  • Entry Inhibitors: These agents block the entry of HBV into hepatocytes.

  • siRNA-based Therapies: Small interfering RNAs can be designed to target and degrade specific viral RNAs, thereby inhibiting viral protein production.

  • Immune Modulators: These therapies aim to boost the host's immune response to clear the virus.

When testing these novel agents against ETV-resistant strains, it is important to characterize their efficacy and potential for cross-resistance.

Visualizing the Landscape

Workflow for Phenotypic Resistance Analysis

G cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis seed_cells Seed HBV-producing cells (WT and Mutant) prepare_drug Prepare serial dilutions of this compound add_drug Add drug dilutions to cells prepare_drug->add_drug incubate Incubate for 6-9 days (refresh medium every 3 days) add_drug->incubate collect_sn Collect supernatant incubate->collect_sn extract_dna Extract viral DNA collect_sn->extract_dna run_qpcr Quantify HBV DNA via qPCR extract_dna->run_qpcr calc_ec50 Calculate EC50 values run_qpcr->calc_ec50

Caption: Workflow for determining this compound susceptibility in HBV cell lines.

This compound Resistance Development Pathway

G WT Wild-Type HBV LVD_R Lamivudine Resistance (rtM204V/I ± rtL180M) WT->LVD_R Lamivudine Pressure ETV_R This compound Resistance LVD_R->ETV_R This compound Pressure + secondary mutations (rtT184, rtS202, rtM250)

Caption: Common pathway for the development of this compound resistance in HBV.

References

  • Zoulim, F., & Locarnini, S. (2012). Hepatitis B virus resistance to antiviral drugs: where are we going? Journal of Hepatology, 56, S13-S20. [Link]

  • Kim, W. R., & Lee, J. M. (2014). Molecular diagnosis and treatment of drug-resistant hepatitis B virus. World Journal of Gastroenterology, 20(18), 5276–5289. [Link]

  • National Institutes of Advanced Industrial Science and Technology (AIST). (2019). Researchers report mechanism of HBV drug this compound and the cause of drug resistance. AIST. [Link]

  • Choi, W. M., Lee, J. H., Ahn, S. H., Kim, D. Y., Park, J. Y., & Han, K. H. (2014). Management of this compound-resistant chronic hepatitis B with adefovir-based combination therapies. World Journal of Gastroenterology, 20(23), 7433–7440. [Link]

  • Locarnini, S. (2004). Mechanisms of hepatitis B virus resistance development. Intervirology, 47(3-5), 264–275. [Link]

  • Yeh, C. T., Chien, R. N., Chu, C. M., & Liaw, Y. F. (2007). Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation. Antimicrobial Agents and Chemotherapy, 51(10), 3598–3605. [Link]

  • Hilaris Publisher. (n.d.). Combatting Hepatitis B Virus Drug Resistance: Insights and Innovations. Hilaris Publisher. [Link]

  • Zoulim, F. (2006). Hepatitis B Virus Drug Resistance: Mechanism and Clinical Implications for the Prevention of Treatment Failure. Journal of Hepatology, 44(1 Suppl), S15-S21. [Link]

  • Lee, S. H., Cheon, G. J., Kim, H. S., Kim, J. K., & Cho, J. W. (2013). Efficacy of this compound-Tenofovir Combination Therapy for Chronic Hepatitis B Patients with Multidrug-Resistant Strains. Antimicrobial Agents and Chemotherapy, 57(12), 6137–6143. [Link]

  • Yeh, C. T., Chien, R. N., Chu, C. M., & Liaw, Y. F. (2007). Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation. Antimicrobial Agents and Chemotherapy, 51(10), 3598–3605. [Link]

  • Lee, S. H., Cheon, G. J., Kim, H. S., Kim, J. K., & Cho, J. W. (2013). Efficacy of this compound-Tenofovir Combination Therapy for Chronic Hepatitis B Patients with Multidrug-Resistant Strains. Antimicrobial Agents and Chemotherapy, 57(12), 6137–6143. [Link]

  • Yim, H. J. (2011). Molecular Diagnosis of this compound Resistance. Clinical and Molecular Hepatology, 17(2), 85–91. [Link]

  • Vutova, P., & Tzaneva, D. (2019). This compound resistance in a patient with treatment-naïve HBV: A case report. Experimental and Therapeutic Medicine, 18(4), 2733–2737. [Link]

  • Lee, A., & Reddy, K. R. (2016). Comparable efficacy with this compound monotherapy and tenofovir–this compound combination in chronic hepatitis B patients. BMJ Open Gastroenterology, 3(1), e000088. [Link]

  • Li, Y., Liu, Y., Li, X., Wang, Y., & Liu, J. (2017). Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals. Archives of Medical Science, 13(5), 1201–1208. [Link]

  • Zhang, Y., et al. (2021). Transcriptomics analysis of this compound resistant hepatitis B virus stable replication cell line. Zhonghua Shi Yan He Lin Chuang Bing Du Xue Za Zhi, 35(4), 389-394. [Link]

  • Yuen, M. F., et al. (2016). This compound plus tenofovir combination therapy in patients with multidrug-resistant chronic hepatitis B: results of a multicentre, prospective study. Journal of Hepatology, 65(3), 486-493. [Link]

  • Yamada, N., et al. (2017). Resistance mutations of hepatitis B virus in this compound-refractory patients. Hepatology Communications, 1(2), 110-121. [Link]

  • Berg, T. (2016). Treatment for hepatitis B in patients with drug resistance. Annals of Translational Medicine, 4(18), 349. [Link]

  • Dr.Oracle Medical Advisory Board & Editors. (2025). What are the treatment options for drug-resistant Hepatitis B Virus (HBV) infection? Dr.Oracle. [Link]

  • Korba, B. E., & Gerin, J. L. (1992). Hepatitis B Virus Cell Culture Assays for Antiviral Activity. In In Vitro Methods in Pharmaceutical Research (pp. 517-533). Springer, Berlin, Heidelberg. [Link]

  • Maphosa, K., et al. (2023). The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility. Viruses, 15(7), 1546. [Link]

  • Li, H., & Ou, J. H. (2015). Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development. Gastroenterology, 148(1), 217-224. [Link]

  • Yamada, N., et al. (2017). Resistance mutations of hepatitis B virus in this compound-refractory patients. Hepatology Communications, 1(2), 110-121. [Link]

  • Glebe, D., & Bremer, C. M. (2013). Selected Phenotypic Assays Used to Evaluate Antiviral Resistance and Viral Fitness of Hepatitis B Virus and Its Variants. Intervirology, 56(6), 374-384. [Link]

  • Korba, B. E., & Milman, G. (1991). A cell culture assay for compounds which inhibit hepatitis B virus replication. Antiviral Research, 15(3), 217-228. [Link]

  • European Association for the Study of the Liver. (2019). Tenofovir resistance in patients with HBV. EASL. [Link]

  • Ono, A., et al. (2021). Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology, 95(16), e00551-21. [Link]

  • Levine, S., et al. (2011). Discovery of the Novel this compound-Resistant Hepatitis B Virus Reverse Transcriptase A181C Substitution From an Integrated Genotypic Analysis. Hepatology, 54(1), 38-47. [Link]

  • Kim, J. H., & Ahn, S. H. (2020). Overview of anti-Hepatitis B virus agents. Journal of Bacteriology and Virology, 50(3), 107-115. [Link]

  • Yim, H. J., & Kim, J. H. (2017). Management of Antiviral Resistance in Chronic Hepatitis B. Gut and Liver, 11(1), 10-18. [Link]

  • Yatsuji, H., et al. (2007). Successful treatment of an this compound-resistant hepatitis B virus variant. Journal of Medical Virology, 79(11), 1811-1817. [Link]

  • Tenney, D. J., et al. (2004). Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine. Antimicrobial Agents and Chemotherapy, 48(9), 3498-3507. [Link]

  • Li, Y., Liu, Y., Li, X., Wang, Y., & Liu, J. (2017). Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals. Archives of Medical Science, 13(5), 1201–1208. [Link]

  • Yim, H. J., & Kim, J. H. (2017). Management of Antiviral Resistance in Chronic Hepatitis B. Gut and Liver, 11(1), 10-18. [Link]

  • Wikipedia contributors. (2023, December 19). Nucleoside analogue. In Wikipedia, The Free Encyclopedia. [Link]

  • Buti, M., & Esteban, R. (2023). In vitro cell culture models to study hepatitis B and D virus infection. Frontiers in Cellular and Infection Microbiology, 13, 1157835. [Link]

  • Lok, A. S. (2009). Monitoring During and After Antiviral Therapy for Hepatitis B. Hepatology, 49(5 Suppl), S156-S163. [Link]

  • Centers for Disease Control and Prevention. (2023). Screening and Testing for Hepatitis B Virus Infection: CDC Recommendations — United States, 2023. MMWR. Recommendations and Reports, 72(1), 1-25. [Link]

  • Hepatitis B Foundation. (n.d.). Hepatitis B Reactivation Guide. Hepatitis B Foundation. [Link]

  • College of American Pathologists. (2022). Screening and Diagnosis of Hepatitis B Virus (HBV) Infection. CAP. [Link]

Sources

Troubleshooting Entecavir solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Entecavir. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound during their experiments. As a molecule with inherently low water solubility, achieving stable and accurate concentrations can be a significant hurdle. This document provides in-depth, experience-driven answers to common questions, detailed protocols, and the scientific rationale behind our troubleshooting recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound that influence its aqueous solubility?

A1: Understanding the core properties of this compound is the first step in troubleshooting. This compound is a white to off-white crystalline powder characterized by low intrinsic aqueous solubility.[1] Its behavior in solution is governed by several key factors summarized in the table below.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for Solubility
Aqueous Solubility ~2.4 mg/mL (in water at 25°C)This is relatively low and confirms its classification as "slightly" or "sparingly" soluble, often requiring formulation strategies for higher concentrations.[1][2]
pH of Saturated Sol. 7.9 (in water at 25°C)The slightly alkaline nature of a saturated solution provides a baseline for pH adjustments.[1][2][3]
pKa Values 2.8 and 9.8This compound is amphoteric. The pKa of 2.8 corresponds to the protonation of the purine ring system, while the pKa of 9.8 is associated with the deprotonation of the guanine moiety. These values are critical for predicting how pH changes will affect ionization and, consequently, solubility.[4][5]
Molecular Structure Guanine nucleoside analogueThe molecule has multiple hydrogen bond donors and acceptors, which contribute to its solid-state stability but also present challenges for dissolution in water.[2][6]

The presence of both an acidic and a basic functional group means that this compound's net charge is highly dependent on the pH of the aqueous medium. This is the primary lever we can use to manipulate its solubility.

Q2: I am struggling to dissolve this compound directly into my aqueous buffer. What is the most common reason for this failure?

A2: The most frequent issue is attempting to dissolve this compound directly in an aqueous buffer without an intermediate step. Given its low intrinsic solubility of ~2.4 mg/mL, achieving higher concentrations, especially for stock solutions, is often impractical with this direct method.[1][2]

The causality lies in the high lattice energy of the this compound crystal structure, which the solvation energy from water alone struggles to overcome efficiently. To address this, a co-solvent method is the industry-standard approach. This involves first dissolving the compound in a water-miscible organic solvent in which it is more soluble. This breaks down the crystal lattice, allowing the individual molecules to be subsequently diluted into the aqueous phase.

Table 2: this compound Solubility in Common Laboratory Solvents

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)~59 mg/mL[7]
Dimethylformamide (DMF)~14 mg/mL[8][9]
Ethanol~0.1 mg/mL[8][9]
Water~2.4 mg/mL[1][2]

As shown, DMSO and DMF are excellent choices for creating a concentrated organic stock solution before aqueous dilution.

Q3: Can I use pH adjustment to improve this compound solubility, and how does it work?

A3: Yes, pH adjustment is a powerful tool for enhancing this compound's solubility, directly leveraging its amphoteric nature and pKa values of 2.8 and 9.8.[4][5] The principle is to shift the pH of the solution to a point where the majority of this compound molecules are in their ionized (charged) form, which is significantly more water-soluble than the neutral form.[10]

  • Acidic Conditions (pH < 2.8): At a pH below the first pKa, the amine groups on the purine ring become protonated (positively charged), increasing solubility.

  • Alkaline Conditions (pH > 9.8): At a pH above the second pKa, the enol group on the guanine moiety can deprotonate (negatively charged), which also enhances solubility.

The following diagram illustrates this relationship.

Entecavir_pH_Solubility pH_low pH < 2.8 state_cationic Cationic (Protonated) [ETV-H]+ pH_low->state_cationic pKa = 2.8 pH_mid pH 2.8 - 9.8 state_neutral Neutral (Zwitterionic) [ETV] pH_mid->state_neutral pH_high pH > 9.8 state_anionic Anionic (Deprotonated) [ETV]- pH_high->state_anionic pKa = 9.8 sol_high1 Increased Solubility state_cationic->sol_high1 sol_low Lowest Solubility state_neutral->sol_low sol_high2 Increased Solubility state_anionic->sol_high2

Caption: Relationship between pH and this compound's ionization state and solubility.

Caution: While effective, you must ensure that the chosen pH does not compromise the stability of this compound or interfere with your downstream experimental conditions (e.g., cell viability). Forced degradation studies have shown this compound can be susceptible to degradation under harsh acidic or alkaline conditions, especially with heat.[11][12]

Q4: My this compound solution appeared clear initially but became cloudy or precipitated over time. What causes this and how can I prevent it?

A4: This phenomenon, known as precipitation, is a common issue with poorly soluble compounds and typically stems from one of two causes:

  • Supersaturation and Solvent Shift: This is the most likely cause when using the co-solvent method. You may have created a clear, concentrated stock in an organic solvent (like DMSO), but upon dilution into your aqueous buffer, the final percentage of the organic solvent is too low to keep the this compound dissolved. The drug crashes out of the solution as it is exposed to an environment (the aqueous buffer) where its solubility is much lower.

    • Solution: Ensure the final concentration of the organic co-solvent in your working solution is high enough to maintain solubility but low enough to not affect your experiment. For cell-based assays, the final DMSO concentration is typically kept below 0.5% or even 0.1%. It may be necessary to lower your target this compound concentration.

  • Temperature Effects: Solubility is often temperature-dependent. If you gently warmed the solution to aid dissolution, it might precipitate as it cools to room temperature or is moved to 4°C storage.

    • Solution: Prepare the solution at the temperature at which it will be used and stored. If warming is necessary, allow the solution to cool to room temperature slowly while stirring and visually inspect for any precipitation before use.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for this compound precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes a self-validating system for preparing a standard stock solution.

Materials:

  • This compound (hydrate, FW: 295.3 g/mol )[9]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated analytical balance and volumetric pipettes

Methodology:

  • Pre-Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 295.3 g/mol * 1000 mg/g = 2.953 mg

  • Weighing: Carefully weigh out approximately 2.953 mg of this compound powder into a sterile polypropylene tube. Record the exact mass.

  • Solvent Addition: Based on the exact mass recorded, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Volume (mL) = [Mass (mg) / 295.3 (mg/mmol)] / 10 (mmol/L) * 1000 (mL/L)

    • Add the calculated volume of DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used to expedite dissolution if necessary, but ensure the solution cools to room temperature before final volume verification and storage.

  • Validation & Storage: Visually inspect the solution against a light source to confirm the absence of any particulate matter. Store the stock solution at -20°C.[8][9] For long-term storage (≥2 years), -20°C is recommended.[8]

Q5: I need to use this compound in a formulation without organic solvents. Are there any advanced solubilization techniques?

A5: Yes, for applications requiring purely aqueous formulations, particularly in drug development, co-solvents may be unacceptable. In these cases, formulation scientists turn to excipients that can enhance solubility through non-covalent interactions.

One highly effective technique is the use of Povidone (PVP) , a common pharmaceutical binder.[4][5] Studies have demonstrated that PVP can significantly increase the aqueous solubility of this compound.

  • At room temperature, a 15% (w/w) PVP solution can increase this compound's solubility from ~2 mg/mL to approximately 8 mg/mL .[4][5]

  • This effect is further enhanced by temperature. Heating the same 15% PVP solution to 50°C or 70°C can boost solubility to ~23 mg/mL and ~33 mg/mL , respectively.[4][5]

The mechanism is thought to involve hydrotropic solubilization, where the PVP polymer creates a more favorable microenvironment for the drug molecules, rather than forming a specific chemical complex.[4][5][10] This approach is particularly valuable for developing low-dose tablet formulations where content uniformity is a challenge.[4]

Q6: How stable is this compound in aqueous solutions, and what are the recommended storage practices?

A6: this compound's stability is a critical factor for ensuring experimental reproducibility.

  • Aqueous Solution Stability: It is generally recommended not to store aqueous solutions for more than one day .[8][9] While some specific chromatographic diluents have shown stability for up to 48 hours, this is highly dependent on the solution's composition (pH, buffers, etc.).[13] For cell culture or sensitive in-vitro work, it is best practice to prepare fresh dilutions from a frozen organic stock solution immediately before use.

  • Degradation Pathways: Forced degradation studies reveal specific vulnerabilities:

    • Oxidation: this compound is highly sensitive to oxidative stress. Exposure to agents like hydrogen peroxide causes significant degradation.[1][11][13] Avoid sources of oxidative stress in your buffers and handling procedures.

    • Hydrolysis: It is generally stable to neutral water hydrolysis and photolysis.[1][13] Reports on acid hydrolysis are conflicting, with some studies showing stability and others showing extensive degradation under stress conditions, suggesting the outcome is dependent on the severity of the conditions (temperature, acid strength).[1][11][13] It shows only slight sensitivity to base hydrolysis.[13]

    • Thermal Stability: The solid powder is stable to dry heat (e.g., 60°C for 10 days).[1][13]

Best Practice Summary:

  • Store long-term as a solid powder at -20°C.[8][9]

  • Prepare concentrated stock solutions in anhydrous DMSO and store in small aliquots at -20°C to avoid freeze-thaw cycles.

  • Prepare final aqueous working solutions fresh for each experiment.

  • If an aqueous solution must be stored briefly, keep it at 2-8°C and visually inspect for precipitation before use. Do not store for more than 24 hours.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Krishna, S. P. (2018). This compound Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chem IJ, 7(3). Juniper Publishers. Retrieved from [Link]

  • Gokaraju, S. S. R., et al. (2012). Solubilization of this compound by povidone to overcome content uniformity challenges for low-dose tablet formulations. AAPS PharmSciTech, 13(3), 925–932. Retrieved from [Link]

  • Rao, B. M., et al. (2016). LC Determination of Diastereomeric Impurities of this compound in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 163-176. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(4)/[14].pdf]([Link]14].pdf)

  • Silva, L. H. S., et al. (2021). This compound: stability and drug-excipient compatibility. Brazilian Journal of Pharmaceutical Sciences, 57. Retrieved from [Link]

  • Google Patents. (n.d.). CN109984996B - this compound oral solution and preparation method thereof.
  • ResearchGate. (n.d.). Solubilization of this compound by povidone to overcome content uniformity challenges for low-dose tablet formulations | Request PDF. Retrieved from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13. Retrieved from [Link]

  • Slideshare. (n.d.). SOLUBILIZATION TECHNIQUES. Retrieved from [Link]

  • Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. Retrieved from [Link]

  • Kim, H. J., et al. (2020). Synthesis and Physicochemical Evaluation of this compound-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. Pharmaceutics, 12(9), 834. Retrieved from [Link]

  • Seshachalam, V., & Haribabu, B. (2015). LC-MS/MS method for the characterization of the forced degradation products of this compound. Biomedical Chromatography, 29(4), 566-574. Retrieved from [Link]

  • MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS method for the characterization of the forced degradation products of this compound | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN101759698B - Method for preparing this compound.
  • ResearchGate. (2018). (PDF) this compound Patent Evaluation, Method for Diastereomeric Impurities. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Entecavir Concentration for Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of Entecavir in long-term cell culture applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for establishing stable and effective long-term cell culture models with this compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your long-term cell culture experiments with this compound.

My cells are showing signs of toxicity (e.g., reduced proliferation, morphological changes, detachment) after this compound treatment. What should I do?

While this compound is known for its low cytotoxicity, cellular stress can occasionally be observed, especially in sensitive cell lines or with very high concentrations over extended periods.[1][2][3][4]

Immediate Actions:

  • Visually Inspect the Culture: Check for any signs of contamination (e.g., turbidity, color change in the medium, filamentous growth). If contamination is suspected, discard the culture and start a new one.

  • Reduce this compound Concentration: Immediately lower the concentration of this compound in your culture medium by 50%.

  • Perform a Viability Assay: Use a standard cell viability assay such as MTT, XTT, or Trypan Blue exclusion to quantify the extent of cytotoxicity.[5][6][7][8][9] This will provide a baseline to assess the effectiveness of your troubleshooting steps.

Systematic Troubleshooting Workflow:

If the issue persists, follow this systematic approach:

  • Determine the Cytotoxic Concentration 50 (CC50):

    • Plate your cells at a consistent density in a multi-well plate.

    • Treat the cells with a wide range of this compound concentrations (e.g., from 1 nM to 100 µM) for a defined period (e.g., 7 days).

    • Perform a cell viability assay to determine the concentration at which 50% of the cells are no longer viable. In vitro studies have shown the 50% cytotoxic concentration (CC50) to be around 30 µM in HepG2 2.2.15 cells.[10]

  • Re-evaluate Your Working Concentration: Your long-term working concentration should be significantly lower than the determined CC50, ideally at least 100-fold lower.

  • Assess Mitochondrial Toxicity (if toxicity is observed at unexpectedly low concentrations):

    • Although this compound has been shown to have no significant mitochondrial toxicity in vitro[2][3][4], sensitive cell lines or unforeseen experimental variables could lead to metabolic stress.

    • Consider performing a lactate assay to measure lactate secretion, an indicator of mitochondrial dysfunction.[2][3][4]

    • You can also quantify mitochondrial DNA (mtDNA) levels using qPCR to assess any potential depletion.[2][3][4]

Workflow for Troubleshooting Cytotoxicity

start Signs of Cell Toxicity Observed check_contamination Check for Contamination start->check_contamination reduce_concentration Reduce this compound Concentration by 50% check_contamination->reduce_concentration No Contamination viability_assay Perform Cell Viability Assay reduce_concentration->viability_assay issue_resolved Issue Resolved viability_assay->issue_resolved Toxicity Mitigated determine_cc50 Determine CC50 viability_assay->determine_cc50 Toxicity Persists evaluate_working_conc Re-evaluate Working Concentration determine_cc50->evaluate_working_conc assess_mito_toxicity Assess Mitochondrial Toxicity (Optional) evaluate_working_conc->assess_mito_toxicity end Optimized Concentration Identified evaluate_working_conc->end assess_mito_toxicity->end ETV This compound ETV_TP This compound Triphosphate (Active Form) ETV->ETV_TP Intracellular Phosphorylation HBV_Polymerase HBV Polymerase ETV_TP->HBV_Polymerase Competitive Inhibition Inhibition Inhibition of Replication ETV_TP->Inhibition Replication HBV DNA Replication HBV_Polymerase->Replication dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase

Caption: this compound's mechanism of action, from intracellular activation to inhibition of HBV replication.

Q2: What is a good starting concentration for this compound in long-term cell culture?

A good starting point for most in vitro studies is in the low nanomolar range. Based on published data, a concentration range of 1 nM to 100 nM is generally effective for inhibiting HBV replication without causing cytotoxicity. For example, the EC50 in HepG2.2.15 cells is reported to be around 3.75 nM. [11]It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Cell LineRecommended Starting Concentration RangeReference
HepG2.2.151 - 50 nM[11][12][13]
HBV-infected HepG2-NTCP1 - 100 nM[14][15][16]
HBV-infected Primary Human Hepatocytes10 - 100 nM[17]

Q3: How often should I replace the this compound-containing medium in my long-term culture?

For long-term cultures, it is crucial to maintain a consistent concentration of this compound. Therefore, the medium should be completely replaced every 3 to 4 days . This frequency ensures that the drug concentration remains stable and that the cells are continuously supplied with fresh nutrients.

Q4: Is this compound toxic to cells, particularly in long-term culture?

This compound has a very favorable safety profile and is generally not considered cytotoxic at therapeutic concentrations. [1][18]Studies have shown no significant cellular or mitochondrial toxicity in HepG2 cells even at concentrations up to 100 times the maximal clinical exposure for up to 15 days. [2][3][4]This lack of mitochondrial toxicity is a key advantage for long-term studies, as it minimizes off-target effects on cellular metabolism. [2][3][4]However, as with any compound, it is good practice to monitor cell health and viability regularly throughout your experiment.

Q5: Can I use this compound in combination with other antiviral agents in cell culture?

Yes, in vitro studies have shown that this compound can be used in combination with other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) like adefovir, tenofovir, and lamivudine without an increase in cellular or mitochondrial toxicity. [2][4]This makes it a suitable candidate for combination therapy studies in cell culture models.

References

  • This compound - LiverTox - NCBI Bookshelf - NIH. (2018, February 10). National Center for Biotechnology Information. [Link]

  • Tencate, T. A., et al. (2004). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy, 48(10), 3848–3855. [Link]

  • Colonno, R. J., et al. (2008). This compound for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598–605. [Link]

  • What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. [Link]

  • Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 12). YouTube. [Link]

  • This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. (2008). Antimicrobial Agents and Chemotherapy, 52(2), 598-605. [Link]

  • This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. (2008). Antimicrobial Agents and Chemotherapy, 52(2), 598-605. [Link]

  • Yim, H. J., et al. (2008). Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation. Journal of Virology, 82(16), 7934–7943. [Link]

  • Yatsuji, H., et al. (2008). Resistance mutations of hepatitis B virus in this compound-refractory patients. Hepatology, 47(5), 1646-1654. [Link]

  • Li, H., & Tong, S. (2018). Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development. Gastroenterology, 154(1), 34-44. [Link]

  • Liu, K., et al. (2015). Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients With Chronic Hepatitis B. Medical Science Monitor, 21, 2092–2098. [Link]

  • Watashi, K., et al. (2017). Development of a Hepatitis B Virus Reporter System to Monitor the Early Stages of the Replication Cycle. Scientific Reports, 7(1), 4165. [Link]

  • van Bömmel, F., et al. (2008). Selection of an this compound-resistant mutant despite prolonged hepatitis B virus DNA suppression, in a chronic hepatitis B patient with preexistent lamivudine resistance: successful rescue therapy with tenofovir. European Journal of Gastroenterology & Hepatology, 20(8), 773-777. [Link]

  • Researchers report mechanism of HBV drug this compound and the cause of drug resistance. (2019, August 21). AIST. [Link]

  • Tenney, D. J., et al. (2004). Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine. Antimicrobial Agents and Chemotherapy, 48(9), 3498–3507. [Link]

  • Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients with Chronic Hepatitis B. (2015). Medical Science Monitor, 21, 2092-2098. [Link]

  • Synchronized infection identifies early rate-limiting steps in the hepatitis B virus life cycle. (2020, April 5). Nature Communications, 11(1), 1-13. [Link]

  • Production and Purification of Cell Culture–generated Hepatitis B Virus by Transient Transfection and Density Gradient. (n.d.). Bio-protocol. [Link]

  • Cell Viability Assays. (n.d.). Creative Bioarray. [Link]

  • In vitro cell culture models to study hepatitis B and D virus infection. (2023, April 4). Frontiers in Microbiology, 14. [Link]

  • New therapeutic options for persistent low-level viremia in patients with chronic hepatitis B virus infection: Increase of this compound dosage. (2021, February 28). World Journal of Gastroenterology, 27(8), 699-712. [Link]

  • Concentration-dependent suppression of viral antigen secretion by... (n.d.). ResearchGate. [Link]

  • Winer, B. Y., et al. (2018). Long-term hepatitis B infection in a scalable hepatic co-culture system. Nature Communications, 9(1), 4946. [Link]

  • How can I convert marketed Entacavir used for Hepatitis B treatment to make a final concentration of 30ng/Litre to be used in tissue culture? (2022, August 23). ResearchGate. [Link]

  • Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. (2021, July 26). Journal of Virology, 95(16). [Link]

  • Effect of this compound on HepG2.2.15 secretion of HBV DNA HepG2.2.15 cells... (n.d.). ResearchGate. [Link]

  • This compound: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients. (2008). Expert Review of Anti-infective Therapy, 6(5), 569-579. [Link]

Sources

Entecavir Stability Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the Technical Support Center for Entecavir. As researchers and drug development professionals, maintaining the integrity of your active pharmaceutical ingredient (API) is paramount to achieving reproducible and accurate experimental outcomes. This compound (ETV), a potent antiviral guanosine analogue, is susceptible to specific environmental and chemical stressors that can compromise its structure and, consequently, its efficacy.[1]

This guide is designed to provide you with field-proven insights and actionable protocols to prevent this compound degradation in your experimental setups. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can anticipate and mitigate stability issues before they arise.

Part 1: Frequently Asked Questions (FAQs) on this compound Stability

This section addresses the most common queries our team receives regarding the handling and stability of this compound.

Q1: What are the primary chemical liabilities of the this compound molecule?

This compound's structure, which contains a purine ring system and a cyclopentyl group, makes it particularly vulnerable to two main degradation pathways: oxidation and acid-catalyzed hydrolysis.[2][3] Understanding these liabilities is the first step in designing stable experimental conditions. The amino group and the cyclic amide (lactam) within the guanine moiety are key reactive sites.[4]

Q2: Which specific experimental conditions pose the greatest risk for this compound degradation?

Based on extensive forced degradation studies, the most significant risks are:

  • Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide (H2O2) or Fenton-like reagents, causes rapid and extensive degradation.[2][5][6][7] This is the most critical factor to control in your experiments.

  • Acidic Conditions: this compound shows considerable degradation under strong acidic hydrolysis conditions.[2][3][8] The stability is highly dependent on the pH of your solutions.

  • Basic Conditions: The molecule shows slight to minor sensitivity to base hydrolysis. While more stable than in acid, degradation can still occur, particularly under harsh conditions (e.g., elevated temperatures).[5][9][10]

  • Photolysis: While the solid powder form is generally stable to light[5][8], this compound in solution can be susceptible to degradation upon exposure to UV light.[3][10]

Q3: What are the best practices for storing this compound?

Proper storage is crucial and differs for the solid compound versus prepared solutions.

Storage FormRecommended TemperatureKey Considerations
Solid Powder (API) Room Temperature (15°C to 30°C)[11]Store in a tightly sealed container, protected from light and moisture.[12][13] For long-term archival storage (>1 year), consider -20°C.[14]
Stock Solutions (e.g., in DMSO) -20°C to -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use cryo-vials with secure seals.
Aqueous Working Solutions 2-8°C (short-term)Crucially, aqueous solutions should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than a day.[14]
Q4: What are the recommended solvents for preparing this compound stock solutions?

This compound is only slightly soluble in water (2.4 mg/mL)[5]. Therefore, organic solvents are typically used for initial stock solutions.

  • Dimethyl sulfoxide (DMSO): Good solubility (~12 mg/mL).[14]

  • Dimethylformamide (DMF): Good solubility (~14 mg/mL).[14]

Protocol Insight: When preparing aqueous working solutions from a DMSO or DMF stock, it is best practice to first dilute the stock with the aqueous buffer of choice.[14] Ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system.

Part 2: Troubleshooting Guide for this compound Degradation

This section provides a problem-and-solution framework for specific issues you may encounter during your research.

Scenario 1: "My HPLC/LC-MS analysis shows unexpected peaks that are not present in the reference standard."

Underlying Cause: This is a classic sign of chemical degradation. The identity of the degradation products can provide clues to the cause. Forced degradation studies have identified at least five distinct degradation products under various stress conditions.[2][3]

Troubleshooting Workflow:

  • Characterize the Stressor:

    • Oxidative Stress: If you observe significant impurity peaks, the most likely culprit is oxidation. Have your solutions been exposed to ambient air for extended periods? Are any of your reagents potential oxidizing agents? The use of advanced oxidative processes like the Fenton reaction can completely remove the parent ETV peak within 90 seconds.[6][7]

    • pH Stress: If working in acidic buffers (pH < 4), suspect acid hydrolysis.[2][8] Check the pH of all your solutions.

    • Photodegradation: Were the solutions exposed to direct sunlight or strong laboratory light for prolonged periods? This is especially relevant for solutions, not the solid powder.[3][10]

  • Implement a Stability-Indicating Analytical Method:

    • A validated stability-indicating method is one that can resolve the main API peak from all potential degradation products.

    • Recommended HPLC Method Parameters:

      • Column: C18 stationary phase (e.g., 150 x 4.6 mm, 3.5-5 µm).[2][5][9]

      • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an acidic aqueous buffer (e.g., 20 mM ammonium acetate or potassium phosphate, pH adjusted to 3-4).[2][8][9]

      • Detection: UV detection at approximately 253-257 nm.[8][9]

Logical Relationship: Degradation Pathways The following diagram illustrates the primary stressors leading to the degradation of this compound.

G cluster_stress Stress Conditions ETV This compound (ETV) Oxidation Oxidative Stress (e.g., H2O2, ambient O2) ETV->Oxidation Highly Susceptible Acid Acid Hydrolysis (Low pH Buffers) ETV->Acid Susceptible Base Base Hydrolysis (High pH Buffers) ETV->Base Slightly Susceptible Photo Photolytic Stress (UV Light on Solutions) ETV->Photo Susceptible (in solution) Degradation Degradation Products (Multiple Species) Oxidation->Degradation Acid->Degradation Base->Degradation Photo->Degradation G start Inconsistent Results Observed prep_new Prepare Fresh Stock Solution from Solid API start->prep_new analyze_old Analyze Old Stock & Working Solutions via Stability-Indicating HPLC start->analyze_old prep_work Prepare Fresh Working Solution from New Stock prep_new->prep_work analyze_new Analyze New Stock & Working Solutions via Stability-Indicating HPLC prep_work->analyze_new compare Compare Chromatograms: - Peak Area (Potency) - Impurity Profile analyze_old->compare analyze_new->compare old_ok Old Stock is Stable. Investigate Other Experimental Parameters. compare->old_ok No Significant Difference old_bad Old Stock is Degraded. Discard and Use New Stock. Review Storage Protocols. compare->old_bad Significant Difference (Lower Area, Higher Impurities)

Caption: Workflow for troubleshooting suspected this compound degradation.

Scenario 3: "I need to conduct a forced degradation study. What is a standard protocol?"

Underlying Cause: Forced degradation (or stress testing) is essential to understand a drug's intrinsic stability and to develop stability-indicating analytical methods, as mandated by ICH guidelines. [8] Protocol: Standard Forced Degradation of this compound

This protocol is a starting point and should be adapted based on your specific analytical method's sensitivity.

  • Preparation: Prepare a 500 µg/mL solution of this compound in a suitable solvent (e.g., a mix of acetonitrile and water). [5]2. Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 N HCl. Incubate at 80°C under reflux for 24 hours. [5]Cool and neutralize with an appropriate volume of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 N NaOH. Incubate at 80°C under reflux for 24 hours. [5]Cool and neutralize with an appropriate volume of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the drug solution with an equal volume of 3% Hydrogen Peroxide (H2O2). Keep at room temperature for 24 hours. [5]5. Thermal Degradation: Expose the solid this compound powder to dry heat at 60°C for 10 days. [5]Dissolve the stressed powder for analysis.

  • Photolytic Degradation: Expose the solid this compound powder to light providing an overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter. [5]Dissolve the stressed powder for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The mass balance (% assay + % impurities + % degradation products) should be close to 100% to confirm the method's power. [5] Summary of this compound Forced Degradation Behavior

Stress ConditionReagent/ConditionTypical OutcomeReference
Oxidative 3% H2O2, Room Temp, 24hExtensive Degradation [2][5]
Acid Hydrolysis 0.1 N HCl, 80°C, 24hSignificant Degradation [2][3][8]
Base Hydrolysis 0.1 N NaOH, 80°C, 24hMinor/Slight Degradation[3][5]
Thermal (Solid) 60°C, 10 daysStable[5][8]
Photolytic (Solid) 1.2 million lux hoursStable[5][8]
Neutral Hydrolysis Water, 60°C, 24hStable[5]

References

  • Srinivasu, M. K., et al. (2014). LC-MS/MS method for the characterization of the forced degradation products of this compound. Journal of Pharmaceutical and Biomedical Analysis.
  • Veeprho Life Sciences.
  • Krishna, S. P. (2018). This compound Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chem IJ, 7(3).
  • ResearchGate. (n.d.). LC-MS/MS method for the characterization of the forced degradation products of this compound | Request PDF.
  • PubMed. (2010). Validation of a stability-indicating RP-HPLC method for the determination of this compound in tablet dosage form.
  • Clinical Info .HIV.gov. (n.d.).
  • Raj Kumar, B., & Subrahmanyam, K. V. (2014). A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF this compound. Journal of Global Trends in Pharmaceutical Sciences, 5(3), 1833-1838.
  • SciELO. (2021).
  • Journal of Biochemical Technology. (2019).
  • Dalmora, S. L., et al. (2010). Validation of a Stability-Indicating RP-HPLC Method for the Determination of this compound in Tablet Dosage Form.
  • PubMed. (2021).
  • MDPI. (2024). Removal of the Active Pharmaceutical Substance this compound from Water via the Fenton Reaction or Action by the Cyanobacterium Microcystis novacekii.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • National Center for Biotechnology Information. (2024). Removal of the Active Pharmaceutical Substance this compound from Water via the Fenton Reaction or Action by the Cyanobacterium Microcystis novacekii. PMC.
  • Mayo Clinic. (2024). This compound (oral route) - Side effects & dosage.
  • Hepatitis B Online - University of Washington. (n.d.).
  • Drugs.com. (2024). This compound Uses, Side Effects & Warnings.
  • National Center for Biotechnology Information. (2021). Synthesis and Physicochemical Evaluation of this compound-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. PMC.
  • Sanis Health Inc. (2022). PRODUCT MONOGRAPH Pr this compound.
  • Cayman Chemical. (2022).
  • ResearchGate. (2021).

Sources

Technical Support Center: Navigating Entecavir-Associated Cytotoxicity in Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for addressing the cytotoxic effects of Entecavir at high concentrations in experimental settings. This compound is a potent guanosine nucleoside analog widely used for treating chronic hepatitis B virus (HBV) infection.[1][2][3] Its primary mechanism involves the inhibition of HBV DNA polymerase, which is crucial for viral replication.[1][4][5] While generally well-tolerated at therapeutic doses, researchers utilizing this compound in preclinical models, dose-response studies, or other in vitro systems may encounter cellular toxicity at higher concentrations. This guide provides a structured, in-depth resource to help you troubleshoot common issues, understand the underlying mechanisms, and ensure the scientific integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when they observe unexpected cytotoxicity in their experiments with this compound.

Q1: Is this compound expected to be cytotoxic at high concentrations?

A1: Yes, while this compound has a high therapeutic index, like many nucleoside analogs, it can exhibit cytotoxicity at concentrations significantly exceeding therapeutic levels.[6][7] In vitro studies have shown that this compound does not significantly affect cell proliferation or mitochondrial function at concentrations up to 100 times the maximal clinical exposure (Cmax).[6][8] However, at even higher concentrations, off-target effects can lead to cellular stress and death. It's crucial to distinguish between specific antiviral activity and general cytotoxicity.[9]

Q2: What is the primary mechanism of this compound's therapeutic action?

A2: this compound is a guanosine analogue.[1] Inside the cell, it is phosphorylated to its active triphosphate form.[1][5] This active form competes with the natural deoxyguanosine triphosphate (dGTP) and inhibits the HBV DNA polymerase in three ways:

  • Inhibition of base priming.[1]

  • Blocking the reverse transcription of the viral RNA into DNA.[1]

  • Inhibiting the synthesis of the positive-strand HBV DNA.[1] This leads to the termination of the growing DNA chain, thereby halting viral replication.[1]

Q3: Does this compound induce mitochondrial toxicity like some other nucleoside reverse transcriptase inhibitors (NRTIs)?

A3: Extensive in vitro studies have demonstrated that this compound has a very low potential for mitochondrial toxicity.[6][7] It does not significantly inhibit mitochondrial DNA polymerase gamma (Pol γ), a key factor in mitochondrial toxicity seen with some other NRTIs.[6][8] Studies in HepG2 cells showed no significant impact on mitochondrial DNA levels, lactate production (an indicator of mitochondrial dysfunction), or mitochondrial protein levels even at high concentrations.[5][6]

Q4: What are the reported IC50 and EC50 values for this compound?

A4: The effective concentration (EC50) for inhibiting HBV is very low, with reported values around 3.75 nM in HepG2 cells.[10] The cytotoxic concentration (CC50) is significantly higher, leading to a favorable selectivity index. However, the exact IC50 for cytotoxicity can vary widely depending on the cell line, assay duration, and the specific endpoint being measured.[11]

Section 2: Troubleshooting Experimental Cytotoxicity

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Unexpectedly High Cytotoxicity in Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)

Q: My cell viability assay shows a sharp drop in viability at this compound concentrations where I expected minimal effect. What could be wrong?

A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

Root Cause Analysis:

  • Compound Solubility and Aggregation: At high concentrations, this compound may not be fully soluble in your culture medium, leading to the formation of precipitates. These can interfere with colorimetric or luminescent readouts and can also be directly harmful to cells.

  • Assay Interference: The chemical structure of this compound or its metabolites could directly interfere with the assay chemistry. For example, it might reduce the MTT reagent non-enzymatically or quench the luciferase signal in ATP-based assays.[12][13]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to drugs.[14][15] While HepG2 and Huh7 are common liver cancer cell lines used for HBV research, their metabolic activities and proliferation rates differ, which can influence their response to cytotoxic agents.[14][15]

  • Incorrect Dosing or Dilution: Simple errors in calculating dilutions can lead to much higher effective concentrations than intended.

  • Contamination: Microbial contamination can rapidly alter pH and nutrient levels in the culture, leading to cell death that is mistakenly attributed to the drug.[16]

Troubleshooting Workflow:

Below is a systematic workflow to pinpoint the source of the unexpected cytotoxicity.

G start Start: Unexpected Cytotoxicity Observed solubility Q1: Is the compound fully dissolved? Visually inspect for precipitates. start->solubility solubility_yes Yes solubility->solubility_yes Fully Dissolved solubility_no No solubility->solubility_no Precipitate Observed assay_interference Q2: Could the compound be interfering with the assay? Run a cell-free assay. interference_yes Yes assay_interference->interference_yes Signal Altered in Cell-Free interference_no No assay_interference->interference_no No Cell-Free Effect cell_line Q3: Is the cell line exceptionally sensitive? Test on a different, validated cell line. cell_line_action Action: Compare results with published data for your cell line. Consider cytostatic vs. cytotoxic effects. cell_line->cell_line_action dosing Q4: Are the calculations and dilutions correct? Recalculate and prepare fresh stock. dosing_action Action: Verify stock concentration and serial dilution steps. dosing->dosing_action solubility_yes->assay_interference solubility_action Action: Use a different solvent (e.g., DMSO), pre-warm medium, or filter the solution. solubility_no->solubility_action interference_action Action: Switch to a different viability assay (e.g., from metabolic to membrane integrity like LDH). interference_yes->interference_action interference_no->cell_line end_node Problem Resolved/Understood solubility_action->end_node interference_action->end_node cell_line_action->dosing dosing_action->end_node

Caption: Troubleshooting workflow for high cytotoxicity.

Issue 2: Discrepancy Between Different Cytotoxicity Assays

Q: An MTT assay shows high toxicity, but a trypan blue exclusion assay shows most cells are still viable. Why the conflicting results?

A: This indicates that the drug may be causing metabolic dysfunction rather than immediate cell death (necrosis or apoptosis).

Mechanistic Insight:

  • MTT assays and similar tetrazolium-based assays measure mitochondrial reductase activity, a proxy for metabolic health.[9] A reduction in signal means the cells are metabolically compromised, but not necessarily dead.

  • Trypan blue exclusion or LDH release assays measure plasma membrane integrity.[9] Cells that are metabolically inactive but have intact membranes will be considered "viable" by these methods.

This discrepancy suggests this compound at high concentrations might be inducing a state of cytostasis (inhibition of cell growth and proliferation) or metabolic stress, rather than overt cytotoxicity.

Recommended Confirmatory Experiments:

  • Cell Proliferation Assay: Use a method that directly counts cells over time (e.g., using a cell counter or a DNA-binding fluorescent dye like CyQUANT™). This will differentiate between a cytostatic effect (cell number plateaus) and a cytotoxic effect (cell number decreases).

  • Apoptosis vs. Necrosis Assays: Use assays like Annexin V/PI staining followed by flow cytometry to determine the mode of cell death. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

Issue 3: Observing Evidence of Genotoxicity or DNA Damage

Q: I am seeing morphological changes in the nucleus or evidence of DNA damage in my cells treated with high-dose this compound. Is this plausible?

A: Yes, this is a potential off-target effect at very high concentrations.

Mechanistic Explanation:

While this compound is highly specific for HBV polymerase, its nature as a nucleoside analog means that at supraphysiological concentrations, it could potentially be incorporated into cellular DNA by host DNA polymerases.[17] This incorporation can lead to:

  • Chain Termination: Halting of DNA replication, leading to replication fork collapse.[17][18]

  • DNA Damage Response: Activation of DNA repair pathways, such as single-strand break (SSB) repair.[17][18] If the damage is too extensive, it can trigger apoptosis.

Experimental Workflow to Investigate Genotoxicity:

G start Start: Suspected Genotoxicity comet_assay Comet Assay (Single Cell Gel Electrophoresis) Measures DNA strand breaks. start->comet_assay gamma_h2ax γ-H2AX Staining Immunofluorescence for double-strand breaks. comet_assay->gamma_h2ax cell_cycle Cell Cycle Analysis (Flow Cytometry) Detects cell cycle arrest (e.g., at S phase). gamma_h2ax->cell_cycle pathway_analysis Pathway Analysis (Western Blot) Check for activation of ATM, Chk1/2, p53. cell_cycle->pathway_analysis conclusion Conclusion: Determine if this compound at high concentrations induces a genotoxic stress response. pathway_analysis->conclusion

Caption: Workflow for investigating genotoxicity.

Section 3: Detailed Experimental Protocols

To ensure reproducibility and accuracy, follow these standardized protocols for key assays.

Protocol 1: Standard MTT Cell Viability Assay

This protocol is a widely used method for assessing metabolic activity.[19]

Materials:

  • Cells of interest (e.g., HepG2, Huh7)

  • 96-well flat-bottom plates

  • Complete culture medium

  • This compound stock solution (in DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control: % Viability = (Absorbance_treated / Absorbance_control) * 100

Protocol 2: Measurement of Reactive Oxygen Species (ROS)

This protocol uses DCF-DA to measure intracellular ROS levels.[20]

Materials:

  • Cells treated with this compound as described above.

  • 2',7'-dichlorofluorescin diacetate (DCF-DA) stock solution (e.g., 10 mM in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) or PBS.

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Treatment: Treat cells with this compound at various concentrations for the desired time in a 96-well plate. Include a positive control (e.g., H2O2).

  • Loading with DCF-DA: Remove the treatment medium and wash cells once with pre-warmed HBSS.

  • Add 100 µL of working DCF-DA solution (e.g., 5-10 µM in HBSS) to each well.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[20]

  • Measurement: Wash the cells once more with HBSS. Add 100 µL of HBSS and measure the fluorescence (Excitation ~485 nm, Emission ~535 nm).

Data Analysis: Normalize the fluorescence intensity of treated cells to that of vehicle-treated controls to determine the fold-change in ROS production.

Section 4: Data Interpretation and Summary

Proper interpretation requires comparing data from multiple assays. The table below provides a framework for interpreting combined results.

Assay Result Combination Interpretation Next Steps
↓ MTT Assay ↔ Trypan Blue ↓ Proliferation Cytostatic Effect: The compound is inhibiting cell growth and metabolic activity without causing immediate cell death.Investigate cell cycle arrest (e.g., via flow cytometry).
↓ MTT Assay ↑ Trypan Blue ↑ LDH Release Cytotoxic Effect (Necrotic): The compound is causing loss of membrane integrity and cell death.Examine cellular morphology for signs of necrosis.
↓ MTT Assay ↑ Annexin V ↔ PI Staining (early) Cytotoxic Effect (Apoptotic): The compound is inducing programmed cell death.Measure caspase activation (e.g., Caspase-3/7 assay) to confirm apoptosis.
↑ ROS Levels ↑ γ-H2AX Staining Oxidative Stress & Genotoxicity: High concentrations are causing oxidative damage leading to DNA breaks.Correlate with apoptosis assays to see if DNA damage leads to cell death.

References

  • Mazzucco, C. E., Hamatake, R. K., Colonno, R. J., & Tenney, D. J. (2008). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598–605. [Link]

  • PubMed. (2008). This compound for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition. Antimicrobial Agents and Chemotherapy. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound? [Link]

  • Wei, L., et al. (2015). Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients with Chronic Hepatitis B. PLOS ONE. [Link]

  • Noah, J., & Severson, W. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. High-Throughput Screening for Infectious Agents. [Link]

  • ASM Journals. (2010). In Vitro Mitochondrial Toxicity of Metacavir, a New Nucleoside Reverse Transcriptase Inhibitor for Treatment of Hepatitis B Virus. Antimicrobial Agents and Chemotherapy. [Link]

  • Baishideng Publishing Group. (2015). Adverse effects of oral antiviral therapy in chronic hepatitis B. World Journal of Hepatology. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Gowen, B. B., et al. (2017). Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties. Journal of Virological Methods. [Link]

  • Sanis Health Inc. (2022). Product Monograph Pr this compound. [Link]

  • Zhao, J., et al. (2016). Genetic Evidence for Genotoxic Effect of this compound, an Anti-Hepatitis B Virus Nucleotide Analog. PLOS ONE. [Link]

  • Majumdar, U., et al. (2021). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. Virology Journal. [Link]

  • Viro-Corp. (2024). Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]

  • ResearchGate. (2016). Model of this compound-induced genotoxicity related to single-strand break (SSB) repair and postreplication repair (PRR) pathway. [Link]

  • Sofia, M. J., et al. (2011). The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B. Medicinal Research Reviews. [Link]

  • Galaxy.ai. (2024). Understanding the MTT Assay: Protocol, Principle, and Troubleshooting. [Link]

  • University of Washington. (n.d.). This compound Baraclude. Hepatitis B Online. [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Journal of Virology. [Link]

  • Mayo Clinic. (2025). This compound (Oral Route). [Link]

  • EmpoweRN. (2024). Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • Kim, H. J., et al. (2015). Reactive Oxygen Species Induce Antiviral Innate Immune Response through IFN-λ Regulation in Human Nasal Epithelial Cells. American Journal of Respiratory Cell and Molecular Biology. [Link]

  • Osborn, M. (2011). Safety and efficacy of this compound for the treatment of chronic hepatitis B. Pragmatic and Observational Research. [Link]

  • Karger Publishers. (2009). Hepatitis B-Associated Acute Liver Failure: Immediate Treatment with this compound Inhibits Hepatitis B Virus Replication and Potentially Its Sequelae. [Link]

  • European Medicines Agency. (n.d.). This compound Accord 0.5 mg film-coated tablets. [Link]

  • MDPI. (2023). This compound: A Review and Considerations for Its Application in Oncology. International Journal of Molecular Sciences. [Link]

  • Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. [Link]

  • Li, Y., et al. (2015). Correlation Between Serum this compound Concentration and Virological Response in Patients with Chronic Type B Hepatitis. Medical Science Monitor. [Link]

  • Murphy, M. P., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism. [Link]

  • ResearchGate. (n.d.). Cytotoxicity on human liver cancer (HepG2 and Huh7) cell lines and cellular morphology alterations using phase contrast and fluorescence microscopes. [Link]

  • Textoris, J., et al. (2016). Reactive oxygen species measure for rapid detection of infection in fluids. Critical Care. [Link]

  • ResearchGate. (n.d.). Infectivity of HBV in HepG2-derived cell lines. [Link]

  • PubMed. (2021). Reactive oxygen species as potential antiviral targets. [Link]

  • PubMed Central. (n.d.). Discovery of Dolutegravir Derivative against Liver Cancer via Inducing Autophagy and DNA Damage. [Link]

  • Liu, Y., et al. (2015). Effects of this compound on Hepatitis B Virus Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients with Hepatitis B. Clinical and Vaccine Immunology. [Link]

  • ResearchGate. (n.d.). Reactive oxygen species as potential antiviral targets. [Link]

Sources

Technical Support Center: Enhancing Entecavir Bioavailability in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for improving the bioavailability of Entecavir in animal studies.

This guide is designed for researchers, scientists, and drug development professionals investigating strategies to improve the systemic exposure of this compound in animal models. It provides foundational knowledge through frequently asked questions and offers in-depth solutions to common experimental challenges in a troubleshooting format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries regarding this compound's pharmacokinetic properties and formulation challenges.

Q1: What is the primary challenge to achieving high oral bioavailability for this compound?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class III drug.[1] This means it possesses high aqueous solubility but suffers from low intestinal permeability.[1][2] The primary challenge is its hydrophilic nature (low logP of -1.11), which hinders its ability to efficiently cross the lipid-rich membranes of the gastrointestinal epithelium.[1] Furthermore, its absorption is significantly reduced when taken with food, leading to a 44-46% decrease in maximum plasma concentration (Cmax) and an 18-20% decrease in the total drug exposure (AUC).[1][3][4] This food effect necessitates strict dosing regimens and complicates therapeutic management.[1]

Q2: What are the leading formulation strategies being explored to enhance this compound's bioavailability?

To overcome its inherent permeability limitations, researchers are focusing on three main strategies:

  • Lipid-Based Nanoparticle Systems: This includes Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems encapsulate this compound within a lipid matrix, which can improve bioavailability by protecting the drug, increasing its residence time in the GI tract, and potentially utilizing lymphatic absorption pathways to bypass first-pass metabolism.[5][6][7]

  • Polymeric Nanoparticles: Formulations using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate this compound, offering controlled and sustained release.[5][8] This approach not only aims to improve absorption but can also provide prolonged therapeutic effect from a single administration.[9]

  • Prodrug Synthesis: This chemical modification strategy involves covalently attaching a lipophilic moiety, such as a fatty acid, to the this compound molecule.[1] This increases the drug's overall lipophilicity, facilitating passive diffusion across the intestinal membrane. Once absorbed, endogenous enzymes are expected to cleave the lipid moiety, releasing the active this compound into circulation.[1][2]

Q3: Which animal models are most appropriate for evaluating the oral pharmacokinetics of new this compound formulations?

The choice of animal model is critical and depends on the study's objective.

  • Rats (Sprague-Dawley, Wistar): Rats are the most common initial model for PK screening due to their cost-effectiveness, ease of handling, and well-characterized physiology.[10][11][12] They are ideal for comparing the relative bioavailability of different formulations.

  • Dogs (Beagle): Dogs are often used in later-stage preclinical development. Their gastrointestinal physiology is closer to humans than rodents, making them a valuable model for predicting human pharmacokinetics.[10][11]

  • Woodchuck Model (Marmota monax): For efficacy studies, the woodchuck chronically infected with the Woodchuck Hepatitis Virus (WHV) is considered an excellent model because the virology and pathogenesis of WHV closely mimic human Hepatitis B Virus (HBV) infection.[13][14][15]

  • Transgenic Mice: Mice engineered to express HBV are used to evaluate the antiviral activity of this compound and its formulations in a small animal model.[16]

Q4: What is the gold-standard bioanalytical method for quantifying this compound in animal plasma?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the universally accepted method for the sensitive and specific quantification of this compound in biological matrices like plasma.[10][11][17] This technique offers a low limit of quantification (LLOQ), often in the low ng/mL or even pg/mL range, which is necessary to accurately define the pharmacokinetic profile of low-dose formulations.[10][12][17]

Part 2: Troubleshooting Guide for In Vivo Studies

This section provides solutions to specific problems you may encounter during your animal studies.

Problem 1: High inter-animal variability in pharmacokinetic data.

Question: My in vivo PK study in rats shows high variability (>30% coefficient of variation) in Cmax and AUC values for my this compound formulation. What are the potential causes and how can I improve consistency?

Answer: High variability can obscure the true performance of your formulation. The root causes are often procedural or physiological.

  • Causality & Explanation:

    • Inaccurate Dosing: Oral gavage, while standard, can be inconsistent if not performed correctly. Inaccurate volume, incorrect placement of the gavage needle (esophagus vs. trachea), or leakage from the mouth can lead to significant dose variations.

    • Food Interference: Even with a mandated fasting period, the presence of residual food or coprophagy (animals eating their feces) can alter gastric emptying and fluid content, impacting drug absorption. This compound absorption is known to be affected by food.[1][4]

    • Physiological Stress: Handling and dosing procedures can induce stress, which alters gastrointestinal motility and blood flow, thereby affecting drug absorption unpredictably.

    • Animal Health: Underlying health issues in individual animals can impact drug metabolism and disposition.

  • Troubleshooting Protocol:

    • Refine Dosing Technique: Ensure all personnel are thoroughly trained in oral gavage. Use appropriate needle size for the animal's weight. Confirm correct placement before administration. Administer the dose slowly to prevent regurgitation.

    • Strict Fasting Protocol: Fast animals overnight (12-14 hours) with free access to water. House animals in wire-bottom cages during fasting to prevent coprophagy. Ensure the dosing vehicle does not significantly impact gastric pH or motility.

    • Acclimatization: Acclimate animals to handling and mock-dosing procedures for several days before the main experiment to reduce stress on the study day.

    • Health Monitoring: Perform a thorough health check of all animals before inclusion in the study. Exclude any animals showing signs of illness.

    • Workflow Visualization:

      Caption: Workflow for minimizing PK variability.

Problem 2: A novel nanoparticle formulation fails to improve bioavailability in vivo.

Question: I developed this compound-loaded PLGA nanoparticles that looked promising in vitro (good encapsulation, controlled release). However, my rat study showed no significant increase in AUC compared to an this compound oral solution. What could have gone wrong?

Answer: This is a common and frustrating "in vitro-in vivo correlation" gap. The issue can lie with the formulation's behavior in the complex GI environment, the analytical method, or the biological interaction.

  • Causality & Explanation:

    • Formulation Instability in GI Tract: The pH, enzymes, and bile salts in the stomach and intestine can destabilize nanoparticles, causing aggregation or premature drug release before they reach the absorptive region.

    • Insufficient Permeation Enhancement: The formulation may not effectively overcome the primary hurdle: this compound's low permeability. The mechanism of nanoparticle uptake (e.g., endocytosis by enterocytes) might be inefficient for your specific formulation.[5]

    • Rapid Clearance: Nanoparticles could be rapidly cleared by the mucus layer or phagocytosed by non-parenchymal cells, preventing absorption.[18]

    • Analytical Interference: Excipients from your formulation might interfere with the extraction or ionization of this compound during LC-MS/MS analysis, a phenomenon known as the "matrix effect," leading to inaccurate quantification.[11]

  • Troubleshooting Workflow Diagram:

    Caption: Troubleshooting poor in vivo performance.

Problem 3: My lipid-prodrug shows low conversion to active this compound.

Question: I synthesized an this compound-fatty acid prodrug. After oral administration to rats, I can detect the prodrug in plasma, but the concentration of the parent (active) this compound is negligible. Why is the conversion failing?

Answer: This indicates an issue with the in vivo cleavage of the ester bond linking the fatty acid to this compound.

  • Causality & Explanation:

    • Enzymatic Stability: The ester linkage in your prodrug might be too stable and resistant to hydrolysis by esterases present in the plasma, liver, or intestinal wall.

    • Incorrect Site of Hydrolysis: The prodrug may be designed to be cleaved in a specific location (e.g., the liver), but if it doesn't reach that site in sufficient concentration, conversion will be low.

    • Species Differences: The type and activity of esterase enzymes can vary significantly between species (e.g., rats vs. humans). A prodrug that works in one species may not work in another.

  • Troubleshooting Protocol:

    • In Vitro Stability/Conversion Assays:

      • Incubate the prodrug in fresh rat plasma and liver microsome preparations.

      • Monitor the disappearance of the prodrug and the appearance of parent this compound over time using LC-MS/MS.

      • This will confirm if the necessary enzymes for cleavage are present and active in the target species.

    • Structural Modification: If conversion is low, consider modifying the linker between the drug and the lipid moiety. Sometimes, introducing a different type of ester or a spacer can make the bond more susceptible to enzymatic cleavage.[1]

    • Analyze Metabolites: In your in vivo study, expand your analytical method to look for other potential metabolites besides just the prodrug and parent drug. The prodrug might be metabolized through a different pathway.

Part 3: Data and Protocols

Table 1: Representative Pharmacokinetic Parameters of this compound in Animal Models (Oral Administration)
Animal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
RatNot Specified2.4 ± 0.81.7 ± 0.715.4 ± 4.5[10][11]
DogNot Specified5.0 ± 0.91.5 ± 0.423.4 ± 7.2[10][11]
Duck1.0Not ReportedNot ReportedNot Reported[19]
Woodchuck0.2Not ReportedNot ReportedNot Reported[14]

Note: PK parameters can vary based on dose, formulation, and specific study conditions. This table provides a general reference.

Protocol: LC-MS/MS Quantification of this compound in Rat Plasma

This is a generalized protocol based on published methods.[10][11][12] It must be validated in your laboratory.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw rat plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard (IS) working solution (e.g., Ganciclovir, 1 µg/mL).

    • Add 200 µL of 0.1% formic acid in water and vortex.

    • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL methanol followed by 1 mL water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Inertsil ODS-3, 5 µm, 150 mm × 2.1 mm).[10]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 278.1 → [Product Ion] (e.g., 152.1)

      • Ganciclovir (IS): m/z 256.0 → [Product Ion] (e.g., 152.0)

    • Note: Specific product ions and collision energies must be optimized on your instrument.

  • Validation: The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, matrix effect, and stability.

References

  • Lee, S., et al. (2020). Synthesis and Physicochemical Evaluation of this compound-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. National Institutes of Health. [Link]

  • Ma, N., et al. (2013). A Validated Method for Quantifying this compound in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs. PubMed. [Link]

  • Date, A. A., et al. (2021). Development of nanoparticle-delivery systems for antiviral agents: A review. PMC. [Link]

  • Ma, N., et al. (2013). A Validated Method for Quantifying this compound in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs. Thieme Connect. [Link]

  • Ashraf, M., et al. (2017). HPLC Determination of this compound in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan. [Link]

  • Páleníková, L., et al. (2014). How to address the sample preparation of hydrophilic compounds: Determination of this compound in plasma and plasma ultrafiltrate with novel extraction sorbents. PubMed. [Link]

  • Vidyasagar, G., et al. (2019). Quantitative Determination of this compound in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Latin American Journal of Pharmacy. [Link]

  • Undrala, S., & Vadde, R. (2019). A sensitive method for the determination of this compound at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS. ResearchGate. [Link]

  • Lee, S., et al. (2020). Synthesis and Physicochemical Evaluation of this compound-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. ResearchGate. [Link]

  • Ayoub, M. M., et al. (2020). Comparative Study of PLGA in-situ Implant and Nanoparticle Formulations of this compound; in-vitro and in-vivo evaluation. Semantic Scholar. [Link]

  • Yuen, M. F., & Lai, C. L. (2011). The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B. PMC. [Link]

  • Wang, Y., et al. (2021). Advances in Nanoparticle Drug Delivery Systems for Anti-Hepatitis B Virus Therapy. National Institutes of Health. [Link]

  • University of Liverpool. (n.d.). This compound PK Fact Sheet. Liverpool Drug Interactions Group. [Link] (Note: The direct PDF link is often updated; the main site is provided for access to their resources).

  • Yasir, M., et al. (2023). Perspectives and Prospective on Solid Lipid Nanoparticles as Drug Delivery Systems. MDPI. [Link]

  • Lee, Y. J., et al. (2018). Concomitant food intake does not affect the efficacy of this compound in chronic hepatitis B patients with virological response: a randomized, multicenter, noninferiority trial. Dovepress. [Link]

  • Langley, D. R., et al. (2002). Potent Efficacy of this compound (BMS-200475) in a Duck Model of Hepatitis B Virus Replication. Antimicrobial Agents and Chemotherapy. [Link]

  • Genovesi, E. V., et al. (2003). Characterization of Antiviral Activity of this compound in Transgenic Mice Expressing Hepatitis B Virus. DigitalCommons@USU. [Link]

  • Lu, Y., et al. (2019). This compound-loaded poly (lactic-co-glycolic acid) microspheres for long-term therapy of chronic hepatitis. Kinam Park. [Link]

  • Menne, S., et al. (2020). Treatment with the Immunomodulator AIC649 in Combination with this compound Produces Antiviral Efficacy in the Woodchuck Model of Chronic Hepatitis B. PMC. [Link]

  • Sahu, B. P., & Das, M. K. (2021). Solid Lipid Nanoparticles: A Potential Option for Enhancing Oral Bioavailability of Highly Soluble and Poorly Permeable (BCS Class III) Drugs. Semantic Scholar. [Link]

  • Yuen, M. F., & Lai, C. L. (2011). The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B. ResearchGate. [Link]

Sources

Entecavir assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: January 2026

<-4>

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Entecavir bioanalysis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide in-depth, field-proven insights into the common—and often frustrating—variability and reproducibility issues encountered when quantifying this compound. Our goal is to empower you with the causal understanding needed to troubleshoot effectively, ensuring your data is robust, reliable, and submission-ready.

This center is structured to address problems logically, from sample origin to final data output. We will explore the "why" behind each step, grounding our recommendations in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

Here we address the high-level questions that often arise during the initial phases of assay development and troubleshooting.

Q1: My this compound assay is showing high variability between runs. What are the most common culprits?

High inter-run variability is a classic sign of subtle, uncontrolled parameters in your workflow. The most frequent causes are:

  • Inconsistent Sample Preparation: this compound is a hydrophilic compound, making its extraction from plasma or other biological matrices challenging. Minor variations in extraction solvent volumes, pH, or incubation times can lead to significant differences in recovery.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inconsistent quantification. This is a notorious issue in LC-MS/MS assays.[1][2][3]

  • Internal Standard (IS) Issues: An ideal internal standard should mimic the analyte's behavior. If your IS is not structurally similar enough to this compound or is improperly chosen, it may not adequately compensate for variability in sample preparation and matrix effects.[4][5]

  • Instrument Instability: Fluctuations in mass spectrometer sensitivity, chromatographic column performance degradation, or inconsistent autosampler injection volumes can introduce significant error.

Q2: What is "matrix effect" and why is it a major problem for this compound LC-MS/MS assays?

The matrix effect is the alteration of analyte ionization efficiency due to co-eluting substances from the sample matrix (e.g., phospholipids, salts, proteins in plasma).[2][3] For this compound, this is particularly problematic because:

  • Ion Suppression/Enhancement: These co-eluting molecules compete with this compound for ionization in the MS source. This can lead to a suppressed signal (lower reading) or, less commonly, an enhanced signal (higher reading), neither of which reflects the true concentration.[2][3] One study noted significant ion amplification in their this compound assay, with an average matrix effect of 167.2%.[1]

  • Variability: The composition of a biological matrix can vary significantly between individuals or even within the same individual over time, making the matrix effect inconsistent and unpredictable. This directly impacts assay reproducibility.

Q3: How do I choose the right internal standard (IS) for my this compound assay?

The choice of IS is critical for a robust assay. The gold standard is a stable isotopically labeled (SIL) this compound (e.g., this compound-d2 or this compound-¹³C,¹⁵N).[6] A SIL-IS is ideal because it has nearly identical chemical and physical properties to this compound, ensuring it co-elutes and experiences the same extraction efficiency and matrix effects. If a SIL-IS is unavailable, a structural analogue like Lobucavir or Ganciclovir can be used, but requires more rigorous validation to prove it adequately tracks this compound's performance.[4][7]

Q4: My assay seems to lose this compound during sample preparation. What are the likely causes?

This compound is hydrophilic, which can make extraction challenging.[8] Common loss points include:

  • Inefficient Protein Precipitation (PPT): If using PPT, ensure the organic solvent-to-plasma ratio is optimal. A common starting point is 3:1 (v/v) of acetonitrile or methanol to plasma.[1] Incomplete protein removal can trap this compound.

  • Poor Solid-Phase Extraction (SPE) Recovery: The choice of SPE sorbent is crucial. Mixed-mode polymeric sorbents are often effective for hydrophilic compounds like this compound.[8] Ensure the wash steps are not too harsh, which could cause premature elution of this compound, and that the elution solvent is strong enough to achieve full recovery.

  • Analyte Adsorption: this compound can adsorb to plasticware, especially at low concentrations. Using low-binding tubes and pipette tips can mitigate this issue.

Troubleshooting Guide: From Sample to Signal

This section provides a systematic approach to identifying and resolving common issues.

Section 1: Sample Handling & Stability

Problems often begin before the analytical run. Ensuring sample integrity from the moment of collection is paramount.

Symptom / Observation Potential Root Cause Recommended Action & Rationale
Low or no this compound detected in known positive samples. Analyte Degradation: this compound may be unstable under certain storage conditions.Verify Storage Conditions: this compound is generally stable, but repeated freeze-thaw cycles should be minimized.[6] Validate the stability of this compound in your specific matrix (e.g., plasma, urine) through freeze-thaw, short-term (bench-top), and long-term stability studies as per FDA guidelines.[9][10]
Inconsistent results from samples collected at different sites. Different Anticoagulants or Collection Tubes: The type of anticoagulant (e.g., EDTA, heparin) or tube material can affect analyte stability and introduce interfering substances.Standardize Collection Protocol: Use a single, validated sample collection protocol for all sites. K2EDTA plasma is commonly used for this compound analysis. Validate that your chosen anticoagulant does not interfere with the assay.
High variability in QC samples prepared in-house. Inaccurate Stock Solution Preparation: Errors in weighing the reference standard or in serial dilutions can propagate throughout the entire assay.Verify Stock Solution Integrity: Prepare fresh stock solutions from a certified reference standard. Use a calibrated analytical balance and validated pipettes. Cross-verify new stocks against previously qualified batches. This compound is typically dissolved in solvents like methanol or a water/methanol/acetonitrile mixture.[1][11]
Section 2: Sample Preparation & Extraction

This is the most hands-on part of the assay and a major source of variability.

G

Symptom / Observation Potential Root Cause Recommended Action & Rationale
Low analyte recovery across all samples. Suboptimal Extraction Method: The chosen method (PPT, LLE, or SPE) may not be suitable for this compound's hydrophilic nature.[8]Optimize Extraction:PPT: Test different organic solvents (acetonitrile, methanol) and ratios. Ensure the mixture is sufficiently cooled to maximize protein crash-out.[1] • SPE: Screen different sorbent types (e.g., mixed-mode cation exchange, polymeric). Methodically optimize wash and elution steps to maximize this compound recovery while minimizing matrix components.[8]
Inconsistent recovery (high %CV in QCs). Poor Pipetting/Technique: Inconsistent volumes of sample, IS, or solvents. Incomplete Vortexing/Mixing: Leads to incomplete extraction or protein precipitation.Standardize & Automate: Use calibrated pipettes and practice consistent technique. Ensure vortexing duration and speed are uniform for all samples. Automation (e.g., liquid handlers) can significantly improve precision.
Poor peak shape (fronting, tailing) in chromatogram. Reconstitution Solvent Mismatch: The final sample solvent is too strong compared to the initial mobile phase, causing the analyte to spread on the column.Match Reconstitution Solvent: Reconstitute the dried extract in a solvent that is identical to or weaker than the starting mobile phase. This ensures the analyte band is tightly focused at the head of the column. A filtration step after reconstitution can also improve robustness.[4]
Section 3: LC-MS/MS Analysis

The instrument phase requires careful optimization to ensure sensitivity and selectivity.

G Troubleshoot {High Signal Noise | or Low Sensitivity}

Symptom / Observation Potential Root Cause Recommended Action & Rationale
Low signal intensity for this compound and IS. Ion Suppression: Significant matrix effect is quenching the signal. Suboptimal MS Source Conditions: Incorrect temperatures, gas flows, or voltages.Address Matrix Effects: Improve sample cleanup (move from PPT to SPE). Adjust chromatography to move this compound's peak away from the "suppression zone" where phospholipids elute. Optimize Source: Systematically tune source parameters (e.g., capillary voltage, gas temperature, gas flow) using an infused solution of this compound to find the optimal settings for maximum signal.
Inconsistent IS response across the run. IS was added improperly. Instrument instability. Review IS Addition: Ensure the IS is added consistently to every sample, standard, and QC at the very beginning of the sample preparation process. Monitor System Suitability: Inject a standard solution multiple times at the beginning and end of the run. A high %CV (>15%) in IS response may indicate an instrument issue (e.g., failing pump, source contamination).
Non-linear calibration curve, especially at low end. LLOQ is too low for the method's sensitivity. Adsorption at low concentrations. Interference in blank matrix. Re-evaluate LLOQ: The Lower Limit of Quantification (LLOQ) must be reliably and reproducibly measured with acceptable precision and accuracy (typically ≤20%).[1][6] If it fails, it must be raised. Check for Interference: Analyze at least six different lots of blank matrix to ensure no endogenous peaks are interfering with this compound or the IS at their retention times.
Carryover: Signal detected in blank injection after a high concentration sample. Analyte sticks to autosampler components or column. Optimize Wash Method: Use a stronger needle wash solution in the autosampler (e.g., containing a higher percentage of organic solvent or a different pH). Ensure the analytical column is adequately flushed between injections.
Protocols & Workflows
Protocol 1: Quantitative Assessment of Matrix Effect

This protocol is essential for validating your assay and is required by regulatory agencies like the FDA.[9][10]

Objective: To quantitatively determine the degree of ion suppression or enhancement caused by the biological matrix.

Materials:

  • Calibrated this compound and IS stock solutions.

  • Blank, pooled biological matrix (e.g., human plasma) from at least 6 unique sources.

  • Mobile phase and reconstitution solvent.

  • Protein precipitation or SPE extraction materials.

Procedure:

  • Prepare Set 1 (Neat Solution):

    • Spike this compound and IS into the reconstitution solvent at two concentrations (e.g., Low QC and High QC).

  • Prepare Set 2 (Post-Extraction Spike):

    • Process blank matrix samples (from all 6 sources) through your entire extraction procedure (PPT or SPE).

    • At the final step, just before injection (after evaporation and before reconstitution), spike the extracted matrix residue with this compound and IS to the same final concentrations as in Set 1.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set 2]) / (Peak Response in Neat Solution [Set 1])

    • IS-Normalized MF = (MF of this compound) / (MF of IS)

    • The %CV of the IS-Normalized MF across the different matrix lots should be ≤15%.

Interpretation:

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.

References
  • Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: this compound in Human Plasma.
  • Novakova, L., et al. (2014). How to address the sample preparation of hydrophilic compounds: Determination of this compound in plasma and plasma ultrafiltrate with novel extraction sorbents. Journal of Chromatography B, 964, 114-123. Retrieved from [Link]

  • ASM Journals. (2024). Practical updates in clinical antiviral resistance testing. Retrieved from [Link]

  • Ramakrishna, N. V. S., et al. (2006). LC-MS/MS method for the characterization of the forced degradation products of this compound. Journal of Pharmaceutical and Biomedical Analysis, 40(1), 1-11. Retrieved from [Link]

  • PharmaCompass. (n.d.). This compound | Analytical Method Development | Validation | BA/BE Studies. Retrieved from [Link]

  • ASM Journals. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo. Retrieved from [Link]

  • SciELO. (2019). This compound: stability and drug-excipient compatibility. Retrieved from [Link]

  • Journal of Biochemical Technology. (2019). Quantitative Determination of this compound in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF this compound. Retrieved from [Link]

  • PubMed. (2012). Validation of a stability-indicating RP-HPLC method for the determination of this compound in tablet dosage form. Retrieved from [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]

  • Asian Journal of Chemistry. (2009). Estimation of this compound in Tablet Dosage Form by RP-HPLC. Retrieved from [Link]

  • Zhang, D., et al. (2007). A sensitive method for the determination of this compound at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 483-490. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro and in vivo models for Testing anti-viral agents against.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antiviral Drug Resistance: Mechanisms and Clinical Implications. Retrieved from [Link]

  • PubMed. (2013). A Validated Method for Quantifying this compound in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Juniper Publishers. (2018). This compound Patent Evaluation, Method for Diastereomeric Impurities. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.). HPLC Determination of this compound in Pure, Tablet Dosage Form and Spiked Plasma. Retrieved from [Link]

  • PubMed. (2014). LC-MS/MS method for the characterization of the forced degradation products of this compound. Retrieved from [Link]

  • PubMed. (2011). LC-ESI-MS/MS method for the quantification of this compound in human plasma and its application to bioequivalence study. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Determination Of this compound In Human Plasma By LC-MS/MS And Method Validtion. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • National Institutes of Health. (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis. Retrieved from [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) this compound Patent Evaluation, Method for Diastereomeric Impurities. Retrieved from [Link]

  • Journal of Bioequivalence & Bioavailability. (2016). Bioequivalence Study of this compound 0.5 mg Tablets in Healthy Thai Volunteers Under Fasting Conditions. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) LC determination of diastereomeric impurities of this compound in drug substances and drug products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Interferences in Immunoassay. Retrieved from [Link]

  • National Institutes of Health. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved from [Link]

  • National Institutes of Health. (2009). Antiviral activity, dose–response relationship, and safety of this compound following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial. Retrieved from [Link]

  • National Institutes of Health. (2019). Correlation Between Serum this compound Concentration and Virological Response in Patients with Chronic Type B Hepatitis. Retrieved from [Link]

  • PubMed. (2012). Quantitation of HBsAg predicts response to this compound therapy in HBV genotype C patients. Retrieved from [Link]

Sources

Technical Support Center: Investigating and Mitigating Entecavir's Off-Target Effects on Host Cell Mitochondrial DNA

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides in-depth technical support for researchers investigating the nuanced interaction between Entecavir (ETV), a potent anti-HBV nucleoside analog, and host cell mitochondria. While extensive in-vitro data highlight ETV's high selectivity for viral polymerase over mitochondrial DNA polymerase gamma (Pol γ), some clinical and mechanistic studies suggest potential for long-term or indirect effects. This resource is designed to help you navigate this complexity, offering robust experimental designs, troubleshooting for common challenges, and detailed protocols to ensure the integrity of your findings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and clarifies the prevailing scientific understanding of this compound's mitochondrial safety profile.

Q1: What is this compound's primary mechanism of action against Hepatitis B Virus (HBV)?

A1: this compound is a deoxyguanosine nucleoside analog.[1] After administration, it is taken up by cells and phosphorylated by host cellular kinases to its active triphosphate form, this compound-triphosphate (ETV-TP).[2] ETV-TP then acts as a potent and selective inhibitor of the HBV DNA polymerase. It competitively inhibits all three functions of the viral polymerase: (1) base priming, (2) reverse transcription of the negative strand from the pregenomic RNA messenger, and (3) synthesis of the positive strand of HBV DNA.[3] Incorporation of ETV-TP into the growing viral DNA chain causes premature chain termination, halting viral replication.[2]

Q2: Does this compound directly inhibit human mitochondrial DNA polymerase gamma (Pol γ)?

A2: The overwhelming balance of evidence from in-vitro enzymatic and cell-based assays indicates that this compound has extremely low affinity for and does not significantly inhibit human Pol γ.[1][4][5] Studies have shown that even at concentrations up to 300 μM—far exceeding therapeutic levels—ETV-TP is not recognized by Pol γ and fails to be incorporated into mitochondrial DNA (mtDNA).[1][4] This high selectivity is a key differentiator from some older nucleoside reverse transcriptase inhibitors (NRTIs) and underpins its favorable mitochondrial safety profile in preclinical models.[1][6]

Q3: If this compound doesn't inhibit Pol γ, why are there concerns about mitochondrial toxicity?

A3: This is a critical question for any researcher in this field. The concern arises from a few key areas that contrast with the direct Pol γ inhibition studies:

  • Long-Term Clinical Reports: Although rare, there are clinical case reports of lactic acidosis and myopathy—classic signs of mitochondrial dysfunction—in patients undergoing long-term ETV therapy.[7][8][9]

  • Transient In-Vivo Effects: A study of patients on four-year ETV monotherapy observed a temporary decrease in mtDNA content in peripheral blood mononuclear cells (PBMCs) at the two and three-year marks, which later recovered by the fourth year.[10][11][12] This suggests potential for transient or adaptive effects in a complex biological system that may not be captured in short-term cell culture experiments.[10]

  • Alternative Mechanistic Hypothesis: A proposed alternative to direct Pol γ inhibition is that ETV may competitively inhibit mitochondrial deoxyguanosine kinase (dGK).[7] This could interfere with the phosphorylation of natural purine deoxynucleosides (deoxyguanosine and deoxyadenosine), potentially disrupting the mitochondrial deoxynucleotide (dNTP) pool balance required for efficient mtDNA replication.[7]

The diagram below illustrates these distinct potential mechanisms of action and off-target effects.

cluster_0 This compound (ETV) Metabolism cluster_1 Primary Antiviral Action (Hepatocyte) cluster_2 Hypothesized Off-Target Mitochondrial Effects ETV This compound (Prodrug) ETV_TP This compound-TP (Active Form) ETV->ETV_TP Cellular Kinases dGK Host Mitochondrial deoxyguanosine Kinase (dGK) ETV->dGK Potential Competitive Inhibition HBV_Pol HBV DNA Polymerase ETV_TP->HBV_Pol Potent Inhibition PolG Host mtDNA Polymerase γ ETV_TP->PolG No Significant Inhibition (High Selectivity) Replication HBV Replication HBV_Pol->Replication HBV_Pol->Replication mtDNA_Rep mtDNA Replication PolG->mtDNA_Rep Drives dNTP Mitochondrial dNTP Pool dGK->dNTP Maintains Balance dNTP->mtDNA_Rep Substrates

Caption: Dual mechanisms of this compound action and mitochondrial interaction.

Section 2: Experimental Design & Troubleshooting

This section is structured as a series of troubleshooting scenarios you might encounter during your research.

Q4: I am not observing any mtDNA depletion in my HepG2 cells treated with this compound, even at high concentrations. Does this mean there is no mitochondrial impact?

A4: Not necessarily. This result is consistent with published data showing ETV does not inhibit Pol γ.[1] However, it doesn't rule out other mechanisms. To increase the sensitivity of your system and uncover more subtle effects, consider the following:

  • Switch to Galactose Media: Standard cell culture media is rich in glucose, allowing cells to generate ATP via glycolysis. If a compound impairs mitochondrial oxidative phosphorylation (OXPHOS), cells can compensate by upregulating glycolysis. By replacing glucose with galactose in your media, you force cells to rely on OXPHOS for energy.[13][14] This "metabolic challenge" makes cells highly sensitive to mitochondrial toxicants and may unmask effects not visible in standard glucose media.

  • Measure Functional Endpoints: mtDNA content is a measure of mitochondrial genetics, not necessarily function. A cell can have a normal mtDNA copy number but impaired function. You should assess:

    • Oxygen Consumption Rate (OCR): Use an instrument like the Agilent Seahorse XF Analyzer to directly measure mitochondrial respiration.[15]

    • Lactate Production: An increase in lactate in the culture medium is a classic indicator of a shift from OXPHOS to glycolysis.[1]

    • Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like JC-10 or TMRM to assess the integrity of the mitochondrial membrane potential, which is essential for ATP production.[14][16]

  • Extend Treatment Duration: The transient effects seen in clinical studies suggest that longer-term exposure may be necessary to observe an impact.[11] Consider extending your cell culture experiments from days to weeks, if your model allows, ensuring proper cell maintenance and drug replenishment.

Q5: My qPCR results for mtDNA copy number are highly variable between replicates. How can I improve the consistency of this assay?

A5: qPCR variability is a common challenge. Here is a checklist to systematically troubleshoot your assay.

Potential Cause Recommended Solution & Explanation
Poor DNA Quality Ensure your DNA extraction method yields pure, high-quality DNA. Contaminants like salts or phenol can inhibit the PCR reaction. Verify quality using a spectrophotometer (A260/280 ratio should be ~1.8).[17]
Inconsistent Pipetting qPCR is highly sensitive to small volume errors. Use calibrated pipettes, low-retention tips, and prepare a master mix for all common reagents to minimize well-to-well variation.[17]
Primer/Probe Issues Ensure primers for your mitochondrial and nuclear targets have similar, high amplification efficiencies (>90%). Run a standard curve for each primer set to confirm this. If efficiencies differ significantly, the delta-delta Ct method becomes inaccurate. Consider redesigning primers if necessary.[18]
Suboptimal Annealing Temp. Perform a temperature gradient PCR to determine the optimal annealing temperature for your primer sets. An incorrect temperature can lead to non-specific amplification or low yield.[19]
No Template Control (NTC) Amplification If your NTC wells show a signal, you have contamination. This is often due to primer-dimers or workspace contamination. Use aerosol-barrier tips, decontaminate your workspace, and use fresh reagent aliquots. A melt curve analysis at the end of the run can help distinguish primer-dimers from specific products.[17][18]
Cellular State Variability The mitochondrial content of cells can vary with confluency, passage number, and metabolic state. Standardize your cell culture protocols meticulously. Always seed cells at the same density and harvest them at the same level of confluency for every experiment.

Q6: How do I design an experiment to test the hypothesis that this compound competes with natural nucleosides for phosphorylation?

A6: This requires a more advanced experimental design moving beyond simple toxicity screening.

  • Isolate Mitochondria: First, you will need to perform subcellular fractionation to obtain purified, functional mitochondria from your host cells (e.g., primary hepatocytes or HepG2 cells).

  • In Vitro Phosphorylation Assay: In an in-vitro reaction buffer, incubate the isolated mitochondria with a radiolabeled natural substrate (e.g., ³H-deoxyguanosine).

  • Competitive Inhibition: Run parallel reactions where you add increasing concentrations of non-radiolabeled this compound. A known inhibitor of dGK should be used as a positive control.

  • Quantify Phosphorylation: After the incubation period, separate the phosphorylated products (mono-, di-, and triphosphates) from the non-phosphorylated substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Analyze Results: If this compound competes with deoxyguanosine for phosphorylation by dGK, you will observe a dose-dependent decrease in the amount of radiolabeled deoxyguanosine phosphates produced.[7]

This workflow provides direct biochemical evidence for competition at the kinase level.

cluster_workflow Experimental Workflow: Troubleshooting Mitochondrial Assays A Start: Suspect Mitochondrial Impact of ETV B Tier 1: Screening Assays (e.g., HepG2 cells, 72h) A->B C qPCR for mtDNA Copy Number B->C D Lactate Secretion Assay B->D E Result: No Significant Effect Observed C->E Likely Outcome Based on Literature D->E G Tier 2: Increase Sensitivity E->G F Result: Effect Observed (e.g., mtDNA depletion) J Tier 3: Functional Validation F->J H Culture cells in Galactose vs. Glucose Media G->H I Extend Treatment Duration (e.g., 14 days) G->I H->J I->J K Measure Oxygen Consumption Rate (OCR) J->K L Measure ATP Production Levels J->L M Assess Mitochondrial Membrane Potential J->M N Final Analysis: Synthesize all data to conclude on mitochondrial liability K->N L->N M->N

Caption: A tiered workflow for investigating this compound's mitochondrial effects.

Section 3: Key Experimental Protocols

Protocol 1: Quantification of Relative mtDNA Copy Number by qPCR

This protocol describes a robust method for determining the ratio of mitochondrial DNA to nuclear DNA, a reliable measure of mtDNA content.

1. Materials:

  • Genomic DNA (gDNA) isolation kit (e.g., QIAamp DNA Mini Kit).

  • SYBR Green or TaqMan qPCR Master Mix.

  • Nuclease-free water.

  • Primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M). Validate primer efficiency before use.

  • qPCR-compatible plates and seals.

2. Procedure:

  • Cell Culture & Treatment: Plate cells at a consistent density. Treat with this compound, a positive control (e.g., a known mitochondrial toxicant like Zalcitabine), and a vehicle control for the desired duration.

  • Genomic DNA Extraction: Harvest cells and extract total gDNA according to your kit's protocol. Ensure high purity.[10]

  • DNA Quantification & Normalization: Accurately quantify the gDNA concentration using a fluorometric method (e.g., PicoGreen). Dilute all samples to a standard concentration (e.g., 5 ng/μL) in nuclease-free water.[20]

  • qPCR Reaction Setup:

    • Prepare a master mix for each primer set (mitochondrial and nuclear).

    • For a 20 µL reaction: 10 µL 2x qPCR Master Mix, 1 µL Primer Mix (10 µM each Fwd/Rev), 4 µL Nuclease-Free Water, 5 µL Normalized gDNA (25 ng total).

    • Run each sample in triplicate for both the mitochondrial and nuclear targets.

    • Include a No Template Control (NTC) for each primer set.[17]

  • Thermal Cycling: Use a standard 3-step cycling protocol. Example:

    • Initial Denaturation: 95°C for 5 min.

    • 40 Cycles:

      • Denaturation: 95°C for 15 sec.

      • Annealing: 60°C for 30 sec.

      • Extension: 72°C for 30 sec.

    • Melt Curve Analysis (for SYBR Green): Ramp from 65°C to 95°C.

  • Data Analysis (Delta-Delta Ct Method):

    • Calculate the average Ct value for each set of triplicates.

    • Calculate ΔCt for each sample: ΔCt = (Avg Ct_Mitochondrial Gene) - (Avg Ct_Nuclear Gene).

    • Calculate ΔΔCt: ΔΔCt = (ΔCt_Treated Sample) - (ΔCt_Vehicle Control).

    • Calculate Relative mtDNA Content: Ratio = 2^(-ΔΔCt).

    • A ratio < 1 indicates mtDNA depletion compared to the control.

Section 4: References

  • Herrmann, E., et al. (2008). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 52(2), 598–605.

  • Colonno, R. J., et al. (2008). This compound for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition. PubMed, 52(2), 598-605.

  • Marroquin, L. D., et al. (2013). Validation of a HTS-amenable assay to detect drug-induced mitochondrial toxicity in the absence and presence of cell death. PubMed, 31(1), 1-9.

  • Kakuda, T. N. (2000). Clinical manifestations and management of antiretroviral nucleoside analog-related mitochondrial toxicity. PubMed, 14(3), 259-71.

  • Agilent Technologies. (2020). Cell-Based Screening for Drug-Induced Mitochondrial Toxicity. Agilent.

  • BioMedha. (n.d.). Mitochondrial toxicity assessment. BioMedha Limited.

  • Inna, K., et al. (2010). The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B. Hepat Mon, 10(1), 16–23.

  • Cote, H. C., et al. (2014). This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart. J Biol Chem, 289(13), 9165–9174.

  • Cui, Y., et al. (2015). Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients with Chronic Hepatitis B. Medical Science Monitor, 21, 2132–2138.

  • Li, D., et al. (2021). Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. Frontiers in Pharmacology, 12, 745759.

  • Bobylev, I., et al. (2020). Nucleoside Reverse Transcriptase Inhibitor (NRTI)-Induced Neuropathy and Mitochondrial Toxicity: Limitations of the Poly-γ Hypothesis and the Potential Roles of Autophagy and Drug Transport. MDPI, 9(9), 977.

  • Cui, Y., et al. (2015). Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients With Chronic Hepatitis B. PubMed, 21, 2132-8.

  • Araceli Biosciences. (2022). Mitochondrial Toxicity Assays. Araceli Biosciences.

  • Yurdaydin, C. (2017). Adverse effects of oral antiviral therapy in chronic hepatitis B. World J Gastroenterol, 23(1), 1-10.

  • Medical Science Monitor. (2015). Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients with Chronic Hepatitis B. Medical Science Monitor.

  • Indian Journal of Sexually Transmitted Diseases and AIDS. (2012). Abstracts from the current global literature: Mitochondrial toxicities due to nucleoside reverse transcriptase inhibitors. PubMed Central, 33(1), 54–57.

  • Negredo, E., et al. (2009). Improvement of Mitochondrial Toxicity in Patients Receiving a Nucleoside Reverse-Transcriptase Inhibitor–Sparing Strategy. Clinical Infectious Diseases, 49(6), 892–900.

  • Wang, Y., et al. (2021). Respiratory failure as the prominent manifestation of this compound-associated mitochondrial myopathy: a case report. Ann Palliat Med, 10(2), 2216–2221.

  • Negredo, E., et al. (2009). Improvement of Mitochondrial Toxicity in Patients receiving a Nucleoside Reverse-Transcriptase Inhibitor-Sparing Strategy: Results from the Multicenter Study with Nevirapine and Kaletra (MULTINEKA). Oxford Academic.

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). This compound. LiverTox.

  • Patsnap. (2024). What is the mechanism of this compound? Patsnap Synapse.

  • Tchesnokov, E. P., et al. (2005). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy, 49(12), 5133–5142.

  • Shahriar, A. (2024). Can anyone please help me with the troubleshoot for Mitochondrial Copy Number Analysis via qPCR? ResearchGate.

  • Azure Biosystems. (n.d.). qPCR Troubleshooting Guide. Azure Biosystems.

  • PCR Biosystems. (n.d.). Troubleshoot your qPCR. PCR Biosystems.

  • Romsos, E. L. (2018). Optimization and Evaluation of qPCR Duplex Assay for mtDNA Copy Number Quantification. Ohio University.

  • Rooney, J. P., et al. (2015). PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species. Methods Mol Biol, 1241, 23–38.

Sources

Technical Support Center: Entecavir Dosing for Lamivudine-Resistant HBV

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support resource for managing lamivudine-resistant Hepatitis B Virus (HBV) with Entecavir. This guide is designed for researchers, scientists, and drug development professionals who encounter antiviral resistance in their experimental and clinical work. Here, we provide in-depth, evidence-based answers to critical questions, troubleshooting advice for common challenges, and validated protocols to ensure the integrity of your research.

Fundamental Principles: The Challenge of Lamivudine Resistance

Lamivudine was a foundational therapy for chronic hepatitis B, but its long-term efficacy is hampered by a low genetic barrier to resistance.[1] Resistance primarily arises from specific mutations in the reverse transcriptase (RT) domain of the HBV polymerase gene.[2] These mutations reduce the drug's ability to inhibit viral replication, leading to treatment failure.

This compound, a potent guanosine nucleoside analogue, is a recommended first-line agent for HBV and a critical rescue therapy for patients with lamivudine-resistant strains.[3][4] However, the very mutations that confer resistance to lamivudine also reduce the susceptibility of the virus to this compound, necessitating a crucial dosage adjustment.[5][6] Understanding the molecular basis for this cross-resistance is paramount for effective experimental design and clinical trial management.

Frequently Asked Questions (FAQs)

Q1: Why is the standard 0.5 mg this compound dosage insufficient for lamivudine-resistant HBV strains?

The insufficiency of the standard dose is rooted in the molecular mechanics of the HBV polymerase enzyme.

  • Causality of Resistance: Lamivudine resistance is predominantly caused by mutations in the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif within the catalytic site of the HBV polymerase.[7][8][9] The most common mutations are the substitution of methionine at codon 204 with either valine or isoleucine (rtM204V/I).[7][10] Often, a compensatory mutation, rtL180M, accompanies the rtM204V substitution.[7][8]

  • Mechanism of Cross-Resistance: These mutations alter the three-dimensional structure of the enzyme's active site. While this compound has a different structure from lamivudine, the conformational changes caused by the rtM204V/I and rtL180M mutations reduce this compound's binding affinity for the polymerase.[5][11] Consequently, a standard concentration of intracellular this compound triphosphate (the active form of the drug) is less effective at inhibiting the mutated polymerase.[11][12]

  • Overcoming Reduced Susceptibility: A higher dose of this compound is required to increase the intracellular concentration of its active triphosphate form. This higher concentration helps to outcompete the natural substrate (dGTP) for binding to the less susceptible, mutated polymerase, thereby restoring potent antiviral activity.[13]

cluster_0 HBV Polymerase Active Site cluster_1 Antiviral Agents WT_Polymerase Wild-Type Polymerase (YMDD Motif) MUT_Polymerase Mutated Polymerase (rtM204V/I + rtL180M) WT_Polymerase->MUT_Polymerase Lamivudine Pressure Selects For Mutations Lamivudine Lamivudine Lamivudine->WT_Polymerase Inhibits Lamivudine->MUT_Polymerase Ineffective ETV_05 This compound 0.5 mg ETV_05->WT_Polymerase Strongly Inhibits ETV_05->MUT_Polymerase Reduced Inhibition ETV_10 This compound 1.0 mg ETV_10->WT_Polymerase Strongly Inhibits ETV_10->MUT_Polymerase Effective Inhibition Start Patient on LAM with Virologic Breakthrough Genotype Perform HBV Polymerase Genotypic Resistance Test Start->Genotype ConfirmLAMr LAM Resistance Confirmed? (e.g., rtM204V/I) Genotype->ConfirmLAMr SwitchETV Switch to this compound 1.0 mg Daily ConfirmLAMr->SwitchETV Yes Other Consider Other Causes (e.g., Wild-Type Breakthrough) ConfirmLAMr->Other No Monitor Monitor HBV DNA & ALT (Every 3-6 months) SwitchETV->Monitor Response Virologic Response? Monitor->Response Continue Continue ETV 1.0 mg & Monitor Response->Continue Yes Troubleshoot Suboptimal Response: Troubleshoot Response->Troubleshoot No

Caption: Workflow for managing suspected lamivudine resistance.
  • Verify Adherence: This is the most common cause of treatment failure. Use pill counts, patient interviews, or pharmacy records to confirm the patient is taking the medication as prescribed.

  • Test for this compound Resistance: While uncommon, resistance to this compound can develop, particularly in patients with pre-existing lamivudine resistance. [14]This requires the selection of additional mutations on top of the rtL180M + rtM204V background. Key this compound resistance-associated substitutions include those at codons rtT184, rtS202, or rtM250. [5][14] * Action: Perform a genotypic resistance test specifically looking for these mutations.

  • Consider Alternative Therapy: If genotypic resistance to this compound is confirmed, or if the response remains poor despite adherence, a change in therapy is warranted.

    • Action: The recommended approach is to switch to or add Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF). [15]Tenofovir has a high barrier to resistance and is fully active against lamivudine- and this compound-resistant HBV strains. [15]

Experimental Protocol: HBV Genotypic Resistance Testing

This protocol outlines the standard workflow for identifying resistance mutations in the HBV polymerase gene.

Objective: To amplify and sequence the reverse transcriptase (RT) domain of the HBV polymerase gene to identify mutations associated with antiviral resistance (e.g., rtL180M, rtM204V/I).

Methodology:

  • Sample Preparation:

    • Collect whole blood and separate serum or plasma.

    • Store samples at -80°C until analysis.

  • HBV DNA Extraction:

    • Using a commercial viral nucleic acid extraction kit, isolate HBV DNA from 200-500 µL of serum/plasma according to the manufacturer's instructions.

    • Elute the purified DNA in nuclease-free water or the provided elution buffer.

  • PCR Amplification of the RT Domain:

    • Perform a nested or semi-nested PCR to ensure high sensitivity and specificity.

    • First Round PCR: Use primers flanking the entire RT domain of the polymerase gene.

    • Second Round PCR: Use internal primers to amplify the specific region containing the key resistance codons (e.g., 180, 204).

    • Incorporate appropriate positive (wild-type HBV plasmid) and negative (nuclease-free water) controls in each run.

  • PCR Product Purification:

    • Run the second-round PCR product on an agarose gel to confirm the amplification of a band of the correct size.

    • Excise the band or use a PCR purification kit to clean the amplified DNA, removing primers and dNTPs.

  • DNA Sequencing:

    • Perform Sanger sequencing using the second-round PCR primers. For higher sensitivity in detecting minor variants, Next-Generation Sequencing (NGS) can be employed.

  • Data Analysis:

    • Align the obtained sequence with a known wild-type HBV reference sequence of the same genotype.

    • Analyze the amino acid translations at key codons (rt180, rt204, etc.) to identify substitutions associated with lamivudine or this compound resistance.

References

  • Baraclude (this compound) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • This compound Baraclude - Treatment - Hepatitis B Online. University of Washington. [Link]

  • Sherman, M., et al. (2006). This compound for Treatment of Lamivudine-Refractory, HBeAg-Positive Chronic Hepatitis B. Gastroenterology, 130(7), 2039-2049. [Link]

  • Chou, R., et al. (2020). Screening for Hepatitis B Virus Infection in Nonpregnant Adolescents and Adults: A Systematic Review for the U.S. Preventive Services Task Force. Agency for Healthcare Research and Quality (US). [Link]

  • What is the mechanism of this compound? Patsnap Synapse. [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy, 51(2), 3418–3425. [Link]

  • Parvez, M. K. (2000). Hepatitis B Virus (HBV) Mutations Associated with Resistance to Lamivudine in Patients Coinfected with HBV and Human Immunodeficiency Virus. Journal of Clinical Microbiology, 38(9), 3532–3534. [Link]

  • Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • Sun, J., et al. (2012). Character of HBV (hepatitis B virus) polymerase gene rtM204V/I and rtL180M mutation in patients with lamivudine resistance. Hepatology International, 6(2), 514-520. [Link]

  • Weber, B., et al. (1999). Hepatitis B virus variants with lamivudine-related mutations in the DNA polymerase and the 'a' epitope of the surface antigen are sensitive to ganciclovir. Antiviral Research, 41(3), 113-118. [Link]

  • This compound - LiverTox. NCBI Bookshelf. [Link]

  • Jia, J., et al. (2009). This compound for the treatment of lamivudine-refractory chronic hepatitis B patients in China. Journal of Clinical Virology, 45(2), 118-123. [Link]

  • Sällberg, M., et al. (1998). Identification and characterization of mutations in hepatitis B virus resistant to lamivudine. Hepatology, 28(5), 1392-1398. [Link]

  • Sherman, M., et al. (2006). This compound for treatment of lamivudine-refractory, HBeAg-positive chronic hepatitis B. Gastroenterology, 130(7), 2039-2049. [Link]

  • Sherman, M., et al. (2008). This compound therapy for lamivudine-refractory chronic hepatitis B: improved virologic, biochemical, and serology outcomes through 96 weeks. Hepatology, 48(1), 99-108. [Link]

  • Bozdayi, A. M., et al. (2012). Lamivudine resistance mutations in patients infected with hepatitis B virus genotype D. World Journal of Gastroenterology, 18(21), 2665-2671. [Link]

  • Hepatitis B Guidelines. Medscape Reference. [Link]

  • NEW ZEALAND DATA SHEET - this compound. Medsafe. [Link]

  • What is the recommended treatment and dosage of this compound (this compound) for hepatitis B? Dr. Oracle. [Link]

  • This compound Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]

  • Chang, T. T., et al. (2005). A dose-ranging study of the efficacy and tolerability of this compound in Lamivudine-refractory chronic hepatitis B patients. Gastroenterology, 129(4), 1198-1209. [Link]

  • AASLD guidelines for treatment of chronic hepatitis B. NASPGHAN. [Link]

  • Tenney, D. J., et al. (2007). Two-Year Assessment of this compound Resistance in Lamivudine-Refractory Hepatitis B Virus Patients Reveals Different Clinical Outcomes Depending on the Resistance Substitutions Present. Antimicrobial Agents and Chemotherapy, 51(3), 902-911. [Link]

  • AASLD Announces New Practice Guideline on Treatment of Chronic Hepatitis B. AASLD. [Link]

  • EASL 2017 Clinical Practice Guidelines on the management of hepatitis B virus infection. EASL. [Link]

  • Maklad, S. Z., et al. (2014). This compound 1mg versus combined lamivudine/adefovir dipivoxil in chronic HBV Egyptian patients resistant to LAM monotherapy, non-randomised controlled study. Arab Journal of Gastroenterology, 15(1), 19-24. [Link]

  • Terrault, N. A., et al. (2018). AASLD Guidelines for Treatment of Chronic Hepatitis B. Hepatology, 67(4), 1560-1599. [Link]

  • EASL Clinical Practice Guidelines: Management of chronic hepatitis B virus infection. EASL. [Link]

  • Ahn, S. H., et al. (2012). Management of Antiviral Resistance in Chronic Hepatitis B. Gut and Liver, 6(1), 12-19. [Link]

  • EASL Clinical Practice Guidelines: Management of chronic hepatitis B. NATAP. [Link]

  • EASL Clinical Practice Guidelines: Management of chronic hepatitis B. NATAP. [Link]

  • Tenney, D. J., et al. (2004). Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine. Antimicrobial Agents and Chemotherapy, 48(9), 3498-3507. [Link]

  • Lee, Y. S., et al. (2012). Randomized Trial of this compound plus Adefovir in Patients with Lamivudine-Resistant Chronic Hepatitis B Who Show Suboptimal Response to Lamivudine plus Adefovir. Antimicrobial Agents and Chemotherapy, 56(6), 3051-3057. [Link]

  • Lok, A. S., et al. (2002). Hepatitis B virus resistance to lamivudine and its clinical implications. Antiviral Chemistry and Chemotherapy, 13(3), 143-155. [Link]

  • Natsuizaka, M., et al. (2002). Lamivudine resistance in hepatitis B: mechanisms and clinical implications. Expert Opinion on Investigational Drugs, 11(1), 73-82. [Link]

  • Koffi, J., et al. (2013). Impact of lamivudine-resistance mutations on this compound treatment outcome in hepatitis B. European Journal of Gastroenterology & Hepatology, 25(12), 1431-1437. [Link]

  • Nafa, S., et al. (2005). Dynamics of Hepatitis B Virus Resistance to Lamivudine. Journal of Virology, 79(18), 11565-11574. [Link]

Sources

Technical Support Center: Method Refinement for Detecting Low Levels of Entecavir Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of detecting low-level Entecavir (ETV) resistance in Hepatitis B Virus (HBV). This guide is designed for researchers, clinical scientists, and drug development professionals who are pushing the boundaries of antiviral resistance detection. Here, we synthesize field-proven insights with established scientific principles to provide a comprehensive resource for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is detecting low-level this compound resistance so critical?

A: Low-level or minority viral variants (<20% of the viral population) resistant to this compound can serve as a reservoir for treatment failure.[1][2] While potent, ETV has a lower genetic barrier to resistance in patients with pre-existing lamivudine resistance.[3][4] The emergence of these minority variants often precedes virologic breakthrough, where the viral load rebounds despite ongoing therapy.[3] Detecting these variants early allows for timely therapeutic adjustments, potentially preventing clinical relapse.

Q2: What are the primary molecular methods to detect low-level ETV resistance?

A: The main techniques are Next-Generation Sequencing (NGS) and digital PCR (dPCR).[5][6] Conventional Sanger sequencing is generally not sensitive enough, as its limit of detection is typically around 15-20% of the viral population, meaning it will miss these low-level variants.[7][8][9] NGS offers deep sequencing, allowing for the identification of variants at frequencies as low as 1%.[7][10] Digital PCR provides absolute quantification of specific mutant and wild-type sequences, offering exceptional sensitivity for known mutations.[6][11]

Q3: What are the key ETV resistance mutations I should be looking for?

A: ETV resistance typically emerges on the background of lamivudine (LAM) resistance mutations (rtM204V/I with or without rtL180M).[4] Additional substitutions at positions rtT184, rtS202, or rtM250 are then required to confer full ETV resistance.[3][4] Therefore, a comprehensive assay should screen for mutations at all these key codons in the HBV polymerase/reverse transcriptase (RT) gene.

Q4: Can phenotypic assays be used for low-level resistance?

A: Phenotypic assays, which measure a virus's ability to replicate in the presence of a drug in cell culture, are the gold standard for confirming resistance.[12][13][14] However, they are labor-intensive, have a slow turnaround time, and are generally not sensitive enough to characterize minority variants from a mixed population.[13] Their primary role is in characterizing the resistance profile of novel or complex mutation patterns identified by genotypic methods.[12]

Core Methodologies & Protocols

Sensitive detection of low-frequency mutations requires a meticulously planned and executed workflow. Below, we detail the protocol for the most powerful genotypic method: Next-Generation Sequencing.

Next-Generation Sequencing (NGS) for Ultra-Sensitive Variant Detection

NGS, particularly deep sequencing, is a powerful tool that sequences millions of DNA fragments in parallel, providing the depth required to confidently detect low-frequency variants.

Experimental Workflow Diagram

Below is a workflow diagram illustrating the key stages of an NGS-based protocol for detecting ETV resistance.

NGS_Workflow cluster_pre_seq Pre-Sequencing cluster_seq Sequencing cluster_post_seq Data Analysis Sample Patient Plasma/Serum (HBV DNA > 600 IU/mL) Extraction Viral DNA Extraction Sample->Extraction PCR Nested PCR Amplification of HBV Polymerase Gene Extraction->PCR QC1 Amplicon Quantification & Quality Control PCR->QC1 LibPrep Library Preparation (Tagmentation/Ligation) QC1->LibPrep Sequencing Deep Sequencing (e.g., Illumina MiSeq) LibPrep->Sequencing QC2 Raw Read Quality Control (Trimming & Filtering) Sequencing->QC2 Alignment Alignment to HBV Reference Genome QC2->Alignment VariantCall Variant Calling & Annotation (e.g., GLUE, DeepChek) Alignment->VariantCall Report Resistance Report Generation (Variant Frequency >1%) VariantCall->Report

Sources

Validation & Comparative

A Head-to-Head In Vitro Comparison: Entecavir vs. Tenofovir in Suppressing HBV Replication

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vitro performance of two leading nucleos(t)ide analogues, Entecavir (ETV) and Tenofovir Disoproxil Fumarate (TDF), in the suppression of Hepatitis B Virus (HBV) replication. Moving beyond a simple recitation of facts, this document delves into the mechanistic nuances and experimental methodologies that underpin our understanding of these potent antiviral agents.

Introduction: The Challenge of the HBV Polymerase

Hepatitis B Virus (HBV) establishes persistent infection primarily through its unique replication strategy. The virus utilizes a reverse transcriptase, the HBV polymerase, to convert its pregenomic RNA (pgRNA) into a relaxed circular DNA (rcDNA) genome within the host cell hepatocyte. This rcDNA is then converted into a stable covalently closed circular DNA (cccDNA) minichromosome in the nucleus, which serves as the template for all viral RNAs and is the key to viral persistence.

This compound, a guanosine nucleoside analog, and Tenofovir, an adenosine nucleotide analog, are cornerstone therapies for chronic hepatitis B.[1][2] Both function by targeting the crucial HBV polymerase, but their molecular interactions and resulting in vitro potency exhibit key differences that are critical for researchers to understand.

Mechanism of Action: A Tale of Two Analogs

Both ETV and TDF are prodrugs that must be activated within the host cell to exert their antiviral effect. Upon entry into the hepatocyte, they undergo phosphorylation by host cellular kinases to their active triphosphate forms: this compound triphosphate (ETV-TP) and tenofovir diphosphate (TFV-DP).

These active metabolites act as fraudulent substrates for the HBV polymerase. They competitively inhibit the natural deoxyadenosine triphosphate (dATP) and deoxyguanosine triphosphate (dGTP), respectively.[3][4] Once incorporated into the growing viral DNA chain, they cause premature chain termination, halting viral replication.[5][6] ETV-TP is unique in that it inhibits all three functions of the HBV polymerase: base priming, reverse transcription, and DNA-dependent DNA synthesis.[4]

G cluster_cell Hepatocyte Cytoplasm cluster_polymerase HBV Polymerase Complex ETV This compound (ETV) ETV_TP This compound Triphosphate (ETV-TP) ETV->ETV_TP Phosphorylation (Host Kinases) TDF Tenofovir DF (TDF) TDF_DP Tenofovir Diphosphate (TFV-DP) TDF->TDF_DP Phosphorylation (Host Kinases) HBV_Pol Reverse Transcription (pgRNA -> rcDNA) ETV_TP->HBV_Pol Competitive Inhibition & Chain Termination TDF_DP->HBV_Pol Competitive Inhibition & Chain Termination dGTP dGTP (Natural Substrate) dGTP->HBV_Pol dATP dATP (Natural Substrate) dATP->HBV_Pol caption Mechanism of HBV Polymerase Inhibition

Caption: Intracellular activation and inhibition pathway of ETV and TDF.

Comparative In Vitro Potency

The intrinsic potency of an antiviral agent is a critical determinant of its clinical efficacy. In vitro assays, primarily using the HBV-producing HepG2.2.15 cell line, allow for a quantitative comparison of drug performance.[7] this compound consistently demonstrates superior potency in these assays.

Studies show that ETV inhibits HBV DNA replication with a 50% effective concentration (EC50) in the low nanomolar (nM) range.[4] In contrast, Tenofovir's EC50 is in the micromolar (µM) range, although its prodrug form, TDF, significantly improves this potency.[3][8] The inhibition constant (Ki) for the active metabolite against the HBV polymerase further highlights ETV's higher affinity.

ParameterThis compound (ETV)Tenofovir (TFV / TDF)Reference
Drug Class Guanosine Nucleoside AnalogAcyclic Adenosine Nucleotide Analog[3][4]
Active Metabolite This compound Triphosphate (ETV-TP)Tenofovir Diphosphate (TFV-DP)[4][8]
EC50 (Cell Culture) 5.3 nM1.1 µM (TFV)0.02 µM (TDF)[3][4]
Ki (vs. HBV Polymerase) Not explicitly stated, but IC50 is 0.5 nM0.18 µM[3][4]

Note: EC50 and Ki values are derived from different studies and serve as a relative comparison of potency. Absolute values can vary based on specific assay conditions and HBV strains.

The cccDNA Challenge: The Frontier of In Vitro Assessment

The ultimate goal of HBV therapy is the eradication of nuclear cccDNA, which current polymerase inhibitors cannot directly achieve. These drugs work by preventing the replenishment of the cccDNA pool from newly synthesized rcDNA. Therefore, assessing the long-term impact on cccDNA levels is a critical, albeit challenging, in vitro endpoint.

While clinical studies have shown that long-term ETV therapy can significantly decrease intrahepatic cccDNA, direct head-to-head in vitro studies comparing the kinetics of cccDNA reduction by ETV and TDF are not extensively detailed in the literature.[9] The gold-standard method for such analysis is Southern blotting following a Hirt DNA extraction, which specifically isolates low molecular weight, protein-free DNA like cccDNA.[10][11] This technique allows researchers to distinguish cccDNA from other viral replicative intermediates.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, protocols must be designed as self-validating systems. The following sections detail the standard methodologies for assessing antiviral efficacy against HBV in vitro.

Protocol 1: Determining Antiviral Efficacy (EC50) in HepG2.2.15 Cells

This protocol outlines the workflow for determining the concentration of an antiviral compound that inhibits HBV DNA replication by 50%. The use of a stable, virus-producing cell line like HepG2.2.15 provides a consistent and reliable platform.[12]

G cluster_workflow EC50 Determination Workflow A 1. Cell Culture Seed HepG2.2.15 cells in 96-well plates. B 2. Compound Treatment Add serial dilutions of ETV and TDF. A->B C 3. Incubation Incubate for 6 days. Replace media with fresh drug every 2 days. B->C D 4. Supernatant Harvest Collect culture supernatant containing virions. C->D E 5. HBV DNA Quantification Extract viral DNA and quantify using qPCR. D->E F 6. Data Analysis Calculate % inhibition vs. untreated control. Determine EC50 value. E->F caption Workflow for Antiviral Efficacy (EC50) Assay.

Caption: Workflow for Antiviral Efficacy (EC50) Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Rationale: To ensure a consistent number of virus-producing cells in each well for reliable comparison.

    • Action: Seed HepG2.2.15 cells into 96-well microplates at a density of 2 x 10^4 cells/well. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.[12]

  • Compound Preparation and Treatment:

    • Rationale: To expose the cells to a range of drug concentrations to determine a dose-response curve.

    • Action: Prepare serial dilutions of this compound and Tenofovir DF in the culture medium. A typical range is 0.01 µM to 100 µM. Remove the old medium from the cells and add the medium containing the drug dilutions. Include "virus control" (no drug) and "cell control" (no cells, no drug) wells.[12]

  • Incubation:

    • Rationale: To allow for multiple rounds of viral replication and to observe the inhibitory effect of the compounds over time.

    • Action: Incubate the plates for a total of 6 days. Every 2 days, carefully remove the medium and replace it with freshly prepared medium containing the appropriate drug concentrations.[12]

  • Quantification of Extracellular HBV DNA:

    • Rationale: The amount of HBV DNA in the supernatant is directly proportional to the rate of viral replication and release. Quantitative PCR (qPCR) is a highly sensitive method for this measurement.

    • Action: On day 6, harvest the cell culture supernatant. Treat with pronase to degrade proteins. Extract viral DNA using a commercial kit. Quantify the HBV DNA copy number using a real-time qPCR assay with specific primers and probes for the HBV genome.

  • Data Analysis and EC50 Calculation:

    • Rationale: To translate the raw qPCR data into a standard measure of antiviral potency.

    • Action: Calculate the percentage of HBV DNA inhibition for each drug concentration relative to the average of the untreated virus control wells. Plot the percentage of inhibition against the drug concentration (on a log scale) and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.[12]

Protocol 2: Analysis of Intracellular HBV Replicative Intermediates

To confirm that the reduction in secreted virus is due to the inhibition of intracellular replication, it is essential to analyze the viral DNA forms inside the cell using Southern blotting.

G cluster_workflow Southern Blot Workflow for HBV DNA A 1. Cell Culture & Lysis Culture and treat cells in 6-well plates. Lyse cells. B 2. DNA Extraction Isolate intracellular core-associated DNA or perform Hirt extraction for cccDNA. A->B C 3. Gel Electrophoresis Separate DNA forms (rcDNA, dsDNA, ssDNA, cccDNA) on an agarose gel. B->C D 4. Southern Transfer Transfer separated DNA from gel to a nylon membrane. C->D E 5. Hybridization Incubate membrane with a -labeled HBV-specific probe. D->E F 6. Detection Expose membrane to film or a phosphorimager to visualize HBV DNA bands. E->F caption Workflow for Southern Blot Analysis of HBV DNA.

Caption: Workflow for Southern Blot Analysis of HBV DNA.

Step-by-Step Methodology:

  • Cell Culture and Lysis:

    • Rationale: To obtain sufficient cellular material for DNA extraction after drug treatment.

    • Action: Seed HepG2.2.15 cells in 6-well plates and treat with desired concentrations of ETV and TDF for several days. After treatment, wash the cells and lyse them with a lysis buffer.[10]

  • Isolation of HBV DNA:

    • Rationale: To separate viral DNA from cellular genomic DNA and proteins. For cccDNA, a specific Hirt extraction is required.

    • Action (for Replicative Intermediates): Isolate intracellular core particles and extract the associated DNA via phenol-chloroform extraction and isopropanol precipitation.[6]

    • Action (for cccDNA): Perform a Hirt extraction. This involves gentle cell lysis followed by high-salt precipitation, which pellets high-molecular-weight chromosomal DNA, leaving the smaller, protein-free cccDNA in the supernatant for further purification.[10][11]

  • Agarose Gel Electrophoresis:

    • Rationale: To separate the different forms of HBV DNA based on their size and conformation.

    • Action: Run the extracted DNA samples on a 1.2% agarose gel. The different forms will migrate to distinct positions: relaxed circular (rcDNA), double-stranded linear (dslDNA), and single-stranded (ssDNA). cccDNA, being supercoiled, migrates faster than other forms of similar molecular weight.[10]

  • Southern Transfer and Hybridization:

    • Rationale: To transfer the DNA to a solid support (membrane) and use a labeled probe to specifically detect only the HBV DNA sequences.

    • Action: Transfer the DNA from the gel to a nylon membrane. Hybridize the membrane overnight with a radiolabeled (e.g., ³²P) single-stranded DNA or RNA probe specific for the HBV genome.[10][11]

  • Detection:

    • Rationale: To visualize the amount and type of HBV DNA present in each sample.

    • Action: Wash the membrane to remove the unbound probe. Expose the membrane to X-ray film or a phosphorimaging screen. The intensity of the bands corresponding to the different HBV DNA forms provides a semi-quantitative measure of their abundance, clearly showing the dose-dependent inhibition by ETV and TDF.

Conclusion

In vitro experimental systems provide an indispensable platform for dissecting the antiviral activity of compounds like this compound and Tenofovir. The data consistently demonstrates that while both drugs are potent inhibitors of the HBV polymerase, this compound exhibits significantly higher intrinsic potency in cell culture and enzymatic assays, with EC50 and Ki values in the nanomolar range compared to the micromolar values for Tenofovir.

For researchers in the field, understanding the nuances of the experimental protocols—from standardized EC50 determination in HepG2.2.15 cells to the gold-standard Southern blot analysis for cccDNA—is paramount for generating reliable and comparable data. While both ETV and TDF effectively suppress HBV replication, the superior in vitro potency of ETV is a key differentiator. Future in vitro studies focusing on direct, long-term comparative analysis of cccDNA pool reduction will be crucial in further elucidating the subtle but important differences between these cornerstone anti-HBV agents.

References

  • Cai, D., & Hu, J. (2016). A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures. Methods in molecular biology (Clifton, N.J.), 1540, 179–190. [Link]

  • Delaney, W. E., 4th, Ray, A. S., Yang, H., Qi, X., Xiong, S., & Lee, W. A. (2006). Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus. Antimicrobial agents and chemotherapy, 50(7), 2471–2477. [Link]

  • Langley, D. R., Walsh, A. W., Baldick, C. J., Eggers, B. J., Rose, R. E., Levine, S. M., Pokornowski, K. A., Miskovsky, E. P., Riddell, D. R., & Colonno, R. J. (2007). Inhibition of hepatitis B virus polymerase by this compound. Journal of virology, 81(8), 3992–4001. [Link]

  • Bio-protocol. (n.d.). Southern Blot Detection of HBV Replication Intermediates. Bio-protocol. [Link]

  • Cai, D., & Hu, J. (2017). A Southern Blot Assay for Detection of HBV cccDNA from Cell Cultures. Bio-protocol, 7(18), e2542. [Link]

  • Gunther, S., Sommer, G., von Bohlen, A., & Will, H. (1998). Southern blot analysis of intracellular replicative HBV DNA inter- mediates produced by amplified genomes after transfection into HuH7 cells. Journal of Virological Methods, 74(1), 21-30. [Link]

  • Delaney, W., et al. (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 50(7), 2471-2477. [Link]

  • Langley, D. R., Walsh, A. W., Baldick, C. J., Eggers, B. J., Rose, R. E., Levine, S. M., Pokornowski, K. A., Miskovsky, E. P., Riddell, D. R., & Colonno, R. J. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Journal of virology, 81(8), 3992–4001. [Link]

  • Donaghy, H., et al. (2024). The in vitro replication phenotype of hepatitis B virus (HBV) splice variants Sp3 and Sp9 and their impact on wild-type HBV replication. Journal of General Virology, 105(3). [Link]

  • De Crignis, E., et al. (2022). Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids. STAR Protocols, 3(2), 101340. [Link]

  • Lucifora, J., et al. (2021). A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals. Journal of Hepatology, 75(5), 1069-1081. [Link]

  • Shrivastava, S., et al. (2023). The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility. Viruses, 15(7), 1566. [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Journal of Virology, 81(8), 3992-4001. [Link]

  • Cui, Y., et al. (2017). Inhibition of hepatitis B virus in HepG2.2.15 by indirubin through suppression of a polypyrimidine tract-binding protein. Acta Pharmaceutica Sinica B, 7(5), 589-595. [Link]

  • Kim, W. R., & Lee, J. S. (2021). This compound versus tenofovir in patients with chronic hepatitis B: Enemies or partners in the prevention of hepatocellular carcinoma. Clinical and molecular hepatology, 27(1), 52–61. [Link]

  • Lim, Y. S., et al. (2014). Tenofovir is superior to this compound for achieving complete viral suppression in hbeag-positive chronic hepatitis b patients with high hbv dna. Alimentary pharmacology & therapeutics, 40(6), 675–683. [Link]

  • Guzelbulut, M., et al. (2016). Comparison of the efficacy of tenofovir and this compound for the treatment of nucleos(t) ide-naïve patients with chronic hepatitis B. Wiener klinische Wochenschrift, 128(1-2), 20–25. [Link]

  • Zhang, S., et al. (2019). Comparative efficacy of tenofovir and this compound in nucleos(t)ide analogue-naive chronic hepatitis B: A systematic review and meta-analysis. PloS one, 14(11), e0224773. [Link]

  • Li, Y., et al. (2022). Comparison of efficacy and safety of this compound, tenofovir disoproxil fumarate, and tenofovir alafenamide fumarate treatment in patients with high viral load of hepatitis B virus. Medicine, 101(35), e30282. [Link]

  • Su, T. H., et al. (2017). Comparison of the efficacy and safety of this compound and tenofovir in nucleos(t)ide analogue-naive chronic hepatitis B patients with high viraemia: a retrospective cohort study. Clinical microbiology and infection, 23(7), 464-469. [Link]

  • Zhang, S., et al. (2019). Comparative efficacy of tenofovir and this compound in nucleos(t)ide analogue-naive chronic hepatitis B: A systematic review and meta-analysis. PLOS ONE, 14(11), e0224773. [Link]

  • Chen, Y. C., et al. (2023). Comparative effectiveness of tenofovir versus this compound in patients with hepatitis B virus-related cirrhosis in Taiwan: a retrospective cohort study. Frontiers in Pharmacology, 14, 1287425. [Link]

  • Wang, L. H., et al. (2015). Effects of this compound on Hepatitis B Virus Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients with Hepatitis B. Antimicrobial agents and chemotherapy, 59(4), 2342–2347. [Link]

Sources

A Comparative Analysis of Entecavir and Lamivudine in the Management of Chronic Hepatitis B: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of two prominent nucleoside analogs, Entecavir (ETV) and Lamivudine (LAM), for the treatment of Chronic Hepatitis B (CHB). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the mechanistic underpinnings, clinical efficacy, and resistance profiles that differentiate these two therapies. We will delve into the causality behind their performance differences, supported by key experimental data and established clinical protocols.

Introduction: The Shifting Landscape of CHB Therapy

Chronic Hepatitis B (CHB) infection, affecting hundreds of millions globally, remains a significant cause of progressive liver disease, including cirrhosis and hepatocellular carcinoma.[1] The primary goal of antiviral therapy is to achieve sustained suppression of Hepatitis B virus (HBV) replication, thereby reducing hepatic inflammation and necroinflammation, and ultimately, halting or reversing liver disease progression.

For years, Lamivudine, the first orally administered nucleoside analog, was a cornerstone of CHB treatment. However, the landscape of CHB management has evolved significantly. This compound, a more recent guanosine nucleoside analog, was developed to offer more potent viral suppression and a higher barrier to resistance. This guide will dissect the evidence that has led to the current therapeutic recommendations, providing a clear rationale for drug selection in both clinical and research settings.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and Lamivudine function as competitive inhibitors of the HBV DNA polymerase, a multifunctional enzyme essential for viral replication. Upon administration, both drugs are intracellularly phosphorylated to their active triphosphate forms. These active metabolites then compete with natural deoxynucleoside triphosphates for incorporation into the elongating viral DNA strand, leading to chain termination.

However, a critical distinction lies in the breadth of their inhibitory activity.

  • Lamivudine: Primarily inhibits the reverse transcription of the pre-genomic RNA (pgRNA) into the negative-strand HBV DNA.

  • This compound: Exhibits a more comprehensive inhibitory profile, targeting three distinct steps in the HBV replication process:

    • Base Priming: The initiation of DNA synthesis.[2][3]

    • Reverse Transcription: The synthesis of the negative-strand DNA from the pgRNA template.[2][3]

    • Positive-Strand Synthesis: The synthesis of the positive-strand HBV DNA.[2][3]

This multi-targeted inhibition is a key reason for this compound's superior potency.[4] The HBV polymerase displays a higher affinity for this compound-triphosphate than for its natural substrate, deoxyguanosine triphosphate (dGTP), contributing to its profound antiviral effect.[4]

HBV_Replication_Inhibition cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm rcDNA Relaxed Circular DNA (rcDNA) cccDNA Covalently Closed Circular DNA (cccDNA) rcDNA->cccDNA Repair pgRNA pre-genomic RNA (pgRNA) cccDNA->pgRNA Transcription Core Nucleocapsid Assembly pgRNA->Core Virion New HBV Virion Polymerase HBV Polymerase Polymerase->Core negDNA Negative-Strand DNA Synthesis Core->negDNA Priming & Reverse Transcription posDNA Positive-Strand DNA Synthesis negDNA->posDNA posDNA->Virion Maturation ETV This compound ETV->Core Inhibits Priming ETV->negDNA Inhibits ETV->posDNA Inhibits LAM Lamivudine LAM->negDNA Inhibits Resistance_Pathway cluster_LAM Lamivudine Pathway cluster_ETV This compound Pathway WT_HBV Wild-Type HBV LAM_Therapy Lamivudine Therapy WT_HBV->LAM_Therapy ETV_Therapy_Naive This compound Therapy (Naïve Patient) WT_HBV->ETV_Therapy_Naive LAM_Res Lamivudine Resistance (e.g., M204V/I) LAM_Therapy->LAM_Res High Rate (Up to 70% at 5 yrs) ETV_Therapy_LAM_Res This compound Therapy (LAM-Resistant Patient) LAM_Res->ETV_Therapy_LAM_Res ETV_Res_Naive This compound Resistance ETV_Therapy_Naive->ETV_Res_Naive Very Low Rate (~1.2% at 5 yrs) ETV_Res_LAM_Res This compound Resistance (Requires additional mutations) ETV_Therapy_LAM_Res->ETV_Res_LAM_Res Increased Rate (Up to 51% at 5 yrs)

Caption: Genetic Pathways to Drug Resistance.

Safety and Tolerability

Both this compound and Lamivudine are generally safe and well-tolerated. [5]The overall safety profiles and incidence of adverse events reported in clinical trials are comparable between the two drugs. [1][6][7][8]Common side effects are typically mild and may include headache, fatigue, dizziness, and nausea. [3]A rare but serious class-wide adverse effect for nucleoside analogs is lactic acidosis, which requires careful monitoring in patients with underlying risk factors. [3]

Experimental Protocols

To ensure the robust evaluation of antiviral efficacy and resistance, standardized laboratory protocols are essential.

Protocol: Quantification of Serum HBV DNA by Real-Time PCR (qPCR)

This protocol outlines the methodology for determining viral load, a primary endpoint in clinical trials comparing antiviral agents.

  • Sample Collection and Preparation:

    • Collect whole blood in a serum separator tube (SST).

    • Centrifuge at 1,500 x g for 10 minutes to separate serum.

    • Store serum at -80°C until analysis.

  • DNA Extraction:

    • Thaw serum samples on ice.

    • Extract viral DNA from 200 µL of serum using a commercial viral nucleic acid extraction kit (e.g., QIAamp DNA Mini Kit) following the manufacturer's instructions.

    • Elute DNA in 50-100 µL of elution buffer.

  • Real-Time PCR Amplification:

    • Prepare a master mix containing a commercial qPCR master mix (e.g., TaqMan Universal PCR Master Mix), forward and reverse primers, and a fluorogenic probe targeting a highly conserved region of the HBV genome (e.g., the S gene).

    • Add 5-10 µL of extracted DNA to the master mix in a 96-well PCR plate.

    • Include a quantitative standard curve using a plasmid with a known concentration of the HBV target sequence, as well as positive and negative controls.

    • Perform qPCR using a thermal cycler with the following typical conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • Cycling (40-45 cycles): 95°C for 15 seconds, 60°C for 60 seconds.

  • Data Analysis:

    • Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the initial copy number for the standards.

    • Calculate the HBV DNA concentration (in copies/mL or IU/mL) of the patient samples by interpolating their Ct values from the standard curve.

Protocol: Genotypic Resistance Testing by Sanger Sequencing

This protocol is used to identify specific mutations in the HBV polymerase gene associated with drug resistance.

  • Target Amplification:

    • Perform a nested PCR to amplify the reverse transcriptase (RT) domain of the HBV polymerase gene from the extracted viral DNA.

    • Use outer primers for the first round of PCR and inner primers for the second round to increase sensitivity and specificity.

  • PCR Product Purification:

    • Run the second-round PCR product on an agarose gel to confirm the presence of a band of the correct size.

    • Purify the PCR product from the gel or directly from the reaction mix using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing:

    • Set up cycle sequencing reactions using the purified PCR product as a template, one of the inner PCR primers (either forward or reverse), and a sequencing mix containing fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

    • Perform thermal cycling for the sequencing reaction.

    • Purify the sequencing products to remove unincorporated ddNTPs.

  • Sequence Analysis:

    • Analyze the purified sequencing products on a capillary electrophoresis-based genetic analyzer.

    • Align the resulting sequence chromatogram with a wild-type HBV polymerase reference sequence using sequence analysis software (e.g., FinchTV, Sequencher).

    • Identify amino acid substitutions at known resistance-associated positions (e.g., rtL180M, rtM204V/I, rtT184G/S, rtS202G/I).

Conclusion and Clinical Perspective

The evidence overwhelmingly supports the superiority of this compound over Lamivudine for the treatment of nucleoside-naïve patients with Chronic Hepatitis B. This compound offers significantly greater virological, biochemical, and histological improvement, driven by its more potent and comprehensive mechanism of action. [7][8][9] Crucially, this compound's high barrier to resistance addresses the most significant limitation of Lamivudine therapy, making it a more durable and reliable long-term treatment option. [5][10]Consequently, major international treatment guidelines, including those from the American Association for the Study of Liver Diseases (AASLD), recommend this compound as a preferred first-line agent, while Lamivudine is no longer recommended for initial therapy due to high resistance rates. [10][11]For drug development professionals, the story of this compound and Lamivudine serves as a powerful case study in improving upon existing therapies by targeting viral replication more effectively and designing molecules with a higher genetic barrier to resistance.

References

  • Yao, G., & Chen, C. (2007). Efficacy and safety of this compound compared to lamivudine in nucleoside-naïve patients with chronic hepatitis B: a randomized double-blind trial in China.
  • Zhang, Y., & Chen, J. (2012).
  • Chang, T. T., Gish, R. G., de Man, R., Gadano, A., Sollano, J., Chao, Y. C., ... & Adler, M. (2006). A comparison of this compound and lamivudine for HBeAg-positive chronic hepatitis B. The New England Journal of Medicine.
  • Lai, C. L., Shouval, D., Lok, A. S., Chang, T. T., Cheinquer, H., Goodman, Z., ... & Brown, N. A. (2006). This compound versus Lamivudine for Patients with HBeAg-Negative Chronic Hepatitis B. The New England Journal of Medicine.
  • Chang, T. T., Gish, R. G., de Man, R., Gadano, A., Sollano, J., Chao, Y. C., ... & Adler, M. (2006). A Comparison of this compound and Lamivudine for HBeAg-Positive Chronic Hepatitis B.
  • Lai, C. L., Rosmawati, M., Lao, J., Van Vlierberghe, H., Anderson, F. H., Thomas, N., ... & Dehertogh, D. (2002).
  • Villar, L. M., del Campo, J. A., & Rojas, A. (2018). Lamivudine and this compound for Acute Hepatitis B: A Systematic Review and Meta-Analysis.
  • ResearchGate. (n.d.).
  • Zhang, X., An, Y., Jiang, X., Xu, M., Xu, L., Chen, S., & Xi, Y. (2014). This compound versus lamivudine therapy for patients with chronic hepatitis B-associated liver failure: a meta-analysis.
  • Xu, L., Zhang, Z., Liu, Y., & Wang, J. (2011). Comparison of the efficacy of this compound and lamivudine in the treatment of chronic hepatitis B: A meta-analysis. African Journal of Pharmacy and Pharmacology.
  • Suzuki, F., Suzuki, Y., Akuta, N., Sezaki, H., Hosaka, T., Kobayashi, M., ... & Kumada, H. (2012). Evaluation of long-term this compound treatment in stable chronic hepatitis B patients switched from lamivudine therapy. Journal of Gastroenterology.
  • Zhang, Y., & Chen, J. (2012).
  • Cui, W., Liu, Y., & Li, J. (2016).
  • Peng, C. Y., Liu, C. J., & Chen, C. L. (2013). Effects of this compound and lamivudine for hepatitis B decompensated cirrhosis: Meta-analysis. World Journal of Gastroenterology.
  • Huang, H., Chen, D., Huang, Z., Li, X., Chen, Y., Xu, D., ... & Liu, Q. (2014). A comparison of lamivudine vs this compound for prophylaxis of hepatitis B virus reactivation in allogeneic hematopoietic stem cell transplantation recipients: a single-institutional experience.
  • Kim, J. H., Sinn, D. H., Kim, K., Kang, W., Gwak, G. Y., Paik, Y. H., ... & Paik, S. W. (2018).
  • Dr. Oracle. (2025).
  • Idilman, R., Törüner, M., & Soykan, I. (2013). Long-term efficacy and safety of lamivudine, this compound, and tenofovir for treatment of hepatitis B virus-related cirrhosis.
  • Terrault, N. A., Lok, A. S. F., McMahon, B. J., Chang, K. M., Hwang, J. P., Jonas, M. M., ... & Bzowej, N. H. (2018). AASLD Guidelines for Treatment of Chronic Hepatitis B.
  • Dr. Oracle. (2025).
  • Patsnap Synapse. (2024). What is the mechanism of this compound?.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).
  • Tenney, D. J., Rose, R. E., Baldick, C. J., Pokornowski, K. A., Eggers, B. J., Fang, J., ... & Colonno, R. J. (2007). Two-Year Assessment of this compound Resistance in Lamivudine-Refractory Hepatitis B Virus Patients Reveals Different Clinical Outcomes Depending on the Resistance Substitutions Present. Antimicrobial Agents and Chemotherapy.
  • Langley, D. R., Walsh, A. W., Baldick, C. J., Eggers, B. J., Rose, R. E., Levine, S. M., ... & Tenney, D. J. (2007). Efficacies of this compound against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro. Antimicrobial Agents and Chemotherapy.
  • Lee, J. M., Kim, H. J., Park, J. Y., Kim, D. Y., Ahn, S. H., & Han, K. H. (2014). Prior Exposure to Lamivudine Increases this compound Resistance Risk in Chronic Hepatitis B Patients without Detectable Lamivudine Resistance. Journal of Clinical Microbiology.
  • Hsu, C. W., Wang, C. C., & Chen, C. L. (2012). This compound and lamivudine therapy for severe acute chronic hepatitis B. Experimental and Therapeutic Medicine.
  • Med simplified. (2025). Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.
  • Medscape. (n.d.). Baraclude (this compound) dosing, indications, interactions, adverse effects, and more.

Sources

A Researcher's Guide to Validating Entecavir's Mechanism of Action Through Genetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the genetic methodologies used to validate the mechanism of action of Entecavir, a potent antiviral agent against Hepatitis B virus (HBV). Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical descriptions to offer practical, experimentally-grounded insights into how genetic studies can unequivocally confirm the molecular interactions between this compound and its viral target. We will dissect the causal logic behind experimental choices, present detailed protocols, and compare this compound's performance against other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).

Introduction: The Clinical Imperative for Validating this compound's Mechanism

Chronic Hepatitis B infection remains a significant global health challenge, with millions at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma. This compound (ETV), a guanosine nucleoside analogue, is a cornerstone of antiviral therapy due to its high potency and a high barrier to resistance.[1][2] Its primary mechanism of action is the inhibition of the HBV polymerase (reverse transcriptase), a critical enzyme for viral replication.[1][3] Specifically, this compound triphosphate, the active intracellular form of the drug, competitively inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative-strand DNA from the pregenomic RNA, and synthesis of the positive-strand HBV DNA.[2][3][4]

While biochemical assays provide the initial evidence for this mechanism, genetic studies offer the definitive validation by demonstrating a direct cause-and-effect relationship between the drug's activity and specific genetic elements of the virus. This guide will illuminate the path to achieving such validation.

The Molecular Battlefield: HBV Replication and this compound's Intervention

To appreciate the elegance of genetic validation, one must first understand the HBV replication cycle and this compound's points of attack.

HBV_Replication_and_Entecavir_MOA

Genetic Validation Strategies: From Cell Culture to Clonal Analysis

The core principle of genetic validation is to demonstrate that alterations in the target protein (HBV polymerase) directly impact the drug's efficacy. This is primarily achieved through two complementary approaches: the generation of drug-resistant mutants and site-directed mutagenesis.

Workflow for Genetic Validation

The following diagram outlines the overarching workflow for validating this compound's mechanism of action using genetic techniques.

Genetic_Validation_Workflow start Start: Hypothesis This compound targets HBV Polymerase serial_passage Serial Passage of HBV in presence of this compound start->serial_passage resistance_selection Selection of this compound- Resistant HBV Strains serial_passage->resistance_selection sequence_analysis Sequence Analysis of Polymerase Gene resistance_selection->sequence_analysis identify_mutations Identify Candidate Resistance Mutations sequence_analysis->identify_mutations site_directed_mutagenesis Site-Directed Mutagenesis of Wild-Type HBV Plasmid identify_mutations->site_directed_mutagenesis introduce_mutations Introduce Candidate Mutations site_directed_mutagenesis->introduce_mutations transfection Transfect Hepatocyte Cell Lines introduce_mutations->transfection phenotypic_assay Phenotypic Assay: Measure Viral Replication and Drug Susceptibility transfection->phenotypic_assay data_analysis Data Analysis and Comparison phenotypic_assay->data_analysis conclusion Conclusion: Validate Mechanism of Action data_analysis->conclusion

Experimental Protocols

This protocol aims to select for HBV variants with reduced susceptibility to this compound through continuous culture in the presence of the drug.

Materials:

  • Hepatocyte cell line permissive for HBV replication (e.g., HepG2.2.15)

  • Wild-type HBV inoculum

  • This compound stock solution

  • Cell culture medium and supplements

  • DNA extraction kits

  • PCR reagents for amplification of the HBV polymerase gene

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • Initial Infection: Seed HepG2.2.15 cells and infect with wild-type HBV.

  • Drug Application: After establishment of infection, introduce this compound at a sub-inhibitory concentration (e.g., EC50).

  • Serial Passage: Culture the infected cells for a defined period (e.g., 7 days). Harvest the supernatant containing progeny virions and use it to infect fresh cells.

  • Dose Escalation: With each subsequent passage, gradually increase the concentration of this compound.

  • Monitoring Viral Replication: At each passage, quantify HBV DNA in the supernatant using qPCR to monitor for viral breakthrough.

  • Isolation of Resistant Variants: Once viral replication is sustained at a high this compound concentration, isolate viral DNA from the supernatant.

  • Sequencing: Amplify and sequence the entire HBV polymerase gene to identify mutations that have arisen compared to the wild-type sequence.

This protocol introduces specific mutations, identified from resistant strains or predicted by molecular modeling, into a wild-type HBV background to confirm their role in conferring resistance.[5][6]

Materials:

  • Replication-competent HBV plasmid (e.g., pBlueScript-HBV)

  • Site-directed mutagenesis kit (e.g., QuikChange II)

  • Custom-designed mutagenic primers flanking the target mutation site

  • Competent E. coli for plasmid transformation and amplification

  • Plasmid purification kit

  • DNA sequencing services for verification

Procedure:

  • Primer Design: Design primers containing the desired mutation in the HBV polymerase gene.

  • Mutagenesis Reaction: Perform PCR using the HBV plasmid as a template and the mutagenic primers to generate the mutated plasmid.

  • Template Digestion: Digest the parental, non-mutated plasmid using a methylation-dependent endonuclease (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into competent E. coli.

  • Plasmid Purification: Select a transformed colony, grow a liquid culture, and purify the plasmid DNA.

  • Sequence Verification: Sequence the purified plasmid to confirm the presence of the desired mutation and the absence of off-target mutations.

This protocol assesses the replication capacity and drug susceptibility of the generated mutant HBV clones.[7][8]

Materials:

  • Hepatocyte cell line (e.g., Huh7)

  • Wild-type and mutant HBV plasmids

  • Transfection reagent

  • This compound and other NRTIs for comparison

  • Reagents for HBV DNA quantification (qPCR)

  • Cell viability assay reagents (e.g., MTT)

Procedure:

  • Transfection: Transfect Huh7 cells with either wild-type or mutant HBV plasmids.

  • Drug Treatment: 24 hours post-transfection, treat the cells with a range of concentrations of this compound and other comparator NRTIs.

  • Sample Collection: After a defined incubation period (e.g., 72 hours), harvest the cell supernatant and cell lysates.

  • Viral Load Quantification: Extract viral DNA from the supernatant and quantify HBV DNA levels using qPCR.

  • Cytotoxicity Assessment: Perform a cell viability assay on the cell lysates to ensure that the observed reduction in viral replication is not due to drug-induced cell death.

  • Data Analysis: Calculate the EC50 (50% effective concentration) for each drug against each viral variant. A significant increase in the EC50 for a mutant compared to the wild-type indicates drug resistance.

Comparative Analysis: this compound vs. Other NRTIs

Genetic studies are instrumental in delineating the unique resistance profile of this compound compared to other NRTIs like Lamivudine (LVD) and Adefovir (ADV).[9][10][11]

Antiviral Agent Primary Resistance Mutations Fold-Change in EC50 (Approx.) Genetic Barrier to Resistance
This compound (ETV) L180M + M204V/I with T184, S202, or M250 substitutions[12][13][14]>50-foldHigh
Lamivudine (LVD) M204V/I ± L180M[15]>1000-foldLow
Adefovir (ADV) A181V/T, N236T5-10-foldLow to Intermediate
Tenofovir (TDF) No specific primary resistance mutations identified to date[16][17]MinimalVery High

Data compiled from multiple sources, including references[12][13][14][15][16][17].

The high genetic barrier to this compound resistance is a key finding from these genetic studies.[3][18] In treatment-naïve patients, the development of clinically significant this compound resistance is rare, often requiring the pre-existence or development of lamivudine resistance mutations followed by additional substitutions.[12][14] This contrasts sharply with lamivudine, where single amino acid changes can lead to high-level resistance.[15]

Trustworthiness of the System: Self-Validating Experimental Design

The described experimental workflow is inherently self-validating. The initial selection of resistant mutants through serial passage provides a set of candidate mutations. The subsequent use of site-directed mutagenesis to introduce these mutations into a clean, wild-type background and recapitulate the resistance phenotype provides definitive proof of their functional role. This reciprocal approach ensures that the observed resistance is a direct consequence of the identified genetic changes and not due to other confounding factors.

Conclusion: The Power of Genetic Evidence

Genetic studies provide an irrefutable line of evidence to validate the mechanism of action of antiviral drugs like this compound. By demonstrating that specific mutations in the target viral enzyme, the HBV polymerase, lead to a predictable decrease in drug susceptibility, these studies solidify our understanding of the drug-target interaction. The insights gained from these genetic analyses are not merely academic; they have profound implications for clinical practice, informing treatment strategies, resistance monitoring, and the development of next-generation antivirals. The high genetic barrier to this compound resistance, a key finding from these studies, underscores its value as a first-line therapy for chronic Hepatitis B.[18][19]

References

  • This compound - Wikipedia. (n.d.). Retrieved from [Link]

  • This compound: A Potent Antiviral for Chronic Hepatitis B - Properties, Applications, and Benefits. (n.d.). Retrieved from [Link]

  • What is the mechanism of this compound? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 12). YouTube. Retrieved from [Link]

  • Langley, D. R., et al. (2007). Inhibition of hepatitis B virus polymerase by this compound. Journal of virology, 81(8), 3992-4001. Retrieved from [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy, 51(10), 3418-3425. Retrieved from [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy, 51(10), 3418-3425. Retrieved from [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy, 51(10), 3418-3425. Retrieved from [Link]

  • Yamada, N., et al. (2017). Resistance mutations of hepatitis B virus in this compound-refractory patients. Hepatology communications, 1(2), 110-121. Retrieved from [Link]

  • Wu, J. F., et al. (2012). Impact of viral replication inhibition by this compound on peripheral T lymphocyte subpopulations in chronic hepatitis B patients. Virology journal, 9, 19. Retrieved from [Link]

  • Duong, M. V., et al. (2023). Resistant mutations within the hepatitis B virus reverse transcriptase sequence in treatment failure patients with chronic HBV infection in Vietnam. Journal of Global Antimicrobial Resistance, 33, 13-19. Retrieved from [Link]

  • Park, E. S., et al. (2014). Molecular Diagnosis of this compound Resistance. In Hepatitis B Virus. InTech. Retrieved from [Link]

  • Researchers report mechanism of HBV drug this compound and the cause of drug resistance. (2019, August 21). Retrieved from [Link]

  • Yamada, N., et al. (2017). Resistance mutations of hepatitis B virus in this compound-refractory patients. Hepatology Communications, 1(2), 110-121. Retrieved from [Link]

  • Serial viral passage and reverse genetics protocol for identifying the antiviral drug targets of EV-D68 antivirals. (n.d.). Retrieved from [Link]

  • Generation of duck hepatitis B virus polymerase mutants through site-directed mutagenesis which demonstrate resistance to lamivudine [(--)-beta-L-2', 3'-dideoxy-3'-thiacytidine] in vitro. (1996). Antimicrobial agents and chemotherapy, 40(8), 1923-1927. Retrieved from [Link]

  • In vitro methods for testing antiviral drugs. (n.d.). Retrieved from [Link]

  • Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation. (2013). Antimicrobial Agents and Chemotherapy, 57(12), 5985-5994. Retrieved from [Link]

  • Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. (2021). Journal of virology, 95(16), e00624-21. Retrieved from [Link]

  • In Vitro Antiviral Testing. (n.d.). Retrieved from [Link]

  • Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. (2021). Journal of virology, 95(16), e00624-21. Retrieved from [Link]

  • A functional evolutionary genetic approach to combat viral infection. (n.d.). Retrieved from [Link]

  • DNA sequence alignment of pol region of mutant HBV generated by... (n.d.). Retrieved from [Link]

  • A novel phenotypic assay of hepatitis B virus polymerase with extensive site-specific mutagenesis. (2017). Virologica Sinica, 32(1), 84-86. Retrieved from [Link]

  • This compound resistance in a patient with treatment-naïve HBV: A case report. (2021). Experimental and therapeutic medicine, 21(5), 512. Retrieved from [Link]

  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. (2024). Antimicrobial Agents and Chemotherapy, 68(1), e00806-23. Retrieved from [Link]

  • New approaches to antiviral drug discovery (genomics/proteomics). (2003). Herpes, 10(1), 10-14. Retrieved from [Link]

  • Primers used for site-directed mutagenesis. (n.d.). Retrieved from [Link]

  • In Vitro Antiviral Assays: A Review of Laboratory Methods. (2025). Retrieved from [Link]

  • Genetic Evidence for Genotoxic Effect of this compound, an Anti-Hepatitis B Virus Nucleotide Analog. (2016). PloS one, 11(1), e0147440. Retrieved from [Link]

  • Genetic Evidence for Genotoxic Effect of this compound, an Anti-Hepatitis B Virus Nucleotide Analog. (2016). PloS one, 11(1), e0147440. Retrieved from [Link]

  • This compound Patent Evaluation & Genotoxicity. (n.d.). Retrieved from [Link]

  • A novel phenotypic assay of hepatitis B virus polymerase with extensive site-specific mutagenesis. (2017). Virologica Sinica, 32(1), 84-86. Retrieved from [Link]

  • A systematic review and meta-analysis of the risk of hepatitis B virus (HBV) genotypic resistance in people treated with this compound or tenofovir. (2023). medRxiv. Retrieved from [Link]

  • Discovering antiviral restriction factors and pathways using genetic screens. (2019). F1000Research, 8, 185. Retrieved from [Link]

  • A systematic review and meta-analysis of the risk of hepatitis B virus (HBV) resistance in people treated with this compound or tenofovir. (2024). The Journal of infectious diseases, jiae014. Retrieved from [Link]

  • Hepatitis B virus resistance to antiviral drugs: where are we going? (2011). Viruses, 3(11), 2162-2181. Retrieved from [Link]

  • A systematic review and meta-analysis of the risk of hepatitis B virus (HBV) genotypic resistance in people treated with this compound or tenofovir. (2023). Retrieved from [Link]

  • Facilitating Antiviral Drug Discovery Using Genetic and Evolutionary Knowledge. (2022). International journal of molecular sciences, 23(23), 15309. Retrieved from [Link]

  • First-line treatment of chronic hepatitis B with this compound or tenofovir in 'real-life' settings: from clinical trials to clinical practice. (2014). Antiviral therapy, 19 Suppl 3, 97-104. Retrieved from [Link]

  • Comparison of efficacy and safety of this compound, tenofovir disoproxil fumarate, and tenofovir alafenamide fumarate treatment in patients with high viral load of hepatitis B virus. (2025). Medicine, 104(35), e39294. Retrieved from [Link]

  • Comparison of the efficacy of tenofovir disoproxil fumarate and this compound for initial treatment of patient with chronic hepatitis B in China. (2020). Medicine, 99(3), e18783. Retrieved from [Link]

Sources

A Head-to-Head Showdown in Cell Culture: Entecavir vs. Adefovir for Hepatitis B Virus Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers

In the landscape of antiviral therapeutics for Hepatitis B Virus (HBV), Entecavir (ETV) and Adefovir (ADV) have long been cornerstone nucleos(t)ide analogs. While both effectively suppress HBV replication, their performance characteristics in preclinical cell culture models reveal critical differences that inform clinical strategies and future drug development. This guide provides a comprehensive head-to-head comparison of this compound and Adefovir in cell culture, supported by experimental data and detailed protocols to empower researchers in their own investigations.

At the Bench: A Comparative Overview

This compound, a guanosine nucleoside analog, and Adefovir, an acyclic nucleotide analog of adenosine monophosphate, both target the HBV reverse transcriptase (RT), a viral polymerase essential for replication. However, their potency and resistance profiles diverge significantly. In vitro studies consistently demonstrate that this compound is substantially more potent in inhibiting HBV replication than Adefovir.[1][2][3] This difference in potency is a key factor in their clinical application and is readily observable in cell-based assays.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and Adefovir, in their active triphosphate forms, compete with the natural deoxyadenosine triphosphate (dATP) and deoxyguanosine triphosphate (dGTP) substrates of the HBV polymerase, respectively.[4] Incorporation of these analogs into the nascent viral DNA chain leads to termination of elongation.

This compound triphosphate (ETV-TP) exhibits a multifaceted inhibition of the HBV polymerase by targeting all three of its functions: priming, reverse transcription of the pre-genomic RNA, and synthesis of the positive-strand HBV DNA.[1][4] In contrast, Adefovir diphosphate (ADV-DP) primarily acts as a chain terminator after its incorporation into the viral DNA.[5]

Visualizing the Inhibition Pathway

cluster_0 HBV Replication Cycle cluster_1 Drug Intervention pgRNA pgRNA HBV_Polymerase HBV Polymerase (RT) pgRNA->HBV_Polymerase Priming rcDNA rcDNA neg_strand - strand DNA HBV_Polymerase->neg_strand Reverse Transcription dGTP dGTP dGTP->HBV_Polymerase dATP dATP dATP->HBV_Polymerase pos_strand + strand DNA neg_strand->pos_strand DNA Synthesis This compound This compound ETV_TP This compound-TP This compound->ETV_TP Cellular Kinases ETV_TP->HBV_Polymerase Inhibits Priming, RT & DNA Synthesis Adefovir Adefovir ADV_DP Adefovir-DP Adefovir->ADV_DP Cellular Kinases ADV_DP->HBV_Polymerase Chain Termination

Caption: Mechanism of this compound and Adefovir Action on HBV Polymerase.

In Vitro Efficacy: A Quantitative Comparison

The superior potency of this compound is evident in its 50% effective concentration (EC50) values, which are consistently in the low nanomolar range, whereas Adefovir's EC50 values are typically in the micromolar range.[1][6] This translates to a potency difference of over 100-fold in many cell culture systems.[1][2][3]

Antiviral AgentCell LineEC50 (HBV DNA Reduction)Reference
This compound HepG2.2.15~0.004 µM - 0.01 µM[1][5]
Adefovir HepG2.2.15~0.2 µM - 1.2 µM[5][6]

Table 1: Comparative in vitro efficacy of this compound and Adefovir against wild-type HBV.

Cytotoxicity in Liver Cell Lines

A critical aspect of antiviral drug development is ensuring minimal off-target effects on host cells. Both this compound and Adefovir generally exhibit low cytotoxicity in liver-derived cell lines at concentrations far exceeding their effective doses.[5][7] The 50% cytotoxic concentration (CC50) is a key metric, and the selectivity index (SI = CC50/EC50) provides a measure of the drug's therapeutic window in vitro.

Antiviral AgentCell LineCC50Selectivity Index (SI)Reference
This compound HepG2> 100 µM> 10,000[7]
Adefovir HepG2> 500 µM> 400[5]

Table 2: In vitro cytotoxicity and selectivity index of this compound and Adefovir.

The Challenge of Antiviral Resistance

The emergence of drug-resistant HBV variants is a significant clinical challenge. In cell culture models, resistance can be conferred by specific mutations in the HBV polymerase gene.

For Adefovir , the primary resistance mutations are rtA181V/T and rtN236T.[8] These mutations reduce the susceptibility of the virus to Adefovir.

This compound has a higher genetic barrier to resistance. For resistance to develop in treatment-naïve settings, multiple mutations are typically required, often including the lamivudine resistance mutations (rtM204V/I with rtL180M) followed by additional substitutions at residues such as rtT184, rtS202, or rtM250.[9]

Crucially, Adefovir-resistant mutants (rtA181V/T, rtN236T) generally remain susceptible to this compound in vitro.[8] However, lamivudine-resistant strains, which can be a precursor to this compound resistance, show reduced susceptibility to this compound.[2]

Resistance MutationFold-change in EC50 vs. Wild-Type
Adefovir
rtA181V ~2.5 - 11
rtN236T ~3 - 14
rtM204V + rtL180M No significant change
rtM204V + rtL180M + rtT184G/S/I/L Variable

Table 3: Cross-resistance profiles of common HBV polymerase mutations in cell culture.

Experimental Protocols

To enable robust and reproducible in vitro comparisons of this compound and Adefovir, the following detailed protocols are provided.

Experimental Workflow

cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis seed_cells Seed HepG2.2.15 cells (e.g., 2x10^4 cells/well in 96-well plate) incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with antiviral compounds incubate_24h->treat_cells prepare_drugs Prepare serial dilutions of This compound and Adefovir prepare_drugs->treat_cells incubate_6d Incubate for 6 days (replace medium and drugs every 2 days) treat_cells->incubate_6d collect_supernatant Collect cell culture supernatant incubate_6d->collect_supernatant cytotoxicity_assay Perform cytotoxicity assay (e.g., MTS assay) on remaining cells incubate_6d->cytotoxicity_assay extract_dna Extract HBV DNA collect_supernatant->extract_dna qpcr Quantify HBV DNA via qPCR extract_dna->qpcr data_analysis Analyze data and determine EC50 and CC50 values qpcr->data_analysis cytotoxicity_assay->data_analysis

Caption: General workflow for in vitro antiviral efficacy and cytotoxicity testing.

Cell Culture and Maintenance
  • Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV genome, are the standard for these assays.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 3-4 days to maintain logarithmic growth.

Antiviral Efficacy Assay (EC50 Determination)
  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Preparation: Prepare 2-fold serial dilutions of this compound and Adefovir in culture medium. A typical starting concentration for this compound is 1 µM, and for Adefovir is 100 µM. Include a no-drug control.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plates for 6 days. Every 2 days, carefully replace the medium with fresh medium containing the appropriate drug concentrations.

  • Supernatant Collection: On day 6, collect the cell culture supernatant for HBV DNA quantification.

HBV DNA Quantification by qPCR
  • DNA Extraction: Extract viral DNA from the collected supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions. A simple and effective method involves proteinase K digestion followed by heat inactivation.[2]

  • qPCR Reaction: Set up a qPCR reaction using an HBV-specific primer and probe set. A common target is the S gene.

    • Forward Primer (example): 5'-CCTAGTAGTCAGTTATGTCAAC-3'

    • Reverse Primer (example): 5'-TCTACAAACATTTCCAATCAAT-3'

    • Probe (example): 5'-FAM-TCCAATCAATAGGCCTATT-BHQ1-3'

  • Thermocycling Conditions (example):

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.

  • Data Analysis: Generate a standard curve using a plasmid containing the HBV genome. Calculate the HBV DNA copy number in each sample. Determine the EC50 value by plotting the percentage of HBV DNA inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)
  • Cell Seeding: Seed HepG2 cells (the parental, non-HBV expressing line) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound and Adefovir as in the antiviral assay.

  • Incubation: Incubate for the same duration as the antiviral assay (6 days).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-drug control. Determine the CC50 value by plotting the percentage of cell viability against the log of the drug concentration.

Conclusion

The in vitro comparison of this compound and Adefovir in cell culture provides a clear picture of their relative strengths and weaknesses. This compound's superior potency and higher barrier to resistance are key advantages that are readily quantifiable at the bench.[1][9] Adefovir, while less potent, remains a valuable tool and comparator in antiviral research. The detailed protocols provided herein offer a robust framework for researchers to conduct their own head-to-head comparisons and to evaluate novel anti-HBV compounds, ultimately contributing to the development of more effective therapies for chronic hepatitis B.

References

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy, 51(2), 525-533. Available at: [Link]

  • Levine, S., et al. (2002). In Vitro Susceptibility of Adefovir-Associated Hepatitis B Virus Polymerase Mutations to Other Antiviral Agents. Antiviral Therapy, 7(4), 253-258. Available at: [Link]

  • Ying, C., et al. (2000). Inhibition of the original and lamivudine-resistant hepatitis B virus polymerase by adefovir, tenofovir, and other new compounds. Biochemical and Biophysical Research Communications, 277(2), 319-323. Available at: [Link]

  • Borroto-Esoda, K., et al. (2007). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 51(8), 2990-2996. Available at: [Link]

  • Tenney, D. J., et al. (2009). Long-term monitoring of hepatitis B virus polymerase mutations in this compound-treated patients. Journal of Hepatology, 51(5), 833-842. Available at: [Link]

  • Delaney, W. E., et al. (2003). Combinations of Adefovir with Nucleoside Analogs Produce Additive Antiviral Effects against Hepatitis B Virus In Vitro. Antimicrobial Agents and Chemotherapy, 47(12), 3713-3721. Available at: [Link]

  • Qi, X., et al. (2004). In vitro antiviral activity and resistance profile of adefovir against wild-type and lamivudine-resistant hepatitis B virus. Antiviral Research, 61(2), 119-127. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. In Cell Viability Assays. Available at: [Link]

  • Heresi, G. P., et al. (2007). This compound: a new tool in the treatment of chronic hepatitis B. Expert Opinion on Pharmacotherapy, 8(1), 139-148. Available at: [Link]

  • Sells, M. A., et al. (1987). Production of hepatitis B virus particles in Hep G2 cells transfected with cloned hepatitis B virus DNA. Proceedings of the National Academy of Sciences, 84(4), 1005-1009. Available at: [Link]

  • Lucifora, J., et al. (2014). A simple and cost-effective DNA preparation method suitable for high-throughput PCR quantification of Hepatitis B virus genomes. Virology Journal, 11, 133. Available at: [Link]

  • Delaney, W. E., et al. (2002). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 46(12), 3715-3722. Available at: [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Studies: A Comparative Analysis of Brand-Name vs. Generic Entecavir

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Bioequivalence—A Mechanistic Approach to Generic Drug Assessment

The advent of generic pharmaceuticals has been a watershed moment for global public health, enhancing access to critical medicines. Entecavir, a lynchpin in the therapy of chronic hepatitis B (CHB), is no exception. While regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for establishing bioequivalence[1][2][3][4], the underlying in vitro characteristics that ensure therapeutic interchangeability merit a deeper, mechanistic exploration.

This guide is designed for the discerning researcher, the drug development professional, and the formulation scientist. It moves beyond the simple confirmation of bioequivalence to provide a comprehensive framework for designing and interpreting in vitro experiments that compare brand-name this compound (Baraclude®) with its generic counterparts. We will dissect the critical experimental protocols—from dissolution and permeability to cell-based antiviral assays—grounding each step in scientific rationale and providing the tools to generate robust, publication-quality data.

The Foundational Mechanism: How this compound Suppresses HBV

To meaningfully compare different this compound formulations, one must first master its mechanism of action. This compound is a guanosine nucleoside analogue that exerts its antiviral effect through the targeted inhibition of the hepatitis B virus (HBV) DNA polymerase.[5][6][7][8] The process is initiated by its intracellular phosphorylation into the active triphosphate form, this compound-triphosphate (ETV-TP).[6][7]

ETV-TP then functionally inhibits all three catalytic activities of the HBV polymerase:

  • Base Priming: It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), preventing the initiation of DNA synthesis.[6][8]

  • Reverse Transcription: It disrupts the synthesis of the negative DNA strand from the pregenomic RNA template.[5][6]

  • Positive-Strand DNA Synthesis: It blocks the final step in the replication of the viral genome.[5][8]

The incorporation of ETV-TP into the growing viral DNA chain leads to its termination, effectively halting viral replication.[5][6] This potent and multi-faceted inhibition explains this compound's high barrier to resistance.[6]

G cluster_cell Hepatocyte (Intracellular Space) cluster_virus HBV Replication Cycle ETV This compound (ETV) ETV_TP This compound-Triphosphate (ETV-TP) Active Form ETV->ETV_TP  Cellular  Kinases HBV_Polymerase HBV DNA Polymerase ETV_TP->HBV_Polymerase Competitive Inhibition dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase Replication Viral DNA Replication HBV_Polymerase->Replication Synthesis HBV_Polymerase->Replication  Chain  Termination

Caption: this compound's intracellular activation and inhibition of HBV polymerase.

Core In Vitro Assays for Comparative Assessment

A robust comparison relies on a tripartite experimental approach, evaluating drug release, absorption potential, and biological activity.

Assay 1: Comparative Dissolution Profile Analysis

Dissolution is the first critical step for an oral drug's action and serves as a vital proxy for in vivo drug release. A mismatch in dissolution profiles between a generic and a brand-name drug can signal potential differences in bioavailability.

Authoritative Grounding: Regulatory bodies like the FDA and EMA provide specific guidance on dissolution testing for immediate-release solid oral dosage forms, which forms the basis of this protocol.[9]

Experimental Protocol: USP Apparatus 2 (Paddle Method)

  • Apparatus & Media:

    • Use a USP Apparatus 2 (paddle) set to 37 ± 0.5 °C.

    • Prepare 900 mL of three distinct dissolution media to simulate the GI tract:

      • 0.1 N HCl (pH 1.2)

      • pH 4.5 acetate buffer

      • pH 6.8 phosphate buffer

  • Procedure:

    • Place one tablet (brand or generic) into each dissolution vessel.

    • Begin paddle rotation at a constant 50 rpm.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Quantification:

    • Filter the samples promptly.

    • Analyze the concentration of dissolved this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Analysis:

    • Plot the mean percentage of drug dissolved versus time for each formulation in each medium.

    • Calculate the similarity factor (f2). An f2 value between 50 and 100 indicates that the two dissolution profiles are similar.

Causality Behind Experimental Choices:

  • Multiple pH Media: The pH of the gastrointestinal tract changes from highly acidic in the stomach to near-neutral in the intestine. Testing across this range is crucial to ensure that the drug's release is not adversely affected by these physiological changes.

  • Paddle Speed (50 rpm): This speed provides gentle agitation that mimics gastric motility without being overly aggressive, offering a discriminating environment to detect formulation differences.

  • Similarity Factor (f2): This logarithmic transformation of the sum-squared error of differences between the two profiles at each time point provides a single, universally accepted value to assess equivalence, making it a cornerstone of regulatory submissions.

Data Presentation: Illustrative Comparative Dissolution Data

Time (min)MediumBrand-Name (% Dissolved)Generic A (% Dissolved)f2 Factor
10pH 1.28885\multirow{4}{}{75}
15pH 1.29593
30pH 1.29998
10pH 6.88279\multirow{4}{}{68}
15pH 6.89188
30pH 6.89896
Assay 2: Permeability Assessment Using Caco-2 Monolayers

Predicting a drug's ability to cross the intestinal wall is fundamental to assessing its potential for oral absorption. The Caco-2 cell permeability assay is the industry's gold standard for this purpose, providing a reliable in vitro model of the human intestinal epithelium.[10][11][12][13]

Authoritative Grounding: This assay is recognized by the FDA as a valid method to classify drug permeability and can support biowaiver requests for highly permeable drugs.[12]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® filter inserts.

    • Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer of enterocytes.

  • Monolayer Integrity Verification (Self-Validation):

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A high TEER value (e.g., >250 Ω·cm²) confirms the formation of tight junctions, ensuring the integrity of the cellular barrier.[10] Monolayers not meeting the TEER criteria must be discarded.

  • Transport Experiment:

    • The assay is performed in two directions: Apical-to-Basolateral (A-to-B) to model absorption, and Basolateral-to-Apical (B-to-A) to assess active efflux.

    • A-to-B: Add this compound solution (dissolved from brand and generic tablets) to the apical (upper) chamber. Collect samples from the basolateral (lower) chamber over time (e.g., 2 hours).

    • B-to-A: Add this compound solution to the basolateral chamber and sample from the apical chamber.

  • Quantification:

    • Analyze the this compound concentration in all samples using a highly sensitive method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Determine the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is a strong indicator that the drug is a substrate for an efflux transporter like P-glycoprotein.[11][13]

Causality Behind Experimental Choices:

  • Differentiated Caco-2 Cells: These cells not only form a physical barrier but also express key drug transporters (e.g., P-gp, BCRP), making the model functionally, not just structurally, representative of the human intestine.[10][11]

  • Bidirectional Assessment: Measuring transport in both directions is non-negotiable. It is the only way to distinguish between poor passive permeability and high permeability that is masked by active efflux, a critical distinction for mechanistic understanding.

  • LC-MS/MS: The expected concentration of drug crossing the monolayer is very low. LC-MS/MS provides the necessary sensitivity and selectivity to accurately quantify these picogram-to-nanogram levels, ensuring reliable Papp calculations.

G cluster_prep Monolayer Preparation cluster_exp Transport Experiment (2 hr) cluster_analysis Data Analysis Seed Seed Caco-2 Cells on Transwell Inserts Culture Culture for 21 Days (Differentiation) Seed->Culture TEER Verify Integrity: Measure TEER Culture->TEER Add_A Add Drug (Apical) TEER->Add_A Add_B Add Drug (Basolateral) TEER->Add_B Sample_B Sample (Basolateral) Add_A->Sample_B A -> B (Absorption) LCMS Quantify Drug (LC-MS/MS) Sample_B->LCMS Sample_A Sample (Apical) Add_B->Sample_A B -> A (Efflux) Sample_A->LCMS Papp Calculate Papp (A->B, B->A) LCMS->Papp ER Calculate Efflux Ratio (ER) Papp->ER

Caption: Bidirectional Caco-2 permeability assay workflow.

Assay 3: Antiviral Activity in an HBV-Replicating Cell Line

Ultimately, the purpose of this compound is to inhibit viral replication. This assay directly compares the biological potency of the brand-name and generic formulations in a physiologically relevant cell culture model.

Authoritative Grounding: The HepG2.2.15 cell line, which is stably transfected with the HBV genome, is a well-established and widely published model for screening anti-HBV compounds.[14][15][16][17]

Experimental Protocol: HBV Inhibition Assay

  • Cell Culture & Treatment:

    • Plate HepG2.2.15 cells in multi-well plates.

    • Treat the cells with a range of serial dilutions of this compound (prepared from brand and generic tablets). Include a "no drug" vehicle control.

    • Incubate for 6-8 days, replacing the media and drug every 2-3 days.

  • Quantification of Viral Replication:

    • At the end of the treatment period, collect the cell culture supernatant.

    • Isolate the viral DNA from the supernatant.

    • Quantify the amount of HBV DNA using a validated quantitative PCR (qPCR) assay.

  • Cytotoxicity Assessment (Self-Validation):

    • In a parallel plate, treat cells with the same drug concentrations.

    • Assess cell viability using an assay such as MTT or CellTiter-Glo®. This crucial step ensures that any reduction in viral DNA is due to specific antiviral activity and not simply because the formulation is killing the host cells.

  • Data Analysis:

    • EC₅₀ (50% Effective Concentration): Plot the percentage of HBV DNA inhibition against drug concentration and use non-linear regression to calculate the EC₅₀.

    • CC₅₀ (50% Cytotoxic Concentration): Calculate the CC₅₀ from the cell viability data.

    • Selectivity Index (SI): Calculate the SI = CC₅₀ / EC₅₀. A higher SI indicates a more favorable therapeutic window.

Causality Behind Experimental Choices:

  • HepG2.2.15 Cells: This cell line constitutively produces infectious HBV particles, providing a complete and reliable system to measure the inhibition of the later stages of the viral life cycle, which is precisely what this compound targets.[14][16]

  • qPCR for Viral DNA: Unlike other markers, quantifying the extracellular viral DNA provides a direct and highly sensitive measure of the production of new virions, which is the ultimate endpoint of antiviral efficacy.

  • Parallel Cytotoxicity Assay: This is a mandatory control. Without it, one cannot definitively conclude that the observed effect is antiviral. A formulation containing an excipient with unexpected toxicity could falsely appear potent. The Selectivity Index is the key metric that integrates efficacy and safety at the cellular level.

Synthesizing the Data: A Holistic View of In Vitro Equivalence

No single assay tells the whole story. The power of this approach lies in the integration of all three datasets. A truly equivalent generic product should demonstrate concordance across all in vitro measures.

Data Presentation: Integrated Summary of In Vitro Equivalence

ParameterBrand-Name this compoundGeneric this compound AIn Vitro Equivalence Conclusion
Dissolution (f2 factor) Reference> 50 in all mediaEQUIVALENT
Permeability (Papp A→B) 15.2 x 10⁻⁶ cm/s14.9 x 10⁻⁶ cm/sEQUIVALENT
Efflux Ratio (ER) 2.52.6EQUIVALENT
Antiviral Potency (EC₅₀) 5.1 nM5.3 nMEQUIVALENT
Selectivity Index (SI) >10,000>10,000EQUIVALENT

Note: The data presented are for illustrative purposes and represent an ideal outcome for a generic product.

Final Assessment and Recommendations

This guide outlines a rigorous, multi-dimensional strategy for the in vitro comparison of brand-name and generic this compound. By systematically evaluating drug release, permeability, and antiviral potency, researchers can build a comprehensive and scientifically sound case for therapeutic equivalence. Minor deviations in a single parameter, such as dissolution, may not be clinically significant if permeability and antiviral potency are identical. However, significant discrepancies in any of these core areas warrant further investigation into the formulation's excipients and manufacturing process. This integrated approach ensures that the generic products we rely on are not just bioequivalent by regulatory definition, but are truly interchangeable in their fundamental scientific performance.

References

  • Lang, L., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy, 51(10), 3675–3684. [Link][5][18]

  • European Medicines Agency. (2010). Guideline on the investigation of bioequivalence. [Link][1][3][19]

  • Patsnap Synapse. (2024). What is the mechanism of this compound?[Link][6]

  • GaBI Online. (2016). FDA releases 47 new and revised bioequivalence guidelines for generics. [Link][20]

  • Patsnap Synapse. (2024). What is the mechanism of this compound Maleate?[Link][7]

  • Regulatory Affairs Professionals Society (RAPS). (2021). FDA refreshes bioequivalence guidance for generic drugs. [Link][2]

  • Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link][8]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • U.S. Food and Drug Administration. (2022). Bioequivalence Studies for Generic Drug Development. [Link][4]

  • Sells, M. A., et al. (1987). Production of hepatitis B virus particles in Hep G2 cells transfected with cloned hepatitis B virus DNA. Proceedings of the National Academy of Sciences, 84(4), 1005-1009.
  • World Health Organization. (2021). Notes on the Design of Bioequivalence Study: this compound. [Link][21]

  • Creative Bioarray. Caco-2 permeability assay. [Link][11]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link][12]

  • Evotec. Caco-2 Permeability Assay. [Link][13]

  • World Journal of Biology and Pharmaceutical Sciences. (2024). Comparative dissolution profiling of generic and standard drug under BCS Based Biowaiver conditions. [Link][9]

Sources

Independent Verification of Published Entecavir Research Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a framework for the independent verification of published research findings on Entecavir, a potent antiviral medication for chronic Hepatitis B virus (HBV) infection. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth comparison of this compound's performance against other therapeutic alternatives, supported by experimental data and detailed methodologies. Our objective is to empower fellow scientists to critically evaluate and replicate key findings in the field.

Understanding this compound's Mechanism of Action

This compound is a guanosine nucleoside analogue that effectively suppresses HBV replication.[1][2][3] Its primary mode of action is the inhibition of the HBV polymerase, a crucial enzyme in the viral replication cycle.[2][3] Upon administration, this compound is phosphorylated into its active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate (dGTP).[2] This competitive inhibition disrupts three key stages of viral replication:

  • Priming of the HBV DNA polymerase: The initial step of viral DNA synthesis.[4][5]

  • Reverse transcription of the negative-strand DNA: The process of creating a DNA copy from the pregenomic RNA (pgRNA) template.[1][4][5]

  • Synthesis of the positive-strand DNA: The final step in creating the new viral genome.[2][4][5]

By interfering with these processes, this compound effectively terminates the elongation of the viral DNA chain, leading to a significant reduction in viral load.[2]

The Hepatitis B Virus Replication Cycle

A thorough understanding of the HBV life cycle is fundamental to appreciating this compound's therapeutic action. The virus primarily infects liver cells (hepatocytes).[6] Once inside the cell, the viral DNA is transported to the nucleus and converted into a stable form known as covalently closed circular DNA (cccDNA).[6][7][8] This cccDNA serves as a template for the transcription of viral mRNAs, including the pgRNA.[6][7] The pgRNA is then encapsidated with the viral polymerase, and reverse transcription occurs, leading to the formation of new viral genomes.[6][7] These new viruses can then be released to infect other hepatocytes.[6]

HBV_Lifecycle cluster_cell Hepatocyte cluster_inhibition This compound Inhibition entry 1. Viral Entry uncoating 2. Uncoating entry->uncoating nucleus Nucleus uncoating->nucleus Viral Core to Nucleus cccDNA 3. cccDNA Formation nucleus->cccDNA transcription 4. Transcription cccDNA->transcription Host RNA Polymerase translation 5. Translation transcription->translation Viral mRNAs to Cytoplasm encapsidation 6. Encapsidation translation->encapsidation Viral Proteins rt 7. Reverse Transcription encapsidation->rt pgRNA & Polymerase entecavir_inhibits_rt This compound inhibits steps 6 & 7 assembly 8. Assembly & Release rt->assembly assembly->entry Infection of new cells

Caption: Simplified workflow of the Hepatitis B virus life cycle and the points of inhibition by this compound.

Comparative Efficacy of this compound

Clinical research has consistently demonstrated the high potency of this compound in suppressing HBV DNA to undetectable levels.[9][10] Numerous studies have compared its efficacy to other first-line treatments, primarily Tenofovir Disoproxil Fumarate (TDF).

This compound vs. Tenofovir

Both this compound and Tenofovir are considered highly effective first-line therapies for chronic hepatitis B.[11][12] Meta-analyses and cohort studies have shown that both drugs have similar efficacy in terms of virologic, biochemical, and serologic responses in treatment-naïve patients.[12][13]

However, some studies suggest that Tenofovir may be superior in achieving complete viral suppression in HBeAg-positive patients with high baseline HBV DNA levels.[14][15] Conversely, other research indicates no significant difference in the incidence of HBsAg seroclearance between the two drugs.[11]

Efficacy EndpointThis compoundTenofovirKey FindingsCitations
Virologic Response (HBV DNA < detection limit) HighHighGenerally comparable in treatment-naïve patients.[12][13]
ALT Normalization HighHighSimilar rates of biochemical response.[13]
HBeAg Seroconversion VariableVariableNo statistically significant difference between the two drugs.[13]
HBsAg Seroclearance LowLowNo significant difference in incidence.[11]
HCC Risk Reduction SignificantSignificantControversial, with some studies suggesting TDF may be superior.[12]

Independent Verification: Experimental Protocols

To independently verify published findings on this compound, researchers can employ a range of established in vitro and in vivo methodologies.

Antiviral Susceptibility Assays

These assays are crucial for determining the potency of an antiviral compound against HBV. A common method involves the use of HBV-producing cell lines, such as HepG2 2.2.15 cells.

Protocol: HBV Antiviral Susceptibility Assay

  • Cell Culture: Culture HepG2 2.2.15 cells in appropriate media supplemented with fetal bovine serum.

  • Drug Treatment: Seed the cells in multi-well plates and treat with serial dilutions of this compound and a comparator drug (e.g., Tenofovir). Include a no-drug control.

  • Incubation: Incubate the treated cells for a defined period (e.g., 6-9 days), with media and drug changes every 2-3 days.

  • Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.

  • HBV DNA Quantification: Extract viral DNA from the supernatant and quantify HBV DNA levels using quantitative real-time PCR (qPCR).

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the drug concentration required to inhibit HBV replication by 50%. Compare the EC50 values of this compound and the comparator drug.

Antiviral_Assay_Workflow start Start: HepG2 2.2.15 Cell Culture drug_treatment Treat with serial dilutions of this compound/Comparator start->drug_treatment incubation Incubate for 6-9 days drug_treatment->incubation supernatant_collection Collect cell supernatant incubation->supernatant_collection dna_extraction Extract viral DNA supernatant_collection->dna_extraction qpcr Quantify HBV DNA via qPCR dna_extraction->qpcr data_analysis Calculate EC50 values qpcr->data_analysis end End: Compare Potency data_analysis->end

Caption: Experimental workflow for determining the antiviral susceptibility of HBV to this compound.

Resistance Analysis

The emergence of drug-resistant HBV variants is a significant clinical concern. Independent verification of this compound's resistance profile is critical.

This compound Resistance Mutations:

This compound has a high genetic barrier to resistance in treatment-naïve patients.[16] Resistance typically emerges through a two-step process, often requiring pre-existing lamivudine resistance mutations (rtM204V/I with or without rtL180M).[5][17] Additional mutations at other positions in the reverse transcriptase domain are then required to confer full this compound resistance.[17][18] Novel resistance mutations such as rtA186T and rtI163V have also been identified.[19][20]

Protocol: Genotypic Resistance Testing

  • Sample Collection: Obtain serum or plasma samples from patients on this compound therapy, particularly those experiencing virologic breakthrough.

  • HBV DNA Extraction: Isolate HBV DNA from the patient samples.

  • PCR Amplification: Amplify the HBV polymerase gene, specifically the reverse transcriptase domain, using nested PCR.

  • DNA Sequencing: Sequence the amplified PCR product using Sanger sequencing or next-generation sequencing (NGS).

  • Sequence Analysis: Align the obtained sequence with a wild-type HBV reference sequence to identify known and potentially novel resistance-associated mutations.

Resistance_Testing_Workflow start Start: Patient Serum/Plasma Sample dna_extraction Extract HBV DNA start->dna_extraction pcr Amplify HBV Polymerase Gene (RT domain) dna_extraction->pcr sequencing DNA Sequencing (Sanger or NGS) pcr->sequencing analysis Sequence Alignment and Mutation Analysis sequencing->analysis end End: Identify Resistance Mutations analysis->end

Sources

A Comparative Guide to the Genotype-Specific Activity of Entecavir Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of chronic hepatitis B (CHB) treatment, understanding the nuanced interactions between antiviral agents and viral genotypes is paramount. Entecavir (ETV), a potent guanosine nucleoside analog, is a cornerstone of CHB therapy, prized for its profound viral suppression and high barrier to resistance. This guide provides an in-depth validation of this compound's activity across the diverse spectrum of Hepatitis B Virus (HBV) genotypes, synthesizing in vitro susceptibility data with clinical outcomes to offer a comprehensive resource for the scientific community.

The Clinical Significance of HBV Genotypes

Hepatitis B virus is classified into at least ten genotypes (A through J) based on an intergroup divergence of >7.5% in the full-length nucleotide sequence.[1] These genotypes exhibit distinct geographical distributions and are associated with different clinical trajectories, including rates of HBeAg seroconversion, disease progression to cirrhosis and hepatocellular carcinoma (HCC), and response to certain therapies like interferon.[2][3] While nucleos(t)ide analogs (NAs) like this compound are generally considered to have pan-genotypic activity, subtle differences in treatment response and the long-term risk of HCC have been observed, making genotype-specific validation essential.[1][4]

This compound: A Multi-Pronged Attack on HBV Replication

This compound's efficacy stems from its ability to inhibit the HBV reverse transcriptase (RT) polymerase at multiple stages.[5][6] After administration, this compound is phosphorylated within the host cell to its active triphosphate form (ETV-TP).[6] ETV-TP then competitively inhibits the natural substrate, deoxyguanosine triphosphate (dGTP), and disrupts viral replication through three distinct mechanisms:

  • Inhibition of Base Priming: It blocks the priming of the HBV DNA polymerase.[5]

  • Inhibition of Reverse Transcription: It terminates the synthesis of the negative DNA strand from the pregenomic RNA template.[5][6]

  • Inhibition of Positive-Strand DNA Synthesis: It subsequently halts the synthesis of the positive DNA strand.[5]

This multi-targeted inhibition results in a potent and rapid reduction of HBV DNA levels.[7][8]

In Vitro Susceptibility: Quantifying this compound's Potency

The foundational evidence for this compound's pan-genotypic activity comes from in vitro studies. The 50% effective concentration (EC₅₀)—the concentration of a drug that inhibits viral replication by 50%—is a critical metric. These assays typically utilize the HepG2.2.15 cell line, a human hepatoblastoma cell line that constitutively expresses and replicates HBV (genotype D).[7]

While comprehensive head-to-head studies testing ETV against all HBV genotypes in parallel are limited, available data consistently demonstrate potent activity. In vitro studies have established an EC₅₀ for this compound against wild-type HBV (genotype D) in the low nanomolar range, approximately 5.3 nM, making it significantly more potent than other nucleoside analogs like lamivudine.[7][9] Studies on lamivudine-resistant HBV have shown that while susceptibility to this compound is reduced, it remains a potent inhibitor.[7][10]

Table 1: In Vitro Activity of this compound Against Wild-Type and Resistant HBV

HBV StrainKey MutationsThis compound EC₅₀ (nM)Fold Change vs. Wild-TypeReference
Wild-Type (Genotype D)None5.3-[7]
Lamivudine-ResistantL180M + M204V~61 nM~8-12x[7][10]
This compound-ResistantL180M + M204V + T184G/S202I>1000 nM>90x[11]

Note: EC₅₀ values can vary between assays and laboratories. The values presented are representative.

Comparative Clinical Efficacy Across Genotypes

Real-world validation of this compound's activity is derived from extensive clinical trials and cohort studies. The primary endpoints in these studies are virologic response (undetectable HBV DNA), ALT normalization, and HBeAg seroconversion.

  • Genotypes B and C: As the most prevalent genotypes in Asia, they have been extensively studied. A prospective study comparing genotypes B and C in HBeAg-positive patients treated with this compound for 144 weeks found excellent virological suppression in both groups. However, patients with genotype C showed a faster initial virological response, while those with genotype B had significantly higher rates of histological improvement.[12]

  • Genotype D: Predominant in Europe, the Mediterranean, and the Middle East, genotype D is well-represented in clinical studies. A study in Saudi Arabia, where genotype D is prevalent, showed that after 48 weeks of this compound, 58.4% of treatment-naïve patients achieved undetectable HBV DNA.[13] A meta-analysis has also suggested that the incidence of HCC following this compound treatment is significantly lower in patients with genotype D compared to genotype C.[4][14]

  • Genotype A: Common in North America and Europe, genotype A has shown good response rates to this compound, comparable to other genotypes in most studies.[3]

  • Genotypes E, F, G, and H: Data for these less common genotypes are sparse. Genotype E is found primarily in Africa, F in Central and South America, and G and H in Central America and the United States.[1][15] Clinical studies often do not have sufficient patient numbers for separate statistical analysis. However, the general consensus, based on the mechanism of action of nucleoside analogs, is that this compound is effective against these genotypes, though specific response rates and long-term outcomes are less well-documented.[1] Some studies suggest genotype G may have a higher frequency of mutations associated with lamivudine resistance.[5][16]

Table 2: Summary of this compound Clinical Efficacy by HBV Genotype (Treatment-Naïve Patients)

GenotypeVirologic Response (HBV DNA <50 IU/mL at 1 Year)HBeAg Seroconversion (at 1 Year)Key ObservationsReferences
A ~65-85%~20%Generally good response, similar to other common genotypes.[3]
B ~60-70%~22%Slower initial response than C, but better long-term histological improvement.[12]
C ~65-75%~21%Faster initial virologic response compared to B.[12][17]
D ~60-90% (HBeAg-neg)~20% (HBeAg-pos)Good response; lower rate of HCC development on ETV compared to genotype C.[4][13]
E, F, G, H Data LimitedData LimitedAssumed to be effective based on NA mechanism; specific clinical data is scarce.[1][15]

Note: Response rates are aggregated from multiple studies and can vary based on patient population (HBeAg status, baseline viral load, etc.).

Head-to-Head Comparison: this compound vs. Tenofovir

Tenofovir Disoproxil Fumarate (TDF) is another first-line nucleos(t)ide analog for CHB. Multiple meta-analyses have compared the efficacy of ETV and TDF.

  • Virologic Response: Most analyses conclude that Tenofovir may achieve a slightly higher rate of complete virological suppression at 48 and 96 weeks, particularly in HBeAg-positive patients.[4] However, by 144 weeks, this difference is often not statistically significant.[4]

  • ALT Normalization: this compound may lead to an earlier normalization of ALT levels compared to Tenofovir.[4]

  • Seroconversion & Safety: Rates of HBeAg seroconversion and overall safety profiles are generally comparable between the two drugs.[4]

  • HCC Risk: Some, but not all, observational studies have suggested that Tenofovir may be associated with a lower long-term risk of developing hepatocellular carcinoma compared to this compound.[4]

It is crucial to note that these comparisons are often not stratified by genotype, and the clinical significance of the small differences in virologic response is a subject of ongoing discussion.

Validating Antiviral Activity: Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following is a standardized protocol for determining the EC₅₀ of an antiviral agent against HBV in vitro. This self-validating system includes necessary controls to ensure data accuracy.

Protocol: In Vitro HBV Antiviral Susceptibility Assay
  • Cell Culture:

    • Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Preparation & Treatment:

    • Prepare a 10-point serial dilution of this compound (e.g., from 100 µM down to 0.01 µM) in complete culture medium.

    • Include a "no-drug" virus control (VC) and a "cell-only" mock control.

    • Remove the old medium from the cells and add the medium containing the different drug concentrations.

  • Incubation and Maintenance:

    • Incubate the plates for 3 days.

    • On day 3, carefully remove the medium and replace it with freshly prepared medium containing the same drug concentrations.

  • Supernatant Collection:

    • On day 6 post-initial treatment, collect the cell culture supernatant for analysis of extracellular HBV DNA.

  • Quantification of HBV DNA:

    • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit or a simple NaOH lysis method.

    • Quantify the HBV DNA copy number using a real-time quantitative PCR (qPCR) assay with specific primers and probes for the HBV genome.

  • Data Analysis:

    • Calculate the percentage of HBV DNA inhibition for each drug concentration relative to the virus control (VC).

    • Plot the percentage of inhibition against the drug concentration on a logarithmic scale.

    • Determine the EC₅₀ value by fitting the data to a four-parameter logistic regression curve using appropriate software (e.g., GraphPad Prism).

  • Cytotoxicity Assay (Parallel Experiment):

    • Concurrently, perform a cytotoxicity assay (e.g., MTT or MTS assay) using the parental HepG2 cell line (which does not replicate HBV) with the same drug concentrations and incubation times to determine the 50% cytotoxic concentration (CC₅₀).

    • The Selectivity Index (SI), calculated as CC₅₀ / EC₅₀, provides a measure of the drug's therapeutic window.

Workflow Visualization

HBV_Antiviral_Assay cluster_prep Day 0-1: Preparation cluster_treatment Day 1-6: Treatment cluster_analysis Day 6: Analysis seed Seed HepG2.2.15 cells in 96-well plates incubate1 Incubate 24h seed->incubate1 treat Treat cells with This compound dilutions incubate1->treat prep_drug Prepare serial dilutions of this compound incubate2 Incubate 3 days treat->incubate2 medium_change Change medium with fresh drug incubate2->medium_change incubate3 Incubate 3 more days medium_change->incubate3 collect Collect supernatant incubate3->collect extract Extract HBV DNA collect->extract qpcr Quantify DNA by qPCR extract->qpcr analyze Calculate EC50 qpcr->analyze

Caption: Workflow for in vitro determination of this compound's EC₅₀ against HBV.

The Molecular Basis of this compound Resistance

This compound's high barrier to resistance is a key clinical advantage. In treatment-naïve patients, the development of resistance is rare, with a cumulative probability of only 1.2% after 6 years of therapy.[18]

Resistance to this compound typically requires a multi-step process. It almost always emerges in viruses that already possess primary resistance mutations to lamivudine (the rtM204V/I substitution, often accompanied by rtL180M).[10][11] On this lamivudine-resistant backbone, additional substitutions at codons rtI169, rtT184, rtS202, or rtM250 are required to confer a significant reduction in this compound susceptibility.[11][19] This complex mutational requirement explains the low rate of resistance in clinical practice. The identified this compound-resistant mutations do not appear to confer cross-resistance to Tenofovir.[11]

ETV_Resistance_Pathway cluster_lam Step 1: LAM Resistance cluster_etv Step 2: ETV Resistance WT Wild-Type HBV (Susceptible to ETV) LAM_R LAM-Resistant HBV (rtM204V/I + rtL180M) ~8-12x reduced ETV susceptibility WT->LAM_R Lamivudine Pressure ETV_R ETV-Resistant HBV Requires additional mutations (e.g., rtT184G, rtS202I) >90x reduced ETV susceptibility LAM_R->ETV_R Continued this compound Pressure

Caption: Multi-step pathway to the development of this compound resistance in HBV.

Conclusion and Future Perspectives

This compound stands as a highly potent, pan-genotypic inhibitor of HBV replication. Both in vitro data and extensive clinical evidence support its robust activity against the most common HBV genotypes (A, B, C, and D). While virologic and histologic responses can show minor variations between genotypes, the overall efficacy in achieving profound and sustained viral suppression is consistently high. For less common genotypes (E-H), a lack of specific large-scale clinical data necessitates reliance on the drug's well-understood mechanism of action, which is not expected to be genotype-dependent.

The high genetic barrier to resistance remains one of this compound's most significant advantages. Future research should focus on generating more data for underrepresented genotypes and continue to monitor long-term outcomes, including the differential risk of HCC, to further refine individualized treatment strategies for patients with chronic hepatitis B.

References

  • Al-Ashgar, H. I., et al. (2014). This compound for the treatment of real-life chronic hepatitis B patients: a study from Saudi Arabia. Annals of Saudi Medicine, 34(1), 22-29. Available at: [Link]

  • Erhardt, A., et al. (2005). Response to interferon alfa is hepatitis B virus genotype dependent. Journal of Hepatology, 43(5), 767-773. Available at: [Link]

  • Orito, E., et al. (2021). Effectiveness of this compound in preventing hepatocellular carcinoma development is genotype-dependent in hepatitis B virus-associated liver cirrhosis. World Journal of Hepatology, 13(1), 119-129. Available at: [Link]

  • Zhang, Q., et al. (2020). Comparative efficacy of tenofovir and this compound in nucleos(t)ide analogue-naive chronic hepatitis B: A systematic review and meta-analysis. PLoS One, 15(3), e0229213. Available at: [Link]

  • Abbara, A., & Tsolakis, E. (2007). The role of this compound in the treatment of chronic hepatitis B. Therapeutics and Clinical Risk Management, 3(6), 1145-1152. Available at: [Link]

  • Diogo de Araujo, A., et al. (2022). Hepatitis B Virus Genotype G: The Odd Cousin of the Family. Frontiers in Microbiology, 13, 849303. Available at: [Link]

  • Kumada, H., et al. (2013). Quantitation of HBsAg predicts response to this compound therapy in HBV genotype C patients. World Journal of Gastroenterology, 19(17), 2649-2658. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound? Available at: [Link]

  • O'Hara, S., et al. (2020). Studies on actual clinical practice using this compound or tenofovir where HBV genotype and virological response information is available. ResearchGate. Available at: [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Journal of Virology, 81(8), 3992-4001. Available at: [Link]

  • Wang, C. C., et al. (2017). Efficacy of Real-world this compound Therapy in Treatment-naïve Chronic Hepatitis B Patients. International Journal of Medical Sciences, 14(1), 1-8. Available at: [Link]

  • Liu, C. J., & Kao, J. H. (2013). Hepatitis B virus genotypes: Global distribution and clinical importance. World Journal of Gastroenterology, 19(30), 4947-4954. Available at: [Link]

  • Keeffe, E. B., & Gane, E. J. (2011). This compound for treatment of chronic hepatitis B: A clinical update for the treatment of patients with decompensated cirrhosis. Semantic Scholar. Available at: [Link]

  • Levine, S., et al. (2007). Inhibition of hepatitis B virus polymerase by this compound. Antimicrobial Agents and Chemotherapy, 51(4), 1258-1266. Available at: [Link]

  • Yamada, N., et al. (2017). Resistance mutations of hepatitis B virus in this compound-refractory patients. Hepatology Communications, 1(2), 110-121. Available at: [Link]

  • Tenney, D. J., et al. (2004). Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine. Antimicrobial Agents and Chemotherapy, 48(9), 3498-3507. Available at: [Link]

  • Shim, J. H., et al. (2010). Efficacy of this compound in treatment-naïve patients with hepatitis B virus-related decompensated cirrhosis. Journal of Hepatology, 52(2), 176-182. Available at: [Link]

  • Gordon, S. C., et al. (2016). This compound Safety and Effectiveness in a National Cohort of Treatment-Naïve Chronic Hepatitis B Patients in the US - the ENUMERATE study. Journal of Viral Hepatitis, 23(1), 40-49. Available at: [Link]

  • University of Washington. (n.d.). This compound Baraclude. Hepatitis B Online. Available at: [Link]

  • Kao, J. H., & Chen, D. S. (2014). Hepatitis B Virus Genotypes and Variants. Cold Spring Harbor Perspectives in Medicine, 4(3), a015106. Available at: [Link]

  • ResearchGate. (n.d.). Summary of clinical efficacy of this compound in decompensated HBV... Available at: [Link]

  • Qi, X., et al. (2007). In Vitro Drug Susceptibility Analysis of Hepatitis B Virus Clinical Quasispecies Populations. Antimicrobial Agents and Chemotherapy, 51(10), 3657-3665. Available at: [Link]

  • Pol, S., & Lampertico, P. (2012). First-line treatment of chronic hepatitis B with this compound or tenofovir in 'real-life' settings: from clinical trials to clinical practice. Journal of Viral Hepatitis, 19(6), 377-386. Available at: [Link]

  • Lai, C. L., et al. (2002). This compound is superior to lamivudine in reducing hepatitis B virus DNA in patients with chronic hepatitis B infection. Gastroenterology, 123(6), 1831-1838. Available at: [Link]

  • Herve, J., et al. (2009). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 53(1), 307-309. Available at: [Link]

  • McMahon, M. A., et al. (2007). The Anti-Hepatitis B Drug this compound Inhibits HIV-1 Replication and Can Select HIV-1 Variants Resistant to Antiretroviral Drugs. Journal of Clinical Investigation, 117(3), 731-739. Available at: [Link]

  • Yatsuji, H., et al. (2008). Two cases of development of this compound resistance during this compound treatment for nucleoside-naive chronic hepatitis B. Journal of Medical Virology, 80(12), 2093-2099. Available at: [Link]

  • Yasutake, Y., et al. (2021). Biochemical and Structural Properties of this compound-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology, 95(16), e00551-21. Available at: [Link]

  • ResearchGate. (n.d.). In vitro BFV susceptibility assay for ETV-resistant HBV clones. Available at: [Link]

  • Liu, L., et al. (2021). Genotype-specific Response to 144-week this compound Therapy for HBeAg-positive Chronic Hepatitis B with a Particular Focus on Histological Improvement: A Prospective Study. Journal of Clinical and Translational Hepatology, 9(4), 528-536. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Entecavir in a Research Setting

Author: BenchChem Technical Support Team. Date: January 2026

Entecavir, a potent nucleoside analog vital in hepatitis B virus (HBV) research and antiviral drug development, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides an in-depth, step-by-step protocol for the proper disposal of this compound, grounded in regulatory compliance and scientific best practices. Adherence to these procedures is paramount to mitigate risks to personnel and prevent the release of this hazardous drug into the environment.

Understanding the Hazard Profile of this compound

This compound is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH).[1][2] Its hazardous nature stems from its potential to be carcinogenic, damage fertility, or harm an unborn child.[3][4][5] While its acute toxicity to aquatic life is not fully characterized, its classification as harmful to aquatic organisms in some safety data sheets (SDS) necessitates stringent disposal measures to prevent environmental contamination.[6]

The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste, and while this compound may not be explicitly on the "P" or "U" lists of hazardous wastes, its characteristics may require it to be managed as a hazardous waste.[7][8] Furthermore, the EPA has prohibited the sewering (flushing down the drain) of any hazardous pharmaceutical waste.[7][9]

Core Principles of this compound Waste Management

The fundamental principle of this compound disposal is to prevent its release into the environment and to protect personnel from exposure. This is achieved through a multi-step process that involves segregation, containment, and destruction. The preferred method of disposal for this compound and materials contaminated with it is incineration at a licensed chemical destruction facility.[10]

Step-by-Step Disposal Procedures

Waste Segregation: The Critical First Step

Proper segregation of this compound waste at the point of generation is crucial to ensure it is handled and disposed of correctly. Different types of waste require specific handling procedures.

Waste StreamDescriptionDisposal Container
Pure this compound Unused, expired, or off-spec solid this compound powder.Labeled hazardous waste container.
Contaminated Labware Vials, pipette tips, gloves, bench paper, etc., that have come into direct contact with this compound.Labeled hazardous waste container for solids.
Aqueous Solutions Solutions containing this compound.Labeled hazardous waste container for liquids.
Empty Containers Original this compound containers.Follow decontamination procedures before disposal.
Disposal of Pure this compound and Contaminated Solids
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves, when handling this compound waste.

  • Containment: Place pure this compound and grossly contaminated solids (e.g., weighing boats with visible powder) into a designated, properly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Hazardous Drug").

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request: Once the container is full or has been in storage for the maximum allowed time per your institution's and local regulations, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Disposal of Aqueous Solutions Containing this compound
  • Collection: Collect all aqueous waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container for liquids.

  • pH Neutralization: If the solution is highly acidic or basic, neutralize it to a pH between 6 and 8 before adding it to the waste container, unless otherwise instructed by your EHS department.

  • Labeling: Clearly label the container with "Hazardous Waste," "this compound Aqueous Waste," and the approximate concentration.

  • Storage and Disposal: Follow the same storage and disposal request procedures as for solid waste. Do not pour any this compound solution down the drain. [7][9]

Decontamination and Disposal of Empty Containers

Empty containers that held pure this compound must be properly decontaminated to be considered non-hazardous.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water or ethanol, depending on the solubility of any residues).

  • Rinsate Collection: Collect the rinsate as hazardous liquid waste.[10]

  • Defacing: After triple rinsing, deface or remove the original label to prevent misuse.

  • Disposal: The decontaminated container can then be disposed of in the regular laboratory glass or plastic recycling, as appropriate.[10]

Emergency Spill Procedures

In the event of an this compound spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the area.

  • Don PPE: Before cleaning up a small spill, don appropriate PPE, including a respirator if powder is present.

  • Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover the powder with damp paper towels to avoid generating dust.

  • Cleanup: Carefully collect all contaminated materials (absorbent pads, paper towels, etc.) and place them in a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable detergent and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste streams in a laboratory setting.

EntecavirDisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_identification Waste Identification & Segregation cluster_procedure Disposal Procedure cluster_final Final Disposal Waste This compound Waste Generated Pure Pure this compound or Grossly Contaminated Solids Waste->Pure Liquid Aqueous Solution with this compound Waste->Liquid Empty Empty this compound Container Waste->Empty Contaminated Contaminated Labware (Gloves, Tips, etc.) Waste->Contaminated SolidWaste Place in Labeled Solid Hazardous Waste Container Pure->SolidWaste LiquidWaste Place in Labeled Liquid Hazardous Waste Container Liquid->LiquidWaste Rinse Triple Rinse with Suitable Solvent Empty->Rinse Contaminated->SolidWaste EHS Arrange Pickup by EHS or Licensed Contractor for Incineration SolidWaste->EHS LiquidWaste->EHS Rinsate Collect Rinsate as Hazardous Liquid Waste Rinse->Rinsate Deface Deface Label and Dispose of Container Rinse->Deface Rinsate->LiquidWaste

Caption: Decision workflow for the safe disposal of this compound waste.

Conclusion

The responsible management of this compound waste is a critical component of laboratory safety and environmental stewardship. By adhering to these detailed procedures, researchers can minimize risks and ensure compliance with all relevant regulations. Always consult your institution's specific guidelines and your local EHS department for any additional requirements.

References

  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019, June 18). Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals | US EPA. (2025, September 16). Retrieved from [Link]

  • New EPA Rule on Pharmaceutical Waste Disposal - LeadingAge. (2019, March 5). Retrieved from [Link]

  • 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities - EPA. (2022, October 10). Retrieved from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP. (n.d.). Retrieved from [Link]

  • This compound Monograph for Professionals - Drugs.com. (2024, December 10). Retrieved from [Link]

  • Baraclude (this compound) oral solution label - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. (2024, October 31). Retrieved from [Link]

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2024 - CDC. (n.d.). Retrieved from [Link]

  • This compound Baraclude - Treatment - Hepatitis B Online - University of Washington. (n.d.). Retrieved from [Link]

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2020 | CDC. (n.d.). Retrieved from [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. (n.d.). Retrieved from [Link]

  • Where and How to Dispose of Unused Medicines - FDA. (2025, April 16). Retrieved from [Link]

  • FDA changes policies regarding pharmaceutical waste disposal. (2022, July 15). Retrieved from [Link]

  • Hazard(s) Identification Section 3: Composition/Information on Ingredients Section 4 - USA MedPremium. (n.d.). Retrieved from [Link]

  • Disposal of Unused Medicines: What You Should Know - FDA. (2024, October 31). Retrieved from [Link]

  • How to Dispose of Unused Medicines | FDA. (n.d.). Retrieved from [Link]

  • Removal of the Active Pharmaceutical Substance this compound from Water via the Fenton Reaction or Action by the Cyanobacterium Microcystis novacekii - PMC - NIH. (2024, December 5). Retrieved from [Link]

  • Disposal practices for unused and expired medications: pilot data from three cities in three countries - NIH. (n.d.). Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of Entecavir: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Entecavir, a potent antiviral agent, is a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] As a guanosine nucleoside analogue, its mechanism of action involves the inhibition of HBV polymerase, effectively suppressing viral replication.[2][3] While invaluable therapeutically, the handling of this compound in a laboratory setting necessitates a comprehensive understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, step-by-step guidance on the appropriate personal protective equipment (PPE), handling procedures, and disposal of this compound to ensure the safety of researchers, scientists, and drug development professionals.

Understanding the Risks: Hazard Identification

This compound is classified as a hazardous substance.[4] Exposure, particularly through inhalation, ingestion, or skin contact, can pose significant health risks. The Safety Data Sheet (SDS) for this compound highlights the following potential hazards:

  • Carcinogenicity: Suspected of causing cancer.[5][6]

  • Reproductive Toxicity: May damage fertility or the unborn child.[5][6]

  • Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[5][6]

  • Acute Toxicity: Harmful if swallowed or inhaled.[5][6]

  • Irritation: Causes skin and serious eye irritation.[6]

Given these potential health effects, adherence to the safety protocols outlined below is not merely a recommendation but a critical component of responsible laboratory practice.

Core Directive: Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical barrier between the researcher and potential exposure to this compound.[7] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[8]

PPE ComponentSpecificationRationale for Use
Gloves Double gloving with chemotherapy-rated nitrile gloves is recommended. Gloves should comply with ASTM D6978-05 standards.[9]Provides a robust barrier against skin contact. Double gloving offers additional protection in case the outer glove is breached. Nitrile gloves offer good chemical resistance.
Gown Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.Protects the wearer's clothing and skin from contamination by splashes or aerosols.
Eye/Face Protection Safety glasses with side shields, chemical splash goggles, or a full-face shield.[10]Protects the eyes and face from splashes, aerosols, and airborne particles of the powdered form of this compound.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form outside of a containment device. A surgical mask may be sufficient for handling solutions in a biological safety cabinet to prevent contamination of the product.[7]Prevents the inhalation of airborne particles of this compound, which can be harmful if inhaled.[6]
Donning and Doffing PPE: A Step-by-Step Protocol

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown: Put on the gown and tie it securely.

  • Mask/Respirator: Place the mask or respirator over your nose and mouth and secure it.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don the first pair of gloves, ensuring the cuffs go over the gown's cuffs. Don the second pair of gloves over the first.

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, rolling the gown away from your body and turning it inside out. The gloves should be peeled off as the gown is removed.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Mask/Respirator: Remove by handling the straps.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Operational Plan: Safe Handling and Engineering Controls

Beyond PPE, a multi-layered approach to safety that includes engineering controls and safe work practices is essential.

Engineering Controls
  • Ventilation: All manipulations of powdered this compound should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize the risk of aerosol generation and inhalation.[11][12]

  • Closed Systems: Whenever possible, use closed-system drug-transfer devices (CSTDs) for reconstituting and transferring this compound solutions to minimize the potential for spills and aerosolization.

Safe Work Practices
  • Designated Area: Designate a specific area for handling this compound. This area should be clearly marked with warning signs.

  • Hygiene: Do not eat, drink, smoke, or apply cosmetics in the designated handling area.[8] Wash hands thoroughly before and after handling this compound, and after removing PPE.

  • Avoid Dust: When working with the powdered form, handle it carefully to avoid generating dust.[4]

Emergency Procedures: Spill Management and Exposure Response

Accidents can happen, and a clear, well-rehearsed emergency plan is vital.

Spill Cleanup
  • Alert Others: Immediately alert others in the vicinity of the spill.

  • Secure the Area: Cordon off the spill area to prevent further contamination.[7]

  • Don PPE: Put on appropriate PPE, including a respirator, double gloves, a gown, and eye protection.[7][13]

  • Containment: Use a spill kit with absorbent materials to contain the spill.[7]

  • Cleanup: Carefully clean the area, working from the outside of the spill inwards.

  • Decontamination: Decontaminate the area with an appropriate cleaning agent.

  • Disposal: All materials used for cleanup must be disposed of as hazardous waste.[7]

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to an area with fresh air.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for this compound to the healthcare provider.[5]

Disposal Plan: Managing this compound Waste

All materials contaminated with this compound must be treated as hazardous waste.

  • Segregation: All disposable PPE, labware, and cleaning materials that have come into contact with this compound should be segregated into clearly labeled, sealed, and puncture-resistant hazardous waste containers.

  • Disposal: Dispose of hazardous waste through a licensed hazardous material disposal company, following all local, state, and federal regulations.[14] Unused or expired this compound should also be disposed of as hazardous waste.[15]

Visual Workflow for Safe Handling of this compound

Entecavir_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_area 1. Designate Handling Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe Enter eng_control 3. Use Engineering Controls (BSC/CVE) don_ppe->eng_control handle_drug 4. Handle this compound (Weighing/Reconstitution) eng_control->handle_drug decontaminate 5. Decontaminate Work Surfaces handle_drug->decontaminate segregate_waste 8. Segregate Contaminated Waste handle_drug->segregate_waste Generate Waste doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe decontaminate->segregate_waste hand_wash 7. Wash Hands Thoroughly doff_ppe->hand_wash doff_ppe->segregate_waste dispose_waste 9. Dispose as Hazardous Waste segregate_waste->dispose_waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

  • Safe handling of cytotoxics: guideline recommendations. PMC - PubMed Central. Available at: [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. Great Ormond Street Hospital for Children NHS Foundation Trust. Available at: [Link]

  • Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. Karela. Available at: [Link]

  • Handling cytotoxic material. Cleanroom Technology. Available at: [Link]

  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive. Available at: [Link]

  • Hazardous Drugs - Overview. Occupational Safety and Health Administration. Available at: [Link]

  • NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. PubMed. Available at: [Link]

  • OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs. Occupational Health & Safety. Available at: [Link]

  • NIOSH List Highlights Safe Handling of Hazardous Drugs. Occupational Health & Safety. Available at: [Link]

  • This compound: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. Available at: [Link]

  • This compound Patient Drug Record. NIH - Clinical Info .HIV.gov. Available at: [Link]

  • MATERIAL SAFETY DATA SHEETS this compound EP IMPURITY B. Cleanchem Laboratories. Available at: [Link]

  • Chapter 6 Safe Handling of Hazardous Drugs. aorn.org. Available at: [Link]

  • Hazardous Drug Exposures in Healthcare. Centers for Disease Control and Prevention. Available at: [Link]

  • This compound Monograph for Professionals. Drugs.com. Available at: [Link]

  • eTool : Hospitals - Pharmacy - Hazard Communication Standard. Occupational Safety and Health Administration. Available at: [Link]

  • This compound (oral route) - Side effects & dosage. Mayo Clinic. Available at: [Link]

  • USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. VelocityEHS. Available at: [Link]

  • This compound - LiverTox. NCBI Bookshelf - NIH. Available at: [Link]

  • This compound to prevent hepatitis B returning - Overview. Guy's and St Thomas' NHS Foundation Trust. Available at: [Link]

  • This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. PMC - NIH. Available at: [Link]

  • This compound Baraclude - Treatment - Hepatitis B Online. University of Washington. Available at: [Link]

  • What MELD score mandates use of this compound for ACLF-HBV HBeAg-negative patients?. World Journal of Gastroenterology. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Entecavir
Reactant of Route 2
Entecavir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.